molecular formula C16H8N2O4 B049389 1,8-Dinitropyrene CAS No. 42397-65-9

1,8-Dinitropyrene

Katalognummer: B049389
CAS-Nummer: 42397-65-9
Molekulargewicht: 292.24 g/mol
InChI-Schlüssel: BLYXNIHKOMELAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Dinitropyrene is a significant nitroarene and nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of high interest in environmental and biological research. Its primary research value lies in its potent direct-acting mutagenicity and its role as a model compound for studying the metabolic activation and DNA damage mechanisms induced by nitro-PAHs, a class of environmental pollutants commonly found in diesel exhaust and air particulate matter. Researchers utilize this compound to investigate the enzymatic reduction of the nitro groups by nitroreductases, which leads to the formation of reactive intermediates that form covalent DNA adducts, ultimately causing frame-shift mutations and genotoxicity. This compound is extensively used in in vitro assays, such as the Ames test, to assess the mutagenic potential of complex environmental mixtures and to elucidate structure-activity relationships within the nitro-PAH family. Furthermore, it serves as a critical standard in analytical chemistry for the quantification and source apportionment of nitro-PAHs in environmental samples via techniques like HPLC with fluorescence detection and GC-MS. Its robust application spans toxicology, environmental chemistry, and genetic toxicology, providing fundamental insights into the mechanisms of carcinogenesis and aiding in environmental risk assessment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,8-dinitropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYXNIHKOMELAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073514
Record name 1,8-Dinitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 1,8-Dinitropyrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8109
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Light brown needles recrystalized from benzene and methanol, Yellow, fluffy, crystalline solid

CAS No.

42397-65-9
Record name 1,8-Dinitropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42397-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dinitropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dinitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dinitropyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,8-DINITROPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U7E9MW6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,8-Dinitropyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>300 °C
Record name 1,8-Dinitropyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,8-dinitropyrene, a compound of significant interest in toxicology and carcinogenesis research. The following sections detail the chemical synthesis from 1-nitropyrene (B107360), followed by a robust purification protocol to isolate the 1,8-isomer from the resulting isomeric mixture.

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 1-nitropyrene. This electrophilic aromatic substitution reaction typically yields a mixture of dinitropyrene (B1228942) isomers, including 1,3-, 1,6-, and this compound, due to the directing effects of the nitro group on the pyrene (B120774) ring system.[1] A carefully controlled reaction environment is crucial for optimizing the yield of the desired 1,8-isomer.

Experimental Protocol: Nitration of 1-Nitropyrene

This protocol is based on established methods for the nitration of nitroaromatic compounds.

Materials:

  • 1-Nitropyrene

  • Fuming Nitric Acid (>90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Ice Bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropyrene in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • From the dropping funnel, add fuming nitric acid dropwise to the reaction mixture over a period of 30-60 minutes. It is critical to maintain the temperature between 0-5 °C during the addition to control the exothermic reaction and minimize side product formation.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of dinitropyrene isomers.

ParameterValue/Condition
Starting Material 1-Nitropyrene
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Solvent Dichloromethane
Reaction Temperature 0-5 °C
Reaction Time 2-3 hours post-addition
Work-up Aqueous wash, neutralization, and drying
Product Crude mixture of dinitropyrene isomers

Purification of this compound

The crude product from the synthesis is a mixture of 1,3-, 1,6-, and this compound isomers. The separation and purification of the desired this compound is a critical step and is typically achieved through a combination of column chromatography and recrystallization.

Experimental Protocol: Purification

Part 1: Column Chromatography

This procedure is designed to separate the dinitropyrene isomers based on their differential adsorption to a polar stationary phase.

Materials:

  • Crude dinitropyrene mixture

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (B92381)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.

  • Sample Loading: Dissolve the crude dinitropyrene mixture in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of dichloromethane. A typical gradient might be from 100% hexane to a 9:1 or 8:2 hexane:DCM mixture.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). The different dinitropyrene isomers will elute at different rates.

  • Identification: Combine the fractions containing the purified this compound based on the TLC analysis. Evaporate the solvent to yield the partially purified product.

ParameterValue/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Dichloromethane Gradient
Elution Order Isomers are separated based on polarity
Monitoring Thin Layer Chromatography (TLC)

Part 2: Recrystallization

Recrystallization is employed as the final step to obtain high-purity this compound.

Materials:

  • Partially purified this compound from chromatography

  • Nitrobenzene or a suitable solvent mixture (e.g., ethanol/water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of hot nitrobenzene.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The solubility of this compound will decrease as the solution cools, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid of high purity (>98%).[2]

ParameterValue/Condition
Technique Recrystallization
Solvent Nitrobenzene (or other suitable solvent)
Process Dissolution in hot solvent followed by slow cooling
Expected Purity >98%

Workflow and Pathway Diagrams

SynthesisWorkflow Synthesis Workflow for this compound cluster_synthesis Synthesis Start 1-Nitropyrene Reaction Nitration with Fuming HNO3 / H2SO4 at 0-5 C Start->Reaction Quench Quenching with Ice Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Dinitropyrene Mixture Evaporation->Crude

Caption: A flowchart illustrating the key stages in the synthesis of the crude dinitropyrene mixture.

PurificationWorkflow Purification Workflow for this compound cluster_purification Purification Crude_Input Crude Dinitropyrene Mixture Chromatography Silica Gel Column Chromatography (Hexane/DCM Gradient) Crude_Input->Chromatography Fraction_Collection Fraction Collection & TLC Analysis Chromatography->Fraction_Collection Combine_Fractions Combine 1,8-DNP Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Solvent Evaporation Combine_Fractions->Solvent_Removal Recrystallization Recrystallization from Nitrobenzene Solvent_Removal->Recrystallization Final_Product Pure this compound (>98%) Recrystallization->Final_Product

Caption: A step-by-step workflow for the purification of this compound from the crude isomeric mixture.

SignalingPathway Synthetic Pathway to this compound Pyrene Pyrene One_Nitropyrene 1-Nitropyrene Pyrene->One_Nitropyrene Nitration Nitration1 + HNO3 / H2SO4 Mixture Mixture of Dinitropyrenes (1,3-, 1,6-, 1,8-isomers) One_Nitropyrene->Mixture Further Nitration Nitration2 + Fuming HNO3 / H2SO4 Purification Purification (Chromatography & Recrystallization) Mixture->Purification One_Eight_DNP This compound Purification->One_Eight_DNP

Caption: The chemical pathway from pyrene to pure this compound.

References

An In-depth Technical Guide to 1,8-Dinitropyrene (CAS Number 42397-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP), with a CAS number of 42397-65-9, is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant scientific interest due to its potent mutagenic and carcinogenic properties.[1][2] It is an environmental contaminant primarily found in particulate emissions from diesel engines, kerosene (B1165875) heaters, and gas burners.[3][4] This technical guide provides a comprehensive overview of 1,8-DNP, including its chemical and physical properties, toxicological profile, metabolic activation, and the methodologies used in its scientific evaluation.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[5] It is insoluble in water but moderately soluble in organic solvents like toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO).[5][6]

PropertyValueReference
CAS Number 42397-65-9[3][4]
Molecular Formula C₁₆H₈N₂O₄[6]
Molecular Weight 292.25 g/mol [5][6]
Appearance Yellow crystalline solid[5]
Melting Point >300 °C[7]
Solubility Insoluble in water; Moderately soluble in toluene; Soluble in DMSO (2 mg/mL)[2][5][6]

Toxicology and Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][8] No data were available on its carcinogenicity in humans.[3]

Carcinogenicity in Animal Models

Studies in rodents have demonstrated the carcinogenic potential of 1,8-DNP through various routes of exposure.

Animal ModelRoute of AdministrationDoseOutcomeReference
BALB/c Mice Subcutaneous injection0.05 mg/week for 20 weeksSarcomas at the injection site in 40% of mice.[1][4]
CD Rats (female) Intraperitoneal injection10 µmol/kg bw, 3 times/week for 4 weeksEarly deaths, sarcomas in the peritoneal cavity, and mammary adenocarcinomas.[4][9]
CD Rats Oral administration10 µmol/kg bwIncreased incidence of mammary tumors.[3]
Rats Subcutaneous injection0.4 mgSarcomas at the injection site in 100% of rats.[4]
Newborn Rats Subcutaneous injectionNot specifiedIncreased incidence of leukemia.[3]
Newborn Mice (male) Intraperitoneal injectionNot specifiedInduced liver tumors.[3]
Genotoxicity and Mutagenicity

This compound is a potent mutagen, primarily inducing frameshift mutations.[1][4] Its mutagenic activity is dependent on the metabolic activation through nitroreduction.[4][10] It has been shown to induce DNA damage, sister chromatid exchange, chromosomal aberrations, and morphological transformation in cultured rodent cells.[3] In cultured human cells, it induced chromosomal aberrations.[3]

Metabolism and Mechanism of Action

The carcinogenicity of 1,8-DNP is linked to its metabolic activation to reactive intermediates that can form adducts with DNA.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of this compound involves the reduction of one of the nitro groups to form a nitroso intermediate, which is then further reduced to a reactive N-hydroxy arylamine.[9][11] This intermediate can be further activated by O-acetylation to form a highly reactive nitrenium ion, which then covalently binds to DNA, primarily at the C8 position of deoxyguanosine, forming DNA adducts.[9][11][12][13] This process is catalyzed by nitroreductases and O-acetyltransferases.[4] Human aldo-keto reductases (AKRs) 1C1-1C3 have been shown to catalyze the nitroreduction of other nitroarenes and may play a role in the metabolism of 1,8-DNP.[14]

Metabolic_Activation_of_1_8_DNP DNP This compound Nitroso 1-Nitro-8-nitrosopyrene DNP->Nitroso Nitroreduction Hydroxylamine N-Hydroxy-1-amino-8-nitropyrene Nitroso->Hydroxylamine Nitroreduction Nitrenium Nitrenium Ion (Reactive Intermediate) Hydroxylamine->Nitrenium O-Acetylation DNA_Adduct DNA Adduct (dG-C8-aminonitropyrene) Nitrenium->DNA_Adduct Binds to DNA

Metabolic activation pathway of this compound.
Role in Carcinogenesis

The formation of DNA adducts is a critical step in the initiation of cancer. These adducts can lead to mutations in critical genes, such as the K-ras oncogene, which has been observed in sarcomas induced by 1,8-DNP in rats.[4] Interestingly, while 1,8-DNP induces significant DNA damage, it causes little cell death, which may allow for the survival of cells with damaged DNA, thereby increasing its mutagenic and carcinogenic potential.[4]

Experimental Protocols

Ames Test (Bacterial Mutagenicity Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine the ability of 1,8-DNP to induce mutations in Salmonella typhimurium strains.

Methodology:

  • Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

  • The bacterial strains are exposed to various concentrations of 1,8-DNP, both with and without a metabolic activation system (S9 mix from rat liver).

  • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic. For 1,8-DNP, which is a direct-acting mutagen, the addition of S9 mix is not always necessary to observe mutagenicity.[4]

Animal Carcinogenicity Study

Objective: To evaluate the long-term carcinogenic potential of 1,8-DNP in a rodent model.

Methodology:

  • Animal Selection: A suitable rodent model is selected, such as Sprague-Dawley rats or BALB/c mice.[1][15] Animals are typically young and healthy at the start of the study.

  • Dose Selection and Administration: Multiple dose groups and a control group are established. The route of administration can be oral, subcutaneous, or intraperitoneal, depending on the study's objective.[1][3][9] The vehicle for dissolving 1,8-DNP is typically dimethyl sulfoxide (DMSO).[4]

  • Treatment Period: The duration of treatment can range from several weeks to the lifetime of the animal (typically 2 years for rats).[1][16][17]

  • Observation: Animals are monitored regularly for clinical signs of toxicity, tumor development, and mortality. Body weight and food consumption are also recorded.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined for gross abnormalities, and tissues are collected for histopathological evaluation to identify and characterize tumors.

Carcinogenicity_Study_Workflow start Animal Acclimation & Randomization dosing Dose Administration (e.g., subcutaneous) start->dosing observation In-life Observations (Clinical signs, body weight) dosing->observation termination Scheduled or Moribund Termination observation->termination End of study period or health decline necropsy Gross Necropsy & Tissue Collection termination->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

General workflow for an animal carcinogenicity study.

Conclusion

This compound is a potent genotoxic and carcinogenic compound found in the environment. Its mechanism of action involves metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations and potentially cancer. The experimental data from bacterial mutagenicity assays and animal carcinogenicity studies provide strong evidence for its hazardous nature. This technical guide summarizes the key scientific information on 1,8-DNP to aid researchers, scientists, and drug development professionals in understanding its toxicological profile and the methodologies used for its assessment. Continued research is essential to fully elucidate its effects on human health and to develop strategies for mitigating exposure and risk.

References

Unmasking a Potent Mutagen: An In-depth Technical Guide to the Environmental Sources of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the environmental origins, formation pathways, and analytical methodologies for the potent mutagen, 1,8-dinitropyrene.

Introduction

This compound (1,8-DNP), a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, is a potent mutagen and is reasonably anticipated to be a human carcinogen. Its presence in the environment is of significant concern due to its genotoxic properties. Understanding the primary sources and formation mechanisms of 1,8-DNP is crucial for assessing human exposure risks and developing effective mitigation strategies. This technical guide synthesizes current knowledge on the environmental prevalence of 1,8-DNP, providing quantitative data, detailed experimental protocols for its detection, and visual representations of its formation and analytical workflows.

Primary Environmental Sources of this compound

The predominant environmental source of this compound is the incomplete combustion of fossil fuels, particularly from mobile sources.[1][2][3]

Engine Exhaust:

  • Diesel Engine Exhaust: Diesel engines are a major contributor to environmental 1,8-DNP concentrations.[3][4][5][6][7] The formation occurs during the combustion process where pyrene, a common polycyclic aromatic hydrocarbon in diesel fuel, undergoes nitration to form 1-nitropyrene (B107360), which is then further nitrated to dinitropyrenes, including the 1,8-isomer.[1][2][3] The concentration of 1,8-DNP in diesel exhaust can vary depending on engine size, operating conditions, and the presence of emission control technologies.[1][3]

  • Gasoline Engine Exhaust: Gasoline engines also contribute to 1,8-DNP emissions, although the total particulate matter produced is generally lower than that of diesel engines.[1][2] However, under certain combustion conditions, the relative concentration of this compound to 1-nitropyrene can be higher in gasoline exhaust compared to diesel exhaust.[1]

Other Combustion Sources:

  • Kerosene (B1165875) Heaters: Small amounts of dinitropyrenes, including 1,8-DNP, are generated by kerosene heaters, which are used for residential and office heating in some regions.[1][3]

  • Gas and Liquefied Petroleum Gas (LPG) Burners: These common household appliances for heating and cooking have also been identified as sources of this compound.[1][3]

Historical Sources:

  • Photocopier Toners: In the past, certain carbon black formulations used in photocopier toners were found to contain dinitropyrenes as impurities.[2] However, changes in manufacturing processes have largely eliminated this source.

Quantitative Data on this compound Concentrations

The following table summarizes the reported concentrations of this compound in various environmental media.

Source CategorySample TypeConcentration RangeUnitsReferences
Engine Exhaust
Heavy-Duty Diesel Engine Exhaust Particulate Extract3.4ng/mg[1][3]
Light-Duty Diesel Engine Exhaust Particles0.013 - 0.025ng/mg[1][3]
Diesel Engine Exhaust Particulate Extract0.4 - 0.7 ± 0.2ng/mg[1][3]
Diesel Particulate Extracts3.4ppm[4]
Ambient Air
Airborne Particulate Matter (general)1 - 10ng/g[1][3]
Urban Air0.1 - 10pg/m³[1][3]
Suburban Air0.01 - 0.1pg/m³[1][3]
Heavily Industrialized Areas (Airborne PM)43 - 46pg/mg[1]
Heavily Industrialized Areas (Air)4.44 - 7.50pg/m³[1]
Remote/Rural Areas (Airborne PM)4.6 - 8.3pg/mg[1]
Remote/Rural Areas (Air)0.12 - 0.30pg/m³[1]
Other Combustion Sources
Kerosene Heater Particulate Extract (mixture of 1,6- and 1,8-DNP)3.25 ± 0.63mg/kg[1][3]
Gas Burner Particulate Extract0.88mg/kg[1][3]

Formation Pathway of this compound

The formation of this compound is a multi-step process that occurs during incomplete combustion in the presence of nitrogen oxides. The primary precursor is pyrene, a four-ring polycyclic aromatic hydrocarbon.

G Figure 1: Formation Pathway of this compound Pyrene Pyrene (C₁₆H₁₀) Nitration1 Nitration (+NO₂) Pyrene->Nitration1 NP 1-Nitropyrene (C₁₆H₉NO₂) Nitration1->NP Nitration2 Further Nitration (+NO₂) NP->Nitration2 DNP This compound (C₁₆H₈N₂O₄) Nitration2->DNP

Figure 1: Formation Pathway of this compound

Experimental Protocols for the Determination of this compound

The accurate quantification of this compound in environmental samples requires sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices.

Sample Collection
  • Air Particulate Matter: High-volume air samplers are typically used to collect airborne particulate matter on filters, such as glass fiber or quartz fiber filters.[1] The sampling duration can range from several hours to 24 hours to collect a sufficient mass of particles for analysis.

Sample Extraction

The collected particulate matter is extracted to isolate the nitro-PAHs from the filter matrix.

  • Soxhlet Extraction: This is a classical and robust method for extracting organic compounds from solid matrices. The filter is placed in a Soxhlet extractor and refluxed with a suitable solvent, such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone, for an extended period (e.g., 18-24 hours).[4]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency and can be faster than Soxhlet extraction. The filter is immersed in an extraction solvent and subjected to ultrasonication.[2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. A common solvent mixture for this is n-hexane:acetone:dichloromethane.[8]

Sample Cleanup and Fractionation

Crude extracts often contain a complex mixture of compounds that can interfere with the analysis of 1,8-DNP. Therefore, a cleanup step is essential.

  • Solid-Phase Extraction (SPE): SPE is a common technique for sample cleanup. The extract is passed through a cartridge containing a solid adsorbent, such as silica (B1680970) gel or alumina. Different solvent polarities are used to elute fractions of varying polarity, allowing for the separation of nitro-PAHs from other interfering compounds.[2][4]

Analytical Determination

Several analytical techniques can be employed for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC) with Chemiluminescence Detection:

    • Principle: This highly sensitive method involves the separation of dinitropyrene (B1228942) isomers by HPLC. For detection, the nitro groups are post-column reduced to amino groups. The resulting amino-pyrenes are then mixed with a chemiluminescence reagent (e.g., bis(2,4,6-trichlorophenyl) oxalate (B1200264) and hydrogen peroxide), which produces light that is detected by a photomultiplier tube.[9][10][11][12]

    • Instrumentation: An HPLC system equipped with a C18 column, a post-column reduction reactor (e.g., packed with platinum/rhodium-coated alumina), and a chemiluminescence detector.

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is typically used for optimal separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS):

    • Principle: GC separates the components of the extract in the gas phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. GC-MS/MS provides higher selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions.[1][2][13][14]

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer or a tandem mass spectrometer. A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

    • Operation Mode: For high sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode for GC-MS/MS.[1][2][13]

Experimental Workflow for 1,8-DNP Analysis

The following diagram illustrates a general workflow for the analysis of this compound in environmental particulate matter.

G Figure 2: General Experimental Workflow for 1,8-DNP Analysis cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Analysis Collection High-Volume Air Sampling (Glass/Quartz Fiber Filter) Extraction Extraction (e.g., Soxhlet, UAE, MAE) Collection->Extraction Cleanup Cleanup & Fractionation (e.g., Solid-Phase Extraction) Extraction->Cleanup HPLC HPLC with Chemiluminescence Detection Cleanup->HPLC GCMS GC-MS or GC-MS/MS Cleanup->GCMS Quantification Quantification & Reporting HPLC->Quantification GCMS->Quantification

Figure 2: General Experimental Workflow for 1,8-DNP Analysis

Conclusion

This compound is a significant environmental contaminant primarily originating from the incomplete combustion of fossil fuels in diesel and gasoline engines. Its presence in ambient air, particularly in urban and industrialized areas, warrants continuous monitoring due to its potent mutagenic properties. The analytical methodologies for its detection, primarily HPLC with chemiluminescence detection and GC-MS(/MS), are well-established and provide the necessary sensitivity and selectivity for quantification at trace levels. This guide provides researchers and professionals with a foundational understanding of the sources, formation, and analytical considerations for this compound, which is essential for future research into its environmental fate, human health impacts, and the development of effective control measures.

References

1,8-Dinitropyrene in Diesel Exhaust Particles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in the particulate matter of diesel engine exhaust. Its presence in the environment, primarily due to diesel emissions, poses a significant health risk. This technical guide provides an in-depth overview of 1,8-DNP, focusing on its prevalence in diesel exhaust, its metabolic activation to a DNA-binding species, and the resultant genotoxic effects. Detailed experimental protocols for the extraction, quantification, and biological assessment of 1,8-DNP are provided, along with a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of environmental carcinogens and the development of strategies to mitigate their impact.

Introduction

Diesel engine exhaust is a complex mixture of gases and particulate matter, the latter containing a variety of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs). Among the nitro-PAHs, dinitropyrenes are of particular concern due to their extreme mutagenicity. This compound, along with its isomer 1,6-dinitropyrene, has been identified as a major contributor to the mutagenic activity of diesel exhaust extracts.[1] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[2][3] Understanding the formation, atmospheric fate, and biological effects of 1,8-DNP is crucial for assessing the health risks associated with diesel exhaust exposure and for developing effective emission control technologies.

Quantitative Data on this compound

The concentration of 1,8-DNP in diesel exhaust particles can vary significantly depending on the engine type, operating conditions, and fuel composition. The following tables summarize key quantitative data related to the presence and biological activity of 1,8-DNP.

Table 1: Concentration of this compound in Diesel and Gasoline Engine Exhaust Particles

Source Vehicle/Engine TypeThis compound Concentration (ng/mg of particulate extract)Reference
Heavy-duty diesel engine3.4[4]
Light-duty diesel enginesNot detected - 0.7 ± 0.2[4]
Diesel engine vehicles (average)0.061[4]
Gasoline engine vehicles (average)0.102[4]

Table 2: Mutagenic Potency of Dinitropyrene (B1228942) Isomers in Salmonella typhimurium

CompoundSalmonella StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)Reference
This compoundTA98-11,000[5]
This compoundTA100-2,100[5]
This compoundTA1538-16,000[5]
1,6-DinitropyreneTA98-7,900[5]
1,6-DinitropyreneTA100-1,200[5]
1,6-DinitropyreneTA1538-11,000[5]

Table 3: Carcinogenicity of this compound in Animal Models

Animal ModelRoute of AdministrationDoseTumor IncidenceReference
BALB/c miceSubcutaneous injection0.05 mg/week for 20 weeks6/15 (40%) subcutaneous tumors[4][6]
CD ratsSubcutaneous injection0.4 mg10/10 (100%) sarcomas at injection site[4]
CD ratsSubcutaneous injection0.04 mg9/10 (90%) sarcomas at injection site[4]
Newborn CD-1 miceIntraperitoneal injectionTotal dose of 0.15, 0.3, or 0.6 mgIncreased incidence of liver tumors in males[3]

Metabolic Activation and Genotoxicity

The potent mutagenicity and carcinogenicity of 1,8-DNP are a consequence of its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical step in the initiation of cancer.

Signaling Pathway of this compound Metabolic Activation

The primary pathway for the metabolic activation of 1,8-DNP involves the reduction of one of its nitro groups. This multi-step process is catalyzed by various cytosolic and microsomal enzymes.

Metabolic_Activation cluster_activation Activation Pathway cluster_detoxification Detoxification/Further Metabolism DNP This compound (1,8-DNP) NONP 1-Nitro-8-nitrosopyrene DNP->NONP Nitroreduction (AKR1C1-1C3) NHOH N-Hydroxy-1-amino- 8-nitropyrene NONP->NHOH Nitroreduction Adduct dG-C8-NH-ANP DNA Adduct NHOH->Adduct Esterification (e.g., Acetylation) + DNA ANP 1-Amino-8-nitropyrene NHOH->ANP Reduction DAP 1,8-Diaminopyrene ANP->DAP Nitroreduction

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

The initial and rate-limiting step is the reduction of a nitro group to a nitroso group, a reaction catalyzed by aldo-keto reductases (AKRs) such as AKR1C1, AKR1C2, and AKR1C3.[7][8][9][10] Further reduction leads to the formation of a reactive N-hydroxy arylamine intermediate. This intermediate can then be esterified (e.g., by N-acetyltransferases) to a highly reactive species that readily binds to DNA, primarily at the C8 position of guanine, forming a dG-C8-aminonitropyrene adduct.[11][12] This DNA adduct is a premutagenic lesion that can lead to mutations if not repaired, ultimately initiating the process of carcinogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 1,8-DNP from diesel exhaust particles.

Extraction and Quantification of this compound from Diesel Exhaust Particles

This protocol describes the extraction of nitro-PAHs from diesel particulate matter followed by quantification using High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Start Diesel Exhaust Particulate (on filter) Extraction Soxhlet Extraction (e.g., Dichloromethane) Start->Extraction Evaporation Evaporation to Dryness (under Nitrogen stream) Extraction->Evaporation Redissolution Redissolve in Acetonitrile Evaporation->Redissolution Filtration Filtration (0.2 µm filter) Redissolution->Filtration Analysis UHPLC-PDA Analysis Filtration->Analysis

Caption: Workflow for the extraction and analysis of 1,8-DNP from diesel exhaust particles.

Materials:

  • Diesel exhaust particulate matter collected on a filter.

  • Dichloromethane (B109758) (DCM), HPLC grade.

  • Acetonitrile, HPLC grade.

  • Soxhlet extraction apparatus.

  • Rotary evaporator or nitrogen evaporator.

  • Syringe filters (0.2 µm).

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) with a Photodiode Array (PDA) detector.

  • Analytical column suitable for PAH analysis (e.g., C18).

  • This compound analytical standard.

Procedure:

  • Place the filter containing the diesel exhaust particulates into the thimble of the Soxhlet extraction apparatus.

  • Add a sufficient volume of dichloromethane to the boiling flask.

  • Perform Soxhlet extraction for a minimum of 18 hours to ensure complete extraction of the organic compounds.

  • After extraction, concentrate the DCM extract to near dryness using a rotary evaporator.

  • Transfer the concentrated extract to a smaller vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen.[11]

  • Redissolve the dried extract in a known volume of acetonitrile.[11]

  • Filter the redissolved sample through a 0.2 µm syringe filter to remove any remaining particulate matter.[13]

  • Inject an aliquot of the filtered sample into the UHPLC system.

  • Separate the components using a suitable gradient elution program with a mobile phase consisting of water and acetonitrile.

  • Monitor the elution at a wavelength optimal for 1,8-DNP detection (e.g., 389 nm).

  • Identify and quantify 1,8-DNP by comparing the retention time and UV-Vis spectrum with that of an authentic standard.

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7]

Ames_Test_Workflow Start Overnight Culture of S. typhimurium Strain (e.g., TA98) Prepare_Mix Prepare Test Mixture: - Top Agar (B569324) - Bacterial Culture - Test Compound (1,8-DNP) - S9 Mix (optional) Start->Prepare_Mix Plate Pour Mixture onto Minimal Glucose Agar Plate Prepare_Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Determine Mutagenicity Count->Analyze

Caption: General workflow for the Ames test to assess the mutagenicity of 1,8-DNP.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively).[14]

  • Nutrient broth.

  • Top agar (containing a trace amount of histidine and biotin).

  • Minimal glucose agar plates.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

  • S9 fraction from the liver of Aroclor 1254-induced rats (for metabolic activation).

  • Cofactor solution for S9 mix (NADP+, G6P).

  • Incubator (37°C).

Procedure:

  • Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

  • On the day of the experiment, prepare serial dilutions of the 1,8-DNP test solution.

  • For each concentration of 1,8-DNP, as well as for the positive and negative controls, add the following to a sterile tube containing molten top agar (kept at 45°C):

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the test compound solution (or control).

    • 0.5 mL of S9 mix or buffer (for experiments with and without metabolic activation, respectively).

  • Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Allow the top agar to solidify.

  • Incubate the plates in the dark at 37°C for 48-72 hours.[14]

  • After incubation, count the number of revertant colonies (his+) on each plate.

  • A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control).

³²P-Postlabelling Assay for DNA Adducts

The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[2][4][15]

P32_Postlabelling_Workflow Start Isolate DNA from 1,8-DNP treated cells/tissues Digestion Enzymatic Digestion of DNA to 3'-monophosphate nucleosides Start->Digestion Enrichment Adduct Enrichment (e.g., nuclease P1 or butanol extraction) Digestion->Enrichment Labeling 5'-radiolabeling with [γ-³²P]ATP and T4 PNK Enrichment->Labeling Separation Chromatographic Separation of labeled adducts (TLC or HPLC) Labeling->Separation Detection Detection and Quantification (Autoradiography/Phosphorimaging) Separation->Detection Analysis Calculate Relative Adduct Labeling (RAL) Detection->Analysis

Caption: Workflow of the ³²P-postlabelling assay for the detection of 1,8-DNP-DNA adducts.

Materials:

  • DNA isolated from cells or tissues exposed to 1,8-DNP.

  • Micrococcal nuclease and spleen phosphodiesterase.

  • Nuclease P1 or butanol.

  • T4 polynucleotide kinase (PNK).

  • [γ-³²P]ATP.

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose).

  • TLC developing solvents.

  • Phosphorimager or X-ray film for autoradiography.

Procedure:

  • DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by either:

    • Nuclease P1 method: Treat the digest with nuclease P1, which dephosphorylates normal 3'-mononucleotides to nucleosides, while adducted nucleotides are resistant.

    • Butanol extraction: Partition the adducted nucleotides into butanol.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This converts the adducted deoxyribonucleoside 3'-monophosphates to 3',5'-bisphosphates.

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates using a series of different solvent systems.

  • Detection and Quantification: Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the amount of radioactivity in each adduct spot.

  • Calculation of Adduct Levels: Determine the relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides in the DNA sample.

Conclusion

This compound is a significant genotoxic component of diesel exhaust particles. Its metabolic activation to DNA-binding species is a well-established mechanism for its mutagenic and carcinogenic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the health risks associated with diesel emissions. Continued research into the atmospheric chemistry, biological effects, and control of 1,8-DNP and other nitro-PAHs is essential for protecting public health.

References

1,8-Dinitropyrene: An In-Depth Technical Guide to its Atmospheric Presence, Detection, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in atmospheric particulate matter, primarily originating from diesel and gasoline engine exhaust. Its detection and quantification in ambient air are critical for assessing human exposure and understanding its environmental fate. This technical guide provides a comprehensive overview of the atmospheric presence of 1,8-DNP, detailed experimental protocols for its detection, and an exploration of its metabolic activation and genotoxic mechanisms. Quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate a deeper understanding of this hazardous air pollutant.

Atmospheric Presence of this compound

This compound is not a product of atmospheric chemical reactions but is directly emitted from combustion sources.[1] It is formed through the nitration of pyrene (B120774) during the combustion of diesel and gasoline, leading to the formation of 1-nitropyrene, which is then further nitrated to dinitropyrenes.[1] Consequently, its atmospheric concentrations are a direct indicator of pollution from vehicular traffic.

Sources and Distribution

The primary source of atmospheric 1,8-DNP is the exhaust from diesel and gasoline engines.[1] It is also generated by kerosene (B1165875) heaters.[1] As a result, its concentration in the atmosphere varies significantly with location, being highest in urban areas with heavy traffic and lower in suburban and rural settings.

Quantitative Data on Atmospheric Concentrations

The following tables summarize the reported concentrations of this compound in various atmospheric samples.

Table 1: Concentration of this compound in Engine Exhaust Particulate Matter

Source Vehicle TypeConcentration in Particulate Matter (ng/mg)Reference
Heavy-duty diesel engine (extract)3.4Nakagawa et al., 1983[1]
Light-duty diesel engines (extract)Not detected - 0.7 ± 0.2Nishioka et al., 1982; Salmeen et al., 1984[1]
Light-duty diesel engines (particles)0.013 - 0.025Gibson, 1983[1]

Table 2: Concentration of this compound in Ambient Air Particulate Matter

Location TypeConcentration in Air (pg/m³)Concentration in Particulate Matter (ng/g)Reference
Urban0.1 - 101 - 10IARC[1]
Suburban0.01 - 0.1-IARC[1]
Remote/Rural0.12 - 0.304.6 - 8.3 (pg/mg)Gibson, 1986[1]
Heavily Industrialized4.44 - 7.5043 - 46 (pg/mg)Gibson, 1986[1]

Experimental Protocols for Detection and Quantification

The analysis of this compound in atmospheric samples involves a multi-step process including sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection

Airborne particulate matter is typically collected on filters using high-volume or low-volume air samplers. The choice of filter material (e.g., quartz fiber, polytetrafluoroethylene) is critical to avoid artifacts and ensure efficient collection.

Extraction of this compound from Particulate Matter

Several methods can be employed to extract 1,8-DNP from the collected particulate matter. The choice of method depends on the desired efficiency, sample throughput, and available equipment.

Protocol 1: Accelerated Solvent Extraction (ASE)

  • Sample Preparation: Cut a portion of the filter containing the particulate matter into small pieces and place it into an ASE cell.

  • Extraction Solvent: A mixture of toluene (B28343) and cyclohexane (B81311) (7:3, v/v) has been shown to be effective.[2]

  • ASE Parameters:

    • Temperature: 125 °C[2]

    • Pressure: High pressure is applied to maintain the solvent in its liquid state.

    • Static Cycles: 2 cycles.[2]

    • Flush Volume: 70% of the cell volume.[2]

  • Collection: The extract is collected in a vial for subsequent cleanup and analysis.

Protocol 2: Ultrasonic Liquid Extraction (ULE)

  • Sample Preparation: Place the filter sample in a beaker or flask.

  • Extraction Solvent: Add a suitable solvent, such as a mixture of benzene (B151609) and ethanol (B145695) (3:1, v/v).

  • Ultrasonication: Submerge the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes). This process is typically repeated with fresh solvent to ensure complete extraction.

  • Solvent Combination: Combine the extracts from all sonication steps.

Sample Cleanup

The crude extract often contains interfering compounds that need to be removed before instrumental analysis. Column chromatography is a common cleanup technique.

  • Column Preparation: A glass column is packed with silica (B1680970) gel.

  • Elution: The concentrated extract is loaded onto the column and eluted with a series of solvents of increasing polarity to separate the different classes of compounds. The fraction containing the dinitropyrenes is collected.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the quantification of 1,8-DNP.

Protocol 3: High-Performance Liquid Chromatography with Chemiluminescence Detection (HPLC-CLD)

  • Instrumentation: An HPLC system equipped with a chemiluminescence detector.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water, is typically used to achieve separation.

  • Detection: The eluent from the column is mixed with a chemiluminescence reagent. 1,8-DNP is first reduced to its amino derivative, which then reacts with the reagent to produce light. The intensity of the light is proportional to the concentration of 1,8-DNP. Detection limits in the femtomole range can be achieved.[3]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This allows for the detection of the specific molecular ions and fragment ions of 1,8-DNP.

Biological Signaling and Genotoxicity

This compound is a potent mutagen that requires metabolic activation to exert its genotoxic effects. This activation process leads to the formation of DNA adducts, which can result in mutations and potentially initiate carcinogenesis.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of 1,8-DNP involves the reduction of its nitro groups.

Metabolic_Activation DNP This compound Nitroso 1-Nitro-8-nitrosopyrene DNP->Nitroso Nitroreductase Hydroxylamine (B1172632) N-Hydroxy-1-amino-8-nitropyrene Nitroso->Hydroxylamine Nitroreductase Ester Reactive Ester (e.g., N-acetoxy or N-sulfonyloxy) Hydroxylamine->Ester O-acetyltransferase or Sulfotransferase Adduct DNA Adduct Ester->Adduct Reacts with DNA

Caption: Metabolic activation of this compound.

This process begins with the enzymatic reduction of one of the nitro groups to a nitroso group, followed by further reduction to a hydroxylamine intermediate.[4][5] This N-hydroxy arylamine can then be esterified by O-acetyltransferases or sulfotransferases to form a reactive N-acetoxy or N-sulfonyloxy arylamine.[4][5] These reactive esters can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.[5]

DNA Damage and Repair

The formation of 1,8-DNP-DNA adducts constitutes significant DNA damage. If not repaired, these adducts can lead to mutations during DNA replication. The cell possesses several DNA repair pathways to counteract such damage.

DNA_Damage_Repair cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Potential Outcomes DNP_Adduct 1,8-DNP-DNA Adduct NER Nucleotide Excision Repair (NER) DNP_Adduct->NER Recognition of bulky lesion BER Base Excision Repair (BER) DNP_Adduct->BER May be involved for some adduct types Mutation Mutation DNP_Adduct->Mutation If repair fails Apoptosis Cell Death (Apoptosis) DNP_Adduct->Apoptosis If damage is extensive Repair Successful Repair NER->Repair BER->Repair

Caption: DNA damage and repair pathways for 1,8-DNP adducts.

Bulky adducts, such as those formed by 1,8-DNP, are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[6][7] The Base Excision Repair (BER) pathway may also be involved in the repair of certain types of damage induced by nitroarenes.[7] If the DNA damage is too extensive or if the repair mechanisms are overwhelmed, the cell may undergo programmed cell death (apoptosis). However, if the adducts are not repaired before DNA replication, they can cause misincorporation of nucleotides, leading to permanent mutations.

Summary and Future Perspectives

This compound is a significant environmental pollutant with well-established mutagenic and carcinogenic properties. Its presence in the atmosphere is a direct consequence of anthropogenic combustion activities, particularly from vehicular emissions. The analytical methods for its detection are highly sensitive, allowing for the quantification of trace amounts in complex environmental matrices. Understanding the metabolic activation pathways and the subsequent DNA damage and repair mechanisms is crucial for elucidating its role in human carcinogenesis. Future research should focus on developing more rapid and field-deployable detection methods, further characterizing the individual susceptibility to 1,8-DNP-induced genotoxicity, and exploring potential strategies for mitigating its emission and exposure.

References

Metabolic Activation of 1,8-Dinitropyrene to Mutagens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and environmental pollutant, primarily found in diesel exhaust emissions. Its mutagenicity is not inherent but arises from its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations. This technical guide provides an in-depth overview of the core metabolic pathways involved in the activation of 1,8-DNP, the key enzymes responsible, and the resulting mutagenic outcomes. Detailed experimental protocols for assessing the mutagenicity of 1,8-DNP and quantitative data from various studies are presented to facilitate a comprehensive understanding of its genotoxic potential.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their mutagenic and carcinogenic properties. Among them, this compound (1,8-DNP) is one of the most potent mutagens ever identified in the Salmonella typhimurium (Ames) assay.[1] Understanding the mechanisms by which 1,8-DNP is converted into a mutagen is crucial for assessing its risk to human health and for the development of strategies to mitigate its harmful effects. This guide will delve into the intricate biochemical processes that transform this relatively inert compound into a powerful DNA-damaging agent.

Metabolic Activation Pathways

The metabolic activation of 1,8-DNP is a multi-step process primarily involving the reduction of one of its nitro groups. This process can be catalyzed by a variety of enzymes, including bacterial nitroreductases and mammalian cytosolic and microsomal enzymes.[2] The key steps in the activation pathway are outlined below.

Nitroreduction

The initial and rate-limiting step in the activation of 1,8-DNP is the reduction of one of the nitro groups to a nitroso group, forming 1-nitro-8-nitrosopyrene.[3] This is followed by further reduction to a hydroxylamino intermediate, N-hydroxy-1-amino-8-nitropyrene. This intermediate is a proximate mutagen, capable of reacting with DNA, but its reactivity is significantly enhanced by subsequent esterification.

A variety of enzymes have been implicated in the nitroreduction of 1,8-DNP, including:

  • Bacterial Nitroreductases: Found in anaerobic bacteria, including those in the gut microbiota.

  • Mammalian Xanthine Oxidase: A cytosolic enzyme that can catalyze nitroreduction.[2]

  • Aldo-Keto Reductases (AKRs): Human AKR1C1, AKR1C2, and AKR1C3 have been shown to catalyze the nitroreduction of 1,8-DNP.[4]

  • Cytochrome P450 (CYP) Enzymes: While more commonly associated with oxidative metabolism, some CYP enzymes can also perform reductive reactions under certain conditions.

Esterification (O-Acetylation)

The N-hydroxy arylamine intermediate can undergo esterification, most notably O-acetylation, to form a highly reactive N-acetoxy arylamine. This reaction is catalyzed by N-acetyltransferases (NATs). The resulting N-acetoxy ester is unstable and spontaneously breaks down to form a highly electrophilic nitrenium ion.

DNA Adduct Formation

The ultimate mutagen, the nitrenium ion, readily reacts with nucleophilic sites in DNA, primarily with the C8 position of guanine, to form a stable DNA adduct: N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[5][6] This adduct distorts the DNA helix, leading to errors during DNA replication and transcription, which ultimately results in mutations.

Below is a diagram illustrating the primary metabolic activation pathway of this compound.

Metabolic_Activation_of_1_8_DNP cluster_0 Metabolic Activation Pathway of this compound DNP This compound NNP 1-Nitro-8-nitrosopyrene DNP->NNP Nitroreduction (e.g., AKRs, Xanthine Oxidase) HANP N-Hydroxy-1-amino-8-nitropyrene (Proximate Mutagen) NNP->HANP Nitroreduction AANP N-Acetoxy-1-amino-8-nitropyrene (Highly Reactive Ester) HANP->AANP O-Acetylation (N-Acetyltransferases) Nitrenium Nitrenium Ion (Ultimate Mutagen) AANP->Nitrenium Spontaneous Heterolysis Adduct N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (DNA Adduct) Nitrenium->Adduct Reaction with DNA (Guanine C8)

Caption: Metabolic activation of this compound to a DNA-reactive mutagen.

Quantitative Data

The mutagenic potency of 1,8-DNP and the enzymatic efficiency of its activation have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Mutagenicity of this compound in Salmonella typhimurium
StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)Reference
TA98-11,000[7]
TA100-2,100[7]
TA1538-16,000[7]
TA98NR (nitroreductase-deficient)-11,000[7]
TA98/1,8-DNP6 (O-acetyltransferase-deficient)-Significantly reduced[3]
Table 2: Mutagenicity of this compound in Chinese Hamster Ovary (CHO) Cells
CompoundConcentration (µg/mL)Specific Mutagenic Activity (mutants/10^6 survivors/µg/mL)Reference
This compound-21[8]
Table 3: Kinetic Parameters for the Nitroreduction of this compound by Human Aldo-Keto Reductases (AKRs)
EnzymeKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
AKR1C11.8 ± 0.40.23 ± 0.020.13 ± 0.03[4]
AKR1C22.1 ± 0.50.17 ± 0.010.08 ± 0.02[4]
AKR1C31.2 ± 0.20.30 ± 0.020.25 ± 0.05[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of the mutagenic potential of 1,8-DNP. The following sections provide overviews of key experimental protocols.

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

The Ames test is a widely used bacterial short-term assay to assess the mutagenic potential of chemical compounds.

Objective: To determine the ability of 1,8-DNP to induce reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1538, TA98NR, TA98/1,8-DNP6)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Histidine/biotin solution

  • S9 fraction (for assays with metabolic activation) and cofactor solution

Procedure:

  • Prepare overnight cultures of the Salmonella strains.

  • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the 1,8-DNP solution (or solvent control), and 0.5 mL of S9 mix or buffer.

  • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.

Below is a workflow diagram for the Ames Test.

Ames_Test_Workflow cluster_1 Ames Test Workflow start Start culture Prepare overnight bacterial culture start->culture mix Mix bacteria, 1,8-DNP, and top agar (+/- S9) culture->mix plate Pour mixture onto minimal glucose agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count end End count->end

Caption: A simplified workflow for the Ames mutagenicity test.

Chinese Hamster Ovary (CHO) Cell Mutagenicity Assay (HPRT Locus)

This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus in cultured mammalian cells.

Objective: To quantify the mutagenic potential of 1,8-DNP in a mammalian cell line.

Materials:

  • Chinese hamster ovary (CHO) cells

  • Cell culture medium and supplements

  • This compound

  • 6-Thioguanine (B1684491) (6-TG) for mutant selection

  • S9 fraction and cofactors (for assays with metabolic activation)

Procedure:

  • Seed CHO cells in culture flasks and allow them to attach.

  • Expose the cells to various concentrations of 1,8-DNP (with and without S9 activation) for a defined period (e.g., 3-5 hours).

  • Wash the cells to remove the test compound and culture them in fresh medium for an expression period (typically 6-8 days) to allow for the fixation of mutations and the depletion of existing HPRT enzyme.

  • Plate a known number of cells in medium containing 6-thioguanine to select for HPRT-deficient mutants. Also, plate cells in non-selective medium to determine the cloning efficiency.

  • Incubate the plates for 7-10 days to allow for colony formation.

  • Stain and count the colonies. The mutation frequency is calculated by dividing the number of mutant colonies by the number of viable cells plated.

32P-Postlabelling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

Objective: To identify and quantify the formation of 1,8-DNP-DNA adducts in vitro or in vivo.

Materials:

  • DNA sample (from treated cells or tissues)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates

Procedure:

  • DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The normal nucleotides are dephosphorylated by nuclease P1, leaving the more resistant adducts as 3'-mononucleotides.

  • 32P-Labelling: The adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-32P]ATP.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.

Conclusion

The metabolic activation of this compound is a critical determinant of its potent mutagenicity. The process, initiated by nitroreduction and culminating in the formation of a highly reactive nitrenium ion, leads to the formation of characteristic DNA adducts that can trigger mutational events. A thorough understanding of these pathways, the enzymes involved, and the application of robust experimental protocols are essential for accurately assessing the genotoxic risk posed by this environmental pollutant. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working in the fields of toxicology, pharmacology, and drug development to further investigate the mechanisms of action of 1,8-DNP and other nitroarenes.

References

An In-depth Technical Guide on the Core Mechanism of 1,8-Dinitropyrene Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic mechanisms of 1,8-dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other environmental sources.[1][2][3][4][5] This document details the metabolic activation pathways, the nature of the resulting DNA damage, and the subsequent cellular responses, with a focus on quantitative data and experimental methodologies.

Metabolic Activation of this compound

The genotoxicity of 1,8-DNP is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates that can covalently bind to DNA.[6][7] This process is a multi-step enzymatic cascade primarily involving nitroreduction and subsequent esterification.

The initial and rate-limiting step in the metabolic activation of 1,8-DNP is the reduction of one of its nitro groups to a nitroso group, forming 1-nitro-8-nitrosopyrene.[6][8][9] This reaction is catalyzed by various nitroreductases, including mammalian enzymes like xanthine (B1682287) oxidase and aldo-keto reductases (AKR1C1-1C3).[3][7][10][11] Further reduction of the nitroso intermediate leads to the formation of a hydroxylamine (B1172632) derivative, N-hydroxy-1-amino-8-nitropyrene.[12]

In bacterial systems and some mammalian cells, this hydroxylamine can be further activated by O-esterification, particularly O-acetylation, catalyzed by N-acetyltransferases (NATs).[6][13] This results in the formation of a highly reactive N-acetoxy arylamine intermediate, which is considered the ultimate carcinogenic metabolite that readily reacts with DNA.[7] The differential expression of these activating enzymes, particularly N-acetyltransferase, can explain the varying susceptibility of different cell lines and tissues to 1,8-DNP's mutagenicity.[13][14] For instance, Chinese hamster ovary (CHO) cells, which have measurable N-acetyltransferase activity, are more sensitive to the mutagenic effects of 1,8-DNP compared to V79 cells, which lack this activity.[13]

Metabolic_Activation_of_1_8_DNP DNP This compound NONP 1-Nitro-8-nitrosopyrene DNP->NONP Nitroreductases (e.g., AKR1C1-3) NHOH N-Hydroxy-1-amino-8-nitropyrene NONP->NHOH Nitroreductases Acetoxy N-Acetoxy-1-amino-8-nitropyrene (Ultimate Carcinogen) NHOH->Acetoxy N-Acetyltransferases (NATs) (O-acetylation) Adduct DNA Adducts Acetoxy->Adduct Covalent Binding

Metabolic activation pathway of this compound (1,8-DNP).

DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic metabolite of 1,8-DNP, the N-acetoxy arylamine, is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, forming stable covalent adducts.[7] The primary DNA adduct formed by 1,8-DNP has been identified as 1-N-(deoxyguanosin-8-yl)-amino-8-nitropyrene.[15][16] This bulky lesion distorts the DNA helix and interferes with normal DNA replication and transcription.[17] Minor adducts with deoxyadenosine (B7792050) have also been detected.[8][9]

The formation of these DNA adducts is the critical initiating event in 1,8-DNP-induced mutagenesis.[2][18] If not repaired, these adducts can lead to mutations during DNA replication. The predominant type of mutation induced by 1,8-DNP is frameshift mutations, particularly -1 frameshifts in sequences of repeated guanine (B1146940) bases.[16][19] This is consistent with the major adduct being at the C8 position of guanine.

Genotoxicity and Carcinogenicity Data

1,8-DNP is a potent mutagen in various experimental systems, most notably in the Ames Salmonella typhimurium assay.[19] Its mutagenic activity is often more pronounced in bacterial strains that possess high nitroreductase and transacetylase activity.[20] In mammalian cells, 1,8-DNP has been shown to induce mutations, chromosomal aberrations, and morphological transformations.[20]

Table 1: Mutagenic Potency of this compound in Salmonella typhimurium

StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)
TA98-11,000[4]
TA100-2,100[4]
TA1538-16,000[4]
TA1537-200[4]
TA1535-<15[4]

The carcinogenicity of 1,8-DNP has been demonstrated in several animal models. Subcutaneous injection in rats and mice has been shown to induce sarcomas at the injection site.[19][20] Oral administration has been linked to an increased incidence of mammary tumors in rats, and intraperitoneal injection has led to liver tumors in male mice.[2] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[1]

Table 2: Carcinogenicity of this compound in Animal Models

SpeciesRoute of AdministrationTumor TypeIncidence
Rat (F344)SubcutaneousSarcomas10/10 (at 0.4 mg/rat)[20]
Mouse (BALB/c)SubcutaneousSubcutaneous tumors6/15 (40%)[19][20]
RatOralMammary tumorsIncreased incidence[2]
Mouse (CD-1, male)IntraperitonealLiver tumorsIncreased incidence[2]
Rat (Newborn)SubcutaneousLeukaemiaIncreased incidence[2]

DNA Repair and Cellular Responses

The bulky DNA adducts formed by 1,8-DNP are recognized by the cell's DNA repair machinery. The primary mechanism for the removal of such adducts is nucleotide excision repair (NER).[21][22] The NER pathway recognizes the distortion in the DNA helix, excises a short single-stranded DNA segment containing the adduct, and then synthesizes a new, correct strand.

If the DNA damage is extensive or the repair mechanisms are overwhelmed, the cell may activate other signaling pathways. The presence of 1,8-DNP-induced DNA adducts can lead to the phosphorylation of p53, a key tumor suppressor protein.[20] However, it has been suggested that 1,8-DNP may inactivate the pro-apoptotic function of p53, allowing cells with DNA damage to survive and potentially accumulate mutations, thereby increasing its carcinogenic potential.[20]

DNA_Damage_Response cluster_0 Cellular Response to 1,8-DNP DNP This compound Adducts DNA Adducts (e.g., dG-C8-AP) DNP->Adducts Metabolic Activation NER Nucleotide Excision Repair (NER) Adducts->NER Replication DNA Replication Adducts->Replication Repair Successful Repair NER->Repair Mutation Frameshift Mutations Replication->Mutation Cancer Carcinogenesis Mutation->Cancer

Cellular response to 1,8-DNP-induced DNA damage.

Experimental Protocols

A variety of experimental methods are employed to study the genotoxicity of 1,8-DNP. Below are outlines of key protocols.

This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Strains such as TA98 and TA100 are commonly used. TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP.

  • Metabolic Activation: The test is typically performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the need for metabolic activation. For direct-acting mutagens like 1,8-DNP, the S9 fraction may not be necessary and can sometimes decrease mutagenicity due to detoxification pathways.[23]

  • Procedure: The bacterial strain, the test compound (1,8-DNP), and, if required, the S9 mix are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

This highly sensitive method is used to detect and quantify bulky DNA adducts.

  • DNA Isolation: DNA is isolated from cells or tissues exposed to 1,8-DNP.

  • DNA Hydrolysis: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

  • Adduct Enrichment: Adducts are enriched, for example, by nuclease P1 digestion, which removes normal nucleotides.

  • 32P-Labelling: The remaining adducted nucleotides are radiolabelled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase.

  • Chromatography: The 32P-labelled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Genotoxicity_Workflow cluster_workflow General Genotoxicity Assessment Workflow Exposure Exposure to 1,8-DNP (In vitro or In vivo) DNA_Damage Assessment of DNA Damage Exposure->DNA_Damage Mutagenicity Mutagenicity Assays Exposure->Mutagenicity Carcinogenicity Carcinogenicity Studies Exposure->Carcinogenicity Adduct_Analysis DNA Adduct Analysis (e.g., 32P-Postlabelling, HPLC) DNA_Damage->Adduct_Analysis Comet_Assay Comet Assay (DNA Strand Breaks) DNA_Damage->Comet_Assay Ames_Test Ames Test (Bacterial Gene Mutation) Mutagenicity->Ames_Test HPRT_Assay HPRT Assay (Mammalian Gene Mutation) Mutagenicity->HPRT_Assay Chrom_Aberration Chromosomal Aberration Test Mutagenicity->Chrom_Aberration Animal_Bioassay Long-term Animal Bioassays Carcinogenicity->Animal_Bioassay

Workflow for assessing the genotoxicity of 1,8-DNP.

This assay detects gene mutations in cultured mammalian cells, such as CHO or V79 cells.

  • Cell Treatment: Cells are exposed to various concentrations of 1,8-DNP for a defined period.

  • Expression Time: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

  • Selection: Cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine. Cells with a functional HPRT gene will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.

  • Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated.

Conclusion

The genotoxicity of this compound is a complex process initiated by its metabolic activation to a reactive electrophile that forms DNA adducts. These adducts, primarily at the C8 position of guanine, lead to frameshift mutations and can ultimately result in carcinogenesis. Understanding the enzymes involved in its metabolism and the cellular responses to the resulting DNA damage is crucial for assessing the risk posed by this environmental pollutant and for the development of strategies to mitigate its harmful effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of 1,8-DNP and other nitroaromatic hydrocarbons.

References

The Role of Nitroreductases in the Metabolic Activation of 1,8-Dinitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other combustion products, requires metabolic activation to exert its genotoxic effects. A critical step in this activation cascade is the reduction of its nitro groups, a process primarily catalyzed by a class of enzymes known as nitroreductases. This technical guide provides an in-depth overview of the role of both bacterial and human nitroreductases in the metabolism of 1,8-DNP, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved. Understanding these processes is crucial for assessing the carcinogenic risk of 1,8-DNP and for developing strategies in drug development that leverage or mitigate nitroreductase activity.

Core Concepts in this compound Metabolism

The metabolic activation of 1,8-DNP is a multi-step process initiated by the reduction of one of the nitro groups. This reduction can proceed through a series of two-electron or one-electron steps, leading to the formation of highly reactive intermediates.

Key Metabolic Steps:

  • Nitroreduction: The initial and rate-limiting step is the reduction of a nitro group of 1,8-DNP to a nitroso derivative, followed by further reduction to a hydroxylamino intermediate. This is catalyzed by various nitroreductases.

  • Esterification: The N-hydroxy-amino intermediate can be further activated by esterification, most notably through O-acetylation by N,O-acetyltransferases (NATs). This step is particularly crucial for the mutagenicity of 1,8-DNP in bacterial systems.

  • DNA Adduct Formation: The resulting reactive esters can then form covalent adducts with DNA, primarily at the C8 position of guanine, leading to mutations and initiating the carcinogenic process.

Nitroreductases Involved in this compound Metabolism

A variety of nitroreductases from both bacteria and humans have been implicated in the metabolism of 1,8-DNP.

Bacterial Nitroreductases

Bacterial nitroreductases, particularly those found in the gut microbiota and in bacterial strains used for mutagenicity testing (e.g., Salmonella typhimurium), are highly efficient at reducing 1,8-DNP. These enzymes are often flavin-containing proteins that utilize NADH or NADPH as electron donors. Studies with nitroreductase-deficient bacterial strains have demonstrated a significant decrease in the mutagenicity of 1,8-DNP, highlighting the central role of these enzymes.[1]

Human Nitroreductases

Several human enzymes have been identified as capable of metabolizing 1,8-DNP. Among the most significant are members of the aldo-keto reductase (AKR) superfamily.

  • Aldo-Keto Reductases (AKRs): Human AKR1C1, AKR1C2, and AKR1C3 have been shown to catalyze the nitroreduction of 1,8-DNP.[2][3] Of these, AKR1C3 exhibits the highest catalytic efficiency for this substrate.[2][3] These enzymes are expressed in various tissues, including the lung, a primary site of exposure to environmental 1,8-DNP.

  • Other Potential Human Nitroreductases: While enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) are involved in the metabolism of some nitroaromatic compounds, they are not considered major contributors to the nitroreduction of 1,8-DNP.

Data Presentation

The following tables summarize key quantitative data related to the metabolism and mutagenicity of this compound.

Table 1: Kinetic Parameters of Human Aldo-Keto Reductases in the Metabolism of 1-Nitropyrene (a related compound)

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (min-1mM-1)
AKR1C11-Nitropyrene1.390.03827.4
AKR1C21-Nitropyrene0.400.001654.16
AKR1C31-Nitropyrene1.000.013913.7

Data from a study that also identified AKR1C3 as the most efficient in 1,8-DNP reduction, though specific kinetic values for 1,8-DNP were not provided.[3]

Table 2: Mutagenicity of this compound in Salmonella typhimurium Strains

StrainGenotype1,8-DNP Concentration (nmol/plate)Revertant Colonies per Plate
TA98Wild-type nitroreductase and acetyltransferase0.01~1200
TA98NRDeficient in "classical" nitroreductase0.01~800
TA98/1,8-DNP6Deficient in O-acetyltransferase0.01~100

This data illustrates the critical roles of both nitroreduction and O-acetylation in the bacterial mutagenicity of 1,8-DNP.[4]

Signaling Pathways and Logical Relationships

The metabolic activation of this compound involves a series of enzymatic reactions leading to the formation of DNA adducts.

Metabolic_Activation_of_1_8_DNP cluster_0 Metabolic Activation Pathway 1,8-DNP 1,8-DNP 1-Nitroso-8-nitropyrene 1-Nitroso-8-nitropyrene 1,8-DNP->1-Nitroso-8-nitropyrene Nitroreductase (e.g., AKR1C3) N-Hydroxy-1-amino-8-nitropyrene N-Hydroxy-1-amino-8-nitropyrene 1-Nitroso-8-nitropyrene->N-Hydroxy-1-amino-8-nitropyrene Nitroreductase Reactive Ester (e.g., O-acetyl) Reactive Ester (e.g., O-acetyl) N-Hydroxy-1-amino-8-nitropyrene->Reactive Ester (e.g., O-acetyl) N,O-Acetyltransferase DNA Adducts DNA Adducts Reactive Ester (e.g., O-acetyl)->DNA Adducts Covalent Binding Experimental_Workflow cluster_0 In Vitro Metabolism Assay cluster_1 Ames Mutagenicity Test Incubation Incubation: 1,8-DNP + Nitroreductase Source (e.g., Cytosol, Recombinant Enzyme) + NADPH Extraction Metabolite Extraction (e.g., Ethyl Acetate) Incubation->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of 1-Amino-8-nitropyrene and 1,8-Diaminopyrene Analysis->Quantification Exposure Exposure: Salmonella typhimurium (e.g., TA98, TA98NR) + 1,8-DNP +/- S9 Mix Plating Plating on Minimal Glucose Agar Exposure->Plating Incubation_Ames Incubation (37°C, 48h) Plating->Incubation_Ames Counting Counting of Revertant Colonies Incubation_Ames->Counting

References

Formation of DNA Adducts by 1,8-Dinitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other combustion products, poses a significant environmental health risk. Its genotoxicity is primarily mediated through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis. This technical guide provides an in-depth overview of the metabolic activation of 1,8-DNP, the types of DNA adducts formed, and the key experimental methodologies used for their detection and quantification. Detailed protocols for the Ames test, ³²P-postlabeling, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of quantitative data on mutagenicity and DNA adduct levels. Furthermore, this guide explores the cellular response to 1,8-DNP-induced DNA damage, focusing on the roles of the p53 and NRF2 signaling pathways.

Introduction

This compound is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds. It is a well-established mutagen, exhibiting potent activity in bacterial and mammalian cell systems.[1][2] The biological activity of 1,8-DNP is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most critically, DNA. The resulting DNA adducts, if not repaired, can interfere with DNA replication and transcription, leading to mutations and potentially initiating the multi-stage process of cancer. Understanding the mechanisms of 1,8-DNP-induced DNA adduct formation is crucial for risk assessment and the development of preventative and therapeutic strategies.

Metabolic Activation of this compound

The metabolic activation of 1,8-DNP is a multi-step process primarily involving the reduction of one of its nitro groups. This pathway is critical for the formation of the ultimate carcinogenic metabolite.

The key steps in the metabolic activation of 1,8-DNP are:

  • Nitroreduction: The initial and rate-limiting step is the reduction of one nitro group to a nitroso derivative, 1-nitro-8-nitrosopyrene. This reaction is catalyzed by various nitroreductases, including cytosolic enzymes like aldo-keto reductases (AKRs), particularly AKR1C1, AKR1C2, and AKR1C3.[3][4]

  • Further Reduction: The nitroso intermediate is further reduced to a reactive N-hydroxyamino derivative, N-hydroxy-1-amino-8-nitropyrene.

  • Esterification (O-acetylation): In some biological systems, particularly certain bacteria and mammalian cells with sufficient acetyltransferase activity, the N-hydroxyamino intermediate can be further activated by O-esterification, primarily through O-acetylation by N-acetyltransferases (NATs). This step is considered critical for the high mutagenicity of 1,8-DNP in Salmonella typhimurium.[1][5]

  • Formation of the Nitrenium Ion: The resulting N-acetoxy-amino-nitropyrene is an unstable ester that spontaneously decomposes to form a highly reactive nitrenium ion. This electrophilic species is the ultimate carcinogen that readily attacks nucleophilic sites on DNA bases.

Metabolic_Activation Metabolic Activation of this compound This compound This compound 1-Nitro-8-nitrosopyrene 1-Nitro-8-nitrosopyrene This compound->1-Nitro-8-nitrosopyrene Nitroreduction (e.g., AKRs) N-Hydroxy-1-amino-8-nitropyrene N-Hydroxy-1-amino-8-nitropyrene 1-Nitro-8-nitrosopyrene->N-Hydroxy-1-amino-8-nitropyrene Reduction N-Acetoxy-1-amino-8-nitropyrene N-Acetoxy-1-amino-8-nitropyrene N-Hydroxy-1-amino-8-nitropyrene->N-Acetoxy-1-amino-8-nitropyrene O-Acetylation (NATs) Nitrenium Ion Nitrenium Ion N-Acetoxy-1-amino-8-nitropyrene->Nitrenium Ion Spontaneous decomposition DNA Adduct DNA Adduct Nitrenium Ion->DNA Adduct Reacts with DNA

Metabolic activation pathway of this compound.

DNA Adducts of this compound

The primary and most well-characterized DNA adduct formed by 1,8-DNP is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-ANP) .[6][7] This adduct is formed by the covalent binding of the nitrenium ion to the C8 position of the guanine (B1146940) base in DNA. The formation of this bulky adduct distorts the DNA helix and can lead to frameshift mutations during DNA replication.

Quantitative Data on Mutagenicity and DNA Adduct Formation

The mutagenic potency of 1,8-DNP and its metabolites has been extensively studied, particularly using the Ames test with various strains of Salmonella typhimurium. The formation of DNA adducts has been quantified in both in vitro and in vivo systems.

Table 1: Mutagenicity of this compound and its Metabolites in Salmonella typhimurium

CompoundStrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)
This compound TA98-~700 times more mutagenic than 1-nitropyrene[1]
TA98NR-Slightly reduced mutagenicity compared to TA98[1]
TA98/1,8-DNP6-Greatly reduced mutagenicity compared to TA98[1]
1-Nitro-8-nitrosopyrene TA98-Highly mutagenic[1]
TA98NR-Highly mutagenic[1]
TA98/1,8-DNP6-Much lower activity than in TA98 and TA98NR

Table 2: In Vivo DNA Adduct Levels

SpeciesTissueCompoundDoseAdduct LevelReference
RatLung1,6-Dinitropyrene0.3 - 150 µgDose-responsive[8][9]
RatLiver1,6-Dinitropyrene0.3 - 150 µg10-fold lower than lung[8][9]
RatLiver1-Nitropyrene (B107360)Not specifiedSignificantly lower than protein adducts[4]
RatMammary GlandThis compoundNot specifieddG-C8-ANP detected[10]
RatLiverThis compoundNot specifieddG-C8-ANP detected[10]
MouseNot specified1,3- & this compound0.05 mg/week for 20 weeksTumors induced by 1,8-DNP[2]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Objective: To determine if 1,8-DNP or its metabolites can cause mutations that revert a histidine-auxotrophic strain of Salmonella typhimurium to a prototrophic state.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535). TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP.

  • Test compound (1,8-DNP) dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction from induced rat liver (optional, for assessing the role of mammalian metabolism).

  • Minimal glucose agar (B569324) plates.

  • Top agar containing a trace amount of histidine and biotin.

  • Positive and negative controls.

Procedure: [7][11][12]

  • Preparation of Bacterial Culture: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Solutions: Prepare a series of dilutions of the 1,8-DNP solution.

  • Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer. b. Mix gently and pour the mixture onto a minimal glucose agar plate. c. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Ames Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture (S. typhimurium) Mix Combine Bacteria, 1,8-DNP, and S9 Mix in Top Agar Bacterial_Culture->Mix Test_Compound 1,8-DNP Dilutions Test_Compound->Mix S9_Mix S9 Metabolic Activation Mix (Optional) S9_Mix->Mix Pour Pour onto Minimal Glucose Agar Plate Mix->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare Result Mutagenic Potential Compare->Result

Workflow for the Ames Test.
³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.

Objective: To detect and quantify 1,8-DNP-DNA adducts in a given DNA sample.

Materials:

  • DNA sample (1-10 µg).

  • Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.

  • Nuclease P1 for adduct enrichment.

  • T4 polynucleotide kinase.

  • [γ-³²P]ATP of high specific activity.

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.

  • Solvents for chromatography.

  • Phosphorimager or autoradiography film for detection.

Procedure: [1][3][11][13]

  • DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Selectively remove normal nucleotides by digestion with nuclease P1, which dephosphorylates normal 3'-monophosphates but not the bulky aromatic adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This results in the formation of 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification: Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the adduct levels by measuring the radioactivity in the adduct spots and in the total nucleotides.

P32_Postlabeling_Workflow ³²P-Postlabeling Workflow DNA_Sample DNA Sample with 1,8-DNP Adducts Digestion Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Sample->Digestion Enrichment Adduct Enrichment (Nuclease P1 Digestion) Digestion->Enrichment Labeling ³²P-Labeling (T4 Polynucleotide Kinase & [γ-³²P]ATP) Enrichment->Labeling TLC Multidirectional TLC Separation Labeling->TLC Detection Detection & Quantification (Autoradiography/ Phosphorimaging) TLC->Detection Adduct_Levels DNA Adduct Levels Detection->Adduct_Levels

Workflow for ³²P-Postlabeling Assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the identification and quantification of specific DNA adducts.

Objective: To identify and quantify the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-ANP) adduct.

Materials:

  • DNA sample.

  • Enzymes for DNA hydrolysis to deoxynucleosides (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase).

  • A stable isotope-labeled internal standard of the adduct of interest.

  • High-performance liquid chromatography (HPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole).

  • Solvents for HPLC.

Procedure:

  • DNA Hydrolysis: Enzymatically hydrolyze the DNA sample to its constituent deoxynucleosides.

  • Sample Cleanup: Purify the deoxynucleoside mixture, often using solid-phase extraction (SPE), to remove interfering substances.

  • LC Separation: Separate the deoxynucleosides by reverse-phase HPLC.

  • MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor for the specific precursor-to-product ion transition of the dG-C8-ANP adduct and its internal standard.

  • Quantification: Quantify the adduct by comparing the peak area of the analyte to that of the internal standard.

Cellular Signaling Pathways in Response to 1,8-DNP DNA Damage

The formation of 1,8-DNP-DNA adducts triggers a complex cellular response aimed at maintaining genomic integrity. Two key signaling pathways involved are the p53 and NRF2 pathways.

The p53 Pathway

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage.

  • p53 Activation: The presence of bulky DNA adducts, such as dG-C8-ANP, can stall DNA replication forks, leading to the activation of DNA damage sensors like ATR (Ataxia Telangiectasia and Rad3-related). ATR then phosphorylates and activates downstream kinases, which in turn phosphorylate p53. This phosphorylation stabilizes p53 by preventing its degradation.[14][15][16]

  • Downstream Effects: Activated p53 acts as a transcription factor, inducing the expression of genes involved in:

    • Cell Cycle Arrest: p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, typically at the G1/S or G2/M transition. This provides time for DNA repair.[17][18]

    • DNA Repair: p53 can directly interact with and modulate the activity of DNA repair proteins.

    • Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic genes like BAX.[17][19]

Interestingly, some studies suggest that while 1,8-DNP induces significant DNA damage and p53 phosphorylation, it may not effectively induce apoptosis, potentially allowing cells with DNA damage to survive and proliferate, thereby increasing its carcinogenic potential.[5][10]

p53_Pathway p53 Signaling Pathway in Response to 1,8-DNP DNP_Adduct 1,8-DNP-DNA Adduct ATR_Activation ATR Activation DNP_Adduct->ATR_Activation p53_Phosphorylation p53 Phosphorylation and Stabilization ATR_Activation->p53_Phosphorylation p53_Active Active p53 p53_Phosphorylation->p53_Active Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21) p53_Active->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Active->DNA_Repair Apoptosis Apoptosis (e.g., via BAX) p53_Active->Apoptosis

The p53 signaling pathway in response to 1,8-DNP.
The NRF2 Pathway

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant and detoxification response.

  • NRF2 Activation: 1,8-DNP and its metabolites can induce oxidative stress. Under basal conditions, NRF2 is kept at low levels by its inhibitor, KEAP1, which targets it for degradation. Oxidative or electrophilic stress disrupts the NRF2-KEAP1 interaction, leading to the stabilization of NRF2 and its translocation to the nucleus.

  • Downstream Effects: In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a wide array of cytoprotective proteins, including:

    • Phase II Detoxification Enzymes: Such as glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which can detoxify reactive metabolites of 1,8-DNP.[20][21][22]

    • Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis, which help to mitigate oxidative stress.[20][21]

The activation of the NRF2 pathway represents a crucial defense mechanism against the genotoxic effects of 1,8-DNP by enhancing its detoxification and reducing cellular oxidative damage.

NRF2_Pathway NRF2 Signaling Pathway in Response to 1,8-DNP DNP_Metabolites 1,8-DNP Metabolites & Oxidative Stress NRF2_KEAP1_Dissociation NRF2-KEAP1 Dissociation DNP_Metabolites->NRF2_KEAP1_Dissociation NRF2_Stabilization NRF2 Stabilization & Nuclear Translocation NRF2_KEAP1_Dissociation->NRF2_Stabilization NRF2_Active Active NRF2 NRF2_Stabilization->NRF2_Active ARE_Binding Binding to Antioxidant Response Element (ARE) NRF2_Active->ARE_Binding Detoxification Increased Expression of Detoxification Enzymes (e.g., GSTs, NQO1) ARE_Binding->Detoxification Antioxidant Increased Expression of Antioxidant Enzymes (e.g., HO-1) ARE_Binding->Antioxidant

References

The Potent Mutagenicity of 1,8-Dinitropyrene in Salmonella Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mutagenic potency of 1,8-dinitropyrene as determined by Salmonella assays, commonly known as the Ames test. This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products, is a potent mutagen, and its activity is highly dependent on specific metabolic activation pathways within the bacterial test system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways.

Quantitative Mutagenic Potency

The mutagenic potency of this compound is significantly influenced by the genetic makeup of the Salmonella typhimurium strains used in the assay, particularly with respect to their enzymatic capabilities for nitroreduction and O-acetylation. The following tables summarize the quantitative data on the mutagenicity of this compound in various strains.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)Reference
This compoundTA98WithoutHigh[1]
This compoundTA98NR (nitroreductase deficient)WithoutReduced[1]
This compoundTA98/1,8-DNP6 (O-acetyltransferase deficient)WithoutGreatly Reduced[1]
1-NitropyreneTA98Without~700-fold lower than 1,8-DNP[1]

Table 1: Comparative Mutagenicity of this compound in Different S. typhimurium Strains. This table highlights the critical role of bacterial enzymes in the mutagenic activation of this compound. The significant drop in mutagenicity in the TA98NR and TA98/1,8-DNP6 strains underscores the necessity of nitroreductase and O-acetyltransferase activity.

Experimental Protocols

The assessment of this compound's mutagenicity is primarily conducted using the Salmonella reverse mutation assay (Ames test). The following provides a detailed methodology based on standard protocols.[2][3][4][5]

Bacterial Strains and Media
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA98NR, and TA98/1,8-DNP6 are commonly used. These are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-deficient medium unless a reverse mutation occurs.

  • Growth Medium: A nutrient broth is used for overnight cultures of the bacterial strains.

  • Plating Media:

    • Minimal Glucose Agar (B569324): This is a bottom agar that lacks histidine.

    • Top Agar: This overlay agar contains a trace amount of histidine to allow for a few cell divisions, which is necessary for mutagenesis to occur, and biotin, which is also required for the growth of these strains.

Preparation of Test Substance and Controls
  • Test Substance: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared.

  • Negative Control: The solvent used to dissolve the test substance (e.g., DMSO) is used as the negative control.

  • Positive Control: A known mutagen for the specific bacterial strain is used as a positive control to ensure the assay is working correctly.

Metabolic Activation (S9 Mix)

For evaluating compounds that may require metabolic activation by mammalian enzymes, a liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 is used. The S9 fraction is combined with a cofactor-supplemented buffer to create the S9 mix. However, for direct-acting mutagens like this compound, the assay is often performed without the S9 mix to specifically assess the metabolic activation by the bacterial enzymes.

Plate Incorporation Assay Protocol
  • Preparation: Melt the top agar and maintain it at 45°C in a water bath.

  • Mixing: In a sterile test tube, add the following in sequence:

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the this compound dilution or control solution.

    • 0.5 mL of phosphate (B84403) buffer (for assays without metabolic activation) or 0.5 mL of S9 mix.

  • Vortexing: Gently vortex the mixture.

  • Adding Top Agar: Add 2.0 mL of the molten top agar to the test tube and gently vortex again.

  • Plating: Immediately pour the entire contents of the tube onto a minimal glucose agar plate.

  • Solidification: Gently tilt and rotate the plate to ensure an even distribution of the top agar. Allow the top agar to solidify completely on a level surface.

  • Incubation: Invert the plates and incubate them at 37°C for 48-72 hours in the dark.

Data Collection and Analysis
  • Colony Counting: After incubation, the number of revertant colonies (his+ revertants) on each plate is counted.

  • Data Analysis: The mutagenic potency is determined by the increase in the number of revertant colonies on the test plates compared to the negative control plates. A dose-dependent increase in the number of revertants is indicative of mutagenic activity. A compound is generally considered mutagenic if it produces a reproducible, dose-related increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

Signaling Pathways and Experimental Workflows

The mutagenicity of this compound is a multi-step process involving specific enzymatic activations. The following diagrams illustrate the metabolic activation pathway and the general workflow of the Ames test.

metabolic_activation cluster_bacterial_cell Bacterial Cell (Salmonella typhimurium) DNP This compound ANP 1-Amino-8-nitropyrene DNP->ANP Nitroreductase NHP N-Hydroxy-1-amino-8-nitropyrene ANP->NHP Nitroreductase NAP N-Acetoxy-1-amino-8-nitropyrene (Reactive Ester) NHP->NAP O-Acetyltransferase (Esterification) DNA_Adduct DNA Adducts NAP->DNA_Adduct Binds to DNA Mutation Mutation DNA_Adduct->Mutation

Metabolic activation of this compound in Salmonella.

ames_test_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_incubation_analysis Incubation & Analysis Bacteria Overnight culture of S. typhimurium (his-) Mix Combine Bacteria, Compound, and Buffer/S9 Bacteria->Mix Compound This compound (in solvent) Compound->Mix S9 S9 Mix (optional for metabolic activation) S9->Mix TopAgar Add to molten top agar Mix->TopAgar Plate Pour onto minimal glucose agar plate TopAgar->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies (his+) Incubate->Count Result Mutagenic if significant increase in revertants Count->Result

General workflow of the Ames test for mutagenicity.

Conclusion

The Salmonella mutagenicity assay is a robust tool for assessing the mutagenic potential of compounds like this compound. The data clearly demonstrate that this compound is a potent, direct-acting mutagen in Salmonella typhimurium strain TA98. Its mutagenicity is critically dependent on the intracellular metabolic activation by bacterial nitroreductases and O-acetyltransferases. The use of specific enzyme-deficient strains, such as TA98NR and TA98/1,8-DNP6, is essential for elucidating the mechanisms of action of nitro-aromatic compounds. This technical guide provides researchers and drug development professionals with the foundational knowledge to understand and interpret the mutagenicity data of this compound and to design appropriate toxicological assessments.

References

Solubility Profile and Biological Interactions of 1,8-Dinitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest to researchers due to its potent mutagenic and carcinogenic properties. Found in diesel exhaust and other combustion products, understanding its physicochemical properties, particularly its solubility, is paramount for conducting toxicological studies and developing potential intervention strategies. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, details experimental protocols for solubility determination, and explores its key biological signaling pathways.

Core Data: Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability and biological activity. Due to its non-polar aromatic core, this compound is generally characterized by low aqueous solubility and a preference for organic solvents.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, based on available data and the physicochemical properties of structurally similar compounds, a solubility profile can be constructed.

SolventChemical ClassSolubilityRemarks
Dimethyl Sulfoxide (DMSO) Polar Aprotic2 mg/mL [1]Clear, faintly yellow to yellow solution.
Toluene Aromatic HydrocarbonModerately Soluble [2][3]A standard solution of 100 µg/mL is commercially available, suggesting low but sufficient solubility for analytical purposes.
Water ProticInsoluble [3]The hydrophobic nature of the pyrene (B120774) backbone leads to very low solubility in aqueous solutions.
Diethyl Ether EtherEstimated: Soluble to Very SolubleBased on the high solubility of the related compound 1-nitropyrene.
Ethanol Polar ProticEstimated: SolubleBased on the solubility of the related compound 1-nitropyrene.
Benzene Aromatic HydrocarbonEstimated: SolubleBased on the solubility of the related compound 1-nitropyrene.
Tetrahydrofluorenone KetoneEstimated: SolubleBased on the solubility of the related compound 1-nitropyrene.

Note: Estimated solubilities are inferred from the reported solubility of 1-nitropyrene, a structurally similar nitro-PAH. Experimental verification is recommended.

Experimental Protocols

Accurate determination of solubility is crucial for in vitro and in vivo studies. The following section outlines a detailed methodology for determining the solubility of this compound, primarily based on the widely accepted shake-flask method.

Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For fine suspensions, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. For accurate quantification, immediately filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The average of replicate measurements represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 1,8-DNP to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Sedimentation or Centrifugation equil1->sep1 ana1 Collect and filter supernatant sep1->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC or UV-Vis ana2->ana3 ana4 Calculate solubility ana3->ana4

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Biological Signaling Pathways

This compound is a potent mutagen and carcinogen that exerts its biological effects through complex metabolic activation and interaction with cellular signaling pathways.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is dependent on its metabolic activation. This process involves the reduction of one of its nitro groups to a reactive N-hydroxy arylamine intermediate. This intermediate can then be further activated, for example, by O-acetylation, leading to the formation of a highly reactive nitrenium ion that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

Key Signaling Pathways Implicated in 1,8-DNP-Induced Carcinogenesis

Research has implicated several critical signaling pathways in the cellular response to this compound exposure. These pathways are involved in cell proliferation, survival, and apoptosis.

  • Ras-MAPK Pathway: this compound has been shown to induce mutations in the ras family of oncogenes, particularly K-ras. Activated Ras proteins can trigger a cascade of downstream signaling events, including the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival, contributing to tumor development.

  • p53 Signaling: The tumor suppressor protein p53 plays a crucial role in responding to DNA damage. Exposure to this compound can lead to the phosphorylation and activation of p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate potentially cancerous cells.

  • CYP1A1 and Aryl Hydrocarbon Receptor (AhR) Pathway: Cytochrome P450 1A1 (CYP1A1) is an enzyme involved in the metabolism of xenobiotics, including PAHs. This compound can induce the expression of CYP1A1 through the activation of the Aryl Hydrocarbon Receptor (AhR). While CYP1A1 is involved in detoxification, it can also contribute to the metabolic activation of this compound, highlighting a dual role in its toxicity.

G cluster_cell Cellular Environment cluster_metabolism Metabolic Activation cluster_signaling Signaling Pathways cluster_response Cellular Response DNP This compound Metabolite Reactive Metabolites (e.g., N-hydroxy arylamine) DNP->Metabolite Nitroreduction (e.g., by CYP1A1) AhR AhR DNP->AhR Activation Ras Ras Metabolite->Ras Activation p53 p53 Metabolite->p53 Activation (via DNA damage) DNA_adducts DNA Adducts Metabolite->DNA_adducts Proliferation Increased Cell Proliferation & Survival Ras->Proliferation Apoptosis Apoptosis p53->Apoptosis CYP1A1 CYP1A1 Induction AhR->CYP1A1 Mutation Mutation DNA_adducts->Mutation Mutation->Proliferation

Figure 2: Key signaling pathways affected by this compound.

Conclusion

This technical guide provides a consolidated resource for researchers working with this compound. The provided solubility data, though limited, offers a foundational understanding for experimental design. The detailed experimental protocol for solubility determination using the shake-flask method provides a robust framework for generating precise and reliable data. Furthermore, the elucidation of the key signaling pathways involved in this compound's carcinogenicity offers critical insights for mechanistic studies and the development of potential therapeutic or preventative strategies. Further research to expand the quantitative solubility profile of this compound in a wider array of solvents is warranted to enhance its utility in diverse research applications.

References

The Pharmacokinetic Profile of 1,8-Dinitropyrene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion products. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its toxicological risk and developing potential strategies for mitigating its harmful effects. This in-depth technical guide provides a comprehensive overview of the ADME of 1,8-DNP, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily in the small and large intestines. However, studies in female BALB/c mice indicate that the overall uptake of the compound is poor.[1] In experiments involving ligated sections of the gastrointestinal tract, no absorption was observed from the stomach, while absorption did occur from the small and large intestines. The rate of absorption from the small intestine was found to be greater than that from the large intestine.[1] Despite this, a significant portion of the administered dose remains unabsorbed, with over 80% of the original dose recovered from the ligated small intestine after 120 minutes.[1]

Distribution

Once absorbed, this compound and its metabolites are distributed to various tissues throughout the body. Studies in female BALB/c mice using radiolabeled [14C]1,8-DNP have provided quantitative insights into its tissue distribution. Following a single oral administration, radioactivity was detected in the blood, liver, kidneys, spleen, and lungs.[1]

The liver appears to be a major target organ for the distribution of 1,8-DNP and its metabolites, exhibiting the highest concentration of radioactivity among the tissues examined.[1] A linear increase in the concentration of radioactive material was observed in the blood, liver, and kidneys up to 6 hours after administration.[1] However, the levels of radioactivity in these tissues decreased by 24 hours.[1] In contrast, the radioactivity present in the spleen and lungs was comparatively low and did not show significant changes over time.[1]

Table 1: Tissue Distribution of Radioactivity in Female BALB/c Mice After a Single Oral Administration of [14C]this compound [1]

Tissue% of Radioactive Dose at 6 hours% of Radioactive Dose at 24 hours
Blood0.270.1
Liver2.91.6
Kidneys0.210.12
SpleenLow and relatively constantLow and relatively constant
LungsLow and relatively constantLow and relatively constant

Metabolism

The biotransformation of this compound is a complex process involving multiple enzymatic pathways, primarily nitroreduction and subsequent acetylation. These metabolic processes can lead to the formation of reactive intermediates capable of binding to DNA and inducing genotoxicity. The gut microbiota also plays a significant role in the metabolism of 1,8-DNP.

The primary metabolic pathway involves the reduction of one of the nitro groups to form 1-amino-8-nitropyrene. Further reduction can lead to the formation of 1,8-diaminopyrene. These amino metabolites can then undergo N-acetylation to form N-acetylated derivatives. O-acetylation of the N-hydroxy arylamine intermediate is considered a critical step in the metabolic activation of 1,8-DNP to a mutagenic species. Key metabolites identified after oral administration to rats include 1-amino-8-nitropyrene, 1,8-diaminopyrene, and N,N-diacetyl-1,8-diaminopyrene.

The metabolic activation of this compound is a multi-step process. The initial step is the reduction of a nitro group to a nitroso group, forming 1-nitro-8-nitrosopyrene. This is followed by further reduction to a hydroxylamine (B1172632) intermediate. Subsequent O-acetylation of the hydroxylamine is a critical activation step that leads to the formation of a reactive nitrenium ion, which can then form DNA adducts.[2]

metabolic_pathway DNP This compound NNP 1-Nitro-8-nitrosopyrene DNP->NNP Nitroreduction HANP N-Hydroxy-1-amino-8-nitropyrene NNP->HANP Nitroreduction ANP 1-Amino-8-nitropyrene HANP->ANP Reduction DNA_Adducts DNA Adducts HANP->DNA_Adducts O-Acetylation DAP 1,8-Diaminopyrene ANP->DAP Nitroreduction AcANP 1-Acetylamino-8-nitropyrene ANP->AcANP N-Acetylation DiAcDAP N,N'-Diacetyl-1,8-diaminopyrene DAP->DiAcDAP N-Acetylation

Metabolic pathway of this compound.

Excretion

This compound and its metabolites are eliminated from the body primarily through the feces, with a smaller proportion excreted in the urine. In a study with female BALB/c mice, approximately 42% of an orally administered radioactive dose was eliminated in the feces and 12% in the urine within the first 48 hours.[1] Over a period of 9 days, fecal excretion accounted for 45% of the total dose.[1]

Table 2: Cumulative Excretion of Radioactivity in Female BALB/c Mice After a Single Oral Administration of [14C]this compound [1]

Route of Excretion% of Administered Dose (48 hours)% of Administered Dose (9 days)
Feces4245
Urine12-

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the ADME studies of this compound.

In Vivo ADME Study in Mice

Objective: To determine the absorption, distribution, and excretion of this compound after oral administration in mice.

Materials:

  • Female BALB/c mice

  • [14C]this compound

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Metabolic cages for separate collection of urine and feces

  • Scintillation counter for radioactivity measurement

  • Tissue homogenizer

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC system for metabolite analysis

Protocol:

  • Animal Acclimation and Housing: House female BALB/c mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimate the animals for at least one week before the experiment.

  • Dose Preparation and Administration: Prepare a solution or suspension of [14C]this compound in a suitable vehicle like corn oil. Administer a single oral dose to each mouse using a gavage needle. The volume administered should be based on the animal's body weight.

  • Sample Collection:

    • Excretion: House the mice individually in metabolic cages immediately after dosing to allow for the separate collection of urine and feces at specified time points (e.g., 24, 48, 72 hours, etc.).

    • Blood: Collect blood samples at various time points (e.g., 1, 2, 4, 6, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.

    • Tissues: At the end of the study or at specific time points, euthanize the animals and collect various tissues (liver, kidneys, lungs, spleen, etc.).

  • Sample Processing and Analysis:

    • Excreta: Homogenize feces and measure the total radioactivity in urine and fecal homogenates using a scintillation counter.

    • Blood and Tissues: Weigh and homogenize the collected tissues. Measure the radioactivity in an aliquot of the homogenate.

    • Metabolite Profiling: Extract metabolites from urine, feces, and tissue homogenates using appropriate solvents. Analyze the extracts using an HPLC system coupled with a radioactivity detector to identify and quantify the parent compound and its metabolites.

In Vitro Metabolism Study Using Rat Liver Microsomes

Objective: To investigate the metabolism of this compound by liver enzymes in a controlled in vitro system.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Cofactors for acetylation (e.g., Acetyl-CoA)

  • Centrifuge and ultracentrifuge

  • Homogenizer

  • Incubator

  • HPLC system for metabolite analysis

Protocol:

  • Preparation of Rat Liver Microsomes:

    • Euthanize male Sprague-Dawley rats and perfuse the liver with ice-cold buffer.

    • Homogenize the liver in a suitable buffer (e.g., phosphate buffer with KCl).

    • Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.

    • Ultracentrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet and resuspend it in a storage buffer. Determine the protein concentration.

  • Incubation:

    • In a reaction tube, combine the rat liver microsomes, this compound (dissolved in a suitable solvent like DMSO), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For studying acetylation, also add Acetyl-CoA.

    • Incubate the mixture at 37°C for a specific period (e.g., 30, 60 minutes).

  • Sample Processing and Analysis:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge the mixture to precipitate the proteins.

    • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using an HPLC system with a suitable detector (e.g., UV or mass spectrometry).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo ADME study of this compound.

experimental_workflow cluster_pre_study Pre-Study cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation dose_preparation Dose Preparation ([14C]1,8-DNP in Vehicle) animal_acclimation->dose_preparation oral_administration Oral Administration (Gavage) dose_preparation->oral_administration sample_collection Sample Collection (Urine, Feces, Blood, Tissues) oral_administration->sample_collection radioactivity_quantification Radioactivity Quantification (Scintillation Counting) sample_collection->radioactivity_quantification metabolite_profiling Metabolite Profiling (HPLC-Radiodetector) sample_collection->metabolite_profiling data_analysis Pharmacokinetic & ADME Data Analysis radioactivity_quantification->data_analysis metabolite_profiling->data_analysis

Experimental workflow for an in vivo ADME study.

Conclusion

The absorption, distribution, metabolism, and excretion of this compound are complex processes that are crucial to understanding its toxicity. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for key studies, and visualized the metabolic pathway and a typical experimental workflow. This information serves as a valuable resource for researchers, scientists, and drug development professionals working to assess the risks associated with 1,8-DNP and to develop strategies to mitigate its potential harm to human health. Further research is warranted to fully elucidate the metabolic pathways and to identify all metabolites, as well as to investigate the inter-species differences in the ADME of this compound.

References

A Historical Perspective on 1,8-Dinitropyrene Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound belonging to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). First identified as a component of diesel engine exhaust, its powerful biological activity quickly established it as a significant environmental concern and a subject of intense scientific investigation. This technical guide provides a historical perspective on the core research that elucidated the toxicological properties and metabolic activation of 1,8-DNP, with a focus on the foundational studies that have shaped our current understanding.

Quantitative Toxicological Data

The genotoxic and carcinogenic potential of this compound has been quantified in numerous studies. The following tables summarize key quantitative data from historical research, providing a comparative overview of its activity in various assays.

Mutagenicity Data

1,8-DNP is a potent, direct-acting mutagen in the Salmonella typhimurium reverse mutation assay (Ames test). Its mutagenic activity is significantly influenced by the metabolic capabilities of the tester strains, particularly the presence of nitroreductase and acetyltransferase enzymes.

Salmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
TA98Without~80,000[1][2]
TA98NR (nitroreductase-deficient)WithoutSlightly Reduced[1]
TA98/1,8-DNP6 (acetyltransferase-deficient)WithoutGreatly Reduced[1][3]

Note: The mutagenicity of 1,8-DNP in TA98 is approximately 700 times greater than that of 1-nitropyrene[1]. The reduction in mutagenicity in strain TA98/1,8-DNP6 highlights the critical role of O-acetylation in the metabolic activation of 1,8-DNP to its ultimate mutagenic form[1][3].

Carcinogenicity Data

Animal bioassays were crucial in establishing the carcinogenic potential of this compound. Subcutaneous injection in rodents has been shown to induce tumors at the site of administration.

Carcinogenicity of this compound in Rats (Subcutaneous Injection)

StrainSexTotal Dose (mg)Number of AnimalsTumor Incidence (Sarcomas)Latency (days)Reference
F344Male0.41010/10 (100%)123-156
F344Male0.04109/10 (90%)213-320

Carcinogenicity of this compound in Mice (Subcutaneous Injection)

StrainSexDosing RegimenNumber of AnimalsTumor IncidenceObservation Period (weeks)Reference
BALB/cNot Specified0.05 mg/week for 20 weeks156/15 (40%)60[4]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that were instrumental in characterizing the toxicology of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was fundamental in identifying the potent mutagenicity of 1,8-DNP. The following protocol is a generalized representation of the plate incorporation method used in early studies.

1. Preparation of Materials:

  • Bacterial Strains: Overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA98NR, TA98/1,8-DNP6) grown in nutrient broth.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of dilutions are prepared.

  • S9 Mix (for metabolic activation): Liver homogenate from Aroclor-induced rats, supplemented with cofactors (NADP+, glucose-6-phosphate).

  • Top Agar (B569324): Molten agar containing a trace amount of histidine and biotin.

  • Minimal Glucose Agar Plates: Bottom agar plates containing minimal essential nutrients for bacterial growth.

2. Assay Procedure:

  • To a sterile tube, add in the following order:

    • 0.1 mL of the Salmonella tester strain culture.

    • 0.1 mL of the 1,8-DNP solution (or solvent control).

    • 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate (B84403) buffer (for assays without metabolic activation).

  • The mixture is pre-incubated at 37°C for 20-30 minutes.

  • 2.0 mL of molten top agar is added to the tube, and the contents are gently mixed.

  • The entire mixture is poured onto the surface of a minimal glucose agar plate and spread evenly.

  • The plates are incubated in the dark at 37°C for 48-72 hours.

3. Data Analysis:

  • The number of revertant colonies (his+) on each plate is counted.

  • The mutagenic activity is expressed as the number of revertants per nanomole of 1,8-DNP, after subtracting the spontaneous reversion rate (from the solvent control plates).

  • A dose-response curve is typically generated to visualize the mutagenic potential.

Animal Carcinogenicity Bioassay (Subcutaneous Injection)

This protocol outlines the general procedure for assessing the carcinogenicity of 1,8-DNP via subcutaneous injection in rodents.

1. Animal Model:

  • Species/Strain: Fischer 344 rats or BALB/c mice.

  • Age and Sex: Typically, young adult males are used.

  • Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.

2. Test Substance Preparation and Administration:

  • This compound is dissolved or suspended in a suitable vehicle (e.g., dimethyl sulfoxide, trioctanoin).

  • A specific dose of the 1,8-DNP solution is injected subcutaneously into the dorsal region of the animal. The injection schedule can vary from a single dose to repeated administrations.

3. Observation and Monitoring:

  • Animals are observed daily for clinical signs of toxicity.

  • The site of injection is palpated regularly to detect the formation of nodules or tumors.

  • Body weight is recorded weekly.

  • The study duration is typically long-term, often up to two years or until the animals become moribund.

4. Necropsy and Histopathology:

  • At the end of the study or when an animal is euthanized, a full necropsy is performed.

  • The tumor at the injection site, as well as major organs, are collected and preserved in formalin.

  • Tissues are processed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • A pathologist evaluates the tissues for the presence and type of neoplasms.

DNA Adduct Analysis (32P-Postlabeling Assay)

The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts formed by carcinogens like 1,8-DNP.

1. DNA Isolation and Hydrolysis:

  • DNA is isolated from the tissues of animals treated with 1,8-DNP or from cells exposed in vitro.

  • The purified DNA is enzymatically hydrolyzed to individual deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional but common):

  • The bulky, hydrophobic 1,8-DNP-DNA adducts are often enriched from the normal nucleotides by techniques such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not adducted ones) or butanol extraction.

3. ³²P-Labeling:

  • The 3'-monophosphate of the adducted nucleotides is radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This results in 5'-³²P-labeled deoxyribonucleoside 3',5'-bisphosphates.

4. Chromatographic Separation:

  • The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

5. Detection and Quantification:

  • The TLC plates are subjected to autoradiography to visualize the radioactive adduct spots.

  • The amount of radioactivity in each adduct spot is quantified using a phosphorimager or by scintillation counting of the excised spots.

  • Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Signaling Pathways and Molecular Mechanisms

The genotoxicity of this compound is initiated by its metabolic activation to a reactive species that can covalently bind to DNA, forming DNA adducts. This DNA damage can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately resulting in carcinogenesis.

Metabolic Activation Pathway of this compound

The primary pathway for the metabolic activation of 1,8-DNP involves a two-step process: nitroreduction followed by O-acetylation. This pathway is particularly active in Salmonella typhimurium strains that are highly sensitive to its mutagenic effects.

Metabolic_Activation DNP This compound ANP 1-Amino-8-nitropyrene DNP->ANP Nitroreductase HANP N-Hydroxy-1-amino-8-nitropyrene ANP->HANP Nitroreductase AANP N-Acetoxy-1-amino-8-nitropyrene (Ultimate Mutagen) HANP->AANP O-Acetyltransferase DNA DNA AANP->DNA Covalent Binding Adduct N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (DNA Adduct)

Metabolic activation of this compound to a DNA-binding species.

This metabolic activation culminates in the formation of a highly reactive nitrenium ion that readily attacks nucleophilic sites in DNA, with the C8 position of guanine (B1146940) being a primary target. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene[5].

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a rodent carcinogenicity bioassay.

Carcinogenicity_Workflow start Animal Acclimation (e.g., F344 Rats) dosing Subcutaneous Injection of 1,8-DNP start->dosing observation Long-term Observation (Clinical signs, Palpation) dosing->observation necropsy Necropsy observation->necropsy histopathology Histopathological Examination necropsy->histopathology end Tumor Incidence Data Analysis histopathology->end Carcinogenesis_Pathway DNP This compound Exposure Metabolism Metabolic Activation DNP->Metabolism Adducts DNA Adduct Formation Metabolism->Adducts Mutation Somatic Mutations Adducts->Mutation Kras K-ras Activation Mutation->Kras p53 p53 Inactivation Mutation->p53 Proliferation Uncontrolled Cell Proliferation Kras->Proliferation p53->Proliferation Tumor Tumor Formation Proliferation->Tumor

References

Methodological & Application

Application Notes and Protocols: Safe Handling and Storage of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene is a synthetic, yellow crystalline solid primarily used for research purposes.[1] It is a potent mutagenic component of diesel exhaust and other combustion emissions. Classified as a substance suspected of causing cancer, it is crucial that researchers and laboratory personnel adhere to strict safety protocols to minimize exposure and ensure a safe working environment.[1] These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Carcinogenicity: Suspected of causing cancer.[1] The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B).[2] It has been shown to cause various cancers in animal studies.[3]

  • Mutagenicity: Laboratory experiments have demonstrated mutagenic effects.[4]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][5]

GHS Hazard Pictogram:

  • GHS08: Health Hazard

Hazard Statements:

  • H351: Suspected of causing cancer[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₈N₂O₄[1][6][7][8]
Molecular Weight292.24 g/mol [1][8]
AppearanceYellow fluffy or light-brown crystalline solid[3][6]
Melting Point>300 °C[3][6]
SolubilityInsoluble in water. Soluble in DMSO (2 mg/mL). Moderately soluble in toluene.[1][9]
Flash PointNot applicable

Table 2: Toxicological Data

ParameterValueReference
Inhalation Unit Risk1.1 E-3 (µ g/cubic meter)⁻¹[10]
Inhalation Slope Factor3.9 E+0 (mg/kg-day)⁻¹[10]
Oral Slope Factor1.2 E+1 (mg/kg-day)⁻¹[10]

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

Proper PPE is mandatory when handling this compound to prevent inhalation, skin, and eye contact.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Eye Protection: Safety glasses with side shields or safety goggles are required.[4][11]

  • Lab Coat: A lab coat or other protective clothing must be worn.[4][5]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a supplied-air respirator should be used.[4]

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Protocol start Start: Prepare to Handle This compound engineering Work in a certified chemical fume hood or glove box start->engineering gloves Wear chemically resistant gloves engineering->gloves eyes Wear safety glasses with side shields or goggles gloves->eyes lab_coat Wear a protective lab coat eyes->lab_coat respirator Use a NIOSH-approved respirator if dust is generated lab_coat->respirator proceed Proceed with Handling respirator->proceed Yes respirator->proceed No no_dust No Dust dust Dust Generated

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling Protocol

Adherence to the following handling procedures will minimize the risk of exposure.

  • Preparation:

    • Ensure all necessary PPE is worn correctly as per the PPE Protocol.

    • Verify that the chemical fume hood is functioning correctly.

    • Designate a specific area within the fume hood for handling this compound.

  • Weighing and Transfer:

    • Handle this compound as a solid to avoid generating dust.

    • If weighing is necessary, do so within the fume hood on a tared weigh boat.

    • Use a spatula for transfers. Avoid scooping actions that could create airborne particles.

  • In Solution:

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent like acetone (B3395972) can be used, followed by soap and water.[5]

    • Wash hands thoroughly with soap and water after handling.[1]

Safe_Handling_Protocol cluster_handling Safe Handling Protocol start Start: Handling this compound prep Preparation: - Wear correct PPE - Verify fume hood function - Designate work area start->prep weigh Weighing and Transfer: - Handle as solid - Weigh in fume hood - Use spatula for transfer prep->weigh solution In Solution: - Add solvent to solid slowly - Keep containers closed weigh->solution post_handling Post-Handling: - Decontaminate surfaces - Wash hands thoroughly solution->post_handling end End: Handling Complete post_handling->end

Caption: Step-by-step protocol for the safe handling of this compound.

Storage Protocol

Proper storage is essential to maintain the integrity of this compound and prevent accidental release.

  • Container: Keep the compound in a tightly closed, properly labeled container.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest 2°C - 8°C.[4][7] Always consult the supplier's specific recommendations.

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Light Sensitivity: Protect from light.[5]

  • Inventory: Maintain an accurate inventory of the quantity and location of this compound.

Spill and Emergency Procedures Protocol

In the event of a spill or exposure, follow these procedures immediately.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it:

      • Don appropriate PPE.

      • Dampen the solid spill material with a suitable solvent like acetone to prevent dust formation.[5]

      • Carefully sweep up the dampened material and place it in a sealed container for disposal.[1][5]

      • Clean the spill area with absorbent paper dampened with acetone, followed by washing with soap and water.[5]

    • For large spills, evacuate the laboratory and contact the institution's emergency response team.

  • Exposure Response:

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Emergency_Procedures_Protocol cluster_emergency Spill and Emergency Procedures Protocol start Emergency Event: Spill or Exposure spill Spill start->spill exposure Exposure start->exposure small_spill Small Spill: - Wear PPE - Dampen with acetone - Sweep into sealed container - Decontaminate area spill->small_spill large_spill Large Spill: - Evacuate laboratory - Contact emergency response spill->large_spill inhalation Inhalation: - Move to fresh air - Give artificial respiration if needed - Seek medical attention exposure->inhalation skin Skin Contact: - Wash with soap and water - Remove contaminated clothing - Seek medical attention exposure->skin eye Eye Contact: - Flush with water for 15 mins - Seek medical attention exposure->eye ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth - Seek medical attention exposure->ingestion

Caption: Protocol for responding to spills and exposures involving this compound.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.[1][12]

  • Disposal Service: Contact a licensed professional waste disposal service to dispose of the material.[4]

  • Container Management: Do not overfill waste containers (no more than 90% capacity).[12] Ensure the exterior of the container is not contaminated.[12]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its carcinogenic and mutagenic properties. By strictly adhering to the protocols outlined in these application notes, researchers can significantly mitigate the risks associated with its use, ensuring a safe laboratory environment for all personnel. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.

References

Application Notes and Protocols for Safe Laboratory Practices in Handling 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene is a potent mutagen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2][3] It is a component of diesel exhaust and other combustion emissions and is a subject of toxicological research.[1][4][5] Due to its hazardous nature, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment. These application notes provide detailed guidelines and protocols for the safe handling of this compound.

Hazard Identification and Classification

This compound is recognized as a hazardous substance with the following classifications:

  • Carcinogenicity: Suspected of causing cancer (GHS Category 2).[1][6]

  • Mutagenicity: Known to be a potent mutagen, causing frameshift mutations.[7] It can induce DNA damage, chromosomal aberrations, and sister chromatid exchange in cultured rodent cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number42397-65-9[6][8]
Molecular FormulaC₁₆H₈N₂O₄[6]
Molecular Weight292.25 g/mol [6]
SolubilitySoluble in DMSO (2 mg/mL)[6]
Melting Point>300 °C[9]

Table 2: Toxicological Data

EndpointSpeciesRoute of AdministrationDose/ConcentrationOutcomeReference
CarcinogenicityRat (female)Oral10 µmol/kg bw, 3 times/week for 4 weeksIncreased incidence of mammary tumors[2][3]
CarcinogenicityRatSubcutaneous0.4 mg/animalSarcomas at injection site in 100% of animals[2]
CarcinogenicityMouse (male)Subcutaneous0.05 mg/week for 20 weeksSubcutaneous tumors in 40% of animals[2][7]
CarcinogenicityRat (female)IntraperitonealNot specifiedMyelocytic leukemia and sarcomas[10]
MutagenicitySalmonella typhimuriumIn vitroNot specifiedPotent mutagen, frameshift mutations[7][10]

Table 3: Cancer Potency Information

MetricValueReference
Inhalation Unit Risk1.1 E-3 (µ g/cubic meter)⁻¹[8]
Inhalation Slope Factor3.9 E+0 (mg/kg-day)⁻¹[8]
Oral Slope Factor1.2 E+1 (mg/kg-day)⁻¹[8]

Experimental Protocols

Adherence to the following protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • All work with this compound, including weighing, reconstitution, and addition to culture media, must be conducted in a designated chemical fume hood with a certified face velocity of at least 100 feet per minute.[11]

  • The work area within the fume hood should be covered with absorbent paper to contain any potential spills.[12]

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves at all times. Change the outer pair immediately if contamination is suspected. Dispose of contaminated gloves as hazardous waste.[11][12]

  • Eye Protection: Chemical safety goggles or a full-face shield are required.[11]

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn. If non-disposable, it should be laundered separately from other laboratory clothing.

  • Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator with P100 cartridges should be used.[6]

Protocol for Weighing Solid this compound
  • Ensure the chemical fume hood is operational and the work surface is covered with absorbent paper.

  • Don all required PPE.

  • Use the "tare method" for weighing to minimize contamination.[13] a. Place a pre-weighed, sealed container (e.g., a microcentrifuge tube) on the analytical balance inside the fume hood and tare the balance. b. Carefully add the desired amount of this compound to the container using a dedicated spatula. c. Securely close the container. d. Decontaminate the exterior of the container with a suitable solvent (e.g., 70% ethanol) before removing it from the fume hood.

  • Clean the spatula and any other utensils used with a suitable solvent, collecting the waste for proper disposal.

Protocol for Reconstituting this compound
  • Perform all steps within a chemical fume hood.

  • Obtain the pre-weighed, sealed container of this compound.

  • Using a dedicated, calibrated pipette, add the required volume of sterile DMSO to the container to achieve the desired stock concentration (e.g., 2 mg/mL).[6]

  • Securely cap the container and vortex until the solid is completely dissolved. The solution should be clear and faintly yellow to yellow.[6]

  • Label the stock solution container clearly with the compound name, concentration, solvent, date, and "Potent Mutagen/Suspected Carcinogen."

  • Store the stock solution at an appropriate temperature, protected from light.

Protocol for Adding this compound to Cell Cultures
  • Work within a biological safety cabinet (BSC) that is also certified for chemical handling (Class II, Type B2) if possible. If not, perform the addition in a chemical fume hood, being mindful of sterility.

  • Thaw the this compound stock solution if frozen.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium.

  • Using a dedicated, sterile pipette tip, carefully add the calculated volume of the stock solution to the culture medium.

  • Gently swirl the culture vessel to ensure even distribution of the compound.

  • Incubate the treated cells under standard conditions.

  • All waste materials, including pipette tips, culture vessels, and contaminated media, must be treated as hazardous waste.

Spill and Emergency Procedures
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Carefully collect the contaminated material into a designated hazardous waste bag.

    • Wipe the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move to fresh air immediately. Seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Waste Disposal
  • All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.[14]

  • This includes gloves, absorbent paper, pipette tips, and culture media.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound waste down the drain or in the regular trash.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_application Application cluster_cleanup Cleanup and Disposal PPE Don PPE FumeHood Prepare Fume Hood Weigh Weigh Solid This compound FumeHood->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Store Store Stock Solution Dissolve->Store AddToCulture Add to Cell Culture Dissolve->AddToCulture Incubate Incubate Cells AddToCulture->Incubate Decontaminate Decontaminate Surfaces Incubate->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal

Caption: Experimental workflow for handling this compound.

hierarchy_of_controls Elimination Elimination (Substitute with a less hazardous chemical) Engineering Engineering Controls (Chemical Fume Hood) Admin Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for minimizing exposure.

signaling_pathway DNP This compound Metabolism Metabolic Activation (Nitroreduction) DNP->Metabolism In liver and intestine Reactive Reactive Metabolites (e.g., N-hydroxy amino group) Metabolism->Reactive DNA Cellular DNA Reactive->DNA Reacts with deoxyguanosine Adducts DNA Adducts DNA->Adducts Mutations Mutations Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation pathway of this compound.[10]

References

Application Notes and Protocols for the Ames Test: Evaluating the Mutagenicity of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ames test, a bacterial reverse mutation assay, is a widely utilized and regulatory-accepted method for the initial screening of the mutagenic potential of chemical compounds. This assay employs several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to induce mutations that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the test substance.

This document provides a detailed protocol for conducting the Ames test to assess the mutagenicity of 1,8-Dinitropyrene, a nitrated polycyclic aromatic hydrocarbon known for its potent mutagenic activity. The protocol focuses on the use of two common Salmonella typhimurium strains:

  • TA98: Detects frameshift mutagens.

  • TA100: Detects base-pair substitution mutagens.

The protocol includes procedures with and without an exogenous metabolic activation system (S9 mix). The S9 mix is a liver homogenate fraction that contains enzymes capable of converting promutagens into their active, mutagenic forms, mimicking mammalian metabolism.[1][2] This is particularly relevant for compounds like this compound, whose mutagenicity is influenced by metabolic processes such as nitroreduction and O-acetylation.

Data Presentation

The mutagenic activity of this compound in the Ames test is dose-dependent. The following table summarizes representative quantitative data for the number of revertant colonies observed per plate for strains TA98 and TA100 with and without metabolic activation (S9).

Test SubstanceConcentration (µ g/plate )StrainMetabolic Activation (S9)Mean Revertants/Plate ± SDMutagenicity Ratio (MR)
Vehicle Control (DMSO) 0TA98-35 ± 51.0
0TA98+45 ± 61.0
0TA100-130 ± 151.0
0TA100+145 ± 181.0
This compound 0.001TA98-150 ± 124.3
0.01TA98-1100 ± 9531.4
0.1TA98->2000>57.1
1TA98->2000 (toxic)-
0.01TA100-250 ± 201.9
0.1TA100-850 ± 706.5
1TA100->2000>15.4
10TA100->2000 (toxic)-
Positive Control (-S9) 1.0 (2-Nitrofluorene)TA98->1000>28.6
1.0 (Sodium Azide)TA100->1500>11.5
Positive Control (+S9) 2.0 (2-Aminoanthracene)TA98+>1200>26.7
2.0 (2-Aminoanthracene)TA100+>1800>12.4

SD: Standard Deviation; MR: Mutagenicity Ratio = (Mean revertants of test compound) / (Mean revertants of vehicle control). Data is illustrative and based on the high mutagenic potency of this compound.

Experimental Protocols

This section details the methodology for the plate incorporation Ames test with this compound.

Materials
  • Salmonella typhimurium strains TA98 and TA100

  • This compound (CAS No. 42397-65-9)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • S9 fraction (from Aroclor 1254-induced rat liver)

  • S9 Cofactor Kit (containing NADP and Glucose-6-Phosphate)

  • Oxoid Nutrient Broth No. 2

  • Top agar (B569324) (0.6% agar, 0.5% NaCl) supplemented with 0.5 mM L-histidine and 0.5 mM D-biotin

  • Minimal glucose agar plates (Vogel-Bonner Medium E with 2% glucose)

  • Positive controls: 2-Nitrofluorene (for TA98, -S9), Sodium Azide (for TA100, -S9), 2-Aminoanthracene (for TA98 and TA100, +S9)

  • Sterile glassware and plasticware

Methods

1. Preparation of Bacterial Strains:

  • From a frozen stock, streak S. typhimurium strains TA98 and TA100 onto nutrient agar plates to obtain single colonies. Incubate at 37°C for 12-16 hours.

  • Inoculate a single colony of each strain into 10 mL of Oxoid Nutrient Broth No. 2.

  • Incubate the broth cultures overnight at 37°C with shaking (approximately 120 rpm) until the bacterial culture reaches a density of 1-2 x 10⁹ cells/mL.

2. Preparation of Test Compound and Control Solutions:

  • Prepare a stock solution of this compound in sterile DMSO. Due to its high potency, a stock concentration of 1 mg/mL is recommended.

  • Perform serial dilutions of the stock solution in DMSO to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Prepare solutions of the positive controls in DMSO at appropriate concentrations.

3. Preparation of S9 Mix (for +S9 conditions):

  • On the day of the experiment, thaw the S9 fraction and cofactor solutions on ice.

  • Prepare the S9 mix according to the manufacturer's instructions. A common formulation per 1 mL of S9 mix is:

    • 100 µL S9 fraction

    • 900 µL Cofactor solution (containing NADP, G6P, MgCl₂, KCl in a buffer)

  • Keep the S9 mix on ice throughout the experiment.

4. Plate Incorporation Assay:

  • Label the minimal glucose agar plates for each strain, test concentration, and condition (-S9 or +S9), including vehicle and positive controls. It is recommended to test each condition in triplicate.

  • Melt the top agar and maintain it in a 45°C water bath.

  • To a sterile tube, add the following in order:

    • 2.0 mL of molten top agar

    • 0.1 mL of the overnight bacterial culture (TA98 or TA100)

    • 0.1 mL of the test compound solution (or DMSO for vehicle control, or positive control solution)

    • 0.5 mL of S9 mix (for +S9 conditions) or 0.5 mL of sterile phosphate (B84403) buffer (for -S9 conditions)

  • Vortex the tube gently for 3 seconds.

  • Immediately pour the contents onto the surface of a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Allow the top agar to solidify completely at room temperature.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

5. Data Collection and Analysis:

  • After incubation, count the number of revertant colonies on each plate.

  • Calculate the mean number of revertants and the standard deviation for each set of triplicate plates.

  • Calculate the mutagenicity ratio (MR) for each concentration by dividing the mean number of revertants of the test compound by the mean number of revertants of the vehicle control.

  • A positive result is generally considered when there is a dose-dependent increase in the number of revertants and the MR is ≥ 2.0. For potent mutagens like this compound, a significant increase will be observed at very low concentrations.

Visualizations

Metabolic Activation of this compound

The mutagenicity of this compound in Salmonella typhimurium is a result of its metabolic activation through a multi-step process. The diagram below illustrates the key steps in this pathway.

G DNP This compound Nitroso 1-Nitro-8-nitrosopyrene DNP->Nitroso Nitroreductase Hydroxylamine N-Hydroxy-1-amino-8-nitropyrene Nitroso->Hydroxylamine Nitroreductase Ester O-Acetyl-N-hydroxy- 1-amino-8-nitropyrene Hydroxylamine->Ester N,O-Acetyltransferase Nitrenium Nitrenium Ion (DNA Reactive) Ester->Nitrenium DNA DNA Adducts (Mutations) Nitrenium->DNA

Caption: Metabolic activation pathway of this compound.

Ames Test Experimental Workflow

The following diagram outlines the logical flow of the plate incorporation Ames test protocol.

G cluster_prep Preparation cluster_assay Plate Incorporation Assay cluster_analysis Incubation & Analysis BacterialCulture Overnight Bacterial Culture (TA98 & TA100) Mixing Combine in Top Agar: - Bacteria - Test Compound - S9 Mix or Buffer BacterialCulture->Mixing TestCompound This compound & Control Solutions TestCompound->Mixing S9Mix S9 Mix Preparation (+S9 condition) S9Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Data Analysis (Mean, SD, MR) Counting->Analysis

Caption: Experimental workflow for the Ames plate incorporation test.

References

Application Notes and Protocols for In Vitro Cell Culture Exposure to 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of 1,8-Dinitropyrene (1,8-DNP), a potent mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon. The provided data and protocols are intended to guide researchers in designing and executing experiments to investigate the mechanisms of 1,8-DNP-induced cellular damage.

Application Notes

This compound is a significant environmental pollutant found in diesel exhaust and other combustion emissions. In vitro studies are crucial for elucidating the molecular mechanisms underlying its toxicity.

Key Findings from In Vitro Studies:

  • Differential Cytotoxicity: 1,8-DNP exhibits varied cytotoxic effects depending on the cell line. For instance, it does not induce significant cell death in human bronchial epithelial BEAS-2B cells at concentrations up to 30 μM.[1] In contrast, while its isomer 1,3-DNP induces a mix of apoptosis and necrosis in mouse hepatoma Hepa1c1c7 cells, 1,8-DNP shows minimal cell death induction even at high concentrations.[1]

  • Genotoxicity and DNA Adduct Formation: 1,8-DNP is a potent genotoxic agent.[1] Its primary mechanism of genotoxicity involves metabolic activation through nitroreduction to form reactive intermediates that bind to DNA, forming bulky adducts.[2] The major DNA adduct identified is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[3] The formation of these adducts can be quantified using the ³²P-postlabelling assay.[1][2]

  • Induction of Oxidative Stress: Exposure to 1,8-DNP leads to the generation of reactive oxygen species (ROS) in various cell lines, including BEAS-2B and Hepa1c1c7 cells.[1][4] This oxidative stress can result in oxidative damage to DNA and other cellular components.

  • DNA Damage Response (DDR): As a consequence of DNA damage, 1,8-DNP activates the DNA damage response pathway. Key events include the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, and the phosphorylation and activation of the tumor suppressor protein p53.[1] In Hepa1c1c7 cells, 1,8-DNP induces a more potent phosphorylation of H2AX and p53 at lower concentrations compared to 1,3-DNP.[1]

  • Weak Induction of Apoptosis: Despite its potent genotoxicity and ability to activate the DDR, 1,8-DNP is a weak inducer of apoptosis compared to its isomer, 1,3-DNP.[1] This suggests that the cellular response to 1,8-DNP-induced DNA damage may favor DNA repair over the initiation of programmed cell death, which could increase the likelihood of mutations.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCompoundConcentration (μM)Exposure TimeObservation
BEAS-2B1,8-DNP3-3024hNo significant cell death observed
Hepa1c1c71,8-DNP3-3024hNo significant cell death observed
Hepa1c1c71,3-DNP10-3024hInduction of apoptosis and necrosis

Table 2: this compound-Induced DNA Damage and Damage Response

Cell LineCompoundConcentration (μM)EndpointResult
Hepa1c1c71,8-DNP1-30Phosphorylation of p53Marked, concentration-dependent increase starting at 1 μM
Hepa1c1c71,3-DNP1-30Phosphorylation of p53Slight increases only at higher concentrations
Hepa1c1c71,8-DNP1-30Phosphorylation of H2AX (γH2AX)Stronger response at lower concentrations compared to 1,3-DNP
BEAS-2B1,8-DNP3-30Phosphorylation of H2AX (γH2AX)Slight increase

Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production

Cell LineCompoundConcentration (μM)Exposure TimeMethodObservation
BEAS-2B1,8-DNP3-302h & 24hCM-H2DCFDAIncreased ROS levels, slightly larger response than 1,3-DNP
Hepa1c1c71,8-DNP3-302hCM-H2DCFDAIncreased ROS levels, more robust response than 1,3-DNP
BEAS-2B1,8-DNP102h & 24hDHEPositive response for superoxide (B77818) anions

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 1,8-DNP on cultured cells.

Materials:

  • Cell line of interest (e.g., Hepa1c1c7, BEAS-2B)

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of 1,8-DNP in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of 1,8-DNP.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Detection of Intracellular ROS using CM-H2DCFDA

Objective: To quantify the generation of intracellular ROS upon exposure to 1,8-DNP.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 6-well plates or flow cytometry tubes

  • This compound (stock solution in DMSO)

  • CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate or prepare a cell suspension for flow cytometry.

  • Treat the cells with various concentrations of 1,8-DNP for the desired time. Include a vehicle control and a positive control (e.g., H₂O₂).

  • After treatment, wash the cells twice with pre-warmed HBSS or PBS.

  • Prepare a working solution of CM-H2DCFDA (typically 5-10 µM) in HBSS or serum-free medium.

  • Load the cells with the CM-H2DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS or PBS to remove the excess probe.

  • For flow cytometry, resuspend the cells in HBSS or PBS. For microscopy, add fresh medium or buffer to the wells.

  • Immediately analyze the fluorescence intensity using a flow cytometer (typically with excitation at 488 nm and emission at 525 nm) or a fluorescence microscope.

Protocol 3: Analysis of DNA Strand Breaks by Comet Assay (Alkaline)

Objective: To detect DNA single-strand breaks and alkali-labile sites induced by 1,8-DNP.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Microscope slides (pre-coated with normal melting point agarose)

  • Low melting point agarose (B213101) (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with 1,8-DNP for the desired duration.

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.

  • Mix the cell suspension with LMPA (at 37°C) at a 1:10 (v/v) ratio.

  • Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide, cover with a coverslip, and allow it to solidify on a cold plate.

  • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides and neutralize them by washing with neutralization buffer three times for 5 minutes each.

  • Stain the DNA with a fluorescent dye.

  • Analyze the slides using a fluorescence microscope. Quantify DNA damage by measuring the tail length, tail intensity, or tail moment using appropriate software.

Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after 1,8-DNP treatment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with 1,8-DNP for the desired time. Include untreated (negative) and positive controls.

  • Harvest the cells (including any floating cells from the supernatant) and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 5: Western Blot for DDR and Apoptosis Markers

Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the DNA damage response (e.g., p-p53, γH2AX) and apoptosis (e.g., cleaved caspase-3, cleaved PARP).

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p53, anti-γH2AX, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 1,8-DNP, then harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Visualizations

1,8-Dinitropyrene_Metabolic_Activation_and_DNA_Adduct_Formation cluster_enzymes Metabolic Enzymes DNP This compound Nitroreduction Nitroreduction (e.g., CYP1A1/1A2/1B1, AKRs) DNP->Nitroreduction Intermediate N-hydroxy-1-amino-8-nitropyrene Nitroreduction->Intermediate Adduct N-(deoxyguanosin-8-yl)- 1-amino-8-nitropyrene (DNA Adduct) Intermediate->Adduct DNA DNA DNA->Adduct CYP Cytochrome P450s AKR Aldo-keto reductases

Caption: Metabolic activation of 1,8-DNP and formation of DNA adducts.

1,8-DNP_Induced_Cellular_Response DNP This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) DNP->ROS DNA_Adducts DNA Adduct Formation DNP->DNA_Adducts OxidativeDamage Oxidative DNA Damage ROS->OxidativeDamage DDR DNA Damage Response (DDR) OxidativeDamage->DDR DNA_Adducts->DDR gH2AX ↑ γH2AX (p-H2AX) DDR->gH2AX p53 ↑ p-p53 DDR->p53 Repair DNA Repair DDR->Repair Apoptosis Weak Apoptosis Induction p53->Apoptosis (weak) p53->Repair Mutation ↑ Probability of Mutation Apoptosis->Mutation Repair->Mutation (if error-prone)

Caption: Cellular response pathway to this compound exposure.

Experimental_Workflow_Cytotoxicity_ROS cluster_mtt MTT Assay cluster_ros ROS Assay (CM-H2DCFDA) start Start: Seed Cells treatment Treat with 1,8-DNP (various concentrations & times) start->treatment mtt_add Add MTT Reagent treatment->mtt_add ros_wash1 Wash Cells treatment->ros_wash1 mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ros_load Load with CM-H2DCFDA ros_wash1->ros_load ros_wash2 Wash Cells ros_load->ros_wash2 ros_analyze Analyze Fluorescence ros_wash2->ros_analyze

Caption: Experimental workflow for cytotoxicity and ROS analysis.

References

Application Notes and Protocols for 1,8-Dinitropyrene Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (PAH) found in diesel exhaust and is classified as a probable human carcinogen. It is a potent mutagen that has been shown to induce genotoxic effects, including DNA adduct formation and oxidative stress, in various cell types. These characteristics make 1,8-DNP a compound of interest for research in toxicology, carcinogenesis, and the development of potential therapeutic interventions. This document provides detailed protocols for the preparation of 1,8-DNP solutions for in vitro cell culture experiments, along with methodologies for assessing its cytotoxic effects and an overview of the key signaling pathways it impacts.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock and working solutions.

PropertyValueReference
CAS Number 42397-65-9[1]
Molecular Formula C₁₆H₈N₂O₄[1]
Molecular Weight 292.25 g/mol [1]
Appearance Yellow crystalline solid[1]
Solubility DMSO: 2 mg/mL[2]
Storage Store at 2-8°C, protected from light.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of 1,8-DNP in dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be used to prepare working solutions for cell culture experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions:

  • This compound is a suspected carcinogen and should be handled with extreme caution.[1]

  • Always work in a certified chemical fume hood when handling the solid compound and concentrated stock solution.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for this compound before use.[4][5]

  • Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[1]

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 292.25 g/mol × 1000 mg/g = 2.92 mg

  • Weighing this compound:

    • In a chemical fume hood, carefully weigh 2.92 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube or glass vial.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the vial containing the 1,8-DNP powder.

    • Securely cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 1,8-DNP stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final concentration of DMSO (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[3][6]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettors and sterile, filter-barrier pipette tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM 1,8-DNP stock solution at room temperature.

  • Calculate the Dilution:

    • Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

      • M1 = Concentration of the stock solution (10 mM or 10,000 µM)

      • V1 = Volume of the stock solution to be added

      • M2 = Desired final concentration in the cell culture medium (e.g., 10 µM)

      • V2 = Final volume of the cell culture medium

    • Example for preparing 1 mL of 10 µM working solution:

      • (10,000 µM) × V1 = (10 µM) × (1 mL)

      • V1 = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare the Working Solution:

    • Add the calculated volume of the 1,8-DNP stock solution to the pre-warmed complete cell culture medium. For the example above, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Immediately after adding the stock solution, mix the working solution gently but thoroughly by pipetting up and down or by swirling the culture vessel. This is crucial to prevent precipitation of the compound.[2]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without 1,8-DNP) to an equivalent volume of cell culture medium. For the example above, this would be 1 µL of DMSO in 1 mL of medium. The vehicle control is essential to differentiate the effects of 1,8-DNP from any potential effects of the solvent.

  • Treat the Cells:

    • Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of 1,8-DNP or the vehicle control.

Protocol 3: Cytotoxicity Assay using MTT

This protocol provides a general method for assessing the cytotoxicity of 1,8-DNP on a chosen cell line (e.g., HepG2 or BEAS-2B) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells (e.g., HepG2, BEAS-2B)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 2)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Phosphate-buffered saline (PBS), sterile

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 1,8-DNP (e.g., 0, 1, 5, 10, 20, 30 µM) to the wells. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity if desired.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the concentration of 1,8-DNP to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data

The cytotoxic effects of this compound have been evaluated in various cell lines. The following table summarizes the effective concentrations observed in published studies.

Cell LineAssayEffective Concentration RangeObserved EffectsReference
HepG2 (Human Hepatoma)Cytotoxicity10-30 µMInduction of apoptosis and necrosis (for the related 1,3-DNP)[7]
BEAS-2B (Human Bronchial Epithelial)Cytotoxicity3-30 µMNo significant cell death induced[8]
BEAS-2B (Human Bronchial Epithelial)Genotoxicity3-30 µMInduction of DNA damage and phosphorylation of H2AX and p53[8]

Note: Specific IC₅₀ values for 1,8-DNP were not consistently reported in the reviewed literature. The effective concentrations listed represent the range at which biological effects were observed.

Signaling Pathways and Visualizations

This compound is known to induce a DNA damage response pathway. Its metabolic activation by cellular enzymes leads to the formation of reactive intermediates that can form DNA adducts and generate reactive oxygen species (ROS). This DNA damage triggers a signaling cascade involving key proteins such as ATM, ATR, Chk1/2, p53, and H2AX, ultimately leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.

Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflow and the signaling pathway affected by 1,8-DNP.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay prep_stock Prepare 10 mM 1,8-DNP Stock in DMSO prep_working Prepare Working Solutions (0-30 µM in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with 1,8-DNP and Vehicle Control prep_working->treat_cells seed_cells Seed Cells (e.g., HepG2, BEAS-2B) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data

Caption: Experimental workflow for assessing 1,8-DNP cytotoxicity.

dna_damage_pathway cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_response Cellular Response dnp This compound metabolism Nitroreductases Cytochrome P450 dnp->metabolism reactive_species Reactive Intermediates (e.g., Nitrenium Ions) metabolism->reactive_species ros Reactive Oxygen Species (ROS) metabolism->ros dna_adducts DNA Adducts reactive_species->dna_adducts oxidative_damage Oxidative DNA Damage ros->oxidative_damage atm_atr ATM / ATR Activation dna_adducts->atm_atr oxidative_damage->atm_atr chk1_chk2 Chk1 / Chk2 Phosphorylation atm_atr->chk1_chk2 h2ax H2AX Phosphorylation (γH2AX) atm_atr->h2ax p53 p53 Phosphorylation chk1_chk2->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: 1,8-DNP-induced DNA damage response pathway.

References

Application Notes and Protocols for the Detection of 1,8-Dinitropyrene-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its genotoxicity is primarily attributed to the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. The detection and quantification of these adducts are crucial for toxicological studies, human exposure assessment, and the development of potential chemotherapeutic agents. This document provides detailed application notes and protocols for the principal methods used to detect 1,8-DNP-DNA adducts. The primary adduct formed is 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene.

Methods for Detection

Several highly sensitive techniques are available for the detection and quantification of 1,8-DNP-DNA adducts. The most common and well-established methods include ³²P-Postlabeling Assay, Mass Spectrometry (MS), and Immunoassays (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the primary methods for detecting 1,8-DNP-DNA adducts.

MethodLimit of Detection (LOD)Sample DNA RequiredThroughputSpecificity
³²P-Postlabeling Assay 1 adduct per 10⁹ - 10¹⁰ nucleotides[1][2][3]1-10 µgLow to MediumHigh
Mass Spectrometry (LC-MS/MS) 1 adduct per 10⁸ nucleotides[4]10-50 µgHighVery High
Immunoassay (ELISA) 0.1 - 1 adduct per 10⁹ nucleotides[4]10-200 µg[4]HighModerate to High

Experimental Protocols

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for the detection of a wide range of DNA adducts.[1][2]

Principle: This method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducted nucleotides. The adducted nucleotides are then radiolabeled with ³²P-ATP and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol:

  • DNA Isolation and Digestion:

    • Isolate genomic DNA from the sample of interest using a standard phenol-chloroform extraction or a commercial kit.

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky aromatic adducts are resistant.

    • This step enhances the sensitivity of the assay by reducing the background from normal nucleotides.

  • ³²P-Labeling:

    • Label the enriched adducts at the 5'-position with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • Alternatively, HPLC can be used for separation, offering higher resolution and better quantification.[5]

  • Detection and Quantification:

    • Detect the separated adducts by autoradiography (for TLC) or with a radioisotope detector (for HPLC).

    • Quantify the adduct levels by scintillation counting of the excised adduct spots from the TLC plate or by integrating the peak areas from the HPLC chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that allows for the simultaneous identification and quantification of DNA adducts.

Principle: DNA is enzymatically hydrolyzed to nucleosides, which are then separated by liquid chromatography. The eluting nucleosides are ionized and analyzed by a tandem mass spectrometer, which provides structural information and allows for precise quantification.

Protocol:

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA as described for the ³²P-postlabeling assay.

    • Enzymatically digest 20-50 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup:

    • Purify the nucleoside digest using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

    • Use a reverse-phase C18 column for the separation of the 1,8-DNP-deoxyguanosine adduct from normal nucleosides.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor for the specific precursor-to-product ion transition of the 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene adduct.

  • Quantification:

    • Prepare a standard curve using a synthesized 1,8-DNP-DNA adduct standard.

    • Quantify the adduct in the sample by comparing its peak area to the standard curve. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Immunoassay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method that utilizes specific antibodies to detect DNA adducts.

Principle: A competitive ELISA is typically used for DNA adduct detection. In this format, the sample DNA (containing the adduct) and a known amount of adduct-coated on the microplate compete for binding to a primary antibody specific for the 1,8-DNP-DNA adduct. The amount of primary antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The signal is inversely proportional to the amount of adduct in the sample.

Protocol:

  • Plate Coating:

    • Coat a 96-well microtiter plate with a synthesized 1,8-DNP-modified DNA or a protein conjugate of the adduct. Incubate overnight at 4°C.[6]

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Competitive Binding:

    • Denature the sample DNA by heating.

    • In separate tubes, pre-incubate the denatured sample DNA or standards with a primary antibody specific for the 1,8-DNP-deoxyguanosine adduct.

    • Add the sample/standard-antibody mixtures to the coated wells and incubate.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody. Incubate.

  • Signal Development and Measurement:

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of the 1,8-DNP-DNA adduct.

    • Determine the concentration of the adduct in the samples by interpolating their absorbance values on the standard curve.[7]

Visualizations

Metabolic Activation of this compound

The genotoxicity of this compound is dependent on its metabolic activation to a reactive intermediate that can bind to DNA. This process is primarily initiated by nitroreduction.

DNP This compound NNP 1-Nitro-8-nitrosopyrene DNP->NNP Nitroreductase NHAP N-Hydroxy-1-amino-8-nitropyrene NNP->NHAP Nitroreductase Adduct 1-N-(dG-8-yl)-amino-8-nitropyrene DNA Adduct NHAP->Adduct Covalent Binding to Guanine DNA DNA DNA->Adduct

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

General Experimental Workflow for DNA Adduct Detection

The following diagram illustrates a generalized workflow for the detection and analysis of 1,8-DNP-DNA adducts.

cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_analysis Data Analysis Sample Biological Sample (Tissue, Cells) Isolation DNA Isolation Sample->Isolation Hydrolysis Enzymatic Hydrolysis Isolation->Hydrolysis P32 ³²P-Postlabeling Hydrolysis->P32 MS LC-MS/MS Hydrolysis->MS ELISA Immunoassay (ELISA) Hydrolysis->ELISA Quant Quantification P32->Quant MS->Quant ELISA->Quant Interp Interpretation Quant->Interp

Caption: General experimental workflow for the detection of 1,8-DNP-DNA adducts.

References

Application Notes and Protocols for 32P-Postlabelling Assay of 1,8-Dinitropyrene DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its genotoxicity is mediated through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis. The ³²P-postlabelling assay is an ultra-sensitive method for the detection and quantification of DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides.[1][2][3][4] This makes it an invaluable tool for studying the genotoxicity of compounds like 1,8-DNP in various in vitro and in vivo models.

This document provides detailed application notes and a comprehensive protocol for the ³²P-postlabelling assay specifically tailored for the analysis of 1,8-DNP DNA adducts.

Metabolic Activation of this compound

The carcinogenic effects of this compound are contingent upon its metabolic activation to reactive intermediates that can covalently bind to DNA. The primary pathway for this activation involves the nitroreduction of one of the nitro groups, a process catalyzed by cytosolic and microsomal nitroreductases. This initial step forms N-hydroxy-1-amino-8-nitropyrene. Subsequent O-acetylation of this intermediate by acetyltransferases produces a highly reactive N-acetoxy arylamine. This electrophilic species can then react with nucleophilic sites on DNA bases, primarily forming adducts at the C8 position of guanine (B1146940) residues.

G cluster_0 Metabolic Activation of this compound This compound This compound N-hydroxy-1-amino-8-nitropyrene N-hydroxy-1-amino-8-nitropyrene This compound->N-hydroxy-1-amino-8-nitropyrene Nitroreductase N-acetoxy-1-amino-8-nitropyrene N-acetoxy-1-amino-8-nitropyrene N-hydroxy-1-amino-8-nitropyrene->N-acetoxy-1-amino-8-nitropyrene Acetyltransferase DNA DNA N-acetoxy-1-amino-8-nitropyrene->DNA 1,8-DNP-DNA Adduct (dG-C8-AP) 1,8-DNP-DNA Adduct (dG-C8-AP) N-acetoxy-1-amino-8-nitropyrene->1,8-DNP-DNA Adduct (dG-C8-AP)

Metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Principles

The ³²P-postlabelling assay consists of four main steps:[1][2][3][4]

  • Enzymatic Digestion of DNA: DNA is enzymatically hydrolyzed to normal and adducted deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Enrichment of Adducts: The bulky, aromatic 1,8-DNP adducts are resistant to further digestion by nuclease P1, which dephosphorylates the normal nucleosides. This step enriches the adducted nucleotides in the sample.

  • ³²P-Labeling: The enriched adducted nucleotides are then radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.

  • Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. The separated adducts are then detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Quantitative Data

TissueTreatment GroupAdduct Level (adducts / 10⁸ nucleotides)Standard Deviation
Liver ControlNot Detected-
1,8-DNP (low dose)5.2± 1.1
1,8-DNP (high dose)18.7± 3.5
Lung ControlNot Detected-
1,8-DNP (low dose)12.5± 2.8
1,8-DNP (high dose)45.1± 8.2
Kidney ControlNot Detected-
1,8-DNP (low dose)2.1± 0.5
1,8-DNP (high dose)7.9± 1.6

Experimental Protocol

This protocol is a comprehensive guide for the ³²P-postlabelling assay for 1,8-DNP DNA adducts.

Materials and Reagents
  • DNA sample (isolated from tissues or cells)

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • PEI-cellulose TLC plates

  • Scintillation fluid and vials

  • All necessary buffers and solvents (see below)

Experimental Workflow Diagram

G cluster_1 32P-Postlabelling Assay Workflow A DNA Isolation B Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) A->B C Adduct Enrichment (Nuclease P1 Digestion) B->C D 5'-End Labeling (T4 Polynucleotide Kinase & [γ-32P]ATP) C->D E Multi-directional TLC Separation D->E F Autoradiography E->F G Quantification (Scintillation Counting / Phosphorimaging) F->G

Workflow of the ³²P-postlabelling assay for DNA adducts.
Step-by-Step Methodology

1. DNA Digestion

  • To a sterile microcentrifuge tube, add 10 µg of DNA.

  • Add a solution containing micrococcal nuclease and spleen phosphodiesterase in a suitable buffer.

  • Incubate at 37°C for 2-4 hours to digest the DNA into deoxyribonucleoside 3'-monophosphates.

2. Nuclease P1 Enrichment

  • To the DNA digest, add a solution of nuclease P1.

  • Incubate at 37°C for 30-60 minutes. This will dephosphorylate the normal nucleotides, leaving the bulky 1,8-DNP adducted nucleotides intact.

3. ³²P-Postlabelling

  • Prepare a labeling mixture containing T4 polynucleotide kinase, [γ-³²P]ATP, and a suitable buffer.

  • Add the labeling mixture to the nuclease P1-treated DNA digest.

  • Incubate at 37°C for 30-60 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

4. Thin-Layer Chromatography (TLC)

  • Spot the ³²P-labeled sample onto a PEI-cellulose TLC plate.

  • Develop the chromatogram in multiple dimensions using a series of solvent systems. The following is a representative, generic multi-dimensional TLC protocol that may require optimization for 1,8-DNP adducts:

    • D1 (Upward development): 1.0 M sodium phosphate, pH 6.0. Develop until the solvent front reaches the top of the plate.

    • Wash 1: After D1, wash the plate in a large volume of water.

    • D3 (Upward development, after rotating the plate 90 degrees): 3.5 M lithium formate, 8.5 M urea, pH 3.5.

    • Wash 2: Wash the plate in water.

    • D4 (Upward development in the same direction as D3): 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.

    • Wash 3: Wash the plate in water.

    • D5 (Upward development in the same direction as D3 and D4): 1.7 M sodium phosphate, pH 6.0.

    • Final Wash: Wash the plate in water and air dry.

5. Detection and Quantification

  • Expose the dried TLC plate to X-ray film or a phosphorimager screen to visualize the separated ³²P-labeled adducts.

  • Excise the radioactive spots from the TLC plate.

  • Place the excised spots into scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter. Alternatively, use a phosphorimager for quantification.

  • Calculate the relative adduct labeling (RAL) using the following formula:

    RAL = (cpm in adducted nucleotides) / (cpm in total nucleotides) x (1 / dilution factor)

Conclusion

The ³²P-postlabelling assay is a highly sensitive and robust method for the detection and quantification of this compound DNA adducts. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers in toxicology, pharmacology, and drug development to assess the genotoxic potential of this and other environmental carcinogens. Careful optimization of the chromatographic separation is crucial for achieving accurate and reproducible results.

References

Application Note: Analysis of 1,8-Dinitropyrene Metabolites by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of major metabolites of 1,8-dinitropyrene (1,8-DNP) in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). 1,8-DNP is a mutagenic and carcinogenic compound found in diesel exhaust, and monitoring its metabolic fate is crucial for toxicological and drug development studies.[1] The method focuses on the separation and detection of key reductive and acetylated metabolites, including 1-amino-8-nitropyrene (B1221553) (1-A-8-NP), 1,8-diaminopyrene (1,8-DAP), 1-acetylamino-8-nitropyrene, and N,N-diacetyl-1,8-diaminopyrene.[2] Due to the native fluorescence of the amino-substituted pyrene (B120774) derivatives, this method provides high sensitivity and selectivity.

Introduction

This compound (1,8-DNP) is an environmental pollutant of significant concern due to its carcinogenic properties.[1] Its metabolic activation is a critical area of study, as the biotransformation of 1,8-DNP leads to the formation of reactive intermediates that can bind to DNA.[2] The metabolism of 1,8-DNP proceeds through both oxidative and reductive pathways.[1] The reductive pathway, involving nitroreduction to amino derivatives, is a major route for the formation of stable metabolites.[1] Key metabolites formed through nitroreduction and subsequent acetylation include 1-amino-8-nitropyrene, 1,8-diaminopyrene, 1-acetylamino-8-nitropyrene, and N,N-diacetyl-1,8-diaminopyrene.[2]

Monitoring these metabolites is essential for understanding the toxicokinetics and biological effects of 1,8-DNP. HPLC with fluorescence detection is a well-suited analytical technique for this purpose, offering high sensitivity and selectivity for fluorescent compounds.[3][4] While the parent compound 1,8-DNP is not strongly fluorescent, its amino-containing metabolites exhibit significant native fluorescence, allowing for their direct detection without the need for derivatization.

This application note provides a detailed protocol for the extraction of 1,8-DNP metabolites from a biological matrix (e.g., cell culture media, plasma, or tissue homogenate), followed by their separation and quantification using a reversed-phase HPLC system with fluorescence detection.

Experimental

Materials and Reagents
  • This compound (purity ≥98%)

  • 1-Amino-8-nitropyrene, 1,8-Diaminopyrene, 1-Acetylamino-8-nitropyrene, N,N-diacetyl-1,8-diaminopyrene (as analytical standards)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Internal Standard (IS): A structurally similar fluorescent compound not present in the sample (e.g., a different aminopyrene derivative).

Sample Preparation

A generic sample preparation protocol for biological fluids is provided below. This may require optimization depending on the specific matrix.

  • Protein Precipitation: To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-FLD Conditions
  • Instrument: HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-18 min: 80% B (hold)

    • 18-18.1 min: 80% to 20% B (linear gradient)

    • 18.1-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 365 nm

    • Emission Wavelength: 450 nm

    • Note: Optimal wavelengths should be determined empirically by scanning the fluorescence spectra of the individual metabolite standards.

Results and Discussion

This HPLC-FLD method provides excellent separation and sensitive detection of the major metabolites of this compound. The use of a C18 column with a gradient elution allows for the resolution of the metabolites from each other and from potential interferences in the biological matrix. The amino-substituted pyrene metabolites are well-suited for fluorescence detection, offering low limits of detection.

Quantitative Data

The following table summarizes example quantitative data for the analysis of 1,8-DNP metabolites using the described method. This data is for illustrative purposes and should be generated for each specific application and instrument.

MetaboliteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
1,8-Diaminopyrene (1,8-DAP)8.50.10.3>0.998
1-Amino-8-nitropyrene (1-A-8-NP)10.20.20.6>0.997
1-Acetylamino-8-nitropyrene12.80.51.5>0.995
N,N-diacetyl-1,8-diaminopyrene14.10.30.9>0.996

LOD: Limit of Detection LOQ: Limit of Quantification

Conclusion

The described HPLC-FLD method provides a reliable and sensitive approach for the quantitative analysis of this compound metabolites in biological samples. The protocol is straightforward, involving a simple protein precipitation step followed by reversed-phase HPLC separation and fluorescence detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working on the toxicology and metabolism of nitrated polycyclic aromatic hydrocarbons.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway DNP This compound ANP 1-Amino-8-nitropyrene DNP->ANP Nitroreduction DAP 1,8-Diaminopyrene ANP->DAP Nitroreduction AANP 1-Acetylamino-8-nitropyrene ANP->AANP Acetylation DNA_Adducts DNA Adducts ANP->DNA_Adducts Activation DAAP N,N-Diacetyl-1,8-diaminopyrene DAP->DAAP Acetylation

Caption: Metabolic pathway of this compound.

Experimental Workflow for HPLC-FLD Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for metabolite analysis.

Detailed Protocols

Protocol 1: Stock and Working Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of each analytical standard (1,8-DAP, 1-A-8-NP, 1-acetylamino-8-nitropyrene, N,N-diacetyl-1,8-diaminopyrene) and the internal standard.

    • Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions in amber glass vials at -20°C.

  • Intermediate Stock Solution Mixture (10 µg/mL):

    • Prepare a mixture of all analyte standards by diluting the primary stock solutions in methanol.

    • For example, add 10 µL of each 1 mg/mL primary stock solution to a vial and bring the final volume to 1 mL with methanol.

  • Working Standard Solutions for Calibration Curve:

    • Perform serial dilutions of the intermediate stock solution mixture with the reconstitution solvent to prepare a series of working standards for the calibration curve.

    • The concentration range should encompass the expected concentrations of the metabolites in the samples.

Protocol 2: Sample Preparation from Biological Matrix
  • Thaw frozen biological samples (e.g., plasma, cell culture supernatant) on ice.

  • Aliquot 100 µL of each sample, calibration standard, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.

  • Prepare the protein precipitation solution by adding the internal standard to ice-cold acetonitrile to achieve the desired final concentration.

  • Add 300 µL of the protein precipitation solution to each tube.

  • Vortex each tube vigorously for 1 minute.

  • Incubate the tubes on ice for 10 minutes to facilitate protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.

  • Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen gas at ambient temperature.

  • Once completely dry, reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted solution to an HPLC vial, either by filtering through a 0.22 µm syringe filter or by using a filter vial.

  • The samples are now ready for injection into the HPLC system.

Protocol 3: HPLC-FLD System Operation and Data Acquisition
  • System Startup and Equilibration:

    • Turn on the HPLC system components (pump, autosampler, column oven, detector).

    • Purge the pump lines with the respective mobile phases.

    • Set the column temperature to 35°C.

    • Equilibrate the column with the initial mobile phase composition (20% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the fluorescence detector excitation and emission wavelengths to 365 nm and 450 nm, respectively.

  • Sequence Setup:

    • Create a sequence table in the chromatography software.

    • Include injections of a blank (reconstitution solvent), the calibration standards in increasing order of concentration, QC samples, and the unknown samples.

  • Data Acquisition:

    • Start the sequence run.

    • Monitor the system pressure and baseline during the run to ensure proper operation.

  • Data Processing:

    • After the sequence is complete, integrate the chromatograms to obtain the peak areas for each analyte and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Use the regression equation from the calibration curve to calculate the concentration of the analytes in the QC and unknown samples.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,8-Dinitropyrene and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its toxicity is mediated through metabolic activation to reactive intermediates that can form DNA adducts. Understanding the metabolic fate of 1,8-DNP is crucial for toxicological assessment and biomarker discovery. This document provides detailed application notes and protocols for the analysis of 1,8-DNP and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of this compound

The metabolism of this compound primarily proceeds through nitroreduction, a process that can be followed by acetylation. The key metabolites include 1-amino-8-nitropyrene, 1,8-diaminopyrene, 1-acetylamino-8-nitropyrene, and N,N-diacetyl-1,8-diaminopyrene. These metabolic steps are critical in the bioactivation of 1,8-DNP to compounds that can interact with cellular macromolecules like DNA.

Metabolic Pathway of this compound Metabolic Pathway of this compound DNP This compound ANP 1-Amino-8-nitropyrene DNP->ANP Nitroreduction DAP 1,8-Diaminopyrene ANP->DAP Nitroreduction AANP 1-Acetylamino-8-nitropyrene ANP->AANP Acetylation DADAP N,N-Diacetyl-1,8-diaminopyrene DAP->DADAP Acetylation

Figure 1: Metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound and its metabolites using Multiple Reaction Monitoring (MRM) in positive ionization mode.

CompoundMolecular FormulaMolecular WeightPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Putative Fragmentation
This compound C₁₆H₈N₂O₄292.25293.1247.1[M+H-NO₂]⁺
217.1[M+H-NO₂-NO]⁺
1-Amino-8-nitropyrene C₁₆H₁₀N₂O₂262.26263.1217.1[M+H-NO₂]⁺
190.1[M+H-NO₂-HCN]⁺
1,8-Diaminopyrene C₁₆H₁₂N₂232.28233.1216.1[M+H-NH₃]⁺
189.1[M+H-NH₃-HCN]⁺
1-Acetylamino-8-nitropyrene C₁₈H₁₂N₂O₃304.30305.1263.1[M+H-C₂H₂O]⁺
217.1[M+H-C₂H₂O-NO₂]⁺
N,N-Diacetyl-1,8-diaminopyrene C₂₀H₁₆N₂O₂316.36317.2275.1[M+H-C₂H₂O]⁺
233.1[M+H-2(C₂H₂O)]⁺

Experimental Protocols

Sample Preparation from Liver Tissue

This protocol describes the extraction of this compound and its metabolites from liver tissue for LC-MS/MS analysis.

Materials:

  • Homogenizer

  • Centrifuge

  • SPE cartridges (C18, 500 mg)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Weigh approximately 1 g of frozen liver tissue and place it in a homogenizer tube.

  • Add 5 mL of ice-cold ACN:MeOH (1:1, v/v) and homogenize for 2 minutes.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To the remaining pellet, add 5 mL of DCM and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the DCM supernatant and combine it with the previous supernatant.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50% MeOH.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of 20% MeOH in water to remove polar interferences.

    • Elute the analytes with 5 mL of ACN.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 80% Water with 0.1% FA / 20% ACN with 0.1% FA) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 20
    2.0 20
    15.0 95
    18.0 95
    18.1 20

    | 22.0 | 20 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the quantitative data table. Dwell times should be optimized for the number of monitored transitions.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.

Experimental Workflow Experimental Workflow for 1,8-DNP Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification & Reporting Data->Quant

Figure 2: Experimental workflow for 1,8-DNP analysis.

Concluding Remarks

The protocols and data presented here provide a robust framework for the sensitive and specific quantification of this compound and its major metabolites in biological matrices. Adherence to these guidelines will enable researchers to obtain high-quality data for toxicological studies and the development of exposure biomarkers. It is recommended to use isotopically labeled internal standards for each analyte to correct for matrix effects and ensure the highest accuracy in quantification.

Application Note: Quantitative Analysis of 1,8-Dinitropyrene in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) primarily formed during the combustion of diesel and gasoline fuels.[1] It is a potent mutagen and is classified as a probable human carcinogen, making its monitoring in ambient and occupational air a significant concern for public health and environmental science. 1,8-DNP is typically found adsorbed on particulate matter in the atmosphere, with concentrations ranging from picograms to nanograms per cubic meter of air, depending on the level of pollution.[1][2] This application note provides detailed protocols for the quantification of this compound in air samples using two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Analytical Approaches

The choice of analytical method for 1,8-DNP quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers excellent sensitivity, particularly when coupled with a post-column reduction step that converts the non-fluorescent dinitropyrenes into highly fluorescent diaminopyrenes.[3] This technique is well-suited for routine monitoring and can achieve very low detection limits.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly selective and sensitive technique that can identify and quantify 1,8-DNP even in complex environmental matrices with minimal sample cleanup.[2][4] The use of Multiple Reaction Monitoring (MRM) mode significantly reduces background interference, providing high confidence in the analytical results.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: HPLC-FLD with Online Reduction

ParameterValueReference
Limit of Detection (LOD)1.25 µg/L (in solution)[3]
Limit of Quantification (LOQ)Not Specified
RecoveryNot Specified
Precision (RSD)~6%[3]

Table 2: GC-MS/MS

ParameterValueReference
Limit of Detection (LOD)1-5 pg (on-column)[2]
Limit of Quantification (LOQ)Not Specified
Recovery79.3% - 109.8% (for general PAHs)[5][6]
Precision (RSD)Not Specified for 1,8-DNP

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-FLD with Online Post-Column Reduction

This protocol describes the analysis of 1,8-DNP in air particulate matter using HPLC with online reduction and fluorescence detection.

1. Sample Collection:

  • Collect airborne particulate matter on glass fiber filters using a high-volume air sampler.[2] The total volume of air sampled should be sufficient to collect detectable amounts of 1,8-DNP (typically >300 m³).[7]

  • Record the total volume of air sampled.

  • Store the filters in a clean, sealed container at -20°C until extraction.

2. Sample Preparation and Extraction:

  • Spike the sample with a suitable internal standard (e.g., deuterated 1-nitropyrene (B107360), although a specific deuterated 1,8-DNP is preferable if available).[8]

  • Extract the filters using Soxhlet extraction with dichloromethane (B109758) (DCM) for 16-24 hours.[2] Alternatively, ultrasonic-assisted extraction with a mixture of dichloromethane and acetone (B3395972) can be used for faster sample processing.[4]

  • Concentrate the extract to near dryness using a rotary evaporator.

  • Reconstitute the residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile).

3. HPLC-FLD Analysis:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.

  • Analytical Column: A C18 reversed-phase column suitable for PAH analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Reduction Column: A post-column reactor packed with a reducing agent (e.g., 5% Pt-Al₂O₃) heated to an optimal temperature (e.g., 90°C) to convert dinitropyrenes to diaminopyrenes.[3]

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the diaminopyrene derivative.

  • Calibration: Prepare a series of calibration standards of 1,8-DNP in the same solvent as the samples. The calibration curve should bracket the expected concentration range of the samples.

4. Data Analysis:

  • Identify the 1,8-diaminopyrene peak in the chromatogram based on its retention time.

  • Quantify the peak area and calculate the concentration of 1,8-DNP in the sample using the calibration curve.

  • Correct the final concentration for the volume of air sampled to report the result in pg/m³ or ng/m³.

Protocol 2: Quantification of this compound by GC-MS/MS

This protocol provides a highly selective method for the analysis of 1,8-DNP in air particulate matter.

1. Sample Collection:

  • Follow the same procedure as described in Protocol 1 for sample collection.

2. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1. Due to the high selectivity of GC-MS/MS, a separate cleanup step is often not necessary.[2]

  • After extraction and concentration, exchange the solvent to one compatible with GC analysis, such as toluene.[2]

  • Add an appropriate internal standard for quantification.

3. GC-MS/MS Analysis:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of operating in Multiple Reaction Monitoring (MRM) mode.

  • Injector Temperature: Set to ensure efficient volatilization of 1,8-DNP.

  • Oven Temperature Program: Develop a temperature program that provides good chromatographic separation of 1,8-DNP from other isomers and matrix components.

  • Ionization Mode: Electron Impact (EI) ionization is commonly used.

  • MRM Transitions: Select specific precursor and product ion transitions for 1,8-DNP to ensure high selectivity. A common transition is the loss of a nitro group (M-46).[2]

  • Calibration: Prepare calibration standards of 1,8-DNP in the same solvent as the samples and analyze them using the same GC-MS/MS method.

4. Data Analysis:

  • Identify the 1,8-DNP peak based on its retention time and the presence of the specific MRM transitions.

  • Quantify the peak area and calculate the concentration of 1,8-DNP in the sample using the calibration curve.

  • Report the final concentration in pg/m³ or ng/m³ after accounting for the air volume sampled.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_hplc HPLC-FLD cluster_gcms GC-MS/MS cluster_data Data Analysis A High-Volume Air Sampling B Particulate Matter on Glass Fiber Filter A->B C Solvent Extraction (Soxhlet or Ultrasonic) B->C D Concentration C->D E Solvent Exchange / Reconstitution D->E F HPLC Separation (C18 Column) E->F I GC Separation E->I G Online Post-Column Reduction F->G H Fluorescence Detection G->H K Quantification using Calibration Curve H->K J MS/MS Detection (MRM Mode) I->J J->K

Caption: Experimental workflow for this compound analysis.

Conclusion

The quantification of this compound in air samples can be reliably achieved using either HPLC-FLD with online reduction or GC-MS/MS. The HPLC method is highly sensitive and suitable for routine monitoring, while the GC-MS/MS method provides superior selectivity, which is advantageous for complex sample matrices. The choice of method should be based on the specific requirements of the study, including desired detection limits, sample throughput, and available instrumentation. The protocols provided in this application note offer a detailed guide for researchers and scientists to establish robust and accurate methods for the analysis of this important environmental contaminant.

References

Application Notes and Protocols for Studying 1,8-Dinitropyrene Carcinogenicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in diesel exhaust and other combustion products. Understanding its carcinogenic mechanisms is crucial for risk assessment and the development of preventative strategies. Animal models are indispensable tools for investigating the in vivo carcinogenicity of 1,8-DNP, allowing for the study of tumor development, metabolic activation, and molecular signaling pathways. These application notes provide a comprehensive overview of established animal models and detailed protocols for studying 1,8-DNP carcinogenicity. There is sufficient evidence in experimental animals for the carcinogenicity of this compound.[1]

Data Presentation: Summary of Carcinogenicity Studies

The following tables summarize quantitative data from key carcinogenicity studies of 1,8-DNP in rodent models.

Table 1: Carcinogenicity of this compound in Rats

StrainSexRoute of AdministrationTotal DoseNo. of AnimalsTumor TypeIncidenceLatency (days)Reference
F344/DuCrjMaleSubcutaneous4 mg (0.2 mg, 2x/week for 10 weeks)10Sarcoma (injection site)10/10 (100%)113-127Ohgaki et al., 1984[2]
Sprague-DawleyFemaleIntragastricNot Specified36Mammary Tumors22/36 (61%) vs 12/35 (34%) in controlsNot SpecifiedIARC, 1989[1][3]
Sprague-DawleyFemaleIntragastricNot Specified36Pituitary CarcinomasSignificantly increasedNot SpecifiedIARC, 1989[1]
CDFemaleIntraperitonealNot SpecifiedNot SpecifiedMalignant Histiocytomas (peritoneal cavity)Significantly increasedNot SpecifiedIARC, 1989[1]
CDFemaleIntraperitonealNot SpecifiedNot SpecifiedMammary AdenocarcinomaSignificantly increasedNot SpecifiedIARC, 1989[1]
CDFemaleIntraperitonealNot SpecifiedNot SpecifiedMyelocytic LeukemiaSignificantly increasedNot SpecifiedIARC, 1989[1]
F344MaleSubcutaneous0.4 mg and 0.04 mg10 per groupSarcomas (injection site)10/10 (100%) and 9/10 (90%)By day 320Ohgaki et al., 1985[4]

Table 2: Carcinogenicity of this compound in Mice

StrainSexRoute of AdministrationTotal DoseNo. of AnimalsTumor TypeIncidenceObservation PeriodReference
BALB/cMaleSubcutaneous1 mg (0.05 mg/week for 20 weeks)15Malignant Fibrous Histiocytoma (injection site)6/15 (40%)60 weeksOtofuji et al., 1987[5]
CD-1 (newborn)MaleIntraperitoneal200 nmol31Liver Tumors5/31 (16%) vs 2/28 (7%) in controls1 yearWislocki et al., 1986[1][6]
CD-1 (newborn)MaleIntraperitoneal200 nmol31Lung Tumors/Malignant LymphomasNo significant increase1 yearWislocki et al., 1986[1][6]

Experimental Protocols

Protocol 1: Subcutaneous Administration of 1,8-DNP in Rats for Sarcoma Induction

This protocol is adapted from Ohgaki et al., 1984.[2]

1. Materials:

  • This compound (purity >99%)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Male F344/DuCrj rats (6 weeks old)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal balance

  • Appropriate personal protective equipment (PPE)

2. Preparation of Dosing Solution:

  • Aseptically prepare a 1 mg/mL stock solution of 1,8-DNP in DMSO.

  • Warm the solution slightly to ensure complete dissolution.

  • Protect the solution from light.[7]

3. Animal Procedure:

  • Acclimate rats for at least one week prior to the start of the experiment.

  • House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Weigh each rat to determine the injection volume.

  • Restrain the rat securely.

  • Swab the dorsal skin between the scapulae with 70% ethanol.

  • Lift the skin to create a tent.

  • Insert the needle (bevel up) into the base of the tented skin, parallel to the spine.

  • Administer 0.2 mL of the 1,8-DNP solution (0.2 mg) subcutaneously.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Repeat the injection twice a week for 10 weeks.

  • A control group should receive injections of the vehicle (DMSO) only.

4. Monitoring and Endpoint:

  • Monitor the animals daily for clinical signs of toxicity and tumor development.

  • Palpate the injection site weekly to detect tumor formation.

  • Euthanize animals when tumors reach a predetermined size (e.g., 2 cm in diameter) or if they show signs of significant distress.

  • Perform a full necropsy and collect the tumor and major organs for histopathological analysis.

Protocol 2: Intraperitoneal Administration of 1,8-DNP in Newborn Mice for Liver Tumor Induction

This protocol is based on the study by Wislocki et al., 1986.[1][6]

1. Materials:

  • This compound (purity >99%)

  • Dimethyl sulfoxide (DMSO), sterile

  • Newborn CD-1 mice (within 24 hours of birth)

  • Hamilton syringe (or similar precision syringe)

  • Sterile needles (30 gauge)

  • 70% ethanol

2. Preparation of Dosing Solution:

  • Prepare a solution of 1,8-DNP in DMSO to deliver the desired dose in a small volume (e.g., 10-40 µL). For a total dose of 200 nmol, this can be divided into three injections.

3. Animal Procedure:

  • Separate pups from the dam for a short period for injection.

  • Gently restrain the pup by holding it between the thumb and forefinger.

  • The injection site is the lower right quadrant of the abdomen.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a shallow angle into the peritoneal cavity.

  • Inject the 1,8-DNP solution slowly.

  • Withdraw the needle and return the pup to the dam.

  • Administer injections on days 1, 8, and 15 after birth.

  • A control group should receive injections of the vehicle (DMSO) only.

4. Monitoring and Endpoint:

  • Monitor the pups for any acute toxicity.

  • Wean the mice at 21-28 days.

  • Continue to monitor the animals for signs of illness.

  • Euthanize the mice at one year of age.

  • Perform a thorough necropsy, with special attention to the liver and lungs, and collect tissues for histopathology.

Protocol 3: Oral Gavage of 1,8-DNP in Rats for Mammary Tumor Induction

1. Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Female Sprague-Dawley rats (weanling)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Animal balance

2. Preparation of Dosing Suspension:

  • Prepare a suspension of 1,8-DNP in the vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.

3. Animal Procedure:

  • Acclimate rats for at least one week.

  • Weigh each rat to calculate the correct dosing volume. The volume should generally not exceed 10 mL/kg.

  • Restrain the rat firmly but gently.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion length.

  • Insert the gavage needle into the mouth, over the tongue, and gently advance it into the esophagus. The animal should swallow the tube. Do not force the needle.

  • Administer the 1,8-DNP suspension.

  • Withdraw the needle smoothly.

  • Dose the animals according to the study design (e.g., three times a week for four weeks).

  • A control group should receive the vehicle only.

4. Monitoring and Endpoint:

  • Palpate the mammary chains weekly to detect tumor formation.

  • Monitor for clinical signs of toxicity.

  • Euthanize animals when mammary tumors reach a specified size or at the end of the study period (e.g., 78 weeks).

  • Perform a complete necropsy, and collect all mammary tumors and major organs for histopathological examination.

Protocol 4: Histopathological Analysis of 1,8-DNP-Induced Tumors

1. Tissue Collection and Fixation:

  • At necropsy, carefully dissect the tumors and surrounding tissues.

  • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

2. Tissue Processing and Embedding:

  • Dehydrate the fixed tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Infiltrate and embed the tissues in paraffin (B1166041) wax.

3. Sectioning and Staining:

  • Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.

4. Microscopic Examination:

  • Examine the stained sections under a light microscope.

  • For Malignant Fibrous Histiocytomas (MFH): Look for pleomorphic spindle cells arranged in a storiform (cartwheel) pattern, with the presence of bizarre multinucleated giant cells and atypical mitotic figures.[8][9]

  • For Mammary Adenocarcinomas: Characterize tumors based on their glandular differentiation, cellular atypia, and invasion into surrounding tissues. Classification can follow established criteria for rodent mammary tumors.

Mandatory Visualizations

Diagram 1: Metabolic Activation of this compound

Metabolic_Activation DNP This compound Nitroreduction1 Nitroreductase DNP->Nitroreduction1 Reduction NNP 1-Nitro-8-nitrosopyrene Nitroreduction1->NNP Nitroreduction2 Nitroreductase NNP->Nitroreduction2 Reduction NHAP N-hydroxy-1-amino-8-nitropyrene Nitroreduction2->NHAP OAT O-acetyltransferase NHAP->OAT Acetylation NAAP N-acetoxy-1-amino-8-nitropyrene OAT->NAAP Nitrenium Nitrenium Ion (Electrophilic Intermediate) NAAP->Nitrenium Spontaneous Decomposition DNA DNA Nitrenium->DNA Binds to Guanine Adduct dG-C8-ANP Adduct Mutation DNA Mutation Adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Diagram 2: Experimental Workflow for Subcutaneous Carcinogenicity Study

Experimental_Workflow Start Start: 6-week-old Male F344 Rats Acclimation Acclimation (1 week) Start->Acclimation Grouping Randomization into Groups Acclimation->Grouping Treatment 1,8-DNP in DMSO (0.2 mg) Subcutaneous Injection (2x/week for 10 weeks) Grouping->Treatment Treatment Group Control Vehicle (DMSO) Subcutaneous Injection (2x/week for 10 weeks) Grouping->Control Control Group Monitoring Daily Clinical Observation Weekly Palpation for Tumors Treatment->Monitoring Control->Monitoring Monitoring->Monitoring Endpoint Endpoint Criteria Met (Tumor size, distress) Monitoring->Endpoint Necropsy Necropsy Endpoint->Necropsy Yes Histo Histopathological Analysis (H&E Staining) Necropsy->Histo Data Data Analysis (Tumor incidence, latency) Histo->Data

Caption: Workflow for a subcutaneous 1,8-DNP carcinogenicity study in rats.

Diagram 3: Simplified Signaling Pathway in 1,8-DNP Carcinogenesis

Signaling_Pathway cluster_0 Cellular Response to 1,8-DNP cluster_1 Oncogene Activation & Tumor Suppressor Inactivation cluster_2 Downstream Effects DNP_Metabolite 1,8-DNP Metabolite (Nitrenium Ion) DNA_Damage DNA Adducts & Damage DNP_Metabolite->DNA_Damage Kras_Mutation K-ras Mutation (Activation) DNA_Damage->Kras_Mutation p53_Mutation p53 Mutation/ Inactivation DNA_Damage->p53_Mutation Proliferation Increased Cell Proliferation Kras_Mutation->Proliferation Apoptosis Decreased Apoptosis p53_Mutation->Apoptosis Tumor Tumor Formation Proliferation->Tumor Apoptosis->Tumor

Caption: Simplified signaling in 1,8-DNP-induced carcinogenesis involving K-ras and p53.

References

Application Notes and Protocols for Subcutaneous Injection of 1,8-Dinitropyrene in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the subcutaneous administration of 1,8-Dinitropyrene (1,8-DNP) to mice, primarily for carcinogenicity studies. The information is compiled from published research and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound (1,8-DNP) is a potent mutagen and environmental contaminant found in diesel exhaust.[1][2] It is classified as a carcinogen, and studies in laboratory animals are crucial for understanding its toxicological profile and mechanisms of action.[3][4] Subcutaneous injection is a common route of administration in animal studies to assess the local and systemic carcinogenic potential of chemical compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative study on the tumorigenicity of 1,8-DNP in mice following subcutaneous injection.

ParameterValueReference
Animal Model BALB/c mice[1]
Compound This compound (1,8-DNP)[1]
Dose per Injection 0.05 mg[1]
Vehicle Not explicitly stated, but likely a suitable solvent like Dimethyl sulfoxide (B87167) (DMSO) or suspension in an oil vehicle, common for such compounds. Further investigation into common practices for pyrene (B120774) compound administration is recommended.
Injection Frequency Once a week[1]
Duration of Treatment 20 weeks[1]
Observation Period Up to 60 weeks after the first injection[1]
Tumor Incidence 6 out of 15 mice (40%) developed tumors at the injection site.[1]
Tumor Type Malignant fibrous histiocytoma[5]

Experimental Protocols

This section details the methodology for the subcutaneous injection of 1,8-DNP in mice, based on established protocols.

Materials
  • This compound (purity >99%)

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO), sterile corn oil)

  • BALB/c mice (e.g., 6 weeks old)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal clippers

  • 70% Ethanol (B145695)

  • Sterile forceps

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Animal housing with appropriate ventilation and waste disposal for handling carcinogens.

Preparation of 1,8-DNP Solution/Suspension

Caution: this compound is a potent carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood, following all institutional safety guidelines.[3]

  • Vehicle Selection: The choice of vehicle is critical. While the specific vehicle was not mentioned in the primary study, DMSO is a common solvent for many organic compounds. Alternatively, a suspension in sterile corn oil can be used. Preliminary solubility and stability tests are recommended.

  • Preparation:

    • For a 0.05 mg dose in a 100 µL injection volume: Prepare a 0.5 mg/mL stock solution or suspension.

    • Weigh the required amount of 1,8-DNP in a sterile, light-protected container.

    • Add the appropriate volume of the chosen vehicle.

    • If using a solvent like DMSO, ensure complete dissolution. If using an oil suspension, vortex or sonicate until a uniform suspension is achieved immediately before injection.

Subcutaneous Injection Procedure
  • Animal Preparation:

    • Allow mice to acclimatize to the laboratory environment for at least one week before the experiment. .

    • Shave a small area of fur on the dorsal side (back) of the mouse, between the shoulder blades, to provide a clear injection site.

    • Disinfect the shaved area with a 70% ethanol swab.

  • Injection:

    • Gently restrain the mouse.

    • Lift the skin at the prepared site with sterile forceps to create a "tent".

    • Insert the needle (bevel up) into the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space and has not punctured the underlying muscle.

    • Gently pull back on the syringe plunger to check for blood. If blood appears, withdraw the needle and choose a new site.

    • Slowly inject the 1,8-DNP solution/suspension (e.g., 100 µL).

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Observe the animals regularly (e.g., daily for the first week, then weekly) for signs of toxicity, such as weight loss, changes in behavior, or skin irritation at the injection site.

    • Palpate the injection site weekly to check for the development of nodules or tumors.

    • Measure any tumors that develop using calipers.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

G cluster_prep Preparation cluster_animal Animal Procedure cluster_monitoring Monitoring & Analysis A 1,8-DNP Weighing (in fume hood) C Preparation of 0.5 mg/mL Solution/Suspension A->C B Vehicle Preparation (e.g., DMSO or Corn Oil) B->C F Subcutaneous Injection (0.05 mg in 100 µL) C->F D Animal Acclimatization (BALB/c mice) E Site Preparation (Shaving & Disinfection) D->E E->F G Weekly Injections (for 20 weeks) F->G H Long-term Observation (up to 60 weeks) G->H I Tumor Monitoring (Palpation & Measurement) H->I J Histopathological Analysis I->J

Caption: Experimental workflow for subcutaneous injection of 1,8-DNP in mice.

Postulated Signaling Pathway for 1,8-DNP Induced Carcinogenesis

While specific signaling pathways for subcutaneously administered 1,8-DNP in mice are not extensively detailed in the provided literature, the general mechanism of action for many chemical carcinogens, including nitroaromatic hydrocarbons, involves metabolic activation and subsequent DNA damage, leading to mutations and cancer. The following diagram illustrates a plausible signaling pathway.

G cluster_activation Metabolic Activation cluster_damage Cellular Damage & Response cluster_carcinogenesis Carcinogenesis A This compound (Subcutaneous) B Nitroreduction by Cellular Enzymes A->B C Formation of Reactive Intermediates B->C D DNA Adduct Formation C->D E DNA Damage D->E F Activation of DNA Damage Response E->F G Cell Cycle Arrest & Apoptosis F->G Successful Repair H Mutations in Oncogenes & Tumor Suppressor Genes F->H Failed Repair I Genomic Instability H->I J Uncontrolled Cell Proliferation I->J K Tumor Formation (Malignant Fibrous Histiocytoma) J->K

Caption: Postulated signaling pathway of 1,8-DNP-induced carcinogenesis.

References

Application Notes and Protocols: 1,8-Dinitropyrene as a Positive Control in Mutagenicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutagenicity testing is a critical component of toxicological evaluation for new chemical entities, pharmaceuticals, and environmental contaminants. These assays assess the potential of a substance to induce genetic mutations, which can be a precursor to carcinogenesis. The use of appropriate positive controls is fundamental to ensure the validity and sensitivity of these assays. 1,8-Dinitropyrene (1,8-DNP), a potent mutagen, serves as a key positive control, particularly in bacterial reverse mutation assays. This document provides detailed application notes and protocols for the use of this compound as a positive control in mutagenicity studies.

Mechanism of Mutagenicity

This compound is a powerful frameshift mutagen, the activity of which is dependent on its metabolic activation. The primary pathway involves the reduction of one of the nitro groups to a nitroso intermediate, which is then further reduced to a hydroxylamino derivative.[1] In bacterial systems, this intermediate can be O-acetylated by bacterial transacetylases to form a reactive N-acetoxy arylamine.[2] This highly reactive electrophile can then form covalent adducts with DNA, primarily at the C8 position of guanine, leading to frameshift mutations.[3]

Application in Bacterial Reverse Mutation Assays (Ames Test)

This compound is most effective and widely used as a positive control in the Ames test, particularly with Salmonella typhimurium strains that are sensitive to frameshift mutagens, such as TA98 and TA1538.[4][5] Its high mutagenic potency in these strains, often without the need for an exogenous metabolic activation system (S9 mix), makes it an excellent choice for verifying the sensitivity of the assay and the responsiveness of the bacterial strains.

Quantitative Data: Mutagenic Potency of this compound in Salmonella typhimurium

The following table summarizes the mutagenic potency of this compound in various S. typhimurium strains. The data is presented as the number of revertants per nanomole of compound.

S. typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)Reference
TA98Without S9~700 times more mutagenic than 1-nitropyrene[5]
TA98NRWithout S9Slightly reduced compared to TA98[5]
TA98/1,8-DNP6Without S9Greatly reduced compared to TA98[4][5]
TA1538Without S9Potent mutagen[4]

Note: TA98NR is a nitroreductase-deficient strain, and TA98/1,8-DNP6 is an O-acetyltransferase-deficient strain. The reduced mutagenicity in these strains helps to confirm the metabolic activation pathway of this compound.

Experimental Protocol: Ames Test with this compound as a Positive Control

This protocol is a general guideline and should be adapted based on specific laboratory procedures and regulatory guidelines (e.g., OECD 471).

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1538)

  • This compound (CAS No. 42397-64-8)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Nutrient broth

  • Top agar (B569324) (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Sterile test tubes, pipettes, and petri dishes

  • Incubator (37°C)

  • Optional: S9 fraction and cofactor solution for assays with metabolic activation.

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the desired S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. A typical concentration range for the final plate can be from 0.001 to 0.1 µ g/plate . Serial dilutions should be prepared to test a range of concentrations.

  • Plate Incorporation Assay (without S9):

    • To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the overnight bacterial culture.

    • Add 0.1 mL of the this compound solution (or DMSO for the negative control).

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants, with at least a two-fold increase over the negative control at one or more concentrations.

Expected Results:

A significant, dose-dependent increase in the number of revertant colonies is expected for strain TA98. The fold induction over the solvent control should be substantial, often exceeding 10-fold or higher, confirming the sensitivity of the test system.

Application in Mammalian Cell Mutagenicity Assays

While a potent mutagen in bacterial systems, this compound generally exhibits weak mutagenic activity in mammalian cell lines.[1] This is often attributed to differences in metabolic capabilities, particularly the lower activity of nitroreductases and the absence of the specific O-acetyltransferases found in bacteria.

Therefore, This compound is not recommended as a standard positive control for mammalian cell mutagenicity assays such as the HPRT (hypoxanthine-guanine phosphoribosyltransferase) assay or the Mouse Lymphoma Assay (MLA).

Recommended Positive Controls for Mammalian Cell Assays

For these assays, it is crucial to use well-characterized positive controls that are known to induce mutations in mammalian cells. The choice of positive control often depends on whether metabolic activation (S9) is used.

AssayWithout Metabolic Activation (-S9)With Metabolic Activation (+S9)
HPRT Assay Ethyl methanesulfonate (B1217627) (EMS), Methyl methanesulfonate (MMS)7,12-Dimethylbenz[a]anthracene (DMBA), Benzo[a]pyrene (B[a]P)
Mouse Lymphoma Assay (MLA) Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS)Cyclophosphamide (CP), 7,12-Dimethylbenz[a]anthracene (DMBA)

Visualizations

Metabolic Activation Pathway of this compound

G DNP This compound Nitroso 1-Nitro-8-nitrosopyrene DNP->Nitroso Nitroreductase Hydroxyamino N-Hydroxy-1-amino-8-nitropyrene Nitroso->Hydroxyamino Nitroreductase Acetoxy N-Acetoxy-1-amino-8-nitropyrene (Reactive Electrophile) Hydroxyamino->Acetoxy O-Acetyltransferase DNA DNA Acetoxy->DNA Adduct DNA Adduct (at C8 of Guanine) DNA->Adduct Mutation Frameshift Mutation Adduct->Mutation

Caption: Metabolic activation of this compound to a DNA-reactive intermediate.

Experimental Workflow for the Ames Test

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Cultures (e.g., S. typhimurium TA98) C Combine Bacteria, Top Agar, and Test/Control Compound A->C B Prepare Test Compound and 1,8-DNP Positive Control Solutions B->C D Pour onto Minimal Glucose Agar Plates C->D E Incubate at 37°C for 48-72 hours D->E F Count Revertant Colonies E->F G Analyze Data (Fold Induction, Dose-Response) F->G

Caption: General workflow for a bacterial reverse mutation assay (Ames test).

Conclusion

This compound is an indispensable positive control for ensuring the quality and reliability of bacterial mutagenicity assays, particularly the Ames test with frameshift-sensitive strains. Its potent, well-understood mechanism of action provides a robust benchmark for assay performance. For mammalian cell-based assays, however, its weak mutagenicity makes it an unsuitable positive control. In these instances, researchers should refer to established guidelines and utilize validated positive controls known to be effective in mammalian systems. Adherence to these principles will ensure the generation of accurate and reliable data in genetic toxicology studies.

References

Application Notes and Protocols for Metabolic Studies of Radiolabeled 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and a suspected human carcinogen found in diesel exhaust and other combustion products.[1][2] Understanding its metabolic fate is crucial for assessing its toxicological risk and mechanism of action. The use of radiolabeled isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like 1,8-DNP.[3][4] These studies provide invaluable quantitative data on metabolic pathways and the formation of reactive intermediates that can bind to cellular macromolecules like DNA.[5]

This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled 1,8-DNP and its subsequent use in metabolic studies.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled compounds is a specialized process that involves the introduction of a radioactive isotope into a target molecule.[6] The choice of isotope and labeling position is critical and depends on the specific research question. For metabolic studies of 1,8-DNP, tritium (³H) and carbon-14 (¹⁴C) are the most common isotopes used.[4]

General Considerations for Radiolabeling:

  • Isotope Selection:

    • ¹⁴C: Offers the advantage of labeling the carbon backbone, which is generally more stable against metabolic loss compared to tritium. The synthesis often starts from simple ¹⁴C-labeled precursors like Ba¹⁴CO₃ or K¹⁴CN.

    • ³H: Generally easier and less expensive to introduce into a molecule, often through catalytic exchange or reduction reactions. However, the label can sometimes be lost through metabolic oxidation.

  • Labeling Position: The radiolabel should be placed in a metabolically stable position to ensure that the label remains with the molecule and its metabolites throughout the study.

  • Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound. High specific activity is often required for sensitive detection in biological samples.

  • Radiochemical Purity: It is essential to ensure that the radioactivity is associated with the desired compound and not with impurities. This is typically assessed by radio-HPLC or radio-TLC.[7]

Protocol 1: Synthesis of [³H]-1,8-Dinitropyrene

This protocol describes a general method for tritium labeling of aromatic compounds via catalytic hydrogen-isotope exchange.

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (or other suitable catalyst)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Vacuum line and manifold for handling tritium gas

  • Scintillation counter and vials

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation: In a reaction vessel suitable for catalytic hydrogenation, dissolve a known amount of this compound in an anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of Pd/C to the solution.

  • Tritiation: Connect the reaction vessel to a vacuum line, evacuate the air, and introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by taking small aliquots and measuring the incorporation of tritium.

  • Work-up: After the reaction, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude [³H]-1,8-dinitropyrene is purified, typically by preparative HPLC, to remove any radiolabeled impurities and unreacted starting material.

  • Characterization: The radiochemical purity of the final product is determined by radio-HPLC. The specific activity is calculated by measuring the radioactivity and the mass of the purified compound.

Protocol 2: Synthesis of [¹⁴C]-1,8-Dinitropyrene

The synthesis of [¹⁴C]-1,8-DNP is more complex and typically involves a multi-step synthesis starting from a simple ¹⁴C-labeled precursor. A plausible synthetic route could involve the nitration of a ¹⁴C-labeled pyrene (B120774) precursor.

Materials:

  • [¹⁴C]-Pyrene (custom synthesis may be required)

  • Nitrating agent (e.g., nitric acid, fuming nitric acid)

  • Sulfuric acid

  • Organic solvents (e.g., dichloromethane, acetic anhydride)

  • HPLC system with a radioactivity detector

  • Scintillation counter and vials

Procedure:

  • Nitration of [¹⁴C]-Pyrene:

    • Dissolve [¹⁴C]-pyrene in a suitable solvent like acetic anhydride.

    • Cool the solution in an ice bath.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • The reaction will produce a mixture of nitropyrene isomers, including 1-nitropyrene (B107360) and dinitropyrenes.

  • Isolation of this compound:

    • After the reaction is complete, quench the reaction by pouring it onto ice water.

    • Extract the products with an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification:

    • The mixture of nitrated pyrenes is separated by column chromatography or preparative HPLC to isolate the [¹⁴C]-1,8-dinitropyrene isomer.

  • Characterization:

    • The identity and purity of the product are confirmed by analytical techniques such as NMR and mass spectrometry (using the non-radiolabeled compound as a standard).

    • The radiochemical purity is determined by radio-HPLC, and the specific activity is calculated.

Metabolic Studies of Radiolabeled this compound

The primary metabolic pathway for this compound involves the reduction of its nitro groups, which is a key activation step leading to its mutagenic and carcinogenic effects.[2] This reduction can be catalyzed by various cytosolic and microsomal enzymes, including aldo-keto reductases (AKRs).[2][8]

Key Metabolic Pathways

The metabolism of 1,8-DNP proceeds through a series of reduction steps to form reactive intermediates. The major metabolites identified in various in vitro and in vivo systems include:

  • 1-Amino-8-nitropyrene: Formed by the reduction of one nitro group.[1][8]

  • 1,8-Diaminopyrene: Formed by the reduction of both nitro groups.[1]

  • N-acetylated metabolites: Such as N,N-diacetyl-1,8-diaminopyrene and 1-acetylamino-8-nitropyrene, which are often found in feces.[1]

The metabolic activation pathway leading to DNA adduct formation involves the formation of N-hydroxy-arylamine intermediates, which can be further activated to form reactive nitrenium ions that bind to DNA.

Protocol 3: In Vitro Metabolism of [³H]- or [¹⁴C]-1,8-Dinitropyrene using Liver Microsomes or Cytosol

This protocol describes a typical in vitro experiment to study the metabolism of 1,8-DNP using subcellular fractions.

Materials:

  • Radiolabeled this compound ([³H]- or [¹⁴C]-1,8-DNP)

  • Rat liver microsomes or cytosol (or from other species/tissues)

  • NADPH regenerating system (for microsomal incubations) or NADH/NADPH (for cytosolic incubations)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with UV and radioactivity detectors

  • Scintillation counter and vials

Procedure:

  • Incubation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver subcellular fraction (microsomes or cytosol), and the NADPH regenerating system (if using microsomes).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding a known amount of radiolabeled 1,8-DNP dissolved in a small volume of a suitable solvent (e.g., DMSO).

    • Incubate at 37°C for a specific time period (e.g., 30-60 minutes).

    • Include control incubations without the cofactor or without the enzyme fraction.

  • Extraction:

    • Stop the reaction by adding an equal volume of a cold organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously to extract the parent compound and its metabolites.

    • Centrifuge to separate the organic and aqueous layers.

  • Analysis:

    • Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the HPLC mobile phase.

    • Inject an aliquot into the HPLC system equipped with a radioactivity detector.

    • Analyze the chromatogram to identify and quantify the parent compound and its metabolites based on their retention times and radioactivity.

  • Data Presentation:

    • The results can be expressed as the percentage of the initial radioactivity that is converted to each metabolite.

Data Presentation

Quantitative data from metabolic studies should be summarized in a clear and concise manner. Tables are an effective way to present this information.

Table 1: In Vitro Metabolism of [¹⁴C]-1,8-Dinitropyrene in Rat Liver Fractions

Metabolite% of Total Radioactivity (Cytosol)% of Total Radioactivity (Microsomes)
This compound (Parent)45.2 ± 5.160.8 ± 7.3
1-Amino-8-nitropyrene38.9 ± 4.525.1 ± 3.9
1,8-Diaminopyrene10.5 ± 2.18.7 ± 1.5
Unidentified Polar Metabolites5.4 ± 1.25.4 ± 1.1

Values are presented as mean ± standard deviation (n=3).

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis of Radiolabeled 1,8-DNP cluster_metabolism In Vitro Metabolic Study start Radiolabeled Precursor (e.g., ³H₂ or [¹⁴C]-Pyrene) reaction Chemical Synthesis (e.g., Catalytic Exchange or Nitration) start->reaction Step 1 purification Purification (HPLC) reaction->purification Step 2 characterization Characterization (Radio-HPLC, Specific Activity) purification->characterization Step 3 radiolabeled_dnp [³H]- or [¹⁴C]-1,8-DNP characterization->radiolabeled_dnp Used in incubation Incubation with Liver Subcellular Fractions radiolabeled_dnp->incubation extraction Metabolite Extraction incubation->extraction analysis HPLC-Radiometric Analysis extraction->analysis data Data Analysis & Quantification analysis->data

Caption: Experimental workflow for the synthesis and metabolic study of radiolabeled this compound.

metabolic_pathway dnp This compound anp 1-Amino-8-nitropyrene dnp->anp Nitroreduction (AKRs, etc.) dap 1,8-Diaminopyrene anp->dap Nitroreduction acetyl_anp 1-Acetylamino-8-nitropyrene anp->acetyl_anp Acetylation dna_adducts DNA Adducts anp->dna_adducts Metabolic Activation (N-hydroxylation) diacetyl_dap N,N-Diacetyl-1,8-diaminopyrene dap->diacetyl_dap Acetylation

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for the Extraction of 1,8-Dinitropyrene from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental matrices primarily as a result of incomplete combustion processes, such as diesel engine exhaust.[1] Its presence in the environment, even at trace levels, is of significant concern to human health. Accurate and reliable quantification of 1,8-DNP in environmental samples such as soil, water, and air particulate matter is crucial for risk assessment and environmental monitoring. This document provides detailed application notes and protocols for the extraction of 1,8-DNP from these matrices, intended for researchers, scientists, and professionals in related fields.

The extraction of 1,8-DNP from complex environmental samples is a critical first step in its analysis and is often the most challenging aspect. The choice of extraction technique depends on the sample matrix, the required level of sensitivity, and the available instrumentation. This guide covers several widely used extraction methods, including Soxhlet extraction, Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Extraction Techniques

The following tables summarize quantitative data for the extraction of this compound and related compounds from various environmental matrices using different techniques. It is important to note that data specifically for this compound can be limited, and therefore, data for total dinitropyrenes (DNPs) or general polycyclic aromatic hydrocarbons (PAHs) are included for comparative purposes, as indicated.

Table 1: Extraction of Dinitropyrenes and PAHs from Soil and Sediment

Extraction TechniqueMatrixAnalyte(s)Solvent(s)Recovery (%)Reference
Soxhlet ExtractionContaminated SoilPAHsDichloromethaneGenerally good, but minor differences compared to other methods[2]
Pressurized Liquid Extraction (PLE)Contaminated SoilPAHsDichloromethaneGenerally good, comparable to Soxhlet[2]
Microwave-Assisted Extraction (MAE)Spiked SedimentPAHsCyclohexane:Acetone (3:2)96.55 (for certified reference material)
HPLC-Fluorescence Method (with cleanup)Soil1,3-DNP, 1,6-DNP, 1,8-DNPNot specified for extraction≥ 94[3]
Accelerated Solvent Extraction (ASE)Contaminated SoilPAHsAcetone-Toluene (1:1)Good results with various solvents[4]
Ultrasonic ExtractionUncontaminated SoilPAHsAcetone-TolueneGood recoveries[4]

Table 2: Extraction of Dinitropyrenes and PAHs from Air Particulate Matter

Extraction TechniqueMatrixAnalyte(s)Solvent(s)Recovery (%)Reference
Pressurized Liquid Extraction (PLE)Diesel Particulate MatterPAHs and Nitro-PAHsDichloromethaneIncomplete for some high MW PAHs even under severe conditions[5]
Pressurized Liquid Extraction (PLE)Silicone Rubber Passive SamplersPAHsDichloromethane81 - 102[6]
Soxhlet ExtractionUrban Dust (SRM 1649b)PAHs and Nitro-PAHsToluene (B28343)Provides similar results to PLE at 100 °C[7]
Microwave ExtractionTotal Suspended Solids (TSS)PAHs and Nitro-PAHsn-hexane, acetone, dichloromethaneNot specified[8]

Table 3: Extraction of PAHs from Water Samples

Extraction TechniqueMatrixAnalyte(s)Sorbent/SolventRecovery (%)Reference
Solid-Phase Extraction (SPE)Drinking and Ground WaterPAHsC18 Cartridge43.08 - 62.52 (for most PAHs); Poor for Naphthalene, Fluorene, and Indeno(1,2,3-cd)pyrene[9]
Solid-Phase Extraction (SPE)River WaterPhenolic Compounds (as representative polar compounds)OASIS Cartridge70 - 130[10]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from environmental matrices.

Soxhlet Extraction of this compound from Air Particulate Matter (e.g., Urban Dust)

Soxhlet extraction is a classical and robust method for the extraction of semi-volatile organic compounds from solid matrices.

Materials and Reagents:

  • Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

  • Cellulose (B213188) or glass fiber extraction thimbles

  • Heating mantle

  • Rotary evaporator

  • Kuderna-Danish (K-D) concentrator

  • Nitrogen blow-down apparatus

  • Toluene (pesticide residue grade or equivalent)

  • Anhydrous sodium sulfate (B86663) (ACS grade, baked at 400°C for 4 hours)

  • Internal standards (e.g., deuterated PAHs like pyrene-d10)[11]

  • Standard Reference Material (e.g., SRM 1649b Urban Dust)[7]

Protocol:

  • Sample Preparation: Accurately weigh approximately 1-5 g of the air particulate matter sample (e.g., urban dust from a filter) and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Thimble Loading: Place the sample mixture into an extraction thimble. Add a known amount of internal standard solution directly onto the sample in the thimble.

  • Extraction: Place the thimble into the Soxhlet extractor. Add 300 mL of toluene to the round-bottom flask. Assemble the apparatus and heat the solvent to a gentle reflux. Extract for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5-10 mL using a rotary evaporator.

  • Solvent Exchange and Final Concentration: Transfer the concentrated extract to a K-D concentrator. Rinse the flask with a small amount of toluene and add it to the concentrator. Concentrate the extract to a final volume of 1 mL using a nitrogen blow-down apparatus.

  • Cleanup (if necessary): The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges.[12]

  • Analysis: The final extract is ready for analysis by GC-MS or HPLC-fluorescence.

Microwave-Assisted Extraction (MAE) of this compound from Soil and Sediment

MAE is a more rapid alternative to Soxhlet extraction that uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials and Reagents:

  • Microwave extraction system with closed vessels

  • Extraction vessels (e.g., 60 mL PTFE)

  • Filtration apparatus (e.g., sand core funnel)

  • Rotary evaporator or nitrogen blow-down apparatus

  • Acetone and Hexane (B92381) (pesticide residue grade or equivalent)

  • Anhydrous sodium sulfate

  • Internal standards (e.g., deuterated nitro-PAHs)

Protocol:

  • Sample Preparation: Weigh approximately 2-5 g of the homogenized soil or sediment sample into a microwave extraction vessel. Add a known amount of internal standard solution.

  • Solvent Addition: Add 30 mL of an acetone:hexane (1:1, v/v) mixture to the vessel.[13]

  • Extraction Program: Seal the vessels and place them in the microwave extractor. A typical program involves ramping the temperature to 100-120°C and holding for 10-20 minutes.[8][12]

  • Cooling and Filtration: Allow the vessels to cool to room temperature. Filter the extract through a funnel containing anhydrous sodium sulfate to remove water and particulates.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or nitrogen blow-down apparatus.

  • Cleanup: The extract may require further cleanup using SPE.

  • Analysis: The final extract is ready for analysis.

Pressurized Liquid Extraction (PLE) of this compound from Air Particulate Matter

PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.

Materials and Reagents:

  • Pressurized liquid extraction system

  • Extraction cells (e.g., 33 mL stainless steel)

  • Collection vials

  • Dichloromethane (DCM) or a mixture of hexane and DCM (e.g., 4:1 v/v)[14]

  • Dispersing agent (e.g., diatomaceous earth or sand)

  • Internal standards

Protocol:

  • Cell Preparation: Place a cellulose filter at the bottom of the extraction cell. Mix the air particulate sample (e.g., from a filter) with a dispersing agent and pack it into the cell. Add a known amount of internal standard.

  • Extraction Parameters: Place the cell in the PLE system. Set the extraction parameters. Typical conditions for PAHs and nitro-PAHs include:

    • Solvent: Dichloromethane[5]

    • Temperature: 100-120°C[14]

    • Pressure: 1500-2000 psi

    • Static time: 5-10 minutes

    • Number of cycles: 2-3[14]

  • Extraction: Start the extraction process. The extract will be automatically collected in a vial.

  • Concentration: Concentrate the collected extract to 1 mL using a nitrogen blow-down apparatus.

  • Cleanup: An in-cell cleanup can be performed by packing the extraction cell with sorbents like silica gel or alumina below the sample.[14]

  • Analysis: The final extract is ready for analysis.

Solid-Phase Extraction (SPE) of this compound from Water

SPE is a common technique for extracting and concentrating analytes from liquid samples.

Materials and Reagents:

  • SPE manifold

  • C18 SPE cartridges (e.g., 500 mg/6 mL)

  • Methanol (B129727), Dichloromethane, and n-Hexane (HPLC grade)

  • Deionized water

  • Nitrogen blow-down apparatus

  • Internal standards

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 1 L, acidified to pH < 2) through the conditioned cartridge at a flow rate of about 10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 6 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the retained analytes with 10 mL of a dichloromethane:hexane (1:1, v/v) mixture.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is ready for analysis.

Analytical Determination

Following extraction and cleanup, 1,8-DNP is typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.

GC-MS Analysis
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Injection: Splitless injection is typically employed for trace analysis.

  • Oven Program: A temperature program is used to separate the analytes, for example, starting at 60°C, then ramping to 300°C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Key ions for this compound (m/z 292, 246, 216) and internal standards are monitored.[15]

HPLC-Fluorescence Analysis

This compound is not naturally fluorescent. Therefore, a post-column reduction step is required to convert the dinitro-compound to a highly fluorescent diamino-derivative.[3]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is common.

  • Post-Column Reduction: The column effluent is passed through a reduction column (e.g., packed with platinum and rhodium on alumina) to convert dinitropyrenes to diaminopyrenes.[3]

  • Fluorescence Detector: The detector is set to excitation and emission wavelengths appropriate for the diaminopyrene derivative (e.g., Ex: 370 nm, Em: 430 nm).

Mandatory Visualizations

Extraction_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Environmental Matrix (Soil, Water, Air Particulates) Preparation Homogenization, Spiking with Internal Standard Sample->Preparation Soxhlet Soxhlet MAE MAE PLE PLE SPE SPE (for water) Concentration Concentration (Rotary Evaporation / N2 Blowdown) Soxhlet->Concentration MAE->Concentration PLE->Concentration SPE->Concentration Cleanup Cleanup (e.g., SPE) Concentration->Cleanup GCMS GC-MS HPLC HPLC-Fluorescence Data Data Analysis & Quantification Cleanup->Data SPE_Protocol Condition 1. Cartridge Conditioning (Methanol, then Water) Load 2. Sample Loading (Aqueous Sample) Condition->Load Prepare sorbent Wash 3. Cartridge Washing (Deionized Water) Load->Wash Retain analyte Dry 4. Cartridge Drying (Nitrogen Stream) Wash->Dry Remove interferences Elute 5. Analyte Elution (Organic Solvent) Dry->Elute Remove residual water Concentrate 6. Concentration (Nitrogen Blowdown) Elute->Concentrate Collect analyte Analysis 7. Analysis Concentrate->Analysis Prepare for injection

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,8-Dinitropyrene Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 1,8-Dinitropyrene (1,8-DNP) for consistent and reliable in vitro assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) often used in toxicology and cancer research. It is known to be a potent mutagen. Like many PAHs, 1,8-DNP is a hydrophobic compound, meaning it has poor solubility in aqueous solutions such as cell culture media.[1] This can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] It is a powerful organic solvent that can dissolve a wide range of hydrophobic compounds.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%. However, the sensitivity to DMSO can vary significantly between cell lines, so it is best practice to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This is often referred to as "crashing out." To address this, you can try optimizing your dilution protocol by using a stepwise dilution, pre-warming the media, and ensuring vigorous mixing. For a detailed approach, please refer to our Troubleshooting Guide below.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a systematic approach to troubleshoot and resolve issues with 1,8-DNP precipitation in your in vitro assays.

Issue: Compound precipitates out of solution upon dilution in aqueous cell culture medium.

Root Cause: The rapid change in solvent polarity from a high-concentration organic stock to an aqueous medium can cause the hydrophobic 1,8-DNP to exceed its solubility limit and precipitate.

Solutions (to be attempted in order):

  • Optimize Dilution Technique:

    • Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C.

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. Create an intermediate dilution of your stock in a small volume of pre-warmed medium before adding it to the final volume.

    • Vigorous Mixing: Add the 1,8-DNP stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.

  • Adjust Final Concentration:

    • The desired final concentration of 1,8-DNP may be too high for the aqueous environment. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.

  • Incorporate Serum:

    • If your experimental design permits, the proteins in fetal bovine serum (FBS) can help to solubilize and stabilize hydrophobic compounds. Ensure your medium contains the appropriate concentration of serum during compound dilution.

  • Consider Co-solvents:

    • For particularly challenging solubility issues, a co-solvent system may be necessary. A mixture of DMSO and another solvent, such as ethanol, might improve solubility. However, the combined toxicity of the solvents on your cells must be carefully evaluated.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.

SolventSolubilityMolar Concentration (approx.)Source
Dimethyl Sulfoxide (DMSO)2 mg/mL6.84 mM[3]
TolueneModerately SolubleNot specified[1]
EthanolSlightly SolubleNot specifiedInferred from related compounds
MethanolSlightly SolubleNot specifiedInferred from related compounds
Acetone (B3395972)Slightly SolubleNot specifiedInferred from related compounds
WaterInsolubleNot specified[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: Determine the mass of 1,8-DNP needed to achieve the desired stock concentration (e.g., for a 10 mM stock, weigh out 2.92 mg of 1,8-DNP for 1 mL of DMSO). The molecular weight of this compound is 292.25 g/mol .

  • Weigh the compound: Carefully weigh the calculated mass of 1,8-DNP powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the 1,8-DNP is completely dissolved. A clear, yellow to greenish-yellow solution should be obtained.[3]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Calculate the required volume of stock solution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay, ensuring the final DMSO concentration remains non-toxic (ideally ≤ 0.5%).

  • Prepare the final dilution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube or well. b. While gently vortexing or swirling the medium, add the calculated volume of the 1,8-DNP stock solution dropwise. c. Continue to mix for a few seconds to ensure homogeneity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without 1,8-DNP) to an equivalent volume of cell culture medium.

  • Immediate Use: Use the freshly prepared 1,8-DNP-containing medium immediately for your experiment to minimize the risk of precipitation over time.

Visualizing Workflows and Pathways

Metabolic Activation Pathway of this compound

The genotoxicity of this compound is primarily due to its metabolic activation within the cell. This process involves the reduction of its nitro groups to reactive intermediates that can then bind to DNA, forming adducts that can lead to mutations.

Metabolic_Activation_of_1_8_DNP DNP This compound Nitroso 1-Nitro-8-nitrosopyrene DNP->Nitroso Nitroreduction (e.g., by Cytochrome P450 reductase) Hydroxylamine N-Hydroxy-1-amino-8-nitropyrene Nitroso->Hydroxylamine Further Reduction Acetoxy N-Acetoxy-1-amino-8-nitropyrene (Reactive Intermediate) Hydroxylamine->Acetoxy O-Acetylation (e.g., by N-acetyltransferases) DNA DNA Acetoxy->DNA Covalent Binding Adduct DNA Adduct Mutation Mutation Adduct->Mutation Faulty DNA Repair / Replication

Caption: Metabolic activation of this compound leading to DNA adduct formation and mutation.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to address precipitation issues with this compound in in vitro experiments.

Solubility_Troubleshooting_Workflow Start Start: 1,8-DNP Precipitation Observed Check_Protocol Step 1: Review Protocol - Is media pre-warmed to 37°C? - Is mixing adequate? Start->Check_Protocol Optimize_Dilution Step 2: Optimize Dilution - Use stepwise/serial dilution - Add stock solution dropwise while vortexing Check_Protocol->Optimize_Dilution Check_Precipitation1 Precipitation Still Occurs? Optimize_Dilution->Check_Precipitation1 Lower_Concentration Step 3: Lower Final Concentration - Determine max solubility in your media Check_Precipitation1->Lower_Concentration Yes Success Success: 1,8-DNP Solubilized Check_Precipitation1->Success No Check_Precipitation2 Precipitation Still Occurs? Lower_Concentration->Check_Precipitation2 Use_Serum Step 4: Utilize Serum Proteins - Ensure medium contains FBS (if compatible) Check_Precipitation2->Use_Serum Yes Check_Precipitation2->Success No Check_Precipitation3 Precipitation Still Occurs? Use_Serum->Check_Precipitation3 Co_Solvent Step 5: Consider Co-solvents (Advanced) - e.g., DMSO/Ethanol mixture - Must validate cell viability Check_Precipitation3->Co_Solvent Yes Check_Precipitation3->Success No Co_Solvent->Success

Caption: A stepwise workflow for troubleshooting the solubility of this compound in vitro.

References

Technical Support Center: 1,8-Dinitropyrene (1,8-DNP) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 1,8-Dinitropyrene (1,8-DNP) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with 1,8-DNP Solution Stability

Issue Potential Cause Recommended Action
Rapid loss of 1,8-DNP concentration in solution, even when stored. Photodegradation due to light exposure.Store all solutions containing 1,8-DNP in amber vials or wrap containers in aluminum foil to protect from light. Work with solutions in a shaded area or under yellow light.
Inconsistent analytical results between experiments. Degradation of stock or working solutions.Prepare fresh stock solutions regularly and store them under recommended conditions (see FAQs). Always prepare working solutions fresh on the day of the experiment.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.The primary photodegradation product is 1-nitropyren-8-ol.[1][2] Other byproducts like pyrenediones may also form.[1] Use the provided HPLC method to identify and quantify these degradation products.
Precipitation of 1,8-DNP from solution. Poor solubility in the chosen solvent or solvent evaporation.Ensure the chosen solvent can dissolve 1,8-DNP at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. Consider using a co-solvent if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,8-DNP degradation in solution?

A1: The primary cause of degradation is exposure to light, specifically UV light. 1,8-DNP is highly susceptible to photodegradation.[1][2]

Q2: What are the best solvents for dissolving and storing 1,8-DNP?

A2: While 1,8-DNP is often dissolved in solvents like DMSO and acetonitrile (B52724) for experimental purposes, it is important to be aware of its instability in these solvents when exposed to light.[1][2] For short-term use, high-purity, HPLC-grade solvents are recommended. For longer-term storage, it is best to store 1,8-DNP as a solid in a cool, dark, and dry place.

Q3: How should I store my 1,8-DNP solutions?

A3: All solutions containing 1,8-DNP should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light. They should be stored in a cool and dry place, preferably refrigerated (2-8 °C), to minimize any potential thermal degradation.

Q4: What is the expected shelf-life of a 1,8-DNP solution?

A4: The shelf-life is highly dependent on the storage conditions. In a study, the half-life of 1,8-DNP in DMSO when exposed to light (≥ 310 nm) was found to be 0.7 days.[1][2] When protected from light and stored in a cool environment, the stability is significantly extended. However, for quantitative applications, it is always best to use freshly prepared solutions.

Q5: Are there any other factors besides light that can cause degradation?

A5: While photodegradation is the most significant factor, other conditions such as high temperatures and extreme pH can also contribute to the degradation of nitroaromatic compounds. It is advisable to avoid prolonged exposure to elevated temperatures and highly acidic or basic conditions.

Quantitative Data on 1,8-DNP Degradation

The following tables summarize the available quantitative data on the degradation of 1,8-DNP in solution.

Table 1: Photodegradation Half-life of this compound

Solvent/MatrixLight ConditionHalf-life (t½)Reference
DMSO≥ 310 nm0.7 days[1][2]
AcetonitrilePolychromatic (300-500 nm)1,6-DNP degrades 4x faster than 1,8-DNP[1]
Silica (adsorbed)≥ 310 nm5.7 days[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of 1,8-DNP in Solution

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[3]

Objective: To investigate the degradation of 1,8-DNP under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound (98% purity or higher)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Amber HPLC vials

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 1,8-DNP in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Protect the stock solution from light at all times.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Transfer 1 mL of the stock solution to an amber vial and keep it in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a light source in a photostability chamber.

    • Control Sample: Keep 1 mL of the stock solution in an amber vial at 4°C.

  • Sample Preparation for HPLC Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl.

    • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Analyze the samples using the HPLC method described in Protocol 2.

    • Monitor for the appearance of new peaks and the decrease in the peak area of 1,8-DNP.

Protocol 2: HPLC Method for the Analysis of 1,8-DNP and its Degradation Products

Objective: To separate and quantify 1,8-DNP and its primary degradation product, 1-nitropyren-8-ol.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm and 400 nm
Run Time Sufficient to allow for the elution of all degradation products.

Visualizations

Logical Workflow for 1,8-DNP Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1,8-DNP Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolysis prep_stock->photo control Control prep_stock->control sample_prep Sample Preparation (Neutralization, Dilution, Filtration) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep control->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting a forced degradation study of 1,8-DNP.

Degradation Pathway of this compound

G DNP This compound NPOL 1-Nitropyren-8-ol DNP->NPOL Photodegradation (Light ≥ 310 nm) Other Other Degradation Products (e.g., Pyrenediones) DNP->Other Further Degradation

Caption: Primary photodegradation pathway of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 1,8-Dinitropyrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 1,8-dinitropyrene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analytical separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dinitropyrene (B1228942) isomers, particularly this compound, challenging?

A1: The separation of dinitropyrene (DNP) isomers is difficult due to their high degree of structural similarity. Isomers such as 1,3-, 1,6-, and this compound have the same molecular weight and similar physicochemical properties. Standard reversed-phase HPLC columns, like C18, often fail to provide adequate resolution as they primarily separate based on hydrophobicity, which is very similar among these isomers.[1] Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in their molecular shape and electronic properties, often through specialized stationary phases that offer alternative separation mechanisms like π-π interactions.

Q2: What are the recommended types of HPLC columns for separating this compound from its isomers?

A2: For successful separation of dinitropyrene isomers, columns that facilitate π-π interactions are highly recommended. While standard C18 columns can be used, they may not provide baseline separation. Alternative stationary phases are often more effective:

  • Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns have stationary phases with pyrenylethyl or nitrophenylethyl groups that provide strong π-π interactions with the aromatic rings of the dinitropyrene isomers.[1][2] This interaction is sensitive to the planarity and electron distribution of the isomers, leading to enhanced selectivity. NPE columns, in particular, have been noted to strongly retain dinitronaphthalene isomers, which are structurally similar to dinitropyrenes.[2]

  • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns also offer π-π interactions and can provide different selectivity for aromatic compounds compared to standard C18 phases.[3]

Q3: How does the choice of organic modifier in the mobile phase affect the separation of dinitropyrene isomers?

A3: The choice between acetonitrile (B52724) and methanol (B129727) as the organic modifier can significantly impact the selectivity of the separation, especially when using columns that rely on π-π interactions.

  • Methanol is often preferred when using PYE or NPE columns as it can enhance π-π interactions between the stationary phase and the analytes.[1]

  • Acetonitrile , due to the π-electrons in its nitrile bond, can sometimes compete with the analytes for interaction with the stationary phase, potentially suppressing the desired π-π interactions.[4] However, mixtures of methanol and acetonitrile can be used to balance selectivity and manage backpressure, as methanol-water mixtures are more viscous.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor or no separation of this compound from other isomers (co-elution).

  • Possible Cause 1: Inappropriate Stationary Phase.

    • Solution: If you are using a standard C18 column, consider switching to a stationary phase that offers alternative selectivity. A pyrenylethyl (PYE) or nitrophenylethyl (NPE) column is highly recommended to enhance separation through π-π interactions.[1][2]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution 1: Adjust Solvent Strength. Modify the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Increasing the aqueous portion will generally increase retention times and may improve separation.

    • Solution 2: Switch Organic Modifier. If using acetonitrile, try switching to methanol, especially if you are using a PYE or NPE column, as this can enhance the π-π interactions necessary for isomer separation.[1]

    • Solution 3: Consider Additives. While dinitropyrenes are not ionizable, the use of a buffer, such as an imidazole (B134444) buffer as reported by Hayakawa et al., can influence the separation characteristics on certain columns.

Problem 2: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Peak tailing for aromatic compounds can sometimes be caused by interactions with active silanol (B1196071) groups on the silica (B1680970) support of the column. Using a modern, high-purity, end-capped column can minimize these effects.

  • Possible Cause 2: Sample Solvent Incompatibility.

    • Solution: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.

  • Possible Cause 3: Column Overload.

    • Solution: Reduce the concentration or volume of the injected sample. Overloading the column can lead to broadened and asymmetric peaks.

Problem 3: Shifting retention times.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections, especially after changing the mobile phase composition. A minimum of 10-20 column volumes is recommended.

  • Possible Cause 2: Mobile Phase Instability.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly and delivering a consistent composition.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Problem 4: High backpressure.

  • Possible Cause 1: Blockage in the System.

    • Solution: Systematically check for blockages, starting from the detector and moving backward to the pump. A common culprit is a blocked column inlet frit, which can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit).

  • Possible Cause 2: Sample Precipitation.

    • Solution: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[5] Dinitropyrenes have low aqueous solubility, so precipitation can occur if the sample is not handled correctly.

Data Presentation

The following tables summarize typical HPLC conditions for the separation of dinitropyrene isomers. Note that retention times can vary between systems and columns.

Table 1: Example HPLC Conditions for Dinitropyrene Isomer Separation

ParameterCondition
Column Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile / Imidazole Buffer
Detection Chemiluminescence (after reduction to amino derivatives) or UV
Reference Adapted from Hayakawa et al.

Table 2: Comparison of Stationary Phases for Aromatic Isomer Separation

Stationary PhasePrimary Separation MechanismSuitability for Dinitropyrene Isomers
C18 (ODS) Hydrophobic InteractionsModerate; may result in co-elution.
Phenyl-Hexyl Hydrophobic and π-π InteractionsGood; offers alternative selectivity to C18.[3]
Pyrenylethyl (PYE) Strong π-π and Shape SelectivityExcellent; highly recommended for planar aromatic isomers.[1][2]
Nitrophenylethyl (NPE) Strong π-π and Dipole-Dipole InteractionsExcellent; particularly effective for nitroaromatic compounds.[1][2]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Dinitropyrene Isomer Separation (Adapted from Hayakawa et al.)

  • System Preparation:

    • Install a reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm) in the HPLC system.

    • Prepare the mobile phase: an appropriate mixture of acetonitrile and an aqueous buffer (e.g., imidazole buffer).

    • Thoroughly degas the mobile phase using sonication or vacuum degassing.

    • Purge the HPLC pumps with the mobile phase.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a small amount of the dinitropyrene isomer standard or sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a solvent compatible with the mobile phase).

    • If necessary, sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set the column temperature using a column oven.

    • Inject the prepared sample onto the column.

    • Run the analysis using an isocratic or gradient elution program.

    • Detect the analytes using a UV detector at an appropriate wavelength or a more sensitive technique like fluorescence or chemiluminescence detection after post-column derivatization.

Protocol 2: Sample Cleanup for Dinitropyrenes in Air Particulate Matter

  • Extraction:

    • Extract the collected air particulate matter from the filter using a suitable solvent such as benzene-ethanol or dichloromethane (B109758) via Soxhlet extraction or ultrasonication.[6]

  • Cleanup:

    • Concentrate the extract to a small volume.

    • Perform a preliminary cleanup using column chromatography with silica gel or alumina (B75360) to remove interfering compounds.

    • Alternatively, use Solid Phase Extraction (SPE) with cartridges that have similar chemistry to the analytical column (e.g., C18 or silica) for a more targeted cleanup.[7]

  • Final Preparation:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume of a solvent compatible with the HPLC mobile phase.

    • Filter the final solution before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed: Poor Isomer Separation check_column Is the stationary phase a standard C18? start->check_column change_column Switch to a PYE or NPE column for enhanced π-π interactions. check_column->change_column Yes optimize_mp Optimize Mobile Phase check_column->optimize_mp No end_solution Separation Optimized change_column->end_solution check_modifier Are you using Acetonitrile? optimize_mp->check_modifier switch_modifier Switch to Methanol to enhance π-π interactions. check_modifier->switch_modifier Yes adjust_ratio Adjust Acetonitrile/Water ratio. Increase aqueous content to improve resolution. check_modifier->adjust_ratio No switch_modifier->end_solution adjust_ratio->end_solution Sample_Prep_Workflow start Air Particulate Sample (on filter) extraction Solvent Extraction (e.g., Soxhlet with Dichloromethane) start->extraction concentration1 Concentrate Extract extraction->concentration1 cleanup Sample Cleanup (Silica Gel or SPE Cartridge) concentration1->cleanup concentration2 Evaporate to Dryness (under Nitrogen) cleanup->concentration2 reconstitution Reconstitute in Mobile Phase Compatible Solvent concentration2->reconstitution filtration Filter (0.22 µm) reconstitution->filtration end_product Ready for HPLC Injection filtration->end_product

References

Technical Support Center: Synthesis of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,8-dinitropyrene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My dinitration of pyrene (B120774) resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the dinitration of pyrene are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The nitration of pyrene is highly sensitive to reaction conditions. The concentration of nitric acid, the reaction temperature, and the reaction time are critical parameters that require optimization.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient nitrating agent, low reaction temperature, or short reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.

  • Over-nitration and Side Product Formation: Excessive nitrating agent or harsh reaction conditions (e.g., high temperatures) can lead to the formation of tri- and tetra-nitrated pyrenes, as well as oxidation byproducts, which reduces the yield of the desired dinitro-isomers and complicates purification.

  • Poor Quality of Reagents: The purity of pyrene and the concentration of nitric acid are critical. Ensure that the pyrene is of high purity and the nitric acid is of the appropriate concentration (e.g., fuming nitric acid). The presence of water can deactivate the nitrating species.

  • Inefficient Isomer Separation: The dinitration of pyrene typically yields a mixture of 1,3-, 1,6-, and this compound isomers.[1] Inefficient separation of these isomers during purification will result in a lower isolated yield of the pure 1,8-isomer.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield of this compound check_reaction Analyze Reaction Mixture by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction: - Unreacted Pyrene/1-Nitropyrene (B107360) Present check_reaction->incomplete Unreacted Starting Material side_products Complex Mixture of Products: - Multiple Spots on TLC check_reaction->side_products Multiple Products optimize_conditions Optimize Reaction Conditions: - Increase Reactant Molar Ratio - Increase Reaction Time - Increase Temperature Cautiously incomplete->optimize_conditions refine_conditions Refine Reaction Conditions: - Decrease Temperature - Reduce Reaction Time - Use Milder Nitrating Agent side_products->refine_conditions end Improved Yield optimize_conditions->end check_purification Review Purification Protocol refine_conditions->check_purification optimize_purification Optimize Separation: - Adjust Column Chromatography Conditions - Perform Recrystallization check_purification->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 2: I am having difficulty separating the this compound isomer from the other dinitropyrene (B1228942) isomers. What purification strategies are most effective?

Answer:

The separation of dinitropyrene isomers is challenging due to their similar polarities. A combination of chromatographic and recrystallization techniques is often necessary.

  • Column Chromatography: Normal-phase column chromatography using silica (B1680970) gel is a common method for separating non-polar compounds like dinitropyrenes.[2]

    • Stationary Phase: High-purity silica gel (230-400 mesh) is typically used.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and toluene, is recommended. A gradual increase in the polarity of the eluent can help to resolve the isomers.

  • Recrystallization: Recrystallization is a powerful technique for purifying the isolated this compound.[3]

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene or a mixture of ethanol (B145695) and dichloromethane are potential solvents to explore. It is often a matter of trial and error to find the optimal solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is pyrene. The synthesis can proceed through a one-pot dinitration or a stepwise process involving the synthesis and isolation of 1-nitropyrene followed by a second nitration step to yield the dinitropyrene isomers.[1]

Q2: What are the typical nitrating agents used for the synthesis of this compound?

A2: Common nitrating agents include fuming nitric acid, a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in the presence of acetic anhydride. The choice of nitrating agent can influence the reaction rate and the distribution of isomers.[4]

Q3: How can I monitor the progress of the nitration reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and dichloromethane. The disappearance of the starting material (pyrene or 1-nitropyrene) and the appearance of new spots corresponding to the dinitropyrene isomers indicate the progress of the reaction.

Q4: What are the safety precautions I should take when performing this synthesis?

A4: Nitration reactions are highly exothermic and require strict safety precautions.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.

  • Be aware that dinitropyrenes are potent mutagens and should be handled with extreme care.[5]

Experimental Protocols

Experimental Workflow:

Synthesis_Workflow start Start: Pyrene dinitration Dinitration (e.g., HNO3/Acetic Anhydride) start->dinitration workup Aqueous Work-up (Quenching with ice-water) dinitration->workup extraction Extraction with Organic Solvent (e.g., Dichloromethane) workup->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Dinitropyrene Mixture concentration->crude_product chromatography Column Chromatography (Silica Gel, Hexane/DCM) crude_product->chromatography isomer_fractions Separated Isomer Fractions chromatography->isomer_fractions recrystallization Recrystallization (e.g., Toluene) isomer_fractions->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Materials:

  • Pyrene

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Hexane

  • Toluene

  • Silica Gel (230-400 mesh)

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrene in a suitable solvent such as acetic anhydride. Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitration: Slowly add fuming nitric acid dropwise to the stirred solution while maintaining the temperature between 0-5 °C. The addition should be done over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexane:DCM).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of dinitropyrene isomers.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column.

    • Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the proportion of dichloromethane.

    • Collect the fractions and analyze them by TLC to identify the fractions containing the desired this compound isomer.

  • Purification by Recrystallization:

    • Combine the fractions containing the this compound isomer and evaporate the solvent.

    • Recrystallize the solid from a suitable solvent (e.g., toluene) to obtain the pure this compound.[3]

Data Presentation

The yield of this compound and the ratio of isomers are highly dependent on the specific reaction conditions. The following table summarizes the key parameters and their expected impact on the outcome of the synthesis.

ParameterConditionExpected Impact on Yield of 1,8-DNPExpected Impact on Isomer RatioNotes
Nitrating Agent Fuming HNO₃ vs. HNO₃/H₂SO₄VariableMay influence isomer distributionFuming nitric acid is generally more reactive.
Molar Ratio (Nitrating Agent:Pyrene) Low (e.g., 2:1)Lower dinitration, higher 1-nitropyrene-Insufficient for complete dinitration.
High (e.g., >4:1)Higher dinitration, risk of over-nitrationMay favor certain isomersRequires careful control to avoid side products.
Temperature Low (0-5 °C)Slower reaction, potentially higher selectivityMay favor the formation of the 1,8-isomerRecommended for controlling the exothermic reaction.
High (>25 °C)Faster reaction, higher risk of side productsMay lead to a less selective isomer distributionNot generally recommended due to safety concerns.
Reaction Time Short (1-2 hours)Incomplete reaction-Monitor by TLC to determine optimal time.
Long (>6 hours)Higher conversion, risk of product degradation-Prolonged exposure to strong acid can be detrimental.
Solvent Acetic AnhydrideActs as a promoter and solventMay influence isomer distributionA common choice for this type of nitration.
DichloromethaneInert solventMay affect solubility and reaction rateRequires a stronger nitrating system (e.g., HNO₃/H₂SO₄).

References

Technical Support Center: Ames Test Troubleshooting for 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize background mutations in the Ames test, with a specific focus on 1,8-Dinitropyrene (1,8-DNP).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of background (spontaneous) mutations in the Ames test?

Spontaneous mutations in the Salmonella typhimurium tester strains are a natural phenomenon. These mutations can arise from several sources, including:

  • Errors in DNA replication: Despite proofreading mechanisms, DNA polymerase can introduce errors during bacterial replication.[1][2]

  • Pre-existing revertants: The overnight culture of the tester strain may already contain a small population of bacteria that have spontaneously reverted to histidine prototrophy (His+). These pre-existing revertants will form colonies on the minimal glucose agar (B569324) plates, contributing to the background count.[3]

  • Trace amounts of histidine: The small amount of histidine added to the top agar allows for a few rounds of cell division. This is necessary for the mutagen to act on replicating DNA but can also allow for the proliferation of pre-existing revertants.

  • Handling and storage of bacterial cultures: Improper handling, such as repeated subculturing from the same plate or prolonged storage at inappropriate temperatures, can lead to an accumulation of spontaneous mutants.

Q2: Which Salmonella typhimurium strain is most suitable for detecting the mutagenicity of this compound?

The most commonly used and recommended strain for detecting the mutagenicity of this compound is TA98 . This strain is sensitive to frameshift mutagens, and 1,8-DNP is a potent frameshift mutagen. It is important to note that the metabolic activation of 1,8-DNP to its mutagenic form in the Ames test is primarily carried out by bacterial nitroreductase and acetyltransferase enzymes present in the TA98 strain itself. Therefore, the addition of an exogenous metabolic activation system (S9 mix) is not always necessary to detect its mutagenicity.

Q3: Does this compound require S9 metabolic activation?

This compound is a direct-acting mutagen in Salmonella typhimurium strain TA98, meaning it can be activated by bacterial enzymes. However, the inclusion of a mammalian metabolic activation system (S9 mix) can sometimes enhance the mutagenic response. It is recommended to test 1,8-DNP both with and without S9 mix to fully characterize its mutagenic potential.

Troubleshooting Guide: High Background Mutations

High background or spontaneous reversion rates can mask the true mutagenic effect of a test compound and lead to invalid experimental results. The following guide provides steps to identify and mitigate common causes of high background mutations when performing the Ames test with this compound.

Issue 1: Consistently high number of spontaneous revertant colonies in the negative control plates.
Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Contamination of bacterial cultures Verify the genetic markers of the tester strains.Periodically check the genotype of the Salmonella strains (e.g., histidine requirement, biotin (B1667282) requirement, rfa mutation, uvrB deletion, and presence of the pKM101 plasmid for TA98). Kits for genetic characterization are commercially available.
Improper preparation or storage of bacterial cultures Optimize the preparation of the overnight bacterial culture.Protocol for Preparing Bacterial Cultures to Minimize Pre-existing Revertants: 1. From a frozen stock culture, streak the Salmonella tester strain onto a nutrient agar plate to obtain single colonies. Incubate at 37°C for 12-16 hours. 2. Select a single, well-isolated colony to inoculate a tube containing 5-10 mL of nutrient broth. Avoid picking satellite colonies. 3. Incubate the broth culture overnight at 37°C with shaking (around 120 rpm) to a cell density of 1-2 x 10⁹ CFU/mL. Do not allow the culture to enter a prolonged stationary phase. 4. Use this fresh overnight culture directly for the assay. Do not re-incubate or use old cultures.
Excessive histidine in the media Prepare fresh media and control the amount of histidine.Ensure the minimal glucose agar plates do not contain histidine. The trace amount of histidine/biotin should only be added to the top agar. Prepare the histidine/biotin solution accurately as per the standard protocol (e.g., 0.5 mM).[4]
Contaminated reagents or media Use sterile, high-purity reagents and media.Autoclave all media and solutions. Use sterile, disposable labware whenever possible. Filter-sterilize heat-labile solutions.
Issue 2: Increased background mutations only in the presence of the S9 mix.
Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Suboptimal S9 concentration Optimize the concentration of the S9 mix.While there is no specific optimal S9 concentration documented for minimizing background with 1,8-DNP, a general starting point is 10% (v/v) in the S9 mix.[5][6] It is advisable to perform a preliminary experiment testing a range of S9 concentrations (e.g., 5%, 10%, and 20%) with the solvent control to identify the concentration that yields the lowest background while maintaining the activity of positive controls.
Contamination of the S9 mix Perform a sterility check of the S9 mix.Plate 0.1 mL of the prepared S9 mix directly onto a nutrient agar plate and incubate for 48 hours at 37°C. There should be no bacterial growth.
Endogenous mutagens in the S9 preparation Use a high-quality, certified S9 preparation.Purchase S9 from a reputable supplier that provides a certificate of analysis, including data on its sterility and activity.

Quantitative Data Summary

The following table provides expected ranges for spontaneous revertant colonies for Salmonella typhimurium strain TA98, which is commonly used for testing this compound. These values are for the solvent control (e.g., DMSO) and can be used as a benchmark for acceptable background levels in your experiments.

Tester Strain Metabolic Activation Expected Spontaneous Revertants per Plate
TA98Without S920 - 50[5]
TA98With S920 - 50[5]

Note: These ranges can vary slightly between laboratories. It is crucial to establish and maintain a historical database of spontaneous reversion rates for each tester strain in your facility.

Experimental Protocols & Visualizations

General Ames Test Workflow

The following diagram illustrates the standard plate incorporation method for the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare overnight culture of Salmonella strain D Mix bacteria, test compound, and S9 mix (or buffer) in molten top agar A->D B Prepare test compound (1,8-DNP) dilutions B->D C Prepare S9 mix (if applicable) C->D E Pour mixture onto minimal glucose agar plate D->E F Incubate at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Compare to negative and positive controls G->H I Determine mutagenicity H->I

Caption: General workflow of the Ames plate incorporation test.

Metabolic Activation Pathway of this compound in Salmonella typhimurium

The mutagenicity of 1,8-DNP in Salmonella TA98 is a result of its metabolic activation by bacterial enzymes.

DNP_Activation DNP This compound (1,8-DNP) Nitroso Nitroso Intermediate DNP->Nitroso Nitroreductase Hydroxylamine N-Hydroxyamino Intermediate Nitroso->Hydroxylamine Nitroreductase Ester Reactive Ester (Ultimate Mutagen) Hydroxylamine->Ester Acetyltransferase DNA_Adduct DNA Adducts Ester->DNA_Adduct Mutation Frameshift Mutation DNA_Adduct->Mutation

Caption: Metabolic activation of 1,8-DNP in S. typhimurium.

By following these guidelines and troubleshooting steps, researchers can effectively minimize background mutations and obtain reliable and reproducible results in the Ames test when assessing the mutagenic potential of this compound.

References

Technical Support Center: Enhancing Sensitivity of 1,8-Dinitropyrene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity of 1,8-dinitropyrene (1,8-DNP) detection in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection critical?

A1: this compound (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) found in environmental samples, notably as a byproduct of diesel and gasoline engine combustion.[1] It is a potent mutagen and suspected carcinogen, making its detection at trace levels crucial for environmental monitoring and human health risk assessment.[2][3] Sensitive detection is necessary because 1,8-DNP occurs in very low concentrations, often in the picogram to nanogram range per cubic meter of air or gram of particulate matter.[1]

Q2: What are the primary analytical methods for detecting 1,8-DNP?

A2: The most common and effective methods for 1,8-DNP detection are chromatography-based. Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive method recommended by the EPA.[4] High-performance liquid chromatography (HPLC), often paired with fluorescence or chemiluminescence detection, is another widely used alternative.[4][5][6] For enhanced sensitivity, techniques like gas chromatography-high-resolution mass spectrometry (GC-HRMS) have been developed, offering detection limits in the low picogram range.[5]

Q3: What factors can influence the sensitivity of 1,8-DNP detection?

A3: Several factors impact detection sensitivity:

  • Sample Preparation: The efficiency of extraction and cleanup is paramount. Methods like Solid Phase Extraction (SPE) are used to remove interfering compounds from the sample matrix and concentrate the analyte.[7]

  • Choice of Analytical Instrument and Detector: The inherent sensitivity of the detector is a key factor. For GC-MS, negative chemical ionization (NCI) can be more sensitive than standard electron ionization.[4]

  • Derivatization: For GC-based methods, converting 1,8-DNP into a more volatile and thermally stable derivative, such as its corresponding diaminopyrene, can significantly improve sensitivity.[5]

  • Matrix Effects: Components in the environmental sample (e.g., soil, water, air particulates) can interfere with the signal, either suppressing or enhancing it. Proper sample cleanup helps mitigate these effects.

Q4: What are the typical concentrations of 1,8-DNP found in the environment?

A4: 1,8-DNP concentrations vary widely depending on the location. In airborne particulate matter, levels can range from 4.6–8.3 pg/mg in rural areas to over 43–46 pg/mg in heavily industrialized zones.[1] Corresponding air concentrations can be as low as 0.12–0.30 pg/m³ in remote locations and as high as 4.44–7.50 pg/m³ in urban centers.[1]

Troubleshooting Guide

Q1: I am observing a low or no signal for my 1,8-DNP standard or sample. What should I check?

A1: A low or non-existent signal can stem from multiple issues. Follow this guide to diagnose the problem.

  • Potential Cause 1: Inefficient Sample Extraction or Cleanup.

    • Solution: Review your sample preparation protocol. Ensure the solvent used is appropriate for extracting 1,8-DNP from your specific matrix. Verify that your Solid Phase Extraction (SPE) cartridge is conditioned and equilibrated correctly before loading the sample. Inconsistent recovery can point to issues in this step.

  • Potential Cause 2: Analyte Degradation.

    • Solution: 1,8-DNP can be sensitive to light. Minimize exposure of samples and standards to UV light. Ensure samples are stored properly at recommended temperatures (e.g., 4°C) and analyzed within a reasonable timeframe.

  • Potential Cause 3: Instrument Sensitivity or Calibration Issues.

    • Solution: Confirm that the instrument (GC-MS or HPLC) is performing to specification. Run a system suitability test with a known standard. Check the calibration curve; if you are operating below the limit of quantification (LOQ), the signal will be unreliable.[8] For MS detectors, perform a system tune to ensure optimal sensitivity.

  • Potential Cause 4: (For GC-MS) Incomplete Derivatization.

    • Solution: If using a method that involves reducing 1,8-DNP to diaminopyrene and then derivatizing it, ensure the reagents are fresh and the reaction conditions (temperature, time) are optimal.[5] Incomplete reactions will lead to a significantly lower signal.

Caption: Troubleshooting workflow for diagnosing low signal issues.

Q2: My results show poor reproducibility between sample injections. What is the cause?

A2: Poor reproducibility is often linked to inconsistencies in sample handling or instrument performance.

  • Potential Cause 1: Inconsistent Sample Preparation.

    • Solution: Manual sample preparation steps, especially liquid-liquid extractions or SPE, can introduce variability. Use automated systems where possible. Ensure precise and consistent volumes are used for all reagents and samples. Employ an internal standard early in the preparation process to correct for variability.

  • Potential Cause 2: Instrument Instability.

    • Solution: Check for fluctuations in the instrument's performance. For GC, ensure the injection port temperature and oven temperature program are stable. For HPLC, check for pressure fluctuations that might indicate a leak or pump issue. Re-running the calibration curve can help identify instrument drift.

  • Potential Cause 3: Autosampler Issues.

    • Solution: Ensure the autosampler is drawing the correct volume consistently. Check the syringe for air bubbles or blockages. Make sure sample vials are properly sealed and that the needle depth is set correctly.

Q3: I'm seeing high background noise or many interfering peaks in my chromatogram. How can I clean up my sample?

A3: High background and interferences are typically caused by a complex sample matrix.

  • Potential Cause 1: Insufficient Sample Cleanup.

    • Solution: The most effective way to address this is to improve the sample cleanup stage. Solid Phase Extraction (SPE) is a powerful technique for this. Choose an SPE sorbent that retains your analyte (1,8-DNP) while allowing interferences to be washed away. You may need to test different sorbents and wash/elution solvents to optimize the method.

  • Potential Cause 2: Contaminated Solvents or Reagents.

    • Solution: Always use high-purity, HPLC, or GC-grade solvents.[9] Run a "blank" injection consisting of only the solvent to ensure it is free from contaminants that might co-elute with your analyte.

  • Potential Cause 3: Non-Optimal Chromatographic Conditions.

    • Solution: Adjust the GC or HPLC method to better resolve 1,8-DNP from interfering peaks. This could involve changing the temperature ramp (for GC), the mobile phase gradient (for HPLC), or using a different analytical column with a different stationary phase chemistry.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

MethodTypical Detection Limit (LOD)AdvantagesDisadvantagesReference(s)
GC-HRMS0.90 - 1.1 pgVery high sensitivity and selectivity.Requires derivatization; expensive equipment.[5]
GC-MS (NCI)Low pg rangeMore sensitive than standard EI mode.Can be less specific than HRMS.[4]
HPLC-Fluorescence~10x less sensitive than GC-HRMSDoes not require derivatization.Lower sensitivity; potential for quenching.[3][5]
HPLC-ChemiluminescenceHigh sensitivityVery sensitive for certain compounds.Can be complex to set up; requires specific reagents.[6]

Table 2: Typical Concentrations of this compound in Environmental Samples

Sample TypeLocationConcentration RangeReference
Airborne Particulate MatterRemote/Rural4.6 - 8.3 pg/mg (0.12 - 0.30 pg/m³ air)[1]
Airborne Particulate MatterIndustrialized/Urban43 - 200 pg/mg (4.4 - 7.5 pg/m³ air)[1]
Heavy-Duty Diesel ExhaustParticulate Extract~3.4 ng/mg[1]
Light-Duty Diesel ExhaustParticulate ExtractNot Detected - 0.7 ng/mg[1]

Experimental Protocols

Protocol 1: Sample Preparation of Air Particulates by Solid Phase Extraction (SPE)

This protocol provides a general workflow for extracting and cleaning 1,8-DNP from collected air particulate filters. Optimization will be required based on the specific sample matrix and available equipment.

Methodology:

  • Extraction:

    • Cut the particulate-laden filter (e.g., glass fiber filter) into small pieces and place them in an extraction vessel.

    • Add a suitable organic solvent (e.g., Toluene (B28343) or Dichloromethane).[8]

    • Extract the analytes using a method like sonication or Soxhlet extraction.

    • Concentrate the resulting extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • SPE Cleanup:

    • Conditioning: Pass a non-polar solvent (e.g., hexane) through the SPE cartridge (e.g., silica (B1680970) or Florisil) to activate the sorbent.

    • Equilibration: Pass the solvent that your sample is dissolved in (e.g., toluene/hexane mixture) through the cartridge to prepare it for sample loading.

    • Sample Loading: Carefully load the concentrated sample extract onto the SPE cartridge. Allow it to pass through slowly to ensure proper binding of the analytes.

    • Washing: Pass a weak solvent (e.g., hexane) through the cartridge to wash away less polar interfering compounds.

    • Elution: Pass a stronger, more polar solvent (e.g., dichloromethane (B109758) or acetone/hexane mixture) through the cartridge to elute the 1,8-DNP. Collect this fraction.

    • Final Concentration: Evaporate the eluted fraction to near dryness and reconstitute in a precise volume of a suitable solvent for analysis (e.g., toluene for GC-MS).

References

Technical Support Center: Addressing 1,8-Dinitropyrene (1,8-DNP) Cytotoxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with 1,8-Dinitropyrene (1,8-DNP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 1,8-DNP cytotoxicity?

A1: this compound (1,8-DNP) primarily exerts its cytotoxic effects through genotoxicity, leading to DNA damage and the induction of apoptosis (programmed cell death).[1] It can cause DNA adducts and oxidative DNA damage.[1] This damage can trigger cell cycle arrest and ultimately lead to apoptosis through the intrinsic (mitochondrial) pathway, often involving the activation of p53 and phosphorylation of H2AX.[1]

Q2: Why am I observing different levels of cytotoxicity with 1,8-DNP in different cell lines?

A2: The cytotoxic response to 1,8-DNP is highly cell-line dependent. This variability can be attributed to differences in metabolic activation of 1,8-DNP, DNA repair capacity, and the status of apoptosis-related signaling pathways in different cell types. For instance, some cell lines may have higher expression of enzymes that metabolize 1,8-DNP into more reactive intermediates, while others may have more robust DNA repair mechanisms.

Q3: How can I mitigate the cytotoxic effects of 1,8-DNP in my cell culture experiments?

A3: The cytotoxicity of 1,8-DNP can be mitigated by co-treatment with certain protective agents. N-acetylcysteine (NAC) can help reduce oxidative DNA damage and promote DNA repair.[2][3][4] Hemin (B1673052) has also been shown to inhibit the mutagenic activity of 1,8-DNP.[5] It is crucial to determine the optimal, non-toxic concentration of these agents for your specific cell line and experimental conditions.

Q4: What is a suitable starting concentration for 1,8-DNP in a cytotoxicity assay?

A4: Due to the high variability in cell line sensitivity, it is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A wide range of concentrations, for example from 0.1 µM to 100 µM, can be used as a starting point.

Q5: How should I prepare a stock solution of 1,8-DNP for cell culture experiments?

A5: this compound is poorly soluble in aqueous solutions. A common solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[6][7] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background cytotoxicity in vehicle control wells. The concentration of the solvent (e.g., DMSO) used to dissolve 1,8-DNP is too high.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.
Inconsistent or non-reproducible cytotoxicity results. - Inconsistent cell seeding density.- Variability in 1,8-DNP solution preparation.- Contamination of cell cultures.- Ensure a uniform cell number is seeded in each well.- Prepare fresh 1,8-DNP dilutions for each experiment from a validated stock solution.- Regularly check cell cultures for any signs of contamination.
No significant cytotoxicity observed even at high concentrations of 1,8-DNP. - The cell line is resistant to 1,8-DNP.- Insufficient incubation time.- Inactivation of 1,8-DNP in the culture medium.- Consider using a different, more sensitive cell line.- Extend the incubation period (e.g., 48 or 72 hours), ensuring to account for cell proliferation in control wells.- Test the stability of 1,8-DNP in your specific culture medium over the incubation period.
Difficulty in determining the IC50 value due to a shallow dose-response curve. The range of 1,8-DNP concentrations tested is not optimal.Adjust the concentration range of 1,8-DNP. Use a logarithmic dilution series to cover a wider range of concentrations.

Quantitative Data Summary

Table 1: Recommended Concentrations of Mitigating Agents

Agent Cell Line Effective Concentration Effect
HeminChinese hamster V7910 µg/mLReduced mutagenicity of 1,8-DNP by 94.7%.[5]
HeminPodocyte cells< 50 µMNon-cytotoxic.[8][9]
N-acetylcysteine (NAC)Murine Oligodendrocytes100-500 µMImproved cell survival in the presence of H₂O₂.[10]
N-acetylcysteine (NAC)Human Lymphocytes1000 µMAdjuvant effect on DNA repair after damage by copper sulphate.[3]
N-acetylcysteine (NAC)HepG2 cells50-200 µMProtected against cisplatin-induced DNA damage and apoptosis.[4]

Note: The optimal concentration of mitigating agents should be determined experimentally for each specific cell line and experimental condition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1,8-DNP in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of 1,8-DNP needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of 1,8-DNP = 292.26 g/mol ).

  • Weigh the compound: Accurately weigh the calculated amount of 1,8-DNP powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of cell culture grade DMSO to the tube.

  • Dissolve the compound: Vortex the mixture vigorously until the 1,8-DNP is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: MTT Assay for 1,8-DNP Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxicity of 1,8-DNP using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 1,8-DNP stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1,8-DNP in complete culture medium. The final DMSO concentration should be consistent across all wells and non-toxic. Remove the old medium from the cells and add the medium containing different concentrations of 1,8-DNP. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow_MTT_assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dnp Prepare 1,8-DNP dilutions treat_cells Treat cells with 1,8-DNP prepare_dnp->treat_cells incubation Incubate for 24-72h treat_cells->incubation add_mtt Add MTT solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance

Caption: Experimental workflow for determining 1,8-DNP cytotoxicity using the MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Response cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade DNP This compound DNA_damage DNA Damage (Adducts, Oxidative Stress) DNP->DNA_damage p53 p53 Activation DNA_damage->p53 H2AX γH2AX Formation DNA_damage->H2AX Bax_Bak Bax/Bak Activation p53->Bax_Bak Bcl2 Bcl-2 Inhibition p53->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2->MOMP inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of 1,8-DNP-induced apoptosis.

troubleshooting_logic start Start Troubleshooting problem Inconsistent Cytotoxicity Results? start->problem check_seeding Check Cell Seeding Density problem->check_seeding Yes check_dnp_prep Verify 1,8-DNP Preparation problem->check_dnp_prep Yes check_contamination Screen for Contamination problem->check_contamination Yes solution Standardize Protocols check_seeding->solution check_dnp_prep->solution check_contamination->solution

Caption: Logical workflow for troubleshooting inconsistent cytotoxicity results.

References

Selecting Appropriate Cell Lines for 1,8-Dinitropyrene Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting suitable cell lines for research involving 1,8-dinitropyrene (1,8-DNP), a mutagenic and potentially carcinogenic compound found in diesel exhaust. This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Which human cell lines are most relevant for studying the effects of this compound?

A1: The choice of cell line is critical and should align with your research question. Based on current literature, several human cell lines from different tissues are relevant for studying the metabolism, cytotoxicity, and genotoxicity of 1,8-DNP.

  • Lung Epithelial Cells (A549, BEAS-2B, HBEC3-KT): As the respiratory tract is a primary route of exposure to diesel exhaust, lung cell lines are highly relevant. A549 (adenocarcinomic human alveolar basal epithelial cells) and BEAS-2B (immortalized human bronchial epithelial cells) are commonly used to model the effects of airborne pollutants. HBEC3-KT cells are another relevant model for human bronchial epithelium.

  • Liver Hepatoma Cells (HepG2): The liver is a key site for the metabolism of xenobiotics, including 1,8-DNP. HepG2 cells are a well-characterized human hepatoma cell line that expresses a range of metabolic enzymes.

  • Colon Adenocarcinoma Cells (Caco-2): Ingestion is another potential route of exposure to environmental contaminants. Caco-2 cells are a human colon adenocarcinoma cell line that can differentiate to form a polarized monolayer, mimicking the intestinal barrier.

Q2: What are the key metabolic pathways for this compound activation in human cells?

A2: The genotoxicity of 1,8-DNP is dependent on its metabolic activation. The primary pathway is nitroreduction, catalyzed by cytosolic nitroreductases such as aldo-keto reductases (AKRs), to form reactive N-hydroxy arylamine intermediates. These intermediates can then be further activated by O-acetylation, leading to the formation of DNA adducts. Cytochrome P450 (CYP) enzymes may also play a role in the metabolism of nitropyrenes, although their involvement in 1,8-DNP activation is less characterized than that of nitroreductases.

Q3: How can I assess the cytotoxicity of this compound in my chosen cell line?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What methods can be used to evaluate the genotoxicity of this compound?

A4: The Comet assay (single-cell gel electrophoresis) is a sensitive technique for detecting DNA strand breaks, a hallmark of genotoxicity. This assay can be performed under alkaline conditions to detect both single- and double-strand breaks. A detailed protocol is available in the "Experimental Protocols" section. Another common method is the micronucleus assay, which detects the formation of small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

Q5: What signaling pathways are known to be activated by this compound-induced DNA damage?

A5: DNA damage induced by 1,8-DNP can activate the p53 signaling pathway, a critical tumor suppressor pathway. Upon DNA damage, sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are activated. These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2, which in turn phosphorylate and stabilize p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., CDKN1A (p21)) and DNA repair (e.g., GADD45A), allowing the cell time to repair the damage. If the damage is too severe, p53 can induce apoptosis (programmed cell death).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in cytotoxicity (MTT) assay results. - Uneven cell seeding.- Contamination of cell cultures.- Incomplete dissolution of formazan (B1609692) crystals.- Ensure a single-cell suspension before seeding.- Regularly check cultures for signs of contamination.- Ensure complete solubilization of formazan crystals by thorough mixing and incubation.
No or weak signal in Comet assay. - Insufficient concentration or duration of 1,8-DNP treatment.- Inefficient cell lysis.- Problems with electrophoresis.- Perform a dose-response and time-course experiment to determine optimal conditions.- Ensure lysis buffer is fresh and cells are incubated for the recommended time.- Check electrophoresis buffer and power supply settings.
Difficulty in detecting p53 activation by Western blot. - Low levels of p53 protein in untreated cells.- Insufficient 1,8-DNP treatment to induce a detectable response.- Inefficient protein extraction or antibody issues.- Use a positive control (e.g., cells treated with a known DNA damaging agent like doxorubicin).- Optimize 1,8-DNP concentration and treatment time.- Use protease and phosphatase inhibitors during protein extraction. Validate the primary antibody.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Human Cell Lines (Hypothetical Data)

Note: As of the last update, direct comparative studies of 1,8-DNP IC50 values across these specific cell lines are limited in the public domain. The following table is a hypothetical representation to illustrate how such data would be presented. Researchers should determine these values empirically for their specific experimental conditions.

Cell LineTissue of OriginIC50 (µM) for 48h treatment
A549 Lung Carcinoma15
HepG2 Liver Carcinoma25
Caco-2 Colorectal Adenocarcinoma35
BEAS-2B Bronchial Epithelium10
Table 2: Metabolic Profile and DNA Adduct Formation of this compound in Different Cell Lines (Hypothetical Data)

Note: This table is a hypothetical representation. Actual values will vary depending on the experimental setup.

Cell LineKey Metabolites DetectedN-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adducts (adducts/10⁸ nucleotides)
A549 1-amino-8-nitropyrene, 1,8-diaminopyrene50
HepG2 1-amino-8-nitropyrene30
Caco-2 1-amino-8-nitropyrene20

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of 1,8-DNP (dissolved in a suitable solvent like DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Include a solvent control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the solvent control and determine the IC50 value (the concentration of 1,8-DNP that inhibits cell growth by 50%).

Alkaline Comet Assay
  • Cell Preparation: After treatment with 1,8-DNP, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated slide. Allow the agarose to solidify on ice.

  • Lysis: Immerse slides in cold lysis buffer (containing Triton X-100 and NaCl) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail moment or percentage of DNA in the tail).

Western Blot for p53 and Phospho-ATM/Chk2
  • Protein Extraction: After 1,8-DNP treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-ATM (Ser1981), and phospho-Chk2 (Thr68) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_genotoxicity Genotoxicity Assay (Comet) cell_seeding Seed Cells in 96-well plate treatment Treat with 1,8-DNP cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition lysis Cell Lysis treatment->lysis formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance electrophoresis Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining p53_pathway cluster_ATM_ATR Sensor Kinases cluster_Chk Checkpoint Kinases cluster_downstream Downstream Effectors DNP This compound DNA_Damage DNA Damage DNP->DNA_Damage ATM ATM/ATR DNA_Damage->ATM Chk Chk1/Chk2 ATM->Chk p53 p53 Chk->p53 p21 p21 (CDKN1A) p53->p21 Upregulates GADD45A GADD45A p53->GADD45A Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45A->DNARepair

Technical Support Center: Overcoming Resistance to 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1,8-Dinitropyrene (1,8-DNP). Our goal is to equip you with the knowledge and tools to identify, understand, and potentially overcome cellular resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent mutagen and carcinogen that requires metabolic activation to exert its cytotoxic effects.[1][2] The primary mechanism involves the reduction of its nitro groups to reactive intermediates that can form adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[3][4]

Q2: My cell line appears to be resistant to 1,8-DNP. How can I confirm this?

A2: Resistance to 1,8-DNP can be confirmed by performing a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value in your cell line compared to a known sensitive cell line would indicate resistance. It is also advisable to use an alternative cell viability assay to rule out any assay-specific artifacts.

Q3: What are the potential mechanisms of cellular resistance to this compound?

A3: While specific mechanisms of resistance to 1,8-DNP are not extensively documented, resistance can be inferred from its mechanism of action and general principles of drug resistance in cancer cells. Potential mechanisms include:

  • Altered Metabolic Activation: Decreased expression or activity of nitroreductases (e.g., aldo-keto reductases AKR1C1, AKR1C2, AKR1C3) or O-acetyltransferases, which are crucial for activating 1,8-DNP.[5][6]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways that can efficiently remove 1,8-DNP-induced DNA adducts.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that can pump 1,8-DNP out of the cell, reducing its intracellular concentration.[7]

  • Dysregulation of Apoptotic Pathways: Alterations in apoptotic signaling pathways, such as mutations or inactivation of p53, can prevent cells from undergoing programmed cell death in response to DNA damage.[1][3]

Q4: Are there known cell lines that are resistant or sensitive to this compound?

A4: The human hepatoma cell line HepG2 has been shown to be resistant to the mutagenic effects of 1,8-DNP, potentially due to a lack of O-esterificase activity required for its activation.[4] Conversely, bacterial strains like Salmonella typhimurium TA98 are highly sensitive and are used in mutagenicity assays for 1,8-DNP.[5] For mammalian cell line comparisons, it is recommended to test a panel of cell lines from the same tissue of origin to establish a baseline of sensitivity.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value for 1,8-DNP

Possible Cause 1: Intrinsic or Acquired Resistance

  • Troubleshooting Steps:

    • Confirm with a Secondary Assay: Use a different viability assay (e.g., Trypan Blue exclusion) to confirm the results.

    • Assess Metabolic Enzyme Expression: Use Western blotting or qRT-PCR to measure the expression levels of key metabolic enzymes like AKR1C1, AKR1C2, and AKR1C3 in your resistant cells compared to a sensitive control.

    • Evaluate DNA Damage Response: Treat sensitive and resistant cells with 1,8-DNP and assess the level of DNA damage (e.g., via comet assay or staining for γH2AX). Reduced DNA damage in the resistant line may indicate enhanced repair.

    • Check for Efflux Pump Activity: Use a fluorescent substrate of common ABC transporters (e.g., rhodamine 123 for P-gp) to assess efflux pump activity in your cells. An increased efflux in the resistant line could be a contributing factor.

Possible Cause 2: Compound Inactivity

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the 1,8-DNP stock solution is correctly prepared and has not degraded.

    • Test in a Sensitive Cell Line: Use a known sensitive cell line, if available, or a bacterial mutagenicity assay (Ames test) to confirm the activity of your 1,8-DNP stock.

Issue 2: Lack of Apoptosis Induction Upon 1,8-DNP Treatment

Possible Cause 1: Dysfunctional Apoptotic Pathway

  • Troubleshooting Steps:

    • Assess p53 Status: Determine the mutation status of p53 in your cell line.[3] Inactivation of p53 is a common mechanism for apoptosis evasion.[1]

    • Measure Caspase Activation: Treat cells with 1,8-DNP and measure the activity of key executioner caspases like caspase-3 and caspase-7. A lack of activation in the resistant line would suggest a block in the apoptotic cascade.

    • Examine Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased ratio of anti- to pro-apoptotic proteins can confer resistance to apoptosis.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for AKR1C Enzymes
  • Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against AKR1C1, AKR1C2, and AKR1C3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Cell LineIC50 of 1,8-DNP (µM)Key Resistance FeatureReference
HepG2 (Human Hepatoma)High (Resistant)Low O-esterificase activity[4]
S. typhimurium TA98Low (Sensitive)High nitroreductase/acetyltransferase activity[5]
BEAS-2B (Human Bronchial Epithelial)Non-cytotoxic at tested concentrationsLower metabolic activation[3]
Hepa1c1c7 (Mouse Hepatoma)Cytotoxic (more sensitive than BEAS-2B)Higher metabolic activation[3]

Visualizations

Signaling and Resistance Pathways

G cluster_activation Metabolic Activation cluster_response Cellular Response cluster_resistance Resistance Mechanisms 1,8-DNP 1,8-DNP Nitroreduction Nitroreduction 1,8-DNP->Nitroreduction AKR1C1/2/3 Hydroxylamine intermediate Hydroxylamine intermediate Nitroreduction->Hydroxylamine intermediate O-acetylation O-acetylation Hydroxylamine intermediate->O-acetylation NATs Reactive Ester Reactive Ester O-acetylation->Reactive Ester DNA Adducts DNA Adducts Reactive Ester->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage p53 activation p53 activation DNA Damage->p53 activation Cell Cycle Arrest Cell Cycle Arrest p53 activation->Cell Cycle Arrest Apoptosis Apoptosis p53 activation->Apoptosis Decreased AKR/NATs Decreased AKR/NATs Decreased AKR/NATs->Nitroreduction Inhibits Increased DNA Repair Increased DNA Repair Increased DNA Repair->DNA Damage Repairs p53 inactivation p53 inactivation p53 inactivation->Apoptosis Inhibits Increased Efflux Increased Efflux Increased Efflux->1,8-DNP Reduces intracellular concentration

Caption: Metabolic activation of 1,8-DNP and potential resistance mechanisms.

Experimental Workflow for Troubleshooting Resistance

G start High IC50 for 1,8-DNP Observed confirm Confirm with secondary viability assay start->confirm check_compound Test compound on sensitive cell line confirm->check_compound No resistance_confirmed Resistance Confirmed confirm->resistance_confirmed Yes check_compound->resistance_confirmed Active compound_inactive Compound Inactive/Degraded check_compound->compound_inactive Inactive investigate_mechanisms Investigate Resistance Mechanisms resistance_confirmed->investigate_mechanisms assess_metabolism Assess metabolic enzyme expression (AKRs, NATs) investigate_mechanisms->assess_metabolism assess_dna_repair Evaluate DNA damage and repair investigate_mechanisms->assess_dna_repair assess_apoptosis Analyze apoptotic pathways (p53, caspases) investigate_mechanisms->assess_apoptosis assess_efflux Check for ABC transporter activity investigate_mechanisms->assess_efflux strategy Develop strategy to overcome resistance assess_metabolism->strategy assess_dna_repair->strategy assess_apoptosis->strategy assess_efflux->strategy

Caption: A logical workflow for troubleshooting 1,8-DNP resistance in cell lines.

References

Technical Support Center: Optimizing S9 Activation for 1,8-Dinitropyrene Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing S9 activation mix for 1,8-dinitropyrene (1,8-DNP) mutagenicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the activation of this compound to a mutagen in the Ames test?

A1: The primary metabolic pathway for the activation of this compound is through nitroreduction. This process is primarily carried out by bacterial nitroreductases present in the Salmonella typhimurium tester strains. The S9 mix can modulate this activity, either by providing additional metabolic enzymes or through detoxification pathways.

Q2: Does this compound require S9 for mutagenic activity?

A2: this compound is a potent direct-acting mutagen in Salmonella typhimurium strains like TA98, meaning it can be activated by bacterial enzymes alone. However, the addition of an exogenous metabolic activation system like S9 can significantly modulate its mutagenic response. The S9 mix can contain enzymes that either further enhance its activation or detoxify the compound and its metabolites.[1][2]

Q3: What is the expected effect of adding S9 mix to a 1,8-DNP Ames test?

A3: The effect of S9 on 1,8-DNP mutagenicity can be complex. While the cytosolic fraction of S9 has been shown to enhance the mutagenicity of dinitropyrene (B1228942) isomers, the microsomal fraction can have an inhibitory effect.[2] Therefore, the net effect of the complete S9 mix can be a reduction in the mutagenic response compared to the direct-acting mutagenicity observed without S9. This detoxification is often attributed to the microsomal components of the S9.[2]

Q4: What is a recommended starting concentration of S9 for 1,8-DNP assays?

A4: A common starting concentration for S9 in the Ames test is 10% (v/v) in the S9 mix.[3] However, for 1,8-DNP, where S9 can have a detoxifying effect, it is crucial to perform a dose-response experiment with varying S9 concentrations (e.g., 1%, 2%, 5%, and 10%) to determine the optimal concentration for your specific experimental conditions.

Q5: Which S9 induction method is best for 1,8-DNP?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background (spontaneous revertant) count in S9-treated control plates Contamination of the S9 mix.Ensure aseptic technique during preparation of the S9 mix. Filter-sterilize all components of the mix where possible. Run a sterility check plate with the S9 mix alone.
S9 concentration is too high, leading to cellular toxicity and release of histidine, or the S9 itself contains mutagenic substances.Test a range of lower S9 concentrations. Ensure the S9 is from a reputable supplier and has been tested for the absence of mutagens.
Low or no mutagenic response with 1,8-DNP in the presence of S9 Detoxification by the S9 mix is outweighing the activation.As mentioned, the microsomal fraction of S9 can detoxify 1,8-DNP.[2] Try a lower concentration of S9 or consider using only the cytosolic fraction if activation is the primary goal.
Suboptimal concentration of cofactors (e.g., NADP+, G6P) in the S9 mix.Prepare the S9 mix fresh before each experiment with the correct concentrations of all cofactors.
The chosen S9 induction method or species is not optimal for activating 1,8-DNP.Test S9 from different species (e.g., hamster) or induced with different agents (e.g., phenobarbital/β-naphthoflavone) as they can have different metabolic capacities.[4][5]
Inconsistent results between experiments Variability in S9 preparation or activity.Use a single lot of S9 for a series of experiments. Always handle S9 on ice and prepare the S9 mix fresh. Perform a positive control with a known pro-mutagen requiring S9 activation to verify the activity of each new batch of S9 mix.
Variability in the bacterial culture.Ensure consistent growth of the bacterial tester strains to the same logarithmic phase for each experiment.

Experimental Protocols

Protocol: S9 Concentration Optimization for 1,8-DNP Ames Test
  • Prepare 1,8-DNP Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Prepare S9 Mix: Prepare a series of S9 mixes with varying final concentrations of S9 protein (e.g., 1%, 2%, 5%, 10% v/v). The S9 mix should contain the S9 fraction and a cofactor solution (e.g., NADP+, glucose-6-phosphate, MgCl₂, KCl in a phosphate (B84403) buffer). Keep the mix on ice.

  • Bacterial Culture: Grow the Salmonella typhimurium tester strain (e.g., TA98) overnight in nutrient broth to reach the late logarithmic phase of growth.

  • Plate Incorporation Assay:

    • To sterile tubes, add 2 mL of molten top agar (B569324) (kept at 45°C).

    • Add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the 1,8-DNP solution at a fixed concentration.

    • Add 0.5 mL of the respective S9 mix (or buffer for the control without S9).

    • Vortex briefly and pour the contents onto a minimal glucose agar plate.

    • Include negative (solvent) and positive controls.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. Plot the number of revertants against the S9 concentration to determine the optimal concentration that yields the highest mutagenic response or the desired level of metabolic activity.

Data Presentation

Table 1: Hypothetical Data for S9 Concentration Optimization with 1,8-DNP in TA98

S9 Concentration (%)Mean Revertants/Plate (± SD)Fold Induction (over no S9)
0 (No S9)250 ± 201.0
1350 ± 301.4
2450 ± 451.8
5300 ± 251.2
10150 ± 150.6

Note: This is hypothetical data to illustrate the potential for an optimal S9 concentration below the commonly used 10%, due to the dual effects of activation and detoxification.

Visualizations

Metabolic_Activation_of_1_8_DNP cluster_bacterial_cell Bacterial Cell (e.g., Salmonella TA98) cluster_S9 S9 Mix Modulation 1,8-DNP 1,8-DNP Nitroreduction_1 Nitroreduction (Nitroreductases) 1,8-DNP->Nitroreduction_1 Step 1 S9_Microsomes Microsomal Enzymes (e.g., P450s) 1,8-DNP->S9_Microsomes N-hydroxy-amino-nitropyrene N-hydroxy-amino- nitropyrene Nitroreduction_1->N-hydroxy-amino-nitropyrene O-acetylation O-acetylation (O-acetyltransferase) N-hydroxy-amino-nitropyrene->O-acetylation Step 2 N-acetoxy-amino-nitropyrene N-acetoxy-amino- nitropyrene O-acetylation->N-acetoxy-amino-nitropyrene DNA_Adducts DNA Adducts N-acetoxy-amino-nitropyrene->DNA_Adducts Mutagenicity Mutagenicity DNA_Adducts->Mutagenicity S9_Cytosol Cytosolic Enzymes (e.g., Nitroreductases) S9_Cytosol->Nitroreduction_1 Enhances Detoxification Detoxification S9_Microsomes->Detoxification Leads to

Caption: Metabolic activation pathway of this compound and the modulatory role of S9 mix.

S9_Optimization_Workflow start Start: Define 1,8-DNP Concentration prep_s9 Prepare S9 Mixes (e.g., 0%, 1%, 2%, 5%, 10%) start->prep_s9 prep_bact Prepare Bacterial Culture (e.g., TA98) start->prep_bact ames_assay Perform Ames Plate Incorporation Assay prep_s9->ames_assay prep_bact->ames_assay incubation Incubate Plates (37°C, 48-72h) ames_assay->incubation count Count Revertant Colonies incubation->count analyze Analyze Data: Plot Revertants vs. S9% count->analyze decision Optimal S9 Concentration Identified? analyze->decision end End: Use Optimal S9% for Further Assays decision->end Yes troubleshoot Troubleshoot: - Check for toxicity - Adjust 1,8-DNP dose decision->troubleshoot No troubleshoot->prep_s9

Caption: Experimental workflow for optimizing S9 concentration in 1,8-DNP mutagenicity assays.

References

Technical Support Center: Quantifying 1,8-Dinitropyrene-DNA Adducts In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing challenges encountered during the in vivo quantification of 1,8-dinitropyrene (1,8-DNP)-DNA adducts.

Frequently Asked Questions (FAQs)

Q1: What is the major DNA adduct formed from this compound in vivo?

A1: The primary DNA adduct formed from the metabolic activation of this compound is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. This adduct results from the nitroreduction of one of the nitro groups of 1,8-DNP to a reactive N-hydroxy arylamine intermediate, which then covalently binds to the C8 position of guanine (B1146940) in DNA.

Q2: Which analytical techniques are most suitable for quantifying 1,8-DNP-DNA adducts in vivo?

A2: The most common and sensitive techniques for quantifying 1,8-DNP-DNA adducts are ³²P-postlabeling assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays (like ELISA or immuno-slot blot) are also used, but their application can be limited by the availability of specific and high-affinity antibodies.

Q3: What are the typical levels of 1,8-DNP-DNA adducts found in in vivo studies?

A3: Adduct levels are generally low and can vary significantly depending on the dose, route of administration, tissue type, and the metabolic capacity of the animal model. Levels are often expressed as adducts per 10⁷ to 10¹⁰ normal nucleotides. For example, studies in rats have shown detectable levels in tissues such as the mammary gland and mesentery after intraperitoneal injection.

Q4: Why is it challenging to develop antibodies for 1,8-DNP-DNA adducts for use in immunoassays?

A4: The development of high-affinity and specific monoclonal antibodies for nitrated polycyclic aromatic hydrocarbon (nitro-PAH)-DNA adducts has proven to be challenging. This can be due to the relatively small size of the hapten, potential instability of the adduct, and the immune response being directed towards the DNA backbone rather than the adduct itself. Cross-reactivity with other structurally similar adducts or unmodified DNA can also be a significant issue.

Troubleshooting Guides

³²P-Postlabeling Assay
Problem Possible Cause(s) Suggested Solution(s)
Low or no adduct signal Incomplete DNA digestion.Optimize digestion conditions (enzyme concentration, incubation time). Ensure DNA is pure and free of inhibitors.
Inefficient adduct enrichment.For bulky adducts like 1,8-DNP-DNA adducts, nuclease P1 enrichment is often effective. Optimize nuclease P1 concentration and digestion time. Butanol extraction is an alternative enrichment method.
Incomplete phosphorylation by T4 polynucleotide kinase.Ensure ATP is not degraded and is in excess. Check the activity of the T4 polynucleotide kinase. Purify DNA digest to remove any kinase inhibitors.
High background noise on TLC plate Incomplete removal of normal nucleotides.Improve the efficiency of the nuclease P1 digestion step to dephosphorylate normal nucleotides.
Contamination of reagents or labware with radioactivity.Use dedicated and properly cleaned equipment. Use fresh, high-quality reagents.
Adduct spots are smeared or do not resolve well Inappropriate TLC solvent system.Optimize the composition of the TLC solvents to improve the separation of the hydrophobic 1,8-DNP-DNA adducts.
Overloading of the TLC plate.Reduce the amount of labeled sample applied to the plate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity or poor peak shape Matrix effects (ion suppression or enhancement).[1]Improve sample cleanup using solid-phase extraction (SPE). Optimize chromatographic separation to elute the adduct away from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes, although positive mode is typically used for this type of adduct.
Adduct degradation during sample preparation or analysis.Minimize sample exposure to light and high temperatures. Use antioxidants during DNA isolation and digestion if oxidative damage is a concern.
High background noise or interfering peaks Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean the LC-MS system.
Co-elution of isobaric interferences.Enhance chromatographic resolution by adjusting the gradient, flow rate, or using a different column. Utilize high-resolution mass spectrometry (HRMS) to distinguish the adduct from interferences based on accurate mass.
Inconsistent quantification results Instability of the adduct standard.Prepare fresh standards regularly and store them properly (protected from light, at low temperature).
Inefficient or variable DNA digestion.Ensure complete enzymatic digestion to nucleosides. Incomplete digestion can lead to underestimation of adduct levels.
Immunoassays (ELISA/Immuno-slot blot)
Problem Possible Cause(s) Suggested Solution(s)
Low signal or no detection Low antibody affinity or specificity.Screen multiple antibodies to find one with the highest affinity and specificity for the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct.
Insufficient adduct concentration in the sample.Concentrate the DNA sample. Use a more sensitive detection system (e.g., chemiluminescence).
High background signal Non-specific binding of antibodies to the membrane or plate.Optimize blocking conditions (blocking agent concentration, incubation time).
Cross-reactivity of the antibody with unmodified DNA or other cellular components.Purify the antibody to remove cross-reactive species. Include a competition assay with the free adduct to demonstrate specificity.
High variability between replicates Inconsistent DNA loading on the membrane (immuno-slot blot).[2]Carefully quantify DNA before loading and ensure even application to the slots.
Uneven coating of the ELISA plate.Use high-quality ELISA plates and ensure proper coating procedures are followed.

Quantitative Data Summary

The following tables summarize quantitative data on this compound-DNA adduct levels from in vivo studies. Adduct levels are highly dependent on experimental conditions.

Table 1: this compound-DNA Adduct Levels in Rat Tissues

TissueDose and RouteTime PointAdduct Level (adducts / 10⁸ nucleotides)Analytical MethodReference
Mammary Gland2 µmol/kg (i.p.)24 hours~15³²P-Postlabeling(Fictional data for illustration)
Mesentery2 µmol/kg (i.p.)24 hours~12³²P-Postlabeling(Fictional data for illustration)
Liver2 µmol/kg (i.p.)24 hours~5³²P-Postlabeling(Fictional data for illustration)
Bladder2 µmol/kg (i.p.)24 hours~3³²P-Postlabeling(Fictional data for illustration)
Lung5 mg/kg (gavage)48 hours~1.2LC-MS/MS(Fictional data for illustration)
Kidney5 mg/kg (gavage)48 hours~0.8LC-MS/MS(Fictional data for illustration)

Table 2: Comparison of Detection Limits for 1,8-DNP-DNA Adduct Quantification Methods

Analytical MethodTypical Limit of Detection (adducts / 10⁸ nucleotides)Sample DNA RequiredReference
³²P-Postlabeling (with enrichment)0.01 - 0.11-10 µg[3][4][5]
LC-MS/MS0.1 - 110-50 µg[6]
Immuno-slot blot1 - 101-5 µg[2]

Experimental Protocols

Protocol 1: Quantification of 1,8-DNP-DNA Adducts by ³²P-Postlabeling

This protocol is a generalized procedure for bulky aromatic adducts, adapted for 1,8-DNP-DNA adducts.

1. DNA Isolation and Purification:

  • Isolate genomic DNA from tissues of interest using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

  • Treat the DNA with RNase A and Proteinase K to remove RNA and protein contamination.

  • Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in sterile water.

  • Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio).

2. Enzymatic Digestion of DNA:

  • To 5-10 µg of DNA, add micrococcal nuclease and spleen phosphodiesterase.

  • Incubate at 37°C for 3-4 hours to digest the DNA into 3'-mononucleotides (dNPs).

3. Adduct Enrichment (Nuclease P1 Method): [7]

  • Add nuclease P1 to the DNA digest.

  • Incubate at 37°C for 30-60 minutes. This step dephosphorylates the normal nucleotides to nucleosides, while the bulky 1,8-DNP-adducted nucleotides are resistant.

4. ³²P-Postlabeling:

  • Prepare a labeling mixture containing T4 polynucleotide kinase and [γ-³²P]ATP.

  • Add the labeling mixture to the enriched adduct fraction.

  • Incubate at 37°C for 30-45 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

5. TLC Separation:

  • Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

  • Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from residual normal nucleotides and excess ATP.

6. Detection and Quantification:

  • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots.

  • Excise the adduct spots and quantify the radioactivity using liquid scintillation counting or phosphorimaging.

  • Calculate the adduct levels relative to the total amount of DNA analyzed.

Protocol 2: Quantification of N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene by LC-MS/MS

This protocol is a generalized procedure for bulky DNA adducts, adapted for the specific 1,8-DNP adduct.

1. DNA Isolation and Hydrolysis:

  • Isolate and purify genomic DNA as described in the ³²P-postlabeling protocol.

  • Spike the DNA sample with a known amount of a stable isotope-labeled internal standard of N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (if available).

  • Enzymatically hydrolyze the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol (B129727) and then with water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash the cartridge with water to remove salts and hydrophilic components (e.g., normal nucleosides).

  • Elute the more hydrophobic 1,8-DNP-DNA adduct with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the adduct from any remaining interferences.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: Monitor the transition from the protonated molecular ion [M+H]⁺ of the adduct to a specific fragment ion (e.g., the loss of the deoxyribose moiety).

      • Qualifier: Monitor a second transition to confirm the identity of the adduct.

      • Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the quantifier ions of the analyte and the internal standard.

  • Generate a calibration curve using known concentrations of the adduct standard.

  • Calculate the concentration of the adduct in the sample based on the peak area ratio and the calibration curve.

Visualizations

experimental_workflow_32P_postlabeling cluster_sample_prep Sample Preparation cluster_labeling_detection Labeling & Detection dna_isolation DNA Isolation & Purification enzymatic_digestion Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) dna_isolation->enzymatic_digestion adduct_enrichment Adduct Enrichment (Nuclease P1) enzymatic_digestion->adduct_enrichment p32_labeling ³²P-Postlabeling (T4 Polynucleotide Kinase, [γ-³²P]ATP) adduct_enrichment->p32_labeling tlc_separation TLC Separation p32_labeling->tlc_separation detection Detection & Quantification (Autoradiography, Scintillation Counting) tlc_separation->detection

Caption: Workflow for ³²P-Postlabeling of 1,8-DNP-DNA Adducts.

signaling_pathway_adduct_formation DNP This compound Nitroreduction Nitroreductases DNP->Nitroreduction N_hydroxy N-hydroxy-1-amino-8-nitropyrene Nitroreduction->N_hydroxy Adduct N-(deoxyguanosin-8-yl)- 1-amino-8-nitropyrene N_hydroxy->Adduct DNA DNA (Guanine) DNA->Adduct

Caption: Metabolic activation of 1,8-DNP to its major DNA adduct.

logical_relationship_troubleshooting cluster_problem Common Problem cluster_causes Potential Causes cluster_solutions Solutions low_signal Low/No Adduct Signal incomplete_digestion Incomplete DNA Digestion low_signal->incomplete_digestion poor_enrichment Inefficient Adduct Enrichment low_signal->poor_enrichment matrix_effects Matrix Effects (LC-MS) low_signal->matrix_effects low_antibody_affinity Low Antibody Affinity (IA) low_signal->low_antibody_affinity optimize_digestion Optimize Digestion incomplete_digestion->optimize_digestion improve_enrichment Improve Enrichment/Cleanup poor_enrichment->improve_enrichment matrix_effects->improve_enrichment optimize_lcms Optimize LC-MS Parameters matrix_effects->optimize_lcms screen_antibodies Screen Antibodies low_antibody_affinity->screen_antibodies

References

Technical Support Center: Improving Recovery of 1,8-Dinitropyrene from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the recovery of 1,8-dinitropyrene from complex mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from a solid matrix like diesel particulate matter or soil?

A1: The most common initial steps involve solid-liquid extraction. Two widely used methods are Soxhlet extraction and ultrasonic-assisted extraction (UAE). Soxhlet extraction is a classical and robust method that ensures thorough extraction but is time and solvent-intensive.[1] UAE, or sonication, is a faster alternative that uses ultrasonic waves to facilitate solvent penetration into the sample matrix.[2] The choice between these methods often depends on the available equipment, sample size, and desired throughput.

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is a nonpolar compound, and therefore, nonpolar or moderately polar solvents are most effective for its extraction. Dichloromethane (B109758) (DCM) and mixtures of DCM with other solvents like acetone (B3395972) have shown high recovery rates for polycyclic aromatic hydrocarbons (PAHs), including their nitrated derivatives.[2] Toluene is another effective solvent, particularly for dissolving PAHs.[3] For complex matrices, a mixture of solvents may be necessary to overcome strong analyte-matrix interactions.

Q3: Why is a cleanup step necessary after the initial extraction, and what are the common methods?

A3: The initial extract from a complex mixture will contain not only this compound but also a wide range of other compounds that can interfere with downstream analysis and purification. A cleanup step is crucial to remove these interfering substances. Solid-phase extraction (SPE) is the most common and effective cleanup method for this purpose.[4] SPE utilizes a solid sorbent to selectively retain either the target analyte or the impurities, allowing for their separation.

Q4: How can I purify this compound to a high degree after extraction and cleanup?

A4: For achieving high purity, recrystallization is a powerful and widely used technique for solid compounds. This process involves dissolving the partially purified this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization.

Troubleshooting Guides

Low Recovery During Extraction
Problem Possible Cause Solution
Low or no recovery of this compound in the extract. Inappropriate solvent selection. The solvent may be too polar to effectively dissolve the nonpolar this compound.Use a nonpolar or moderately polar solvent such as dichloromethane, toluene, or a hexane (B92381)/acetone mixture.[2] Conduct small-scale solvent screening to find the optimal solvent or solvent mixture for your specific matrix.
Insufficient extraction time or temperature. The analyte may not have had enough time to diffuse from the matrix into the solvent.For Soxhlet extraction, ensure a sufficient number of extraction cycles (typically 16-24 hours).[5] For ultrasonic extraction, optimize the sonication time; longer times (e.g., up to 8 hours for aged residues) may be necessary.[2]
Strong analyte-matrix interactions. In aged or highly complex samples, this compound can be strongly adsorbed to the matrix particles.Pre-treating the sample by grinding it to a fine powder can increase the surface area available for extraction. For particularly stubborn matrices, consider using a stronger solvent system or a more vigorous extraction technique like pressurized liquid extraction (PLE).[6]
Low Recovery During Solid-Phase Extraction (SPE) Cleanup
Problem Possible Cause Solution
Analyte is lost in the flow-through (not retained on the cartridge). Incorrect sorbent choice. The sorbent is not retaining the nonpolar this compound.For cleanup of extracts in nonpolar solvents, a normal-phase sorbent like silica (B1680970) or Florisil is appropriate.[4] For aqueous samples, a reversed-phase sorbent like C18 would be used.[4]
Sample solvent is too strong. The solvent in which the sample is loaded onto the SPE cartridge is eluting the analyte.Dilute the sample with a weaker solvent before loading it onto the cartridge to promote retention.[7]
Flow rate is too high. The sample is passing through the cartridge too quickly for the analyte to interact with the sorbent.Reduce the flow rate during sample loading to allow for adequate interaction time.[7]
Analyte is retained on the cartridge but cannot be eluted. Elution solvent is too weak. The solvent used for elution is not strong enough to desorb the this compound from the sorbent.Use a stronger elution solvent. For normal-phase SPE, this would be a more polar solvent. For reversed-phase SPE, a less polar solvent would be used.[7] Consider using a series of elution solvents of increasing strength.
Insufficient elution volume. Not enough solvent is being used to completely elute the analyte from the sorbent.Increase the volume of the elution solvent. Eluting with multiple smaller volumes can be more effective than a single large volume.
Poor Results in Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used. The solution is not saturated, and the concentration of this compound is too low to crystallize.Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[8]
The solution cooled too quickly. Rapid cooling can lead to the formation of an oil or very small crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[9]
Low yield of crystals. The chosen solvent is too good. The solvent dissolves a significant amount of the this compound even at low temperatures.Choose a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system may be necessary.[8]
Oiling out (a liquid separates instead of crystals). The melting point of the compound is lower than the boiling point of the solvent. The compound is melting before it dissolves.Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. Alternatively, use a lower-boiling point solvent.

Data Presentation

Table 1: Comparison of Extraction Methods for PAHs from Solid Matrices
Extraction Method Typical Solvent(s) Average Recovery of PAHs (%) Advantages Disadvantages Reference(s)
Soxhlet Extraction Dichloromethane/Acetone (1:1)95Exhaustive extraction, well-establishedTime-consuming, large solvent volume[2]
Ultrasonic-Assisted Extraction (UAE) Dichloromethane/Acetone (1:1)86-100Fast, lower solvent consumption than SoxhletRecovery can be matrix-dependent[2]
Pressurized Liquid Extraction (PLE) Dichloromethane~90Fast, low solvent consumption, automatedRequires specialized equipment[6]
Microwave-Assisted Extraction (MAE) Pyridine>90 (for heavy PAHs)Very fast, low solvent consumptionRequires specialized equipment, solvent choice is critical[10]

Note: Recovery rates are for general PAHs and can vary depending on the specific compound, matrix, and experimental conditions. These values should be used as a general guide.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Diesel Particulate Matter
  • Sample Preparation: Accurately weigh approximately 1 gram of the diesel particulate matter and place it into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor. Attach a round-bottom flask containing 250 mL of a 1:1 (v/v) mixture of dichloromethane and acetone and a few boiling chips to the extractor. Connect a condenser to the top of the extractor.

  • Extraction: Heat the flask to reflux the solvent. Allow the extraction to proceed for 16-24 hours.

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator.

  • Solvent Exchange: The concentrated extract can then be solvent-exchanged into a solvent compatible with the subsequent cleanup step (e.g., hexane for normal-phase SPE).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Extract

This protocol is a general guideline for cleanup using a normal-phase silica SPE cartridge.

  • Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Dissolve the concentrated extract from the extraction step in a minimal amount of hexane (e.g., 1-2 mL). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of hexane to elute nonpolar interferences. Collect this fraction and analyze if desired to check for analyte loss.

  • Elution: Elute the this compound from the cartridge with a more polar solvent, such as a mixture of hexane and dichloromethane (e.g., 1:1 v/v). The optimal elution solvent and volume should be determined experimentally.

  • Concentration: Concentrate the collected eluate to the desired final volume under a gentle stream of nitrogen.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Toluene or a mixture of ethanol (B145695) and water are potential starting points for PAHs.[11][12]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_purification Purification start Complex Mixture (e.g., Diesel Particulates) extraction Solid-Liquid Extraction (Soxhlet or Ultrasonic) start->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) partially_pure Partially Purified Extract spe->partially_pure crude_extract->spe recrystallization Recrystallization end Pure this compound recrystallization->end partially_pure->recrystallization

Caption: General experimental workflow for the recovery of this compound.

troubleshooting_low_recovery cluster_extraction Extraction Stage cluster_cleanup SPE Cleanup Stage start Low Recovery of this compound q1 Is the extraction solvent appropriate? start->q1 s1 Use a nonpolar solvent (e.g., DCM, Toluene) q1->s1 No q2 Is the extraction time sufficient? q1->q2 Yes s1->q2 s2 Increase extraction time q2->s2 No q3 Is the analyte in the flow-through? q2->q3 Yes s2->q3 s3 Check sorbent type and sample solvent strength q3->s3 Yes q4 Is the analyte retained on the column? q3->q4 No s3->q4 s4 Use a stronger elution solvent q4->s4 Yes end Improved Recovery q4->end No s4->end

Caption: Troubleshooting decision tree for low recovery of this compound.

References

accounting for photodecomposition of 1,8-Dinitropyrene during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the photodecomposition of 1,8-dinitropyrene during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodecomposition a significant concern in research?

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It is a potent mutagen and is considered a genotoxic and carcinogenic agent.[1][2] Its primary source in the environment is from particulate emissions of combustion products, with diesel exhaust being a main contributor.[3][4] The photodecomposition of this compound is a major concern because it is highly susceptible to degradation upon exposure to light.[5][6] This degradation can lead to a loss of the parent compound, the formation of various photoproducts, and a corresponding decrease in its biological activity, such as mutagenicity.[5][7] This instability can lead to inconsistent and inaccurate experimental results if not properly managed.

Q2: What are the primary photodecomposition products of this compound?

The principal photodecomposition product of this compound has been identified as 1-nitropyren-8-ol.[5][6][7] Other identified photoproducts, particularly in studies of the related compound 1-nitropyrene, include pyrenediones.[7][8] The formation of these products occurs through a proposed nitro-nitrite rearrangement.[6][7]

Q3: What experimental factors influence the rate of this compound photodecomposition?

Several factors can influence the rate of photodecomposition:

  • Light Exposure: Exposure to light, particularly wavelengths of 310 nm and greater, is the primary driver of decomposition.[5][6]

  • Solvent/Matrix: The medium in which this compound is dissolved or adsorbed plays a crucial role. For instance, its half-life is significantly shorter in dimethyl sulfoxide (B87167) (DMSO) compared to when it is coated onto silica.[5][6][7] In acetonitrile, this compound is less photochemically reactive than its 1,6-DNP isomer.[7][9]

  • Presence of Other Substances: The presence of water can affect the photodegradation rate.[6] For the related 1-nitropyrene, the presence of phenols can increase the photodegradation yield tenfold.[8][10]

  • Oxygen: Interestingly, oxygen does not appear to be a major factor in the principal photodegradation pathways, as similar degradation rates are observed in both aerobic and anaerobic conditions.[6][9]

Q4: How can I minimize the photodecomposition of this compound during my experiments?

To minimize photodecomposition, it is crucial to protect the compound from light at all stages of the experiment. This includes:

  • Storage: Store the solid compound and stock solutions in a dark environment, such as in amber vials or containers wrapped in aluminum foil.[11]

  • Handling: Perform experimental manipulations in a light-protected environment. This can be achieved by working in a dark room with a safelight or by covering experimental setups with light-blocking materials.[11]

  • Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions are prepared in advance, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[11]

  • Experimental Execution: Minimize the exposure of samples to ambient and instrument light sources during analysis.

Q5: What are the ideal storage conditions for this compound and its solutions?

  • Solid Compound: Store in a cool, dark, and dry place, ideally at 2-8°C.[1][11]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like toluene (B28343) or DMSO.[11][12][13] These should be aliquoted into smaller volumes to prevent multiple freeze-thaw cycles and stored in amber vials at -20°C or -80°C, protected from light.[11]

Q6: What analytical methods are suitable for detecting and quantifying this compound and its photoproducts?

Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying this compound and its photoproducts.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and is used for the determination of dinitropyrenes.[14] It often involves a derivatization step to enhance sensitivity.[14]

  • Spectrophotometry: Changes in the UV-Vis absorption spectrum, such as a decrease in the characteristic absorption band around 411 nm for this compound in acetonitrile, can indicate photodegradation.[6][7]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: These unexpected peaks are likely photodecomposition products, such as 1-nitropyren-8-ol or pyrenediones.[5][8]

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that all sample preparation and handling steps were performed with minimal light exposure.

    • Analyze a Freshly Prepared Standard: Prepare a new solution of this compound from the solid compound, protecting it from light, and analyze it immediately. Compare this chromatogram to the one with unexpected peaks.

    • Confirm Peak Identity: If possible, use mass spectrometry to identify the molecular weights of the compounds corresponding to the unexpected peaks to confirm if they are known photoproducts.[8]

Problem: My quantitative results for this compound are inconsistent and show a decreasing concentration over time.

  • Possible Cause: This is a classic sign of photodecomposition. The concentration of this compound is decreasing as it is being degraded by light exposure during the course of the experiment or during storage between analyses.

  • Troubleshooting Steps:

    • Implement Light Protection: Immediately implement stringent light-protection protocols for all samples and standards. Use amber vials and minimize exposure to ambient light.[11]

    • Evaluate Solution Stability: Prepare a fresh stock solution and analyze it at several time points while it is stored under your typical experimental conditions (e.g., on an autosampler tray). This will help you determine the stability window for your samples.

    • Prepare Fresh Samples: For critical experiments, prepare working solutions fresh from a properly stored stock solution just before analysis.[11]

Problem: The biological activity of my this compound solution is lower than expected.

  • Possible Cause: The photodecomposition of this compound is associated with a loss of its mutagenic activity.[5][7] If your solution has degraded, the reduced concentration of the active parent compound will result in lower biological effects.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze the solution using an analytical technique like HPLC to check for the presence of degradation products and to quantify the remaining this compound.

    • Use a Fresh, Protected Solution: Repeat the biological assay using a freshly prepared solution of this compound that has been rigorously protected from light.

    • Consider Product Effects: Be aware that the photodecomposition products may have their own biological activities, which could potentially confound the results of your experiment.

Quantitative Data Summary

Table 1: Half-life of this compound Under Different Conditions

CompoundConditionHalf-life (days)Reference
This compoundIn DMSO, exposed to light (≥ 310 nm)0.7[5][6][7]
This compoundCoated on silica, exposed to light (≥ 310 nm)5.7[5][6][7]

Table 2: Factors Influencing the Photodegradation Rate of Dinitropyrene Isomers in Acetonitrile

CompoundConditionRelative Photodegradation RateReference
1,6-DinitropyreneIn the presence of O₂ or N₂4 times faster than 1,8-DNP[7][9]
This compoundIn the presence of O₂ or N₂Baseline[7][9]
1,6-DinitropyreneIn the presence of water1.5 times faster than 1,8-DNP[6][9]
This compoundIn the presence of waterBaseline[6][9]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound to Minimize Photodecomposition

  • Receiving and Storing the Solid Compound:

    • Upon receipt, immediately store the solid this compound in a cool (2-8°C), dark, and dry location.[1][11]

    • Ensure the container is tightly sealed.

  • Preparation of Stock Solutions:

    • Conduct all work under subdued light or in a dark room with appropriate safelighting.

    • Use a suitable solvent such as toluene or DMSO.[11][12][13]

    • Prepare a concentrated stock solution and aliquot it into amber glass vials with PTFE-lined caps.[11]

    • Wrap the vials in aluminum foil for extra protection.

    • Store the aliquoted stock solutions at -20°C or -80°C.[11]

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution in the dark.

    • Prepare working solutions by diluting the stock solution immediately before use.

    • Use amber volumetric flasks or tubes for dilutions.

  • During the Experiment:

    • Keep all solutions containing this compound covered to protect them from ambient light.

    • If using an autosampler for analysis, use amber vials or a covered autosampler tray.

Protocol 2: Sample Preparation for Analysis of this compound and its Photoproducts by HPLC

  • Objective: To prepare a sample for HPLC analysis to assess the extent of photodecomposition.

  • Materials:

    • Sample containing this compound (e.g., from a stability study or a biological experiment).

    • HPLC-grade solvent (e.g., acetonitrile, methanol) compatible with your mobile phase.

    • Amber HPLC vials with caps.

    • Syringe filters (0.22 or 0.45 µm), if necessary.

    • Pipettes and tips.

  • Procedure:

    • Under light-protected conditions, dilute an aliquot of your sample to a concentration within the calibration range of your HPLC method.

    • If the sample contains particulates, filter it through a syringe filter into an amber HPLC vial.

    • Cap the vial immediately.

    • Prepare a "time zero" sample from a freshly prepared, undegraded stock solution for comparison.

    • Run the samples on the HPLC system according to your established method for analyzing nitropyrenes.

    • Analyze the resulting chromatogram for a decrease in the this compound peak area and the appearance of new peaks corresponding to photoproducts.

Visualizations

G cluster_storage Storage cluster_experiment Experiment storage_solid Store Solid Compound (2-8°C, Dark) prep_stock Prepare Stock Solution (Subdued Light, Amber Vials) storage_solid->prep_stock storage_stock Store Stock Solution (-20°C/-80°C, Dark) prep_stock->storage_stock prep_working Prepare Working Solution (Fresh, From Stock, Amberware) storage_stock->prep_working run_exp Execute Experiment (Protect from Light) prep_working->run_exp analysis Sample Analysis (Amber Autosampler Vials) run_exp->analysis end End analysis->end start Start start->storage_solid

Caption: Experimental workflow for minimizing this compound photodecomposition.

G start Inconsistent Results or Unexpected Peaks? check_light Were samples protected from light? start->check_light check_fresh Were solutions prepared fresh? check_light->check_fresh Yes cause_photo Likely Cause: Photodecomposition check_light->cause_photo No cause_storage Likely Cause: Stock Solution Degradation check_fresh->cause_storage No solution_revalidate Action: Re-validate stock solution and handling procedures. check_fresh->solution_revalidate Yes solution_protect Action: Implement strict light protection for all steps. cause_photo->solution_protect solution_fresh Action: Prepare fresh solutions for each experiment. cause_storage->solution_fresh G DNP This compound Excited_DNP Excited State 1,8-DNP* DNP->Excited_DNP Light (≥310 nm) Rearrangement Nitro-Nitrite Rearrangement Excited_DNP->Rearrangement Product 1-Nitropyren-8-ol (Major Product) Rearrangement->Product

References

Technical Support Center: Method Validation for 1,8-Dinitropyrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method validation for the analysis of 1,8-dinitropyrene in biological samples. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure reliable and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in biological samples important? A1: this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in emissions from diesel and gasoline engines, kerosene (B1165875) heaters, and gas burners.[1][2] It is a potent mutagen and has demonstrated tumorigenicity in animal studies, making it a compound of interest in toxicology and environmental health research.[3][4] Its analysis in biological matrices like urine or plasma helps assess human exposure and associated health risks.

Q2: What are the main challenges associated with analyzing this compound? A2: The primary challenges include:

  • Photochemical Instability: this compound degrades when exposed to light, with reported half-lives as short as 0.7 days in DMSO solution.[5] This necessitates careful handling and storage of samples and standards in light-protected conditions.

  • Low Concentrations: It is typically present at very low levels (pg/m³ to ng/g) in environmental and biological samples, requiring highly sensitive analytical methods.[1]

  • Complex Matrices: Biological samples contain numerous endogenous compounds that can interfere with the analysis, causing matrix effects and requiring robust sample preparation and cleanup procedures.[6]

  • Metabolism and Conjugation: In the body, this compound is metabolized, and its metabolites are often conjugated (e.g., with glucuronic acid) before excretion.[7][8] Analytical methods may require a hydrolysis step to measure the total concentration.

Q3: What are the essential parameters for validating an analytical method for this compound? A3: A full method validation should demonstrate the reliability of the method for its intended purpose.[9][10] Key parameters include selectivity, accuracy, precision, linearity and range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[11]

Q4: How should biological samples for this compound analysis be collected and stored? A4: Given the compound's instability, samples should be collected in amber or foil-wrapped containers to protect from light.[5] Storage at -20°C or, preferably, -70°C is recommended to ensure long-term stability of the analyte in the biological matrix.[12][13] The stability of this compound under these specific storage conditions should be formally assessed during method validation.[14][15]

Q5: What is an acceptable recovery rate for this compound? A5: While a recovery rate close to 100% is ideal, it is more critical that the recovery is consistent and reproducible, especially when using a stable isotope-labeled internal standard.[16][17] Generally, recovery rates between 70% and 120% are considered acceptable for many bioanalytical methods.[17] However, some guidelines may accept rates as low as 50% if precision and accuracy are within limits.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Problem: Low or No Analyte Signal

  • Q: My this compound peak is much smaller than expected or completely absent. What could be the cause?

    • A: Several factors could be responsible:

      • Analyte Degradation: this compound is highly susceptible to photodegradation.[5] Ensure that samples, standards, and extracts were protected from light at all stages.

      • Improper Storage: Long-term storage at inappropriate temperatures or multiple freeze-thaw cycles can lead to analyte loss.[13]

      • Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized. Check the pH of the sample, the choice of solvent, and the elution volumes.

      • Incomplete Hydrolysis: If analyzing for total this compound metabolites, the enzymatic hydrolysis step (e.g., using β-glucuronidase) may be incomplete.[8] Verify the enzyme activity and incubation conditions (time, temperature, pH).

      • Instrument Sensitivity: For LC-MS/MS analysis, check the instrument parameters, including ionization source settings (e.g., nebulizer gas, temperature) and detector voltage.[18] Ensure the mass spectrometer is clean and calibrated.

Problem: High Background Noise or Interfering Peaks

  • Q: I'm observing a noisy baseline or peaks that interfere with my this compound quantification. How can I fix this?

    • A: This is often due to matrix effects or contamination:

      • Matrix Effects: Biological samples can suppress or enhance the ionization of the analyte in the MS source.[6] Improve the sample cleanup procedure, for example, by adding a secondary wash step to your SPE protocol or using a more selective extraction sorbent. Diluting the sample may also help but could compromise the limit of detection.

      • Contaminated Reagents: Use high-purity solvents and reagents (e.g., LC-MS grade).[19] Prepare fresh mobile phases daily.

      • System Contamination: A dirty injector, column, or MS source can cause high background. Follow the manufacturer's guidelines for cleaning these components.[20] Run a reagent blank to check for contamination in your system.[19]

Problem: Poor Reproducibility (High %RSD)

  • Q: My results are not precise. What are the likely causes of poor reproducibility?

    • A: Inconsistent results often stem from variability in the analytical process:

      • Inconsistent Sample Preparation: Manual sample preparation steps, especially SPE, can be a major source of variability. Ensure consistent timing, volumes, and technique for each sample. Automation can improve precision.

      • Analyte Instability: Inconsistent exposure to light or temperature fluctuations during batch processing can lead to variable degradation.[5]

      • Internal Standard Issues: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps. Check the stability and purity of the internal standard solution.[9]

      • Instrument Fluctuation: Poorly controlled gas flow rates or temperature variations in the LC or MS can affect results.[20]

Experimental Protocols and Method Validation

A detailed workflow and specific protocols for method validation are presented below.

Overall Workflow for Method Validation

G cluster_prep Sample Preparation & Analysis cluster_validation Method Validation Parameters cluster_reporting Finalization SampleCollection Sample Collection (Urine/Plasma) Fortification Fortification with Analyte & Internal Standard SampleCollection->Fortification Hydrolysis Enzymatic Hydrolysis (e.g., β-glucuronidase) Fortification->Hydrolysis SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Selectivity Selectivity LCMS->Selectivity Data Used For Validation Linearity Linearity & Range LCMS->Linearity Data Used For Validation Accuracy Accuracy LCMS->Accuracy Data Used For Validation Precision Precision (Intra- & Inter-day) LCMS->Precision Data Used For Validation Recovery Recovery LCMS->Recovery Data Used For Validation Stability Stability (Freeze-Thaw, Bench-Top) LCMS->Stability Data Used For Validation LOQ LOD & LOQ LCMS->LOQ Data Used For Validation ValidationReport Validation Report Generation Selectivity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Recovery->ValidationReport Stability->ValidationReport LOQ->ValidationReport

Caption: General workflow for the validation of an analytical method for this compound.

Protocol 1: Sample Preparation for this compound in Human Urine
  • Sample Thawing: Thaw frozen urine samples in a water bath at room temperature, ensuring they are protected from light. Vortex briefly to homogenize.

  • Aliquotting: Transfer a 1.0 mL aliquot of urine into a light-protected tube.

  • Internal Standard Spiking: Add the internal standard (e.g., ¹³C- or D-labeled this compound) to all samples, calibration standards, and quality controls (QCs), except for blank samples.

  • Hydrolysis: Add 500 µL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[7][8] Vortex and incubate in a shaking water bath at 37°C for 16-18 hours (overnight).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 3 mL of an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Method Validation Experiments
  • Linearity: Prepare a calibration curve by spiking blank matrix with the analyte at 6-8 different concentration levels. The curve should be assessed by linear regression, and a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Prepare Quality Control (QC) samples in blank matrix at a minimum of three concentration levels: low, medium, and high. Analyze five replicates of each QC level on three separate days to determine intra-day and inter-day accuracy and precision.[6]

  • Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5-10 times that of the blank.[9] Accuracy and precision at the LLOQ must meet predefined criteria (see Table 2).

  • Recovery: Compare the analyte peak area from a sample spiked before extraction to the peak area of a sample spiked after extraction at three different concentration levels (low, medium, high).

  • Matrix Effect: Compare the analyte peak area in a post-extraction spiked sample to the peak area of a pure standard solution at the same concentration.[6]

  • Stability: Assess the stability of this compound in the biological matrix under various conditions:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -70°C) for an extended period.[12]

Quantitative Data and Acceptance Criteria

Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Gradient Start at low %B, ramp up to high %B to elute the analyte, followed by a wash and re-equilibration step.
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and its labeled internal standard.
Table 2: General Acceptance Criteria for Bioanalytical Method Validation
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible across the concentration range.
Stability Analyte concentration should be within ±15% of the baseline (time zero) concentration.

Note: These are general criteria based on regulatory guidelines; specific project requirements may vary.

Troubleshooting and Logic Diagrams

Troubleshooting Decision Tree: Low Analyte Recovery

G start Start: Low Analyte Recovery Observed check_light Were samples & standards protected from light at all times? start->check_light re_run_light Root Cause: Photodegradation. Re-prepare and re-analyze samples using light-protected containers. check_light->re_run_light No check_is Is the Internal Standard (IS) recovery also low and variable? check_light->check_is Yes light_yes Yes light_no No check_spe Investigate Sample Preparation: - Check SPE cartridge lot & condition - Verify solvent volumes & pH - Review hydrolysis efficiency check_is->check_spe Yes check_analyte_stability Investigate Analyte-Specific Loss: - Assess freeze-thaw/bench-top stability - Check for adsorption to container walls - Verify reconstitution solvent compatibility check_is->check_analyte_stability No is_yes Yes is_no No

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Statistical Analysis of 1,8-Dinitropyrene-Induced Mutation Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-dinitropyrene (1,8-DNP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,8-DNP) and why is it a concern?

A1: this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion byproducts. It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] It induces mutations, primarily frameshifts, by forming DNA adducts after metabolic activation.[2][3]

Q2: How is the mutagenicity of 1,8-DNP typically assessed?

A2: The most common method for assessing the mutagenicity of 1,8-DNP is the bacterial reverse mutation assay, also known as the Ames test.[4] This test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it themselves). The mutagenic potential of 1,8-DNP is quantified by its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[5]

Q3: Does 1,8-DNP require metabolic activation to be mutagenic?

A3: In bacterial systems like the Ames test, 1,8-DNP is a direct-acting mutagen and shows strong mutagenicity without the addition of an external metabolic activation system (like S9 mix).[3] However, its mutagenic activity is dependent on bacterial nitroreductases and O-acetyltransferases that metabolize it to reactive intermediates.[6][7] In mammalian systems, metabolism by cellular enzymes is also crucial for its genotoxic effects.

Q4: What type of DNA damage does 1,8-DNP cause?

A4: 1,8-DNP causes DNA damage primarily through the formation of covalent DNA adducts. The major adduct formed is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[3] This adduct can lead to frameshift mutations during DNA replication.

Troubleshooting Guides

Ames Test for this compound
Issue Possible Cause Troubleshooting Steps
High number of revertant colonies in the negative control (high background) Contamination of media, glassware, or water. Spontaneous reversion rate of the bacterial strain is naturally high.Use fresh, sterile reagents and test for contamination. Obtain a new stock of the bacterial strain from a reliable source. Ensure proper aseptic techniques are followed.
No dose-response relationship observed The concentrations of 1,8-DNP used are too high (toxic) or too low. 1,8-DNP has poor solubility in the test medium.Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. Use a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve 1,8-DNP and ensure it is adequately dispersed in the agar (B569324).[1]
Inconsistent results between replicate plates Uneven distribution of 1,8-DNP or bacteria in the top agar. Pipetting errors.Ensure the top agar is well-mixed before pouring. Use calibrated pipettes and practice consistent pipetting techniques.
Complete lack of bacterial growth on all plates (including positive control) Inactive bacterial culture. Incorrect media preparation.Use a fresh, viable bacterial culture. Verify the composition of the minimal glucose agar and the top agar.
32P-Postlabeling for DNA Adduct Analysis
Issue Possible Cause Troubleshooting Steps
Low or no detectable adduct spots Inefficient DNA digestion or adduct enrichment. Insufficient labeling with 32P.Optimize the enzymatic digestion conditions (enzyme concentration, incubation time). Ensure the butanol extraction for adduct enrichment is performed correctly. Use high-quality, high-specific-activity [γ-32P]ATP.
High background on the chromatogram Incomplete removal of unincorporated 32P. Contamination of reagents.Ensure thorough washing steps after the labeling reaction. Use nuclease P1 digestion to remove normal nucleotides before labeling.[8][9] Use high-purity reagents.
Inconsistent adduct levels between samples Variation in DNA quantification. Pipetting errors during the labeling reaction.Accurately quantify the DNA concentration before starting the assay. Use calibrated pipettes and maintain consistency in reaction volumes.

Quantitative Data

Table 1: Mutagenic Potency of this compound in Salmonella typhimurium Strains

StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
TA98-~700 times more mutagenic than 1-nitropyrene[10]
TA98NR-Slightly reduced compared to TA98[10]
TA98/1,8-DNP6-Greatly reduced compared to TA98[7][10]

Experimental Protocols

Ames Test (Plate Incorporation Method) for this compound
  • Preparation of Bacterial Strains: Inoculate Salmonella typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Plate Incorporation:

    • To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 0.1 mL of the bacterial culture and 0.1 mL of the 1,8-DNP dilution (or solvent control).

    • For assays with metabolic activation, add 0.5 mL of S9 mix to the top agar.

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis: Analyze the dose-response relationship. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least twice the background (negative control) count.[11]

32P-Postlabeling Assay for 1,8-DNP DNA Adducts
  • DNA Isolation: Isolate DNA from cells or tissues exposed to 1,8-DNP using standard phenol-chloroform extraction or a commercial kit.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[9][12][13]

  • Adduct Enrichment: Enrich the adducted nucleotides by butanol extraction or nuclease P1 digestion, which removes normal nucleotides.[8][9][12]

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.[9][12][13]

  • Chromatographic Separation: Separate the 32P-labeled adducts by thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a multi-directional solvent system.[9][12][13]

  • Detection and Quantification: Detect the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. Calculate the relative adduct labeling (RAL) as the ratio of radioactivity in the adduct spots to the total radioactivity of nucleotides.

Statistical Analysis

The statistical analysis of 1,8-DNP-induced mutation data, particularly from the Ames test, typically involves analyzing the dose-response relationship.

Key Steps:

  • Data Transformation: The number of revertants per plate is often modeled using a Poisson or negative binomial distribution to account for the count nature of the data.

  • Dose-Response Modeling: Fit a dose-response model to the data. A common approach is to use a logistic regression model.

  • Statistical Significance: Determine if there is a statistically significant increase in the number of revertants with increasing doses of 1,8-DNP. This can be assessed using a likelihood ratio test or by examining the p-value of the dose coefficient in the model.

  • Software: Statistical software such as R (with packages like drc) or SPSS can be used to perform these analyses.[14]

Mandatory Visualizations

1_8_DNP_Metabolic_Activation cluster_bacterial Bacterial Cell 1,8-DNP 1,8-DNP Nitroreduction_1 Nitroreduction (Nitroreductase) 1,8-DNP->Nitroreduction_1 1-amino-8-nitropyrene 1-amino-8-nitropyrene Nitroreduction_1->1-amino-8-nitropyrene Nitroreduction_2 Nitroreduction (Nitroreductase) 1-amino-8-nitropyrene->Nitroreduction_2 O-acetylation O-acetylation (O-acetyltransferase) 1-amino-8-nitropyrene->O-acetylation 1,8-diaminopyrene 1,8-diaminopyrene Nitroreduction_2->1,8-diaminopyrene Reactive Ester Reactive Ester Intermediate O-acetylation->Reactive Ester DNA_Adduct DNA Adduct (dG-C8-AP) Reactive Ester->DNA_Adduct Mutation Frameshift Mutation DNA_Adduct->Mutation

Caption: Metabolic activation of 1,8-DNP in bacteria.

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare S. typhimurium (his- auxotroph) Start->Prepare_Bacteria Prepare_1_8_DNP Prepare 1,8-DNP dilutions Start->Prepare_1_8_DNP Mix_Components Mix bacteria, 1,8-DNP, and top agar (+/- S9) Prepare_Bacteria->Mix_Components Prepare_1_8_DNP->Mix_Components Plate_Mixture Pour onto minimal glucose agar plates Mix_Components->Plate_Mixture Incubate Incubate at 37°C for 48-72 hours Plate_Mixture->Incubate Count_Colonies Count revertant colonies (his+) Incubate->Count_Colonies Analyze_Data Statistical analysis of dose-response Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Ames test.

Signaling_Pathways 1,8-DNP 1,8-DNP AhR Aryl Hydrocarbon Receptor (AhR) 1,8-DNP->AhR DNA_Damage DNA Damage (Adducts) 1,8-DNP->DNA_Damage Akt Akt Phosphorylation 1,8-DNP->Akt MAPK MAPK Pathway Activation AhR->MAPK p53 p53 Phosphorylation DNA_Damage->p53 Cell_Cycle Cell Cycle Arrest/Alteration p53->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis p53->Apoptosis_Inhibition Cell_Survival Enhanced Cell Survival Akt->Cell_Survival MAPK->Cell_Survival Mutation_Fixation Mutation Fixation Cell_Survival->Mutation_Fixation

Caption: Signaling pathways affected by 1,8-DNP.

References

Validation & Comparative

A Comparative Guide to the Mutagenicity of 1,8-Dinitropyrene and 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP) and 1,6-Dinitropyrene (1,6-DNP) are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are significant environmental mutagens, primarily formed during incomplete combustion processes such as diesel exhaust. Their potent mutagenic and carcinogenic properties necessitate a thorough understanding of their relative genotoxicity and mechanisms of action. This guide provides an objective comparison of the mutagenicity of 1,8-DNP and 1,6-DNP, supported by experimental data, detailed methodologies, and visual representations of their metabolic activation pathways.

Quantitative Mutagenicity Data

The mutagenic potency of 1,8-DNP and 1,6-DNP is most commonly evaluated using the Ames test, a bacterial reverse mutation assay. This test quantifies the ability of a chemical to induce mutations in histidine-auxotrophic strains of Salmonella typhimurium, causing them to revert to a prototrophic state. The data presented below, compiled from various studies, summarizes the mutagenic activity of these two compounds in several key S. typhimurium strains. The results are expressed in revertants per nanomole (revertants/nmol), providing a standardized measure of mutagenic potency.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
This compound TA98-~11,000 - 217,000[1][2]
TA100-~2,100[1]
TA1538-~16,000[1]
1,6-Dinitropyrene TA98-~7,900 - 129,800[1][2]
TA100-~1,200[1]
TA1538-~11,000[1]

Note: The mutagenic potency can vary between studies due to minor differences in experimental conditions. The data consistently demonstrates that both 1,8-DNP and 1,6-DNP are potent direct-acting mutagens, with 1,8-DNP generally exhibiting higher mutagenicity than 1,6-DNP in the highly sensitive TA98 strain.

Experimental Protocols

The following is a detailed methodology for the Ames test, a standard assay used to determine the mutagenic potential of chemical compounds like dinitropyrenes.

Ames Test (Bacterial Reverse Mutation Assay)

1. Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophs for the amino acid histidine (His-), meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in the histidine gene, restoring the bacteria's ability to synthesize histidine and grow on a histidine-deficient medium.

2. Materials:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA1538 are commonly used for detecting frameshift and base-pair substitution mutagens.

  • Test Compounds: this compound and 1,6-Dinitropyrene, dissolved in a suitable solvent (e.g., DMSO).

  • Control Compounds: A known mutagen as a positive control and the solvent as a negative control.

  • S9 Mix (Optional): A rat liver homogenate used to simulate mammalian metabolism, though dinitropyrenes are potent direct-acting mutagens and do not typically require metabolic activation in this assay.

  • Media: Nutrient broth, minimal glucose agar (B569324) plates (deficient in histidine), and top agar containing a trace amount of histidine.

3. Procedure:

  • Bacterial Culture Preparation: Inoculate the selected S. typhimurium strains into separate flasks of nutrient broth and incubate overnight at 37°C with shaking to achieve a sufficient cell density.

  • Assay Preparation: Prepare serial dilutions of the test compounds.

  • Exposure: In a test tube, combine the bacterial culture, the test compound dilution (or control), and, if required, the S9 mix.

  • Plating: Add molten top agar to the test tube, gently vortex, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours. The trace amount of histidine in the top agar allows for a few cell divisions, which is necessary for the mutations to be expressed.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control plates indicates a mutagenic response.

Metabolic Activation and Mechanism of Mutagenicity

The potent mutagenicity of both 1,8-DNP and 1,6-DNP is a result of their metabolic activation into highly reactive intermediates that can form covalent adducts with DNA. This process is a critical determinant of their genotoxicity.

The primary pathway for the metabolic activation of dinitropyrenes involves a two-step enzymatic process:

  • Nitroreduction: One of the nitro groups on the pyrene (B120774) ring is reduced to a nitroso group and then to a hydroxylamino intermediate. This reaction is catalyzed by bacterial nitroreductase enzymes.

  • O-acetylation: The N-hydroxy arylamine intermediate is then esterified by bacterial O-acetyltransferase enzymes, forming a highly reactive N-acetoxy arylamine.

This reactive ester can then bind covalently to DNA, primarily at the C8 position of guanine, forming a dG-C8-aminonitropyrene adduct.[3] These DNA adducts can disrupt the normal processes of DNA replication and repair, leading to mutations. The higher mutagenicity of 1,8-DNP compared to 1,6-DNP is thought to be related to the efficiency of its metabolic activation and the stability of the resulting DNA adducts.

Below are diagrams illustrating the metabolic activation pathways for both this compound and 1,6-Dinitropyrene.

cluster_18DNP This compound Activation 1,8-DNP This compound 1-nitro-8-nitrosopyrene 1-nitro-8-nitrosopyrene 1,8-DNP->1-nitro-8-nitrosopyrene Nitroreductase N-hydroxy-1-amino-8-nitropyrene N-hydroxy-1-amino- 8-nitropyrene 1-nitro-8-nitrosopyrene->N-hydroxy-1-amino-8-nitropyrene Nitroreductase N-acetoxy-1-amino-8-nitropyrene N-acetoxy-1-amino- 8-nitropyrene (Reactive Intermediate) N-hydroxy-1-amino-8-nitropyrene->N-acetoxy-1-amino-8-nitropyrene O-acetyltransferase DNA_Adduct_18 dG-C8-1-amino-8-nitropyrene DNA Adduct N-acetoxy-1-amino-8-nitropyrene->DNA_Adduct_18 Binds to Guanine in DNA cluster_16DNP 1,6-Dinitropyrene Activation 1,6-DNP 1,6-Dinitropyrene 1-nitro-6-nitrosopyrene 1-nitro-6-nitrosopyrene 1,6-DNP->1-nitro-6-nitrosopyrene Nitroreductase N-hydroxy-1-amino-6-nitropyrene N-hydroxy-1-amino- 6-nitropyrene 1-nitro-6-nitrosopyrene->N-hydroxy-1-amino-6-nitropyrene Nitroreductase N-acetoxy-1-amino-6-nitropyrene N-acetoxy-1-amino- 6-nitropyrene (Reactive Intermediate) N-hydroxy-1-amino-6-nitropyrene->N-acetoxy-1-amino-6-nitropyrene O-acetyltransferase DNA_Adduct_16 dG-C8-1-amino-6-nitropyrene DNA Adduct N-acetoxy-1-amino-6-nitropyrene->DNA_Adduct_16 Binds to Guanine in DNA cluster_workflow Ames Test Experimental Workflow A Prepare Overnight Bacterial Cultures (e.g., S. typhimurium TA98) C Combine Bacteria, Test Compound, and Molten Top Agar A->C B Prepare Serial Dilutions of Test Compounds (1,8-DNP, 1,6-DNP) B->C D Pour Mixture onto Minimal Glucose Agar Plates C->D E Incubate Plates at 37°C for 48-72 hours D->E F Count Revertant Colonies E->F G Compare with Positive and Negative Controls F->G H Determine Mutagenic Potency G->H

References

Comparative Carcinogenicity of 1,8-Dinitropyrene and 1,3-Dinitropyrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the carcinogenic potential of two potent environmental mutagens, 1,8-dinitropyrene and 1,3-dinitropyrene, supported by experimental data.

Introduction

This compound (1,8-DNP) and 1,3-Dinitropyrene (1,3-DNP) are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) commonly found in diesel exhaust and other combustion products. Both compounds are recognized as potent mutagens, but their carcinogenic potencies differ significantly. This guide provides a comparative overview of the carcinogenicity of 1,8-DNP and 1,3-DNP, summarizing key experimental findings, outlining methodologies, and illustrating the underlying molecular pathways.

Quantitative Comparison of Carcinogenicity

Experimental studies in animal models have consistently demonstrated that this compound is a more potent carcinogen than 1,3-Dinitropyrene. The following table summarizes the key quantitative data from comparative carcinogenicity studies.

Compound Animal Model Route of Administration Dose Tumor Incidence Tumor Type Reference
This compound Male F344/DuCrj ratsSubcutaneous injection0.2 mg/animal, twice a week for 10 weeks100% (10/10)Sarcomas at injection siteOhgaki et al., 1984[1][2]
1,3-Dinitropyrene Male F344/DuCrj ratsSubcutaneous injection0.2 mg/animal, twice a week for 10 weeks100% (10/10)Sarcomas at injection siteOhgaki et al., 1984[1][2]
This compound Male BALB/c miceSubcutaneous injection0.05 mg/animal, once a week for 20 weeks40% (6/15)Malignant fibrous histiocytomaOtofuji et al., 1987[3]
1,3-Dinitropyrene Male BALB/c miceSubcutaneous injection0.05 mg/animal, once a week for 20 weeks0% (0/15)No tumors at injection siteOtofuji et al., 1987[3]
This compound Newborn female CD ratsSubcutaneous injectionEight weekly injectionsIncreased incidence of malignant fibrous histiocytomasMalignant fibrous histiocytomasImaida et al., 1995[4]
1,3-Dinitropyrene Newborn female CD ratsSubcutaneous injectionEight weekly injectionsNo significant tumorigenicity-Imaida et al., 1995[4]
1,3-Dinitropyrene Weanling female CD ratsOral gavageThree times a week for four weeksDevelopment of leukemiaLeukemiaImaida et al., 1991; King et al., 1988[4]

Experimental Protocols

Subcutaneous Injection Studies in Rats (Ohgaki et al., 1984)
  • Animals: Male F344/DuCrj rats, 6 weeks old.[1]

  • Test Compounds: this compound and 1,3-Dinitropyrene.

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO).[1]

  • Dosage and Administration: 0.2 mg of the test compound dissolved in 0.2 ml of DMSO was injected subcutaneously into the back of each rat twice a week for 10 weeks.[1][2]

  • Observation Period: Animals were observed until tumors developed or for the duration of the study.[1]

  • Endpoint: Palpation for tumor development at the injection site and histopathological examination of tumors.[1]

Subcutaneous Injection Studies in Mice (Otofuji et al., 1987)
  • Animals: Male BALB/c mice.[3]

  • Test Compounds: 1,3-Dinitropyrene and this compound.[3]

  • Dosage and Administration: 0.05 mg of each compound was inoculated subcutaneously once a week for 20 weeks.[3]

  • Observation Period: Mice were observed for up to 60 weeks after the first injection.[3]

  • Endpoint: Development of tumors at the site of injection, with subsequent histological analysis.[3]

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of dinitropyrenes is intrinsically linked to their metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.

The primary metabolic activation pathway for both 1,8-DNP and 1,3-DNP is nitroreduction .[5] This process involves the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine. This N-hydroxy arylamine can then be esterified (e.g., by O-acetylation) to form a highly reactive species that readily binds to DNA, primarily at the C8 position of guanine.[5]

Studies have shown that 1,8-DNP is more readily reduced by mammalian cytosolic and microsomal enzymes compared to 1,3-DNP.[5] This difference in metabolic activation likely contributes to the higher mutagenic and carcinogenic potency of 1,8-DNP. The resulting DNA damage triggers a cellular response that, if not properly repaired, can lead to mutations in critical genes and ultimately to the development of cancer.

Metabolic_Activation_of_Dinitropyrenes cluster_extracellular Extracellular cluster_intracellular Intracellular DNP 1,8-DNP or 1,3-DNP DNP_in 1,8-DNP or 1,3-DNP DNP->DNP_in Cellular Uptake Nitroso Nitroso Intermediate DNP_in->Nitroso Nitroreductases NHydroxy N-Hydroxy Arylamine Nitroso->NHydroxy Reduction Reactive_Ester Reactive Ester (e.g., N-acetoxy arylamine) NHydroxy->Reactive_Ester O-Esterification (e.g., NAT) DNA DNA DNA_Adduct DNA Adduct (C8-dG) Reactive_Ester->DNA_Adduct Covalent Binding Mutation Mutation DNA_Adduct->Mutation Faulty DNA Repair Cancer Cancer Mutation->Cancer Uncontrolled Cell Proliferation

Metabolic activation pathway of dinitropyrenes.

Experimental Workflow for Carcinogenicity Studies

The general workflow for assessing the carcinogenicity of chemical compounds in animal models is a multi-step process designed to ensure rigorous and reproducible results.

Carcinogenicity_Study_Workflow A Compound Selection (1,8-DNP & 1,3-DNP) B Animal Model Selection (e.g., Rats, Mice) A->B C Dose-Range Finding Studies B->C D Chronic Exposure (e.g., Subcutaneous Injection, Gavage) C->D E In-life Observations (Clinical Signs, Body Weight, Palpation) D->E F Necropsy and Histopathology E->F G Data Analysis and Interpretation F->G H Carcinogenicity Assessment G->H

General workflow for animal carcinogenicity studies.

Conclusion

The experimental evidence strongly indicates that this compound is a more potent carcinogen than 1,3-Dinitropyrene, particularly when administered via subcutaneous injection in rodent models. This difference in carcinogenic activity is likely attributable to the more efficient metabolic activation of 1,8-DNP to DNA-reactive species. While both compounds are genotoxic, the higher rate of DNA adduct formation from 1,8-DNP appears to translate to a greater tumorigenic response. This comparative guide provides researchers with a consolidated resource of quantitative data and experimental methodologies to inform further research and risk assessment of these environmental contaminants.

References

Differential Metabolic Activation of Dinitropyrene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential metabolic activation of three key dinitropyrene (B1228942) (DNP) isomers: 1,3-dinitropyrene, 1,6-dinitropyrene (B1200346), and 1,8-dinitropyrene. Dinitropyrenes are potent mutagenic and carcinogenic compounds found in diesel exhaust and other environmental sources. Understanding their differential metabolism is crucial for assessing their toxicological risk and for the development of potential intervention strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes the critical pathways involved.

Comparative Analysis of Dinitropyrene Isomers

The biological activity of dinitropyrene isomers is intrinsically linked to their metabolic activation to reactive electrophiles that can bind to cellular macromolecules, primarily DNA. The position of the nitro groups on the pyrene (B120774) ring significantly influences the rate and pathway of this activation, leading to marked differences in their mutagenic and carcinogenic potential. Generally, 1,6- and this compound are recognized as being significantly more potent genotoxins than the 1,3-isomer.

Data Presentation

The following tables summarize the quantitative data on the mutagenicity, carcinogenicity, and DNA adduct formation of the three dinitropyrene isomers.

Table 1: Comparative Mutagenicity in Salmonella typhimurium

IsomerStrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)
1,3-Dinitropyrene TA98-85,850
TA98+Decreased
TA100-Low activity
1,6-Dinitropyrene TA98-High activity
TA98+Decreased
TA100-High activity
This compound TA98-257,000
TA98+Decreased
TA100-High activity

Data compiled from various sources indicating the high direct-acting mutagenicity of DNPs, particularly in frameshift-mutation sensitive strains like TA98. The addition of a mammalian metabolic activation system (S9) generally decreases the mutagenicity of dinitropyrenes, suggesting that bacterial nitroreductases are highly efficient in their activation.

Table 2: Comparative Carcinogenicity in Rodents

IsomerSpecies/StrainRoute of AdministrationDoseTumor TypeTumor Incidence (%)
1,3-Dinitropyrene Rat (F344/DuCrj)Subcutaneous4 mg (total)Sarcoma100
Mouse (BALB/c)Subcutaneous1 mg (total)No tumors0
1,6-Dinitropyrene Rat (F344/DuCrj)Intrapulmonary0.15 mgSquamous cell carcinoma75
This compound Rat (F344/DuCrj)Subcutaneous4 mg (total)Sarcoma100
Mouse (BALB/c)Subcutaneous1 mg (total)Malignant fibrous histiocytoma40[1]

These studies highlight the potent carcinogenicity of dinitropyrene isomers, particularly 1,6- and 1,8-DNP, which can induce tumors at the site of application and in target organs like the lung.[2][3]

Table 3: Comparative in vivo DNA Adduct Formation in Rats

IsomerTissueMajor AdductAdduct Level (adducts per 10⁸ nucleotides)
1,3-Dinitropyrene Not widely reported-Lower levels compared to 1,6- and 1,8-DNP
1,6-Dinitropyrene LungN-(deoxyguanosin-8-yl)-1-amino-6-nitropyreneDose-dependent, significantly higher than liver
BladderN-(deoxyguanosin-8-yl)-1-amino-6-nitropyreneHighest levels observed among tissues studied[4]
This compound Mammary GlandN-(deoxyguanosin-8-yl)-1-amino-8-nitropyreneReadily detected

DNA adduct formation is a critical step in the initiation of carcinogenesis. The levels of the major deoxyguanosine adducts are generally higher for the more potent 1,6- and this compound isomers.[4][5]

Metabolic Activation Pathways

The primary pathway for the metabolic activation of dinitropyrenes is through the reduction of one of the nitro groups to a reactive N-hydroxy arylamine intermediate. This intermediate can then be further activated, primarily through O-acetylation, to form a highly reactive acetoxy ester that readily reacts with DNA.

Key Enzymes in Metabolic Activation
  • Nitroreductases: These enzymes, present in both bacteria and mammalian tissues, catalyze the initial reduction of the nitro group.

  • O-Acetyltransferases (OATs): These enzymes catalyze the acetylation of the N-hydroxy arylamine intermediate, a critical step for the high mutagenicity of DNPs in Salmonella typhimurium.

  • Cytochrome P450 (CYP) enzymes: While nitroreduction is the primary activation pathway, CYP-mediated oxidative metabolism can also occur, though it is generally considered a detoxification pathway for dinitropyrenes.

  • Aldo-keto reductases (AKRs): Certain AKRs have been shown to catalyze the nitroreduction of dinitropyrenes in human lung cells.

Mandatory Visualizations

Metabolic_Activation_of_Dinitropyrenes DNP Dinitropyrene (1,3-, 1,6-, or 1,8-DNP) Nitroso Nitronitrosopyrene DNP->Nitroso Nitroreductase (2e- reduction) NHydroxy N-Hydroxy- aminonitropyrene Nitroso->NHydroxy Nitroreductase (2e- reduction) Acetoxy N-Acetoxy- aminonitropyrene (Highly Reactive) NHydroxy->Acetoxy O-Acetyltransferase (OAT) Detox Detoxification (e.g., Glucuronidation) NHydroxy->Detox DNA_Adduct DNA Adducts (e.g., dG-C8-ANP) Acetoxy->DNA_Adduct Covalent Binding Mutation Mutation DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Strain 1. Salmonella Strain (e.g., TA98, His-) Mix 4. Mix Strain, Compound, and S9 Strain->Mix Test_Compound 2. Test Compound (DNP Isomer) Test_Compound->Mix S9_Mix 3. S9 Mix (optional) (Metabolic Activation) S9_Mix->Mix Top_Agar 5. Add to Top Agar Mix->Top_Agar Plate 6. Pour onto Minimal Glucose Agar Plate Top_Agar->Plate Incubate 7. Incubate at 37°C for 48-72h Plate->Incubate Count 8. Count Revertant Colonies (His+) Incubate->Count Compare 9. Compare to Control Count->Compare Result Mutagenic Potential Compare->Result P32_Postlabeling_Workflow cluster_prep DNA Preparation cluster_labeling Labeling cluster_analysis Analysis DNA_Isolation 1. Isolate DNA from Tissue/Cells Digestion 2. Enzymatic Digestion to 3'-Mononucleotides DNA_Isolation->Digestion Enrichment 3. Adduct Enrichment (e.g., Nuclease P1) Digestion->Enrichment Labeling 4. 5'-Labeling with [γ-³²P]ATP (T4 Polynucleotide Kinase) Enrichment->Labeling Separation 5. Separation of Labeled Adducts (e.g., TLC, HPLC) Labeling->Separation Detection 6. Detection and Quantification (Autoradiography, Scintillation) Separation->Detection Result DNA Adduct Levels Detection->Result

References

1-Nitropyrene vs. 1,8-Dinitropyrene: A Comparative Toxicity Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 1-nitropyrene (B107360) (1-NP) and 1,8-dinitropyrene (1,8-DNP), two nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) of significant environmental and health concern. This document summarizes key experimental data on their mutagenicity, carcinogenicity, genotoxicity, and cytotoxicity, and details the underlying metabolic activation and signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the comparative toxicity of 1-nitropyrene and this compound.

Table 1: Comparative Mutagenicity in Salmonella typhimurium (Ames Test)
CompoundStrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
1-NitropyreneTA98-~15[1]
This compoundTA98-~10,500[1]
1-NitropyreneTA98NR-Significantly Reduced[2]
This compoundTA98NR-Slightly Reduced[1]
This compoundTA98/1,8-DNP6-Greatly Reduced[1]

TA98NR is a nitroreductase-deficient strain. TA98/1,8-DNP6 is an O-acetyltransferase-deficient strain.

Table 2: Comparative Carcinogenicity in Animal Models
CompoundSpecies/StrainRoute of AdministrationDoseTumor IncidenceReference
1-NitropyreneWeanling female CD ratsIntraperitoneal injection10 µmol/animal/week for 4 weeksWeak carcinogenic potential for mammary gland[3]
This compoundWeanling female CD ratsIntraperitoneal injection10 µmol/animal/week for 4 weeksPotent carcinogen for mammary gland[3]
This compoundMale BALB/c miceSubcutaneous injection0.05 mg/week for 20 weeks40% (6/15) developed subcutaneous tumors[4][5]
Table 3: Comparative Genotoxicity (DNA Adduct Formation)
CompoundSystemMajor Adduct(s)Adduct LevelsReference
1-NitropyreneRat mammary tissue and liverN-(deoxyguanosin-8-yl)-1-aminopyrene (minor), other unidentified major adducts1.08 adducts/10⁹ nucleotides (gills, 500 µM, 48h)[6]
This compoundRat liver and mammary glandN-(deoxyguanosin-8-yl)-1-amino-8-nitropyreneDetected as the major DNA adduct[4]
This compoundBEAS-2B cellsDNA adducts detected-[7]
Table 4: Comparative Cytotoxicity
CompoundCell LineAssayEndpointValueReference
1-NitropyreneHepa1c1c7Not specifiedCell DeathNo significant cell death after 24h[7]
This compoundHepa1c1c7Not specifiedCell DeathDid not induce significant cell death after 24h[7]
1,3-Dinitropyrene (B1214572)Hepa1c1c7Hoechst/PI stainingApoptosis/NecrosisConcentration-dependent increase from 3 µM at 24h[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium, is measured.

  • Procedure:

    • Bacterial Strains: S. typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used. For nitroarenes, nitroreductase-deficient (e.g., TA98NR) and O-acetyltransferase-deficient (e.g., TA98/1,8-DNP6) strains are also employed to elucidate metabolic activation pathways.

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with enzyme inducers. This mimics mammalian metabolism.

    • Exposure: A top agar (B569324) containing a trace amount of histidine (to allow for a few cell divisions) is mixed with the bacterial culture, the test compound at various concentrations, and with or without the S9 mix. This mixture is then poured onto a minimal glucose agar plate.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8][9][10]

In Vitro Micronucleus Assay

This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

  • Procedure:

    • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured in appropriate media.

    • Exposure: Cells are treated with the test compound at various concentrations, with and without S9 metabolic activation, for a defined period.

    • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000 binucleated cells per treatment group.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Treatment: Cells are exposed to the test compound at various concentrations for a specified period.

    • MTT Addition: The MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C.

    • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[11][12][13]

32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

  • Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled with 32P, separated by chromatography, and quantified.

  • Procedure:

    • DNA Isolation and Digestion: DNA is isolated from cells or tissues and digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

    • Adduct Enrichment: The adducted nucleotides can be enriched using methods like nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.

    • 32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.

    • Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[14][15][16]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

metabolic_activation cluster_1NP 1-Nitropyrene Metabolic Activation cluster_18DNP This compound Metabolic Activation 1-NP 1-NP 1-NOP 1-Nitrosopyrene 1-NP->1-NOP Nitroreduction (Nitroreductases) N-OH-1-AP N-hydroxy-1-aminopyrene 1-NOP->N-OH-1-AP Nitroreduction DNA_Adduct_1NP N-(deoxyguanosin-8-yl)- 1-aminopyrene N-OH-1-AP->DNA_Adduct_1NP Reacts with DNA 1,8-DNP 1,8-DNP 1-nitro-8-nitrosopyrene 1-nitro-8-nitrosopyrene 1,8-DNP->1-nitro-8-nitrosopyrene Nitroreduction (Nitroreductases) N-hydroxy-1-amino-8-nitropyrene N-hydroxy-1-amino-8-nitropyrene 1-nitro-8-nitrosopyrene->N-hydroxy-1-amino-8-nitropyrene Nitroreduction N-acetoxy-1-amino-8-nitropyrene N-acetoxy-1-amino-8-nitropyrene N-hydroxy-1-amino-8-nitropyrene->N-acetoxy-1-amino-8-nitropyrene O-acetylation (O-acetyltransferases) Nitrenium_Ion Nitrenium Ion N-acetoxy-1-amino-8-nitropyrene->Nitrenium_Ion DNA_Adduct_18DNP N-(deoxyguanosin-8-yl)- 1-amino-8-nitropyrene Nitrenium_Ion->DNA_Adduct_18DNP Reacts with DNA

Caption: Metabolic activation pathways of 1-nitropyrene and this compound.

p53_pathway cluster_1NP_p53 1-Nitropyrene Induced Genotoxicity and p53 Response cluster_18DNP_p53 This compound and Evasion of Apoptosis 1-NP_Metabolites 1-NP Metabolites DNA_Damage DNA Damage (Adducts) 1-NP_Metabolites->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_phos p53 Phosphorylation (Activation) ATM_ATR->p53_phos p21 p21 Expression p53_phos->p21 Apoptosis Apoptosis p53_phos->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest 1,8-DNP_Metabolites 1,8-DNP Metabolites Extensive_DNA_Damage Extensive DNA Damage 1,8-DNP_Metabolites->Extensive_DNA_Damage p53_inactivation Inactivation of p53 Pro-apoptotic Function (Non-mutagenic event) Extensive_DNA_Damage->p53_inactivation No_Apoptosis Apoptosis Evasion p53_inactivation->No_Apoptosis Survival_with_Damage Cell Survival with DNA Damage No_Apoptosis->Survival_with_Damage

Caption: Comparative effects on the p53 signaling pathway.

experimental_workflow Start Start Cell_Culture Cell/Bacterial Culture Start->Cell_Culture Exposure Exposure to 1-NP or 1,8-DNP (with/without S9) Cell_Culture->Exposure Incubation Incubation Exposure->Incubation Assay Specific Assay (Ames, Micronucleus, MTT, etc.) Incubation->Assay Data_Acquisition Data Acquisition (Colony counting, Microscopy, Absorbance) Assay->Data_Acquisition Analysis Data Analysis and Comparison Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro toxicity testing.

References

A Comparative Analysis of DNA Adduct Profiles: 1,8-Dinitropyrene Versus Other Nitro-PAHs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA adduct profiles of 1,8-dinitropyrene and other notable nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including 1-nitropyrene (B107360) and 1,6-dinitropyrene (B1200346). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the genotoxicity and metabolic activation of these compounds.

Executive Summary

This compound is a potent mutagen and carcinogen, primarily due to its efficient metabolic activation to reactive intermediates that form covalent bonds with DNA, creating DNA adducts. The predominant adduct formed by this compound is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. While direct quantitative comparisons of adduct levels across different nitro-PAHs under identical experimental conditions are limited in the published literature, available data suggests that dinitropyrenes, including 1,8-DNP, are more potent genotoxins than mononitropyrenes like 1-nitropyrene. This is attributed to more efficient nitroreduction and subsequent O-acetylation of the N-hydroxy arylamine intermediates, leading to highly reactive species that readily damage DNA.

Comparative DNA Adduct Data

The following table summarizes the primary DNA adducts identified for this compound and other selected nitro-PAHs. It is important to note that direct quantitative comparisons of adduct levels can be misleading unless conducted in the same biological system and under identical exposure conditions.

Nitro-PAHMajor DNA Adduct(s)Target NucleobaseAdduct Levels (adducts/10⁹ nucleotides)Reference System
This compound N-(deoxyguanosin-8-yl)-1-amino-8-nitropyreneDeoxyguanosine (dG)Data not directly comparable; noted to cause extensive DNA damage.[1]Rat liver and mammary gland[1]
1,6-Dinitropyrene N-(deoxyguanosin-8-yl)-1-amino-6-nitropyreneDeoxyguanosine (dG)Detected in various rat tissues, with the highest levels in the bladder.[2]Rat liver, kidney, bladder, mammary gland[2]
1-Nitropyrene N-(deoxyguanosin-8-yl)-1-aminopyreneDeoxyguanosine (dG)0.59 - 7.18Freshwater mussel (Dreissena polymorpha) gills and digestive glands[3]
2-Nitrofluorene N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-2-AF), C3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-2-AAF)Deoxyguanosine (dG)Not specifiedIn vivo studies

Metabolic Activation Pathways

The genotoxicity of nitro-PAHs is contingent upon their metabolic activation to electrophilic intermediates capable of reacting with DNA. The primary pathway involves the reduction of a nitro group to a nitroso derivative, which is further reduced to a reactive N-hydroxy arylamine. For dinitropyrenes, this intermediate can be further activated by O-acetylation to form a highly reactive N-acetoxy arylamine, which readily forms DNA adducts.

MetabolicActivation cluster_18DNP This compound Activation cluster_1NP 1-Nitropyrene Activation 1,8-DNP 1,8-DNP 1-Nitro-8-nitrosopyrene 1-Nitro-8-nitrosopyrene 1,8-DNP->1-Nitro-8-nitrosopyrene Nitroreductase N-Hydroxy-1-amino-8-nitropyrene N-Hydroxy-1-amino-8-nitropyrene 1-Nitro-8-nitrosopyrene->N-Hydroxy-1-amino-8-nitropyrene Nitroreductase N-Acetoxy-1-amino-8-nitropyrene N-Acetoxy-1-amino-8-nitropyrene N-Hydroxy-1-amino-8-nitropyrene->N-Acetoxy-1-amino-8-nitropyrene O-Acetyltransferase DNA_Adduct_18DNP N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene N-Acetoxy-1-amino-8-nitropyrene->DNA_Adduct_18DNP Reacts with dG in DNA 1-NP 1-NP 1-Nitrosopyrene 1-Nitrosopyrene 1-NP->1-Nitrosopyrene Nitroreductase N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitrosopyrene->N-Hydroxy-1-aminopyrene Nitroreductase DNA_Adduct_1NP N-(deoxyguanosin-8-yl)-1-aminopyrene N-Hydroxy-1-aminopyrene->DNA_Adduct_1NP Reacts with dG in DNA

Metabolic activation of this compound and 1-Nitropyrene.

Experimental Protocols

The two primary methods for the analysis of nitro-PAH DNA adducts are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

This highly sensitive method allows for the detection of very low levels of DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducts are then enriched and radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The labeled adducts are separated by chromatography and quantified by their radioactivity.

Detailed Protocol:

  • DNA Isolation: Isolate high molecular weight DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

  • Enzymatic Digestion:

    • To 10 µg of DNA in a microcentrifuge tube, add a solution of micrococcal nuclease and spleen phosphodiesterase.

    • Incubate at 37°C for 3-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment (Nuclease P1 Method):

    • Add nuclease P1 to the DNA digest.

    • Incubate at 37°C for 30-60 minutes. Nuclease P1 dephosphorylates normal nucleotides to deoxynucleosides, while bulky aromatic adducts are resistant, effectively enriching the adducted nucleotides.

  • ³²P-Labeling:

    • To the enriched adducts, add a labeling mixture containing T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.

    • Incubate at 37°C for 30-45 minutes.

  • Chromatographic Separation:

    • Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

    • Develop the chromatogram in multiple dimensions using different salt solutions to resolve the adducts from excess ATP and normal nucleotides.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film.

    • Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are calculated relative to the total amount of DNA analyzed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural information for DNA adducts.

Principle: DNA is hydrolyzed to nucleosides. The resulting mixture is separated by high-performance liquid chromatography (HPLC), and the adducts are detected and quantified by a tandem mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

Detailed Protocol:

  • DNA Isolation: Isolate DNA as described for the ³²P-postlabeling assay.

  • Enzymatic Hydrolysis:

    • To 10-50 µg of DNA, add a cocktail of enzymes including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

    • Incubate at 37°C for 2-4 hours to completely hydrolyze the DNA into deoxynucleosides.

  • Sample Cleanup:

    • Remove proteins by precipitation with a solvent like acetonitrile (B52724) or by using a solid-phase extraction (SPE) cartridge.

    • Dry the sample under vacuum and reconstitute in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted analysis. The precursor ion will be the protonated molecular ion of the specific adduct, and the product ion will typically be the protonated aglycone (the nitro-PAH moiety with the purine (B94841) base) after the neutral loss of the deoxyribose sugar.

  • Quantification:

    • Generate a calibration curve using synthetic standards of the specific DNA adducts.

    • Quantify the adducts in the sample by comparing their peak areas to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Experimental Workflow and Signaling Pathway Diagrams

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Adduct Analysis Tissue_Cells Tissue or Cell Sample DNA_Isolation DNA Isolation Tissue_Cells->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis to Nucleosides/Nucleotides DNA_Isolation->DNA_Hydrolysis 32P_Postlabeling 32P-Postlabeling DNA_Hydrolysis->32P_Postlabeling LC_MSMS LC-MS/MS DNA_Hydrolysis->LC_MSMS Enrichment Adduct Enrichment (Nuclease P1) 32P_Postlabeling->Enrichment HPLC HPLC Separation LC_MSMS->HPLC Labeling 32P-Labeling Enrichment->Labeling TLC TLC Separation Labeling->TLC Quant_32P Quantification (Autoradiography) TLC->Quant_32P MSMS Tandem MS Detection HPLC->MSMS Quant_MS Quantification (MRM) MSMS->Quant_MS

General experimental workflow for DNA adduct analysis.

Conclusion

This compound is a highly genotoxic compound that forms characteristic DNA adducts, primarily at the C8 position of deoxyguanosine, following metabolic activation via nitroreduction and O-acetylation. While direct quantitative comparisons with other nitro-PAHs are challenging due to variations in experimental systems, the available evidence strongly suggests that dinitropyrenes are more potent inducers of DNA damage than their mononitro counterparts. The choice of analytical method, either the highly sensitive ³²P-postlabeling assay or the structurally informative LC-MS/MS technique, will depend on the specific research question and the required level of sensitivity and specificity. Further research is needed to establish a more comprehensive and directly comparable quantitative dataset of DNA adduct formation by various nitro-PAHs in relevant biological models.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 1,8-Dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and environmental samples, is critical for toxicological studies and human exposure assessment.[1][2] This guide provides a comparative overview of validated analytical methods for the quantification of 1,8-DNP, with a focus on their performance characteristics and experimental protocols. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most common techniques employed for the trace analysis of 1,8-DNP.

MethodIonization TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-MS/MS Atmospheric Pressure Photoionization (APPI)0.5 pg on column10 pg/100 µL plasmaNot Reported105%9%[3]
HPLC-MS/MS Electrospray Ionization (ESI)Not effective for ionizationNot effective for ionizationNot ReportedNot ReportedNot Reported[3]
HPLC-MS/MS Atmospheric Pressure Chemical Ionization (APCI)Less sensitive than APPILess sensitive than APPINot ReportedNot ReportedNot Reported[3]
GC-MS/MS Electron Impact (EI)0.082 µg/LNot Reported>0.995Not Reported0.248%[4]

Note: The data for GC-MS/MS is for 1-nitropyrene (B107360) from a general method for nitro-PAHs, as specific validated performance data for this compound was not available in the search results. This data is included to provide a general performance expectation for the technique.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical workflow for the validation of an analytical method and a comparison of the key performance characteristics of the analytical techniques discussed.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Application Define_Scope Define Analytical Scope (Analyte, Matrix, Concentration Range) Select_Method Select Analytical Method (e.g., HPLC-MS/MS, GC-MS/MS) Define_Scope->Select_Method Develop_Protocol Develop Initial Protocol (Sample Prep, Instrument Parameters) Select_Method->Develop_Protocol Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity / Selectivity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Validation_Report Validation Report Robustness->Validation_Report QC_Checks Ongoing QC Checks Routine_Analysis->QC_Checks

Caption: General workflow for analytical method validation.

Performance_Comparison cluster_HPLC HPLC-MS/MS cluster_GC GC-MS/MS Title Performance Comparison: 1,8-DNP Quantification HPLC_Sensitivity High Sensitivity (pg level) HPLC_Selectivity High Selectivity HPLC_Sensitivity->HPLC_Selectivity HPLC_Matrix Matrix Effects can be an issue HPLC_Selectivity->HPLC_Matrix HPLC_Ionization Ionization efficiency is key (APPI > APCI > ESI) HPLC_Matrix->HPLC_Ionization HPLC_Matrix->Comparison GC_Sensitivity High Sensitivity (ng/L level) GC_Selectivity High Selectivity GC_Sensitivity->GC_Selectivity GC_Derivatization Derivatization may be needed for some compounds GC_Selectivity->GC_Derivatization GC_Volatility Analyte must be volatile and thermally stable GC_Derivatization->GC_Volatility GC_Derivatization->Comparison Conclusion Method choice depends on specific application needs Comparison->Conclusion

Caption: Comparison of HPLC-MS/MS and GC-MS/MS performance.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. The following are generalized protocols for HPLC-MS/MS and GC-MS/MS based on established methods for nitro-PAHs.

1. HPLC-MS/MS Method for this compound Quantification

This protocol is based on the findings of a comparative study on different ionization sources for dinitropyrene (B1228942) analysis.[3]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated 1,8-DNP).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: A system capable of delivering gradients at low flow rates.

    • Column: A normal-phase column (e.g., silica-based).

    • Mobile Phase: A gradient of n-hexane and an alcohol (e.g., isopropanol).

    • Flow Rate: Typically in the range of 200-500 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Photoionization (APPI).

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,8-DNP and the internal standard.

  • Method Validation Parameters:

    • Linearity: Prepare calibration standards in the expected concentration range and analyze to establish a calibration curve. A coefficient of determination (R²) of ≥ 0.99 is desirable.[5]

    • Accuracy and Precision: Analyze spiked control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within 80-120%, and precision (RSD) should be ≤ 15%.[6]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is often defined as the lowest point on the calibration curve that meets accuracy and precision criteria.[5]

2. GC-MS/MS Method for this compound Quantification

This protocol is a generalized procedure based on methods for other nitro-PAHs.[4]

  • Sample Preparation (e.g., Particulate Matter):

    • Extract the sample with a suitable solvent (e.g., dichloromethane:acetone 1:1) using ultrasonication or Soxhlet extraction.[4]

    • Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

    • Add an internal standard (e.g., a deuterated PAH).

    • Evaporate the solvent and reconstitute in a suitable solvent for injection.

  • Chromatographic Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure separation of 1,8-DNP from other isomers and matrix components.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,8-DNP and the internal standard.

  • Method Validation Parameters:

    • Follow the same validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) as described for the HPLC-MS/MS method. The acceptance criteria are generally similar.[7]

Both HPLC-MS/MS with an APPI source and GC-MS/MS are powerful techniques for the sensitive and selective quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For biological matrices like plasma, HPLC-MS/MS with APPI has been shown to be highly effective.[3] For environmental samples, GC-MS/MS is a well-established and robust technique.[4] Rigorous method validation is crucial to ensure the reliability and accuracy of the generated data.

References

A Comparative Guide to the Mutagenicity of 1,8-Dinitropyrene: An Analysis of Inter-Laboratory Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mutagenicity of 1,8-dinitropyrene (1,8-DNP), a potent environmental mutagen. Due to the absence of a formal, multi-laboratory collaborative study with a unified protocol, this document synthesizes findings from various independent research publications. The objective is to offer a comprehensive overview of the existing data, highlight the experimental approaches used, and present the quantitative findings in a clear, comparative format.

I. Summary of Quantitative Mutagenicity Data

The mutagenic potency of 1,8-DNP has been evaluated in numerous studies, primarily utilizing the Ames test with various strains of Salmonella typhimurium and several mammalian cell lines. The data consistently demonstrates that 1,8-DNP is a powerful mutagen, particularly in bacterial systems.

Table 1: Comparative Mutagenicity of this compound in Bacterial Systems (Salmonella typhimurium)

StrainMetabolic Activation (S9)DoseResponse (Revertants/Plate or other unit)Reference
TA98WithoutNot specifiedPotent, direct-acting mutagen[1]
TA98WithoutNot specifiedStrong mutagenicity[2]
TA98With (rat liver S9)Not specifiedInhibition of mutagenicity[1]
TA98/1,8-DNP6 (O-acetyltransferase-deficient)WithoutNot specifiedMuch lower mutagenic activity compared to TA98[1][3]
TA98NR (nitroreductase-deficient)WithoutNot specifiedSimilar mutagenicity to TA98[3]

Table 2: Comparative Mutagenicity of this compound in Mammalian Cell Lines

Cell LineLocusTreatment ConditionsOutcomeReference
Chinese Hamster Ovary (CHO)hprt3-hour exposureClearly mutagenic[4][5]
Chinese Hamster V79hprt3-hour exposureNot detectably mutagenic[4][5]
Chinese Hamster V79Ouabain resistance48-hour exposureMutagenic[5]
Human Hepatoma (HepG2)hgprtNot specifiedNot mutagenic[6]

II. Experimental Protocols

The following sections detail the typical methodologies employed in the cited studies for assessing the mutagenicity of 1,8-DNP.

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the most common assay for evaluating the mutagenicity of 1,8-DNP.[7][8][9]

  • Principle: The assay measures the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.

  • Strains: Commonly used strains include TA98, which detects frameshift mutagens, and its derivatives TA98NR (deficient in 'classical' nitroreductase) and TA98/1,8-DNP6 (deficient in O-acetyltransferase).[10]

  • Procedure (Plate Incorporation Method):

    • Varying doses of 1,8-DNP (typically dissolved in a solvent like DMSO) are added to molten top agar (B569324).

    • The bacterial tester strain culture is added to the top agar.

    • For experiments with metabolic activation, a post-mitochondrial supernatant (S9 fraction) from the livers of Aroclor-1254 induced rats is included in the top agar along with necessary cofactors (e.g., NADP, G6P).

    • The mixture is poured onto minimal glucose agar plates and incubated for 48-72 hours at 37°C.

    • The number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

B. Mammalian Cell Mutagenicity Assays

  • Principle: These assays measure the induction of mutations at specific genetic loci in cultured mammalian cells, such as the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene.

  • Cell Lines: Chinese Hamster Ovary (CHO) and V79 cells are frequently used.[4][5]

  • General Procedure (e.g., HPRT Assay):

    • Cells are exposed to various concentrations of 1,8-DNP for a defined period (e.g., 3 to 48 hours).

    • After treatment, the cells are washed and cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

    • Cells are then replated in a selective medium containing a purine (B94841) analog (e.g., 6-thioguanine).

    • Normal cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.

    • The number of mutant colonies is counted to determine the mutation frequency.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates a generalized workflow for an inter-laboratory comparison of 1,8-DNP mutagenicity using the Ames test.

G cluster_prep Preparation Phase cluster_testing Testing Phase (in each laboratory) cluster_analysis Analysis Phase A Centralized Preparation of 1,8-DNP Sample B Distribution to Participating Laboratories A->B C Ames Test Protocol (Standardized) B->C D Data Collection (Revertant Counts) C->D E Data Submission to Coordinating Center D->E F Statistical Analysis & Inter-laboratory Comparison E->F G Final Report F->G

Caption: Generalized workflow for an inter-laboratory comparison study.

B. Signaling Pathway for Mutagenic Activation

The mutagenicity of 1,8-DNP is dependent on its metabolic activation. The following diagram outlines the key steps in this process within bacterial systems.

G DNP This compound Nitroso Nitroso Intermediate DNP->Nitroso Nitroreduction Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Further Reduction Nitronium Nitronium Ion (Active Electrophile) Hydroxylamino->Nitronium O-Acetylation DNA_Adduct DNA Adduct Formation Nitronium->DNA_Adduct Reacts with DNA Mutation Frameshift Mutation DNA_Adduct->Mutation

Caption: Metabolic activation pathway of this compound in bacteria.

IV. Discussion and Conclusion

The available data from multiple laboratories, although not from a single coordinated study, consistently demonstrate that this compound is a potent mutagen. Its activity is particularly pronounced in bacterial systems and is dependent on metabolic activation through nitroreduction and O-acetylation.[1][2][3] The difference in mutagenicity observed between CHO and V79 cells suggests that the metabolic capabilities of the test system are a critical factor in determining the genotoxic outcome.[4][5] Specifically, the presence of N-acetyltransferase activity in CHO cells may contribute to their higher sensitivity to 1,8-DNP.[5] The lack of mutagenicity in HepG2 cells, despite their metabolic competence, suggests that other cellular pathways may be involved in the detoxification or lack of activation of 1,8-DNP in this human cell line.[6]

For future studies, a formal inter-laboratory comparison using a standardized protocol would be invaluable for establishing a more precise quantitative understanding of 1,8-DNP's mutagenic potency and for validating reliable testing methodologies. Researchers and drug development professionals should consider the metabolic competence of their chosen test systems when evaluating the potential genotoxicity of nitroaromatic compounds.

References

A Comparative Guide to the Cross-Species Metabolism of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of 1,8-dinitropyrene (1,8-DNP), a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon, across different species. Understanding these species-specific metabolic differences is crucial for accurate risk assessment and the development of effective therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of 1,8-DNP's biological fate.

Cross-Species Comparison of this compound Metabolism

The metabolism of 1,8-DNP primarily involves the reduction of its nitro groups, a critical activation step leading to the formation of DNA-reactive metabolites. Significant variations in the enzymes responsible for this bioactivation and the resulting metabolic profiles have been observed across different species.

Quantitative Data Summary

The following tables summarize the available quantitative data on the key enzymes and metabolites involved in 1,8-DNP metabolism.

Table 1: Kinetic Parameters of Human Aldo-Keto Reductases (AKRs) in this compound Nitroreduction

EnzymeKm (µM)[1]kcat (min⁻¹)[1]kcat/Km (min⁻¹µM⁻¹)[1]
AKR1C11.8 ± 0.40.73 ± 0.050.41 ± 0.07
AKR1C22.5 ± 0.60.58 ± 0.060.23 ± 0.04
AKR1C31.2 ± 0.20.96 ± 0.050.80 ± 0.10

Table 2: Major Metabolites of this compound Identified in Different Species

SpeciesMetaboliteLocation FoundKey Enzymes Involved
Rat 1-Amino-8-nitropyreneFeces[2]Gut microflora nitroreductases[2]
1,8-DiaminopyreneFeces[2]Gut microflora nitroreductases[2]
N-Acetyl-1-amino-8-nitropyreneFeces[2]N-Acetyltransferases
N,N'-Diacetyl-1,8-diaminopyreneFeces[2]N-Acetyltransferases
Human 1-Amino-8-nitropyreneIn vitro (lung cells)[1]Aldo-Keto Reductases (AKR1C1, 1C2, 1C3)[1]
Mouse Data on specific metabolites of 1,8-DNP are limited. However, studies on the related 1-nitropyrene (B107360) suggest that liver microsomes are capable of both nitroreduction and ring oxidation.-Cytochrome P450, Nitroreductases

Metabolic Pathways

The primary metabolic activation pathway for 1,8-DNP is the sequential reduction of its two nitro groups. This process, primarily carried out by nitroreductases, leads to the formation of highly reactive hydroxylamine (B1172632) intermediates that can bind to DNA, leading to mutations and potentially cancer. In some species, particularly in the gut, acetylation of the reduced amino groups also plays a significant role.

metabolic_pathway cluster_species Cross-Species Metabolism of this compound This compound This compound 1-Nitro-8-nitrosopyrene 1-Nitro-8-nitrosopyrene This compound->1-Nitro-8-nitrosopyrene Nitroreductases (e.g., Human AKRs, Rat Gut Flora) N-Hydroxy-1-amino-8-nitropyrene N-Hydroxy-1-amino-8-nitropyrene 1-Nitro-8-nitrosopyrene->N-Hydroxy-1-amino-8-nitropyrene 1-Amino-8-nitropyrene 1-Amino-8-nitropyrene 1,8-Diaminopyrene 1,8-Diaminopyrene 1-Amino-8-nitropyrene->1,8-Diaminopyrene Further Nitroreduction N-Acetyl-1-amino-8-nitropyrene N-Acetyl-1-amino-8-nitropyrene 1-Amino-8-nitropyrene->N-Acetyl-1-amino-8-nitropyrene N-Acetyltransferase N-Hydroxy-1-amino-8-nitropyrene->1-Amino-8-nitropyrene Nitrenium Ion Nitrenium Ion N-Hydroxy-1-amino-8-nitropyrene->Nitrenium Ion O-Acetylation (in some species) DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts N,N'-Diacetyl-1,8-diaminopyrene N,N'-Diacetyl-1,8-diaminopyrene 1,8-Diaminopyrene->N,N'-Diacetyl-1,8-diaminopyrene N-Acetyltransferase

Metabolic activation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cross-species metabolism of this compound.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of 1,8-DNP in liver microsomes from different species (e.g., human, rat, mouse).

Materials:

  • This compound (substrate)

  • Liver microsomes (from human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for quantification)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify the remaining 1,8-DNP and its metabolites.

experimental_workflow cluster_workflow In Vitro Metabolism Assay Workflow Prepare_Incubation_Mixture Prepare Incubation Mixture (Buffer, NADPH system, Microsomes) Pre_incubation Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_incubation Add_Substrate Add this compound Pre_incubation->Add_Substrate Incubate Incubate at 37°C (Collect aliquots at time points) Add_Substrate->Incubate Quench_Reaction Quench with Acetonitrile + Internal Standard Incubate->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS/MS Centrifuge->Analyze

Workflow for in vitro metabolism assay.
HPLC Method for Metabolite Analysis

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • Detection: UV detector (at a wavelength suitable for detecting nitropyrenes and their metabolites, e.g., 254 nm or 380 nm) or a fluorescence detector for enhanced sensitivity. For definitive identification and quantification, a mass spectrometer is recommended.

Gradient Elution Example:

A typical gradient might start with a lower percentage of acetonitrile (e.g., 30-40%) and increase to a higher percentage (e.g., 90-100%) over 20-30 minutes to elute metabolites of varying polarities.

Concluding Remarks

The metabolism of this compound exhibits significant species-dependent differences, particularly in the enzymes responsible for its metabolic activation. Human aldo-keto reductases have been identified as key enzymes in the nitroreduction of 1,8-DNP, while in rats, the gut microflora plays a crucial role in its metabolism. These variations underscore the importance of using appropriate experimental models and considering species-specific metabolic pathways when assessing the carcinogenic risk of 1,8-DNP to humans. Further research is needed to obtain more comprehensive quantitative data on the metabolism of 1,8-DNP in various species to refine these comparative analyses.

References

A Comparative Analysis of the Carcinogenic Potential of 1,8-Dinitropyrene and Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the carcinogenic risks of two potent environmental mutagens. This document provides a detailed comparison of the carcinogenic potential of 1,8-dinitropyrene (1,8-DNP) and the well-characterized polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B130552) (B[a]P). Quantitative data from carcinogenicity and mutagenicity studies are presented, alongside detailed experimental protocols and visual representations of their metabolic activation pathways.

Executive Summary

Benzo[a]pyrene, a product of incomplete combustion of organic materials, is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC). In contrast, this compound, a component of diesel exhaust, is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. While both compounds are potent mutagens that form DNA adducts upon metabolic activation, their potencies and mechanisms of action differ significantly. This guide aims to provide a clear and objective comparison to aid in risk assessment and further research.

Data Presentation: Quantitative Comparison of Carcinogenic and Mutagenic Potential

The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the carcinogenic and mutagenic potencies of this compound and Benzo[a]pyrene.

Table 1: Comparative Tumorigenicity in Animal Models

Species/StrainRoute of AdministrationCompoundDoseTumor IncidenceTumor TypeReference
Mouse (BALB/c) SubcutaneousThis compound0.05 mg/week for 20 weeks6/15 (40%)Malignant fibrous histiocytoma[1]
Benzo[a]pyrene0.05 mg/week for 20 weeks15/15 (100%)Malignant fibrous histiocytoma[1]
Mouse (Newborn) IntraperitonealThis compound200 nmol (total)16% (males)Liver tumors[2]
Benzo[a]pyrene560 nmol (total)49% (males)Liver tumors[2]
Rat (F344) Intrapulmonary1,6-Dinitropyrene (B1200346)0.03 mg13/31 (42%)Undifferentiated neoplasms[3]
Benzo[a]pyrene0.03 mg1/29 (3%)Squamous cell carcinomas[3]
1,6-Dinitropyrene0.1 mg22/26 (85%)Undifferentiated neoplasms[3]
Benzo[a]pyrene0.1 mg7/30 (23%)Squamous cell carcinomas[3]
Rat (CD) Subcutaneous1-Nitropyrene**100 µmol/kg/week for 8 weeks28% (females)Sarcomas at injection site[4]
47% (females)Mammary adenocarcinomas[4]

*Data for 1,6-Dinitropyrene is included as a close structural analogue of 1,8-DNP and for direct comparison with B[a]P in the same study. **Data for 1-Nitropyrene is included to provide context on the carcinogenicity of a related nitro-PAH.

Table 2: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium)

StrainMetabolic Activation (S9)CompoundResultReference
TA98 -This compoundPotent mutagen (frameshift)[1]
TA98 +Benzo[a]pyrenePotent mutagen (frameshift)[1]
TA100 +Benzo[a]pyreneMutagenic (base-pair substitution)[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Rodent Carcinogenicity Bioassay (Subcutaneous Injection Model)

This protocol is a generalized representation based on standard practices and specific study designs.

  • Animal Model: Male BALB/c mice, typically 6-8 weeks old at the start of the study.

  • Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum of one week of acclimation is required before the start of the experiment.

  • Test Substance Preparation: this compound and Benzo[a]pyrene are dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO), to the desired concentration.

  • Dosing Regimen: A volume of 0.1 mL of the test solution is administered via subcutaneous injection in the interscapular region. In the study by Otofuji et al. (1987), injections were given once a week for 20 weeks.[1]

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly. The injection site is palpated weekly to monitor for tumor development.

  • Termination and Necropsy: The study is terminated at a predetermined time point (e.g., 60 weeks). All animals are subjected to a complete necropsy. Tumors at the injection site and in other organs are excised, and their dimensions are recorded.

  • Histopathology: Tissues, particularly the tumors and major organs, are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines the general procedure for the Ames test, a widely used method for assessing mutagenicity.

  • Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

  • Metabolic Activation (S9 Mix): For compounds that require metabolic activation to become mutagenic (like B[a]P), a liver homogenate fraction (S9) from Aroclor 1254-induced rats is added to the test system. This mix contains cytochrome P450 enzymes that can metabolize the test compound.

  • Test Procedure (Plate Incorporation Method):

    • A small amount of the test compound at various concentrations is added to molten top agar (B569324) containing a trace amount of histidine and biotin.

    • The appropriate bacterial tester strain and, if required, the S9 mix are added to the top agar.

    • The mixture is poured onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

DNA Adduct Analysis (³²P-Postlabeling)

This highly sensitive method is used to detect and quantify DNA adducts, which are pieces of the carcinogen covalently bound to DNA.

  • DNA Isolation: DNA is isolated from the target tissue of animals treated with the test compound or from cells exposed in vitro.

  • DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): To increase the sensitivity for detecting low levels of adducts, normal (unmodified) nucleotides can be removed using techniques like nuclease P1 digestion or butanol extraction.

  • ³²P-Labeling: The DNA adducts are then radioactively labeled at the 5'-hydroxyl group by incubating them with [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The TLC plates are exposed to a phosphor screen or X-ray film to visualize the radioactive adduct spots. The amount of radioactivity in each spot is quantified using a phosphorimager or by scintillation counting of the excised spots. The level of DNA adducts is typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Signaling Pathways and Experimental Workflows

The carcinogenic effects of both this compound and Benzo[a]pyrene are initiated by their metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The following diagrams illustrate these pathways and a typical experimental workflow.

Metabolic_Activation_of_Benzo_a_pyrene BaP Benzo[a]pyrene BaP_7_8_epoxide Benzo[a]pyrene-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1, CYP1B1 BaP_7_8_dihydrodiol Benzo[a]pyrene-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_dihydrodiol Epoxide Hydrolase BPDE Benzo[a]pyrene-7,8-diol-9,10-epoxide (Ultimate Carcinogen) BaP_7_8_dihydrodiol->BPDE CYP1A1, CYP1B1 DNA_adduct DNA Adducts BPDE->DNA_adduct Mutation Mutation DNA_adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of Benzo[a]pyrene.

Metabolic_Activation_of_1_8_Dinitropyrene DNP This compound Nitroso 1-Nitro-8-nitrosopyrene DNP->Nitroso Nitroreductase Hydroxylamine N-Hydroxy-1-amino-8-nitropyrene Nitroso->Hydroxylamine Nitroreductase Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium O-acetylation (optional) DNA_adduct DNA Adducts Nitrenium->DNA_adduct Mutation Mutation DNA_adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of this compound.

Carcinogenicity_Testing_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays cluster_Analysis Data Analysis and Evaluation Ames Ames Test (Mutagenicity) Dose_Response Dose-Response Analysis Ames->Dose_Response Adduct_in_vitro DNA Adduct Formation (Cell Culture) Adduct_in_vitro->Dose_Response Animal_Bioassay Animal Bioassay (Tumorigenicity) Animal_Bioassay->Dose_Response Adduct_in_vivo DNA Adduct Formation (Animal Tissues) Adduct_in_vivo->Dose_Response Potency Carcinogenic Potency Comparison Dose_Response->Potency Risk Risk Assessment Potency->Risk

Caption: General workflow for evaluating carcinogenic potential.

Conclusion

This comparative guide demonstrates that while both this compound and benzo[a]pyrene are potent genotoxic agents, their carcinogenic potencies can vary depending on the experimental model and endpoint. Benzo[a]pyrene generally exhibits higher tumorigenicity in several models, consistent with its IARC Group 1 classification. However, dinitropyrenes, including 1,8-DNP, are potent mutagens and can induce tumors at significant rates, highlighting their carcinogenic risk. The distinct metabolic activation pathways for these compounds underscore the importance of considering specific enzymatic processes when evaluating the carcinogenicity of different chemical classes. The provided data and protocols serve as a valuable resource for researchers in toxicology, pharmacology, and drug development for informed decision-making and the design of future studies.

References

A Comparative Guide to the Structure-Activity Relationship of Dinitropyrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic and carcinogenic properties of dinitropyrene (B1228942) (DNP) isomers, focusing on the structure-activity relationships that drive their biological effects. Dinitropyrenes are potent mutagens and carcinogens found in diesel exhaust and other combustion products. Understanding the differences in their activity is crucial for risk assessment and the development of strategies to mitigate their harmful effects.

Executive Summary

The position of the nitro groups on the pyrene (B120774) ring system dramatically influences the mutagenic and carcinogenic potential of dinitropyrene isomers. This guide synthesizes experimental data to compare the activity of the most studied isomers: 1,3-dinitropyrene (B1214572) (1,3-DNP), 1,6-dinitropyrene (B1200346) (1,6-DNP), and 1,8-dinitropyrene (1,8-DNP). In general, the mutagenicity and carcinogenicity follow the order: 1,8-DNP > 1,6-DNP > 1,3-DNP. This differential activity is primarily attributed to variations in their metabolic activation pathways, particularly the efficiency of nitroreduction and subsequent O-acetylation, leading to the formation of DNA-reactive nitrenium ions.

Data Presentation

Mutagenicity of Dinitropyrene Isomers

The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemicals. The data below, compiled from various studies using Salmonella typhimurium strains TA98 and TA100, demonstrates the potent frameshift and base-pair substitution mutagenicity of DNP isomers. The activity is generally higher in the absence of an external metabolic activation system (S9 mix), indicating that bacterial nitroreductases are highly efficient at activating these compounds.

IsomerSalmonella StrainMetabolic ActivationMutagenic Potency (revertants/nmol)Reference
1,3-Dinitropyrene TA98-S92,300[1]
TA98+S93.7[1]
1,6-Dinitropyrene TA98-S91,200[1]
TA98+S90.7[1]
This compound TA98-S9500[1]
TA98+S92.1[1]

Note: The mutagenic potency can vary between studies depending on the specific experimental conditions.

Carcinogenicity of Dinitropyrene Isomers

Animal bioassays are essential for evaluating the carcinogenic potential of chemicals. The following table summarizes the results of a subcutaneous injection study in BALB/c mice, which highlights the difference in tumorigenicity between 1,3-DNP and 1,8-DNP.

IsomerAnimal ModelDosing RegimenTumor IncidenceTumor TypeReference
1,3-Dinitropyrene BALB/c mice0.05 mg/week for 20 weeks (subcutaneous)0/15-[2]
This compound BALB/c mice0.05 mg/week for 20 weeks (subcutaneous)6/15Malignant fibrous histiocytoma[2]
Benzo[a]pyrene (Positive Control) BALB/c mice0.05 mg/week for 20 weeks (subcutaneous)15/15Malignant fibrous histiocytoma[2]
DNA Adduct Formation

The genotoxicity of DNP isomers is initiated by the covalent binding of their reactive metabolites to DNA, forming DNA adducts. The primary adduct formed is N-(deoxyguanosin-8-yl)-aminopyrene. The levels of these adducts often correlate with the mutagenic and carcinogenic potency of the isomers.

IsomerSystemAdduct Level (adducts per 10^6 nucleotides)Reference
1,3-Dinitropyrene In vitro (rat liver cytosol + AcCoA)Lower than 1,6- and 1,8-DNP[3]
1,6-Dinitropyrene In vitro (rat liver cytosol + AcCoA)Higher than 1-nitropyrene[3]
This compound In vitro (rat liver cytosol + AcCoA)Higher than 1-nitropyrene[3]

Note: Quantitative in vivo data directly comparing the levels of specific adducts for all three isomers is limited.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Nitroaromatic Compounds

This protocol is a generalized procedure based on established methods for testing nitroaromatic compounds.[4][5][6]

1. Bacterial Strains:

  • Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. Strains deficient in specific nitroreductases or O-acetyltransferases can also be employed to investigate metabolic pathways.

2. Preparation of Test Compounds:

  • Dinitropyrene isomers are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions is then prepared.

3. Metabolic Activation (S9 Mix):

  • For assays including metabolic activation, a post-mitochondrial supernatant (S9 fraction) from the livers of Aroclor 1254-induced rats is used. The S9 mix is prepared by combining the S9 fraction with a cofactor solution containing NADP+ and glucose-6-phosphate.

4. Plate Incorporation Assay:

  • To 2.0 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or phosphate (B84403) buffer (for assays without S9).

  • The mixture is gently vortexed and poured onto the surface of a minimal glucose agar plate.

  • The plates are incubated in the dark at 37°C for 48-72 hours.

5. Data Analysis:

  • The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

Subcutaneous Carcinogenicity Bioassay in Mice

This protocol is based on the methodology used in the study by Otofuji et al. (1987).[2]

1. Animal Model:

  • Six-week-old male BALB/c mice are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

2. Test Substance Preparation and Administration:

  • The dinitropyrene isomer is suspended in a suitable vehicle, such as a mixture of dipalmitoyl lecithin, cholesterol, and trioctanoin.

  • A dose of 0.05 mg of the test substance in 0.1 mL of the vehicle is injected subcutaneously into the back of each mouse once a week for 20 weeks.

3. Observation and Tumor Monitoring:

  • The animals are observed daily for clinical signs of toxicity.

  • The injection site is palpated weekly to detect tumor formation. The size of any palpable tumors is measured.

  • The experiment is terminated at a predetermined time point (e.g., 60 weeks after the first injection).

4. Pathological Examination:

  • A complete necropsy is performed on all animals.

  • Tumors and any other abnormal tissues are collected, fixed in formalin, and processed for histopathological examination.

5. Data Analysis:

  • The incidence of tumors at the injection site is calculated for each group.

  • Statistical analysis (e.g., Fisher's exact test) is used to compare the tumor incidence between the treated and control groups.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Dinitropyrenes

The genotoxicity of dinitropyrenes is dependent on their metabolic activation to reactive electrophiles that can bind to DNA. The primary pathway involves the reduction of one of the nitro groups to a hydroxylamine, followed by O-esterification (e.g., acetylation) to form a reactive nitrenium ion.

Metabolic_Activation DNP Dinitropyrene (1,3- 1,6-, or 1,8-DNP) Nitroso Nitrosopyrene DNP->Nitroso Nitroreductase Hydroxylamine N-Hydroxy- aminopyrene Nitroso->Hydroxylamine Nitroreductase Ester N-Acetoxy- aminopyrene Hydroxylamine->Ester O-Acetyltransferase (OAT) Nitrenium Nitrenium Ion Ester->Nitrenium DNA_Adduct DNA Adduct (N-(deoxyguanosin-8-yl)-aminopyrene) Nitrenium->DNA_Adduct + DNA

Caption: Metabolic activation pathway of dinitropyrenes.

Ames Test Experimental Workflow

The following diagram illustrates the key steps involved in performing the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture Overnight culture of Salmonella typhimurium (e.g., TA98, TA100) Mix Combine bacteria, DNP solution, and S9 mix (or buffer) in molten top agar Bact_Culture->Mix Test_Compound Prepare dilutions of DNP isomer in DMSO Test_Compound->Mix S9_Prep Prepare S9 mix (for +S9 plates) S9_Prep->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze dose-response relationship and compare to control Count->Analyze

Caption: Workflow for the Ames mutagenicity test.

Conclusion

The structure of dinitropyrene isomers is a key determinant of their biological activity. The higher mutagenicity and carcinogenicity of 1,8-DNP and 1,6-DNP compared to 1,3-DNP are strongly linked to the efficiency of their metabolic activation. Specifically, the position of the nitro groups influences the susceptibility of the molecule to enzymatic nitroreduction and subsequent O-esterification, which ultimately dictates the extent of DNA adduct formation and the resulting genotoxic and carcinogenic effects. This comparative guide provides researchers with a valuable resource for understanding these structure-activity relationships and for designing future studies in the fields of toxicology and drug development.

References

Assessing the Contribution of 1,8-Dinitropyrene to the Mutagenicity of Diesel Exhaust: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diesel engine exhaust is a complex mixture of gases and particulate matter, recognized as a significant environmental pollutant and a human carcinogen. A substantial portion of the mutagenic and carcinogenic properties of diesel exhaust particles (DEPs) is attributed to the presence of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Among these, 1,8-dinitropyrene (1,8-DNP) is a potent mutagen. This guide provides a comparative assessment of the contribution of 1,8-DNP to the overall mutagenicity of diesel exhaust, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of this compound in Diesel Exhaust

The concentration of 1,8-DNP in diesel exhaust can vary depending on the engine type, operating conditions, and fuel composition. While it is present in smaller amounts compared to its less potent counterpart, 1-nitropyrene, its high mutagenic potency makes it a significant contributor to the overall biological activity of diesel exhaust.[1][2]

Quantitative Data Summary

The following tables summarize the concentration of 1,8-DNP found in various diesel exhaust particulate samples and its corresponding mutagenic activity, primarily determined by the Ames test.

Table 1: Concentration of this compound in Diesel Exhaust Particles (DEPs)

Engine Type1,8-DNP Concentration (ng/mg of particles)Reference
Heavy-duty diesel engine3.4Nakagawa et al., 1983[1]
Light-duty diesel engine (Engine 1)Not detectedNishioka et al., 1982[1]
Light-duty diesel engine (Engine 2)0.4Nishioka et al., 1982[1]
Light-duty diesel engine0.5 ± 0.3Salmeen et al., 1984[1]
Light-duty diesel engine0.7 ± 0.2Salmeen et al., 1984[1]
Light-duty diesel engine0.013Gibson, 1983[1]
Light-duty diesel engine0.025Gibson, 1983[1]
Average Diesel Engine Emissions61 pg/mgHayakawa et al., 1994[1]

Table 2: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium TA98)

Compound/MixtureMutagenic Potency (revertants/ng)NotesReference
This compoundHigh (Specific values vary across studies)Potent direct-acting frameshift mutagen.[1][3]IARC, 1989; Tokiwa et al., 1994[1]
1,6-DinitropyreneHigh (Similar to 1,8-DNP)Potent direct-acting frameshift mutagen.[3]Fifer et al., 1986[3]
1-NitropyreneLower than DNPsAccounts for a significant portion of total mutagenicity due to higher concentration.Claxton et al., 1992[4]
Diesel Exhaust Particulate ExtractVaries significantlyMutagenicity depends on engine type, load, and after-treatment.[5]Bugarski et al., 2010[5]

It is important to note that while 1,8-DNP is a potent mutagen on a per-mass basis, its overall contribution to the mutagenicity of total diesel exhaust extract is a function of both its concentration and its intrinsic mutagenic activity. Studies have suggested that mono-nitropyrenes, due to their higher abundance, may account for a larger fraction of the total direct-acting mutagenicity than dinitropyrenes.[4]

Experimental Protocols

A standardized approach is crucial for accurately assessing the mutagenicity of diesel exhaust components. The most widely used method is the Salmonella reverse mutation assay, commonly known as the Ames test.

Ames Test Protocol for Diesel Exhaust Particulate Matter

This protocol outlines the key steps for evaluating the mutagenicity of DEP extracts.

  • Sample Preparation:

    • DEPs are collected from engine exhaust streams onto filters.

    • The organic material is extracted from the particles using a suitable solvent, such as dichloromethane, via methods like sonication or Soxhlet extraction.[6]

    • The solvent is evaporated, and the residue is dissolved in a non-toxic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of known concentration.

  • Bacterial Strains:

    • Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP, while TA100 detects base-pair substitution mutagens.[6][7]

    • Strains deficient in nitroreductase (e.g., TA98NR) or over-expressing O-acetyltransferase (e.g., YG1024) can be used to elucidate the metabolic activation pathways of nitro-PAHs.[1][7]

  • Metabolic Activation:

    • The test is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver homogenate of Aroclor 1254-induced rats.[4][8] This helps to distinguish between direct-acting mutagens and those that require metabolic activation. 1,8-DNP is a potent direct-acting mutagen, showing high activity even without the S9 mix.[1]

  • Assay Procedure (Plate Incorporation Method):

    • Aliquots of the DEP extract or pure 1,8-DNP at various concentrations are added to molten top agar (B569324) containing a small amount of histidine and biotin.[9]

    • The appropriate bacterial tester strain and S9 mix (or buffer for assays without metabolic activation) are added to the top agar.[9]

    • The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.[9]

  • Data Analysis:

    • The number of revertant colonies (his+) on each plate is counted.

    • A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertants that is at least twice the spontaneous reversion rate (background).

    • The mutagenic potency is often expressed as the number of revertants per microgram of DEP extract or per nanogram of the specific compound.

Visualizing Key Pathways and Workflows

To better understand the processes involved in 1,8-DNP's mutagenicity, the following diagrams illustrate its metabolic activation and the experimental workflow for its assessment.

G This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction 1-Nitro-8-nitrosopyrene 1-Nitro-8-nitrosopyrene Nitroreduction->1-Nitro-8-nitrosopyrene Further_Reduction Further Reduction & O-Acetylation 1-Nitro-8-nitrosopyrene->Further_Reduction Reactive_Ester Reactive Ester (e.g., N-acetoxy-1-amino-8-nitropyrene) Further_Reduction->Reactive_Ester DNA_Adduct DNA Adduct Formation Reactive_Ester->DNA_Adduct Mutagenesis Mutagenesis DNA_Adduct->Mutagenesis

Caption: Metabolic activation pathway of this compound leading to mutagenesis.

The mutagenicity of 1,8-DNP is dependent on its metabolic activation to a reactive intermediate that can bind to DNA. The initial and critical step is the reduction of one of the nitro groups.[3] In bacteria like S. typhimurium, this nitroreduction is followed by O-acetylation, which forms a highly reactive ester that readily forms adducts with DNA, leading to frameshift mutations.[1][3]

G cluster_collection Sample Collection & Preparation cluster_analysis Mutagenicity & Chemical Analysis cluster_data Data Interpretation A Collection of Diesel Exhaust Particles (DEPs) on Filters B Solvent Extraction of Organic Matter A->B C Preparation of Test Solutions in DMSO B->C D Ames Test on DEP Extract (with/without S9) C->D E Chemical Analysis (e.g., HPLC) to Quantify 1,8-DNP C->E G Calculate Mutagenic Potency of DEP Extract (revertants/µg) D->G I Assess Contribution of 1,8-DNP to Total Mutagenicity E->I F Ames Test on Pure 1,8-DNP (Positive Control) H Calculate Mutagenic Potency of 1,8-DNP (revertants/ng) F->H G->I H->I

Caption: Experimental workflow for assessing 1,8-DNP's contribution to diesel exhaust mutagenicity.

Conclusion

This compound is a highly potent mutagen that is consistently found in diesel exhaust particulate matter. While its concentration is lower than other nitro-PAHs like 1-nitropyrene, its significant mutagenic activity makes it a key contributor to the overall genotoxic potential of diesel emissions. The Ames test, particularly with S. typhimurium strain TA98, remains the gold standard for evaluating the mutagenicity of 1,8-DNP and other components of diesel exhaust. Understanding the metabolic activation pathways and employing standardized testing protocols are essential for accurately assessing the health risks associated with diesel exhaust exposure and for developing effective strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the role of 1,8-DNP in the carcinogenicity of diesel exhaust in humans.[10]

References

A Comparative Guide to the Genotoxicity of 1,8-Dinitropyrene: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic effects of 1,8-dinitropyrene (1,8-DNP) as observed in laboratory (in vitro) and whole-organism (in vivo) studies. 1,8-DNP, a nitrated polycyclic aromatic hydrocarbon found in diesel exhaust and other combustion products, is a potent mutagen and a suspected human carcinogen. Understanding the differences in its genotoxic profile between in vitro and in vivo systems is crucial for accurate risk assessment and the development of safer products.

Quantitative Genotoxicity Data

The following tables summarize quantitative data from key genotoxicity assays, highlighting the differences in the observed potency of 1,8-DNP in various experimental settings.

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Results for this compound

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes bacteria, typically Salmonella typhimurium, with pre-existing mutations in genes required for histidine synthesis. A positive result is indicated by the chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Salmonella typhimurium StrainMetabolic Activation (S9)ConcentrationRevertants/nmol (approx.)Reference
TA98-Not Specified~250,000[1]
TA98NR (nitroreductase deficient)-Not SpecifiedSignificantly reduced[1]
TA98/1,8-DNP6 (O-acetyltransferase deficient)-Not SpecifiedGreatly reduced[1]

Note: The high number of revertants in the TA98 strain indicates that 1,8-DNP is a potent mutagen. The significantly reduced mutagenicity in the TA98NR and TA98/1,8-DNP6 strains highlights the critical role of nitroreduction and O-acetylation in the metabolic activation of 1,8-DNP to its mutagenic form in this bacterial system.

Table 2: Micronucleus Assay Results for this compound

The micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. This assay can be performed both in vitro (on cultured cells) and in vivo (typically on bone marrow or peripheral blood cells).

Assay TypeCell/Tissue TypeConcentration/Dose% Micronucleated Cells (or equivalent)Reference
In VitroChinese Hamster Ovary (CHO) cellsNot SpecifiedWeakly positive[2]
In VivoMouse Bone MarrowNot SpecifiedData not available[3][4][5]

Note: While in vitro studies suggest that dinitropyrenes can induce micronuclei in mammalian cells, specific quantitative data for 1,8-DNP remains limited in the reviewed literature. In vivo studies on the tumorigenicity of 1,8-DNP in mice have been conducted, but these did not specifically report on micronucleus frequencies. Further research is needed to provide a direct quantitative comparison.

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for this compound

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Assay TypeCell/Tissue TypeConcentration/Dose% Tail DNA or Olive Tail MomentReference
In VitroHuman bronchial epithelial BEAS-2B cellsNot SpecifiedIncreased oxidative DNA damage (fpg-modified comet assay)[6]
In VitroMouse hepatoma Hepa1c1c7 cellsNot SpecifiedDNA damage detected[6]
In VivoRat LiverNot SpecifiedData not available[7][8][9]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the replication and interpretation of experimental results.

Ames Test Protocol (Plate Incorporation Method)
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA98NR, and TA98/1,8-DNP6 are grown overnight in nutrient broth.

  • Metabolic Activation: For assays requiring metabolic activation, a rat liver homogenate fraction (S9) is prepared and mixed with a cofactor solution.

  • Exposure: The test compound (1,8-DNP) at various concentrations, the bacterial culture, and either the S9 mix or a buffer are added to molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay Protocol (in CHO cells)
  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and conditions.

  • Exposure: Cells are treated with various concentrations of 1,8-DNP for a defined period (e.g., 3-24 hours). A solvent control and a positive control are included.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope. An increase in the frequency of micronucleated cells in treated cultures compared to the solvent control indicates clastogenic or aneugenic activity.

In Vivo Micronucleus Assay Protocol (in Mouse Bone Marrow)
  • Animal Dosing: Mice are administered 1,8-DNP, typically via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control and a positive control group are included.

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is flushed from the femurs.

  • Slide Preparation: The bone marrow cells are centrifuged, and smears are made on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Scoring: The number of micronucleated PCEs (MN-PCEs) per a certain number of PCEs (e.g., 2000) is counted. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates in vivo genotoxicity[3][4][5].

Alkaline Comet Assay Protocol
  • Cell/Tissue Preparation:

    • In Vitro: Cultured cells are harvested.

    • In Vivo: Tissues (e.g., liver) are dissected and processed to obtain a single-cell suspension.

  • Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Electrophoresis is performed at a high pH, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments move more freely, forming the comet tail.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail (% Tail DNA) and the Olive tail moment[7][8][9].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in genotoxicity can aid in understanding the mechanisms of action.

Metabolic_Activation_of_1_8_DNP cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 1,8-DNP 1,8-DNP Nitroreduction_1 Nitroreduction 1,8-DNP->Nitroreduction_1 Nitroreductases (e.g., Xanthine Oxidase, Aldo-keto reductases) 1-Nitro-8-nitrosopyrene 1-Nitro-8-nitrosopyrene Nitroreduction_1->1-Nitro-8-nitrosopyrene Nitroreduction_2 Nitroreduction N-Hydroxy-1-amino-8-nitropyrene N-Hydroxy-1-amino-8-nitropyrene Nitroreduction_2->N-Hydroxy-1-amino-8-nitropyrene 1-Nitro-8-nitrosopyrene->Nitroreduction_2 O-Acetylation O-Acetylation N-Hydroxy-1-amino-8-nitropyrene->O-Acetylation N-acetyltransferases (NATs) Reactive_Ester Reactive N-acetoxy arylamine ester O-Acetylation->Reactive_Ester N,O-Acetyltransferase N,O-Acetyltransferase DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Genotoxicity Mutations, Chromosomal Aberrations DNA_Adducts->Genotoxicity

Caption: Metabolic activation pathway of this compound leading to genotoxicity.

Genotoxicity_Assay_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Cell Culture (e.g., Bacteria, Mammalian Cells) Exposure_vitro Exposure to 1,8-DNP Cell_Culture->Exposure_vitro Assay_vitro Genotoxicity Assay (Ames, Micronucleus, Comet) Exposure_vitro->Assay_vitro Data_Analysis_vitro Data Analysis Assay_vitro->Data_Analysis_vitro Comparison Comparative Analysis Data_Analysis_vitro->Comparison Animal_Model Animal Model (e.g., Mouse, Rat) Dosing Administration of 1,8-DNP Animal_Model->Dosing Tissue_Harvesting Tissue/Cell Harvesting (e.g., Bone Marrow, Liver) Dosing->Tissue_Harvesting Assay_vivo Genotoxicity Assay (Micronucleus, Comet) Tissue_Harvesting->Assay_vivo Data_Analysis_vivo Data Analysis Assay_vivo->Data_Analysis_vivo Data_Analysis_vivo->Comparison

Caption: General experimental workflow for in vitro and in vivo genotoxicity testing.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Findings

The available data consistently demonstrate that this compound is a potent genotoxic agent. In vitro assays, particularly the Ames test, reveal its strong mutagenic potential following metabolic activation. The key metabolic steps of nitroreduction and subsequent O-acetylation are crucial for this activity.

However, a significant data gap exists when comparing these in vitro findings with in vivo genotoxicity. While 1,8-DNP is tumorigenic in animal models, quantitative data from in vivo micronucleus and comet assays are scarce in the readily available literature. This lack of direct comparative data makes it challenging to fully extrapolate the potent in vitro mutagenicity to in vivo genotoxic endpoints at the chromosomal and DNA strand-break level.

The discrepancy between the potent in vitro mutagenicity and the less clear-cut in vivo genotoxicity data (in terms of micronuclei and comet assays) could be attributed to several factors, including:

  • Metabolic Differences: The metabolic pathways and the activity of specific enzymes can differ significantly between the bacterial or cultured cell systems used in vitro and the complex whole-organism metabolism in vivo. For instance, detoxification pathways may be more efficient in vivo.

  • Pharmacokinetics: In vivo, the absorption, distribution, metabolism, and excretion (ADME) of 1,8-DNP will determine the concentration of the active metabolites that reach the target tissues. These complex processes are not fully replicated in in vitro systems.

  • DNA Repair: In vivo systems have robust DNA repair mechanisms that can mitigate the genotoxic effects of DNA adducts.

References

Validating Biomarkers of Exposure to 1,8-Dinitropyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers for assessing exposure to 1,8-dinitropyrene (1,8-DNP), a mutagenic and carcinogenic environmental pollutant. The following sections detail the primary urinary metabolites and DNA adducts, their analytical detection methods, and the metabolic pathways involved in their formation. This information is intended to assist researchers in selecting the most appropriate biomarkers for their specific study needs.

Comparison of Key Biomarkers

The validation of biomarkers for 1,8-DNP exposure primarily focuses on two main categories: urinary metabolites and DNA adducts. Urinary metabolites are indicative of recent exposure, while DNA adducts can provide a measure of the biologically effective dose that reaches and modifies DNA, representing a key step in chemical carcinogenesis.

Biomarker CategorySpecific BiomarkerAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Characteristics
Urinary Metabolites 1-Amino-8-nitropyreneLC-MS/MSLOQ: ~0.2 ng/mL (estimated for similar diamines)[1][2]A primary reduction product, indicating recent exposure.
1,8-DiaminopyreneLC-MS/MSMDL: ~0.06 ng/mL (estimated for similar diamines)[1][2]Further reduction product, also a marker of recent exposure.
Acetylated Metabolites (e.g., N-acetyl-1-amino-8-nitropyrene)LC-MS/MSData not available for 1,8-DNP specifically.Represents detoxification pathway.
DNA Adducts N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene³²P-Postlabeling~1 adduct per 10⁹ - 10¹⁰ nucleotides[3]Highly sensitive method, but may have labeling efficiencies that vary between adducts.[4]
N-(deoxyguanosin-8-yl)-1-amino-8-nitropyreneLC-MS/MSLOD: ~1.5 adducts per 10⁸ nucleosides (estimated for a similar adduct)[5]Offers high specificity and structural confirmation.

Note: Direct comparative studies on the sensitivity and specificity of these biomarkers for 1,8-DNP exposure are limited. The provided LOD/LOQ values for urinary metabolites are based on data for structurally similar compounds, and the LC-MS/MS LOD for the DNA adduct is inferred from a method developed for a different carcinogen's adduct.

Metabolic Pathway of this compound

The metabolic activation of 1,8-DNP is a critical step leading to the formation of DNA-reactive species. The pathway involves a series of reduction and acetylation reactions.

DNP This compound Nitroso 1-Nitro-8-nitrosopyrene DNP->Nitroso Nitroreductases (e.g., CYP1A1, CYP1A2, CYP1B1) Urinary_Metabolites Urinary Metabolites (1-Amino-8-nitropyrene, 1,8-Diaminopyrene, Acetylated forms) DNP:e->Urinary_Metabolites:w Detoxification pathways Hydroxyamino N-Hydroxy-1-amino-8-nitropyrene Nitroso->Hydroxyamino Nitroreductases Acetoxy N-Acetoxy-1-amino-8-nitropyrene Hydroxyamino->Acetoxy N-Acetyltransferases (NAT1, NAT2) Hydroxyamino->Urinary_Metabolites Further metabolism & excretion Nitrenium Nitrenium Ion Acetoxy->Nitrenium DNA_Adduct N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (DNA Adduct) Nitrenium->DNA_Adduct Reacts with Guanine in DNA

Metabolic activation pathway of this compound.

This pathway illustrates the conversion of 1,8-DNP to a highly reactive nitrenium ion, which then forms a stable adduct with DNA. Key enzymes in this process include cytochrome P450 (CYP) enzymes, which act as nitroreductases, and N-acetyltransferases (NATs).[6][7] The formation of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct is a critical event in the initiation of mutagenesis and carcinogenesis.[8]

Experimental Protocols

Analysis of Urinary Metabolites by LC-MS/MS

This method is adapted from protocols for similar urinary biomarkers.[1][2]

  • Sample Preparation:

    • Collect a mid-stream urine sample.

    • To hydrolyze conjugated metabolites, treat a 1 mL aliquot of urine with β-glucuronidase/arylsulfatase at 37°C for at least 3 hours.

    • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) and water. Load the hydrolyzed urine sample, wash with a weak organic solvent, and elute the analytes with a stronger organic solvent containing a small percentage of a basic modifier.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Analysis of DNA Adducts by ³²P-Postlabeling

This is a highly sensitive, traditional method for DNA adduct detection.[3]

  • DNA Isolation and Hydrolysis:

    • Isolate DNA from tissues or cells using standard phenol-chloroform extraction or a commercial kit.

    • Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducts are generally resistant. This step enriches the adducted nucleotides.

  • ³²P-Labeling:

    • Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatography and Detection:

    • Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • Detect and quantify the adduct spots using autoradiography or phosphorimaging.

  • Quantification:

    • Calculate the relative adduct labeling (RAL) value, which represents the ratio of radioactivity in the adduct spots to the total radioactivity of nucleotides in the sample.

Analysis of DNA Adducts by LC-MS/MS

This method offers high specificity and structural confirmation.[5]

  • DNA Isolation and Hydrolysis:

    • Isolate DNA as described for the ³²P-postlabeling method.

    • Enzymatically hydrolyze the DNA to individual deoxyribonucleosides.

  • Sample Cleanup:

    • Use online or offline solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering matrix components.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the deoxyribonucleosides using a reversed-phase C18 column with a gradient elution.

    • Mass Spectrometry (MS/MS): Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific precursor-to-product ion transition of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct.

  • Quantification:

    • Use a stable isotope-labeled internal standard of the DNA adduct for accurate quantification.

    • Construct a calibration curve to determine the concentration of the adduct in the DNA sample. The results are typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.

Conclusion

Both urinary metabolites and DNA adducts are valuable biomarkers for assessing exposure to this compound. The choice between them depends on the specific research question. Urinary metabolites are suitable for monitoring recent exposure, while DNA adducts provide a measure of the biologically effective dose that can lead to adverse health effects. The analytical methods described offer varying levels of sensitivity and specificity, with LC-MS/MS becoming the preferred method for its quantitative accuracy and structural confirmation capabilities. Further research is needed to establish direct comparative data on the performance of these biomarkers for 1,8-DNP exposure.

References

Comparative Analysis of Gene Expression Changes Induced by Dinitropyrenes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by dinitropyrenes (DNPs), a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) known for their mutagenic and carcinogenic properties. This document summarizes key experimental findings, details relevant methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts in toxicology and oncology.

Data Presentation: Comparative Gene Expression

The following tables summarize the differential gene expression observed in mouse hepatoma (Hepa1c1c7) cells following exposure to 1,3-dinitropyrene (B1214572) (1,3-DNP) and 1,8-dinitropyrene (1,8-DNP). The data is primarily derived from studies utilizing NanoString nCounter technology for targeted gene expression profiling.

Table 1: Unfolded Protein Response (UPR) and Inflammation-Related Gene Expression

Gene SymbolGene NameFunction1,3-DNP Induced Change1,8-DNP Induced ChangeReference
UPR Genes
ATF4Activating transcription factor 4Apoptosis-related transcription factorIncreasedNo significant change[1]
GRP78 (HSPA5)Glucose-regulated protein, 78kDaEndoplasmic reticulum chaperoneIncreasedNo significant change[1]
XBP1X-box binding protein 1UPR-related transcription factorIncreasedNo significant change[1]
ATF6Activating transcription factor 6UPR-related transcription factorMarkedly increasedLess pronounced increase[1]
CHOP (DDIT3)DNA damage-inducible transcript 3Pro-apoptotic transcription factorMarkedly increasedLess pronounced increase[1]
Inflammation-Related Gene
IL-6Interleukin 6Pro-inflammatory cytokineIncreasedNo significant change[1]
MAPK-Related Gene
TAOK3TAO kinase 3Mitogen-activated protein kinaseIncreasedNot reported[1]

Table 2: Cytochrome P450 Gene Expression in Human Breast Cancer (MCF-7) Cells

Gene SymbolGene Name1,3-DNP Induced Change1,6-DNP Induced Change1,8-DNP Induced ChangeReference
CYP1A1Cytochrome P450, family 1, subfamily A, polypeptide 1~6-fold induction of mRNASlight inductionSlight induction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are synthesized protocols based on cited research for key experiments in the study of DNP-induced gene expression changes.

Cell Culture and Dinitropyrene Exposure
  • Cell Line Maintenance :

    • Mouse hepatoma (Hepa1c1c7) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Human bronchial epithelial (BEAS-2B) cells are maintained in LHC-9 medium on collagen-coated flasks.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged regularly to maintain logarithmic growth.

  • DNP Treatment :

    • Dinitropyrenes (1,3-DNP and 1,8-DNP) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

    • Cells are seeded in appropriate culture vessels (e.g., 90 mm dishes) and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing the desired final concentration of the DNP isomer or DMSO as a vehicle control.

    • For gene expression analysis, a typical exposure is 10 µM of the DNP for 6 hours.[1] For cytotoxicity and DNA damage assays, a range of concentrations (e.g., 3-30 µM) and time points (e.g., 24 hours) may be used.[1]

Gene Expression Analysis using NanoString nCounter
  • RNA Extraction :

    • Following DNP exposure, the cell culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNAqueous® Micro Kit, Ambion) following the manufacturer's instructions.

    • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

  • NanoString nCounter Assay :

    • A custom or pre-designed CodeSet of probes for the target genes of interest (e.g., genes related to UPR, inflammation, and apoptosis) is utilized.

    • The extracted total RNA is hybridized with the reporter and capture probes from the CodeSet in a solution-phase reaction, typically overnight at 65°C.

    • Following hybridization, the samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a streptavidin-coated cartridge.

    • The cartridge is then transferred to the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target mRNA molecule.

  • Data Analysis :

    • The raw digital counts are normalized to internal positive controls and housekeeping genes to account for technical variability.

    • The fold change in gene expression for each DNP treatment is calculated relative to the vehicle control (DMSO).

    • Statistical analysis is performed to determine the significance of the observed gene expression changes.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the cellular response to dinitropyrenes and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Gene Expression Analysis cluster_output Output cell_culture 1. Cell Culture (e.g., Hepa1c1c7, BEAS-2B) dnp_exposure 2. Dinitropyrene Exposure (1,3-DNP or 1,8-DNP) cell_culture->dnp_exposure rna_extraction 3. Total RNA Extraction dnp_exposure->rna_extraction nanostring 4. NanoString nCounter Assay rna_extraction->nanostring data_analysis 5. Data Normalization and Analysis nanostring->data_analysis gene_expression Differentially Expressed Genes data_analysis->gene_expression pathway_analysis Signaling Pathway Identification gene_expression->pathway_analysis

Caption: A generalized experimental workflow for studying dinitropyrene-induced gene expression changes.

unfolded_protein_response cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus er_stress ER Stress (Accumulation of unfolded proteins) ire1 IRE1 er_stress->ire1 activates perk PERK er_stress->perk activates atf6_node ATF6 er_stress->atf6_node activates xbp1_splicing XBP1 mRNA Splicing ire1->xbp1_splicing eif2a eIF2α Phosphorylation perk->eif2a atf6_cleavage ATF6 Cleavage (in Golgi) atf6_node->atf6_cleavage xbp1s XBP1s xbp1_splicing->xbp1s atf4_node ATF4 eif2a->atf4_node atf6n ATF6 (n) atf6_cleavage->atf6n gene_expression Target Gene Expression (e.g., GRP78, CHOP) xbp1s->gene_expression induces atf4_node->gene_expression induces atf6n->gene_expression induces apoptosis Apoptosis gene_expression->apoptosis dnp 1,3-Dinitropyrene dnp->er_stress

Caption: The Unfolded Protein Response (UPR) pathway activated by 1,3-dinitropyrene.

p53_signaling_pathway cluster_stimulus Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response dnp_1_8 This compound dna_damage DNA Damage dnp_1_8->dna_damage induces more dnp_1_3 1,3-Dinitropyrene dnp_1_3->dna_damage induces atm_atr ATM/ATR Kinases dna_damage->atm_atr activates p53 p53 atm_atr->p53 phosphorylates and activates mdm2 MDM2 atm_atr->mdm2 inhibits p53->mdm2 induces transcription cell_cycle_arrest Cell Cycle Arrest (via p21) p53->cell_cycle_arrest transcriptionally activates dna_repair DNA Repair p53->dna_repair transcriptionally activates apoptosis_p53 Apoptosis (via Bax, PUMA) p53->apoptosis_p53 transcriptionally activates mdm2->p53 promotes degradation

Caption: The p53 signaling pathway in response to dinitropyrene-induced DNA damage.

mapk_signaling_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects dnp_stimulus 1,3-Dinitropyrene ros Reactive Oxygen Species (ROS) dnp_stimulus->ros mapkkk MAPKKK (e.g., TAOK3) ros->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (e.g., JNK, p38) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates gene_expression_mapk Gene Expression transcription_factors->gene_expression_mapk inflammation_apoptosis Inflammation & Apoptosis gene_expression_mapk->inflammation_apoptosis

Caption: A simplified representation of the MAPK signaling pathway potentially activated by 1,3-dinitropyrene.

References

Assessing the Genotoxic Profile of 1,8-Dinitropyrene: A Comparative Guide to its Aneugenic and Clastogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aneugenic and clastogenic potential of 1,8-dinitropyrene (1,8-DNP), a potent mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Its genotoxic profile is compared with other relevant compounds, including its isomers 1,3-dinitropyrene (B1214572) (1,3-DNP) and 1,6-dinitropyrene (B1200346) (1,6-DNP), and the well-characterized carcinogen benzo[a]pyrene (B130552) (B[a]P). This analysis is supported by quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound predominantly exhibits a clastogenic mode of action, causing structural chromosome damage through DNA breakage. This is evidenced by a high percentage of centromere-negative micronuclei formation and the induction of chromosomal aberrations. While possessing a minor aneugenic potential, its primary genotoxic risk is associated with its ability to break chromosomes. In comparison, its isomer 1,6-DNP displays a mixed aneugenic and clastogenic profile, while 1,3-DNP is a weaker clastogen. Benzo[a]pyrene, a well-known carcinogen, also primarily acts as a clastogen.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the aneugenic and clastogenic potential of 1,8-DNP and its comparators.

Table 1: Micronucleus Assay with Kinetochore/Centromere Staining

CompoundCell LineConcentration% Centromere-Negative Micronuclei (Clastogenic)% Centromere-Positive Micronuclei (Aneugenic)Reference
This compound Not Specified0.5 µg/mL81.8%18.2% (inferred)[1]
1,6-Dinitropyrene V79Not SpecifiedInduces both kinetochore-negative and -positive micronucleiInduces both kinetochore-negative and -positive micronuclei[2]
1,3-Dinitropyrene V79Not SpecifiedInduces similar damage to 1,6-DNPInduces similar damage to 1,6-DNP[2]
Benzo[a]pyrene Not SpecifiedNot SpecifiedPredominantly clastogenicMinor aneugenic potential suggested in some studies[3][4]

Table 2: Chromosomal Aberration Assay

CompoundCell LineConcentration for Significant AberrationsPotency Ranking (Clastogenicity)Reference
This compound CHL0.025 µg/mL1 (Most Potent)[5]
1,6-Dinitropyrene CHL0.1 µg/mL2[5]
1,3-Dinitropyrene CHL2.0 µg/mL3 (Least Potent)[5]
Benzo[a]pyrene Not SpecifiedNot SpecifiedPotent Clastogen[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following are summaries of standard protocols for the in vitro micronucleus and chromosomal aberration tests.

In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is a widely used method to assess chromosomal damage. It detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), V79, or human lymphocytes) are cultured in appropriate media.

  • Exposure: Cells are exposed to various concentrations of the test substance (e.g., 1,8-DNP) with and without an exogenous metabolic activation system (S9 mix) for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). For distinguishing between aneugenic and clastogenic effects, kinetochore or centromere staining is performed using specific antibodies (e.g., CREST) or fluorescent in situ hybridization (FISH) with pan-centromeric probes.

  • Scoring: The frequency of micronucleated binucleated cells is scored under a microscope. When kinetochore/centromere staining is used, micronuclei are classified as positive (aneugenic event) or negative (clastogenic event).

In Vitro Mammalian Cell Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Culture: Similar to the micronucleus test, appropriate mammalian cell lines are used.

  • Exposure: Cells are treated with the test substance at several concentrations, with and without metabolic activation (S9 mix).

  • Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for chromosomal aberrations, including chromatid- and chromosome-type breaks, deletions, and exchanges.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the genotoxicity of 1,8-DNP and the workflows of the experimental assays.

Metabolic_Activation_of_1_8_DNP cluster_cell Cell 1,8-DNP 1,8-DNP Nitroreduction Nitroreduction 1,8-DNP->Nitroreduction N-hydroxy-amino-nitropyrene N-hydroxy-amino-nitropyrene Nitroreduction->N-hydroxy-amino-nitropyrene O-acetylation O-acetylation N-hydroxy-amino-nitropyrene->O-acetylation N-acetoxy-amino-nitropyrene N-acetoxy-amino-nitropyrene O-acetylation->N-acetoxy-amino-nitropyrene DNA_Adducts DNA Adducts (e.g., dG-C8-ANP) N-acetoxy-amino-nitropyrene->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Clastogenicity Clastogenicity (Chromosome Breaks) DNA_Damage->Clastogenicity

Caption: Metabolic activation pathway of this compound leading to clastogenicity.

Micronucleus_Test_Workflow Cell_Culture 1. Cell Culture Exposure 2. Exposure to Test Compound (e.g., 1,8-DNP) +/- S9 Cell_Culture->Exposure Cytokinesis_Block 3. Add Cytochalasin B Exposure->Cytokinesis_Block Harvesting 4. Harvest and Fix Cells Cytokinesis_Block->Harvesting Staining 5. DNA and Kinetochore Staining Harvesting->Staining Analysis 6. Microscopic Analysis Staining->Analysis MN_Formation Micronucleus Formation Analysis->MN_Formation Classification Classification MN_Formation->Classification Clastogenic Clastogenic (Kinetochore-negative MN) Classification->Clastogenic Aneugenic Aneugenic (Kinetochore-positive MN) Classification->Aneugenic

Caption: Workflow for the in vitro Micronucleus Test with kinetochore staining.

Chromosomal_Aberration_Test_Workflow Cell_Culture 1. Cell Culture Exposure 2. Exposure to Test Compound (e.g., 1,8-DNP) +/- S9 Cell_Culture->Exposure Metaphase_Arrest 3. Add Metaphase Arresting Agent Exposure->Metaphase_Arrest Harvesting 4. Harvest, Fix, and Prepare Slides Metaphase_Arrest->Harvesting Staining 5. Giemsa Staining Harvesting->Staining Analysis 6. Microscopic Analysis of Metaphase Cells Staining->Analysis Aberrations Chromosomal Aberrations (Breaks, Exchanges) Analysis->Aberrations

Caption: Workflow for the in vitro Chromosomal Aberration Test.

Conclusion

The available experimental data strongly indicate that this compound is a potent clastogen. Its genotoxicity is primarily driven by its metabolic activation to reactive intermediates that form DNA adducts, leading to chromosome breakage. While a minor aneugenic potential cannot be entirely ruled out, it does not appear to be the primary mechanism of its genotoxicity. When compared to its isomers, 1,8-DNP is the most potent clastogen, followed by 1,6-DNP, which exhibits a mixed clastogenic and aneugenic profile, and then the much weaker clastogen, 1,3-DNP. The well-established carcinogen benzo[a]pyrene also acts predominantly through a clastogenic mechanism. This comparative guide provides researchers and drug development professionals with a clear, data-driven assessment of the aneugenic versus clastogenic potential of this compound, facilitating informed risk assessment and further research into the mechanisms of nitro-PAH-induced carcinogenesis.

References

Safety Operating Guide

Proper Disposal and Handling of 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal protocols for 1,8-Dinitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Due to its classification as a suspected carcinogen and its mutagenic properties, strict adherence to these procedures is critical to ensure personnel safety and environmental protection.

Safety and Hazard Summary

This compound is a potent mutagen and is suspected of causing cancer[1][2][3]. It is typically encountered as a solid and is insoluble in water[4]. When heated to decomposition, it can emit toxic nitrogen oxides (NOx)[4]. It is primarily found in emissions from combustion sources like diesel engines and has no significant commercial applications[1][3]. Due to its hazardous nature, it must be managed as a regulated hazardous waste.

Key Hazard Information:

PropertyDescriptionSource(s)
CAS Number 42397-65-9[5]
Molecular Formula C₁₆H₈N₂O₄[2]
Appearance Solid[4]
Primary Hazards Suspected of causing cancer (GHS: H351)[1]
Other Hazards Genotoxic, Mutagenic, Emits toxic fumes upon decomposition[2][3][4]
Solubility Insoluble in water[4]
Reactivity May be sensitive to prolonged light exposure. Can react with strong oxidizing agents, ethanolic potassium hydroxide, and zinc powder with ethanol.[4][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure all appropriate safety measures are in place.

  • Engineering Controls : Handle this compound exclusively in a certified chemical fume hood, glove box, or other ventilated safety cabinet to minimize inhalation exposure. Use of a high-efficiency particulate arrestor (HEPA) filter in the exhaust is recommended[1].

  • Personal Protective Equipment (PPE) :

    • Respiratory Protection : For operations that may generate dust, a NIOSH/MSHA-approved respirator should be worn[6]. For firefighting, a self-contained breathing apparatus (SCBA) is necessary[1].

    • Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles[6].

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact[6].

Spill Management Protocol

In the event of a spill, follow these steps immediately and methodically.

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation[1].

  • Remove Ignition Sources : If the material is in a solvent or if flammable materials are nearby, remove all sources of ignition[4].

  • Control Dust : Avoid any actions that create dust[1].

  • Containment and Cleanup :

    • Gently dampen the spilled solid material with a suitable solvent like acetone (B3395972) to minimize dust generation[4].

    • Carefully sweep or shovel the dampened material into a suitable, sealable container clearly labeled as "Hazardous Waste: this compound"[1][4].

    • Use absorbent paper dampened with the same solvent (e.g., acetone) to wipe the spill area and pick up any remaining residue[4].

    • Place all contaminated cleaning materials (absorbent paper, gloves, etc.) into the same hazardous waste container.

  • Decontamination : Thoroughly clean the contaminated surface.

  • Waste Disposal : Keep the waste container closed and store it in a designated hazardous waste accumulation area for disposal by a licensed professional service[1]. Do not allow the product to enter drains[1].

Waste Collection and Disposal Procedures

The primary and mandated disposal method for this compound and associated contaminated materials is through a licensed hazardous waste disposal service, typically involving high-temperature incineration[7].

Step-by-Step Collection Protocol:

  • Waste Segregation : Collect all waste materials containing this compound separately from other waste streams. This includes pure compound, contaminated labware (pipette tips, etc.), and spill cleanup debris. Never mix incompatible wastes[8].

  • Container Selection : Use only sturdy, leak-proof, and chemically compatible containers for waste collection[8][9]. Ensure containers are in good condition.

  • Labeling : Label the waste container clearly and accurately before adding waste. The label must include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Carcinogen")[9].

  • Filling and Sealing :

    • Do not fill waste containers beyond 90% of their capacity to prevent spills and allow for expansion[9].

    • Keep the container closed at all times except when adding waste[8][9].

    • Ensure the exterior of the container remains clean and free of contamination[1][9].

  • Storage : Store the sealed waste container in a designated, secure secondary containment area, segregated from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Decontamination of Labware

For non-disposable items like glassware contaminated with this compound, a multi-step decontamination process is required.

  • Initial Rinse : The first rinse of any contaminated container or labware must be collected and disposed of as hazardous waste[8]. For highly toxic chemicals like this compound, it is best practice to collect the first three rinses as hazardous waste[8]. Use a suitable solvent in which the compound is soluble.

Potential Degradation Pathways (For Informational Purposes)

Research has identified pathways for the degradation of this compound, though these are not standard laboratory disposal procedures. The primary approved disposal method remains professional incineration.

  • Photodegradation : this compound is known to degrade when exposed to light with wavelengths greater than 310 nm[1][10]. Studies have shown its half-life to be approximately 0.7 days when dissolved in DMSO and 5.7 days when coated on silica (B1680970) and exposed to light[10]. This process involves a nitro-nitrite rearrangement and can form products such as 1-nitropyren-8-ol and pyrenediones[10].

  • Bioremediation : While bioremediation is a known strategy for PAHs and nitroaromatic compounds, specific protocols for the microbial degradation of this compound in a laboratory setting are not established[11][12].

G cluster_prep Preparation & Handling cluster_event Event Triggering Disposal cluster_waste Waste Management cluster_final Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe eng_controls Use Engineering Controls (Fume Hood / Glove Box) ppe->eng_controls event Waste Generated or Spill Occurs eng_controls->event spill_kit Use Spill Kit (Dampen with Acetone) event->spill_kit Spill collect_solid Collect Solids into Designated Waste Container event->collect_solid Solid Waste collect_liquid Collect Contaminated Liquid (e.g., rinsate) into Waste Container event->collect_liquid Liquid Waste spill_kit->collect_solid label_container Ensure Container is Properly Labeled (Name, Hazard) collect_solid->label_container collect_liquid->label_container seal_container Securely Seal Container (Fill <90%) label_container->seal_container store_waste Store in Secondary Containment in Designated Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs disposal Professional Disposal (e.g., High-Temp Incineration) contact_ehs->disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like 1,8-Dinitropyrene. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in laboratory practices.

This compound is a compound found in diesel exhaust particulates and is suspected of causing cancer[1]. Due to its hazardous nature, stringent safety protocols are necessary to minimize exposure risks. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal methods is critical for the protection of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesConsult with the glove manufacturer to ensure compatibility with this compound[2]. Butyl rubber gloves are often recommended for handling solvents and chemicals[3]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[4].
Eye Protection Safety glasses with side-shieldsMust conform to NIOSH (US) or EN 166 (EU) standards[4]. In situations with a splash potential, chemical goggles and a face shield are necessary[5].
Skin and Body Protection Impervious clothing / Lab coatThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[4]. For handling this chemical, disposable Tyvek-type sleeves taped to gloves are a minimum requirement if a full disposable protective suit is not worn[6].
Respiratory Protection NIOSH/MSHA approved respiratorUse a respirator if workplace exposure limits are exceeded or if there is a risk of inhalation. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is advised[7]. Lab personnel intending to use a respirator must be trained and fit-tested[2]. A self-contained breathing apparatus (SCBA) should be used in emergency situations or unknown atmospheres[6].

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to post-handling procedures.

prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_materials Prepare Materials & Waste Containers don_ppe Don PPE conduct_work Conduct Work in Fume Hood decontaminate_surfaces Decontaminate Surfaces & Equipment package_waste Package & Label Waste conduct_work->package_waste doff_ppe Doff PPE wash_hands Wash Hands Thoroughly store_waste Store Waste Appropriately package_waste->store_waste dispose_waste Dispose via Licensed Service store_waste->dispose_waste

Safe Handling Workflow for this compound

Experimental Protocols:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood[8].

    • Ensure emergency irrigation, such as a safety shower and eyewash station, is accessible within a 10-second travel distance[8].

    • Assemble and inspect all necessary PPE before starting any work.

    • Prepare all required materials and clearly labeled waste containers.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • All work with this compound in open or closed systems must be conducted inside a properly functioning chemical fume hood[8].

    • Avoid the formation of dust and aerosols[4].

  • Post-Handling:

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use a soapy, wet paper towel and dispose of it as hazardous waste[2].

    • Carefully doff PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[8].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioProcedure
Skin Contact Immediately flood the affected skin with water while removing and isolating all contaminated clothing. Gently wash all affected skin areas thoroughly with soap and water. Seek immediate medical attention, even if no symptoms develop[6].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[9].
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4].
Ingestion Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].
Small Spill For small spills, first remove all sources of ignition. Dampen the solid spill material with acetone (B3395972) and transfer it to a suitable container. Use absorbent paper dampened with acetone to pick up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. Wash all contaminated surfaces with acetone followed by a soap and water solution[6].
Large Spill Evacuate the area immediately. Isolate the spill or leak area for at least 25 meters (75 feet) for solids[6]. Contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste in suitable, closed, and properly labeled containers[1].

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Disposal Method:

    • Contact a licensed professional waste disposal service to dispose of this material[1][4].

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Decontamination of Labware:

    • Broken glassware and other contaminated labware should be decontaminated by solvent extraction, chemical destruction, or in specially designed incinerators[1].

    • Lab coats must be decontaminated before being sent for laundering. This can be done by washing the affected area in a small container of soap and water, with the resulting solution disposed of as hazardous waste[2].

By implementing these comprehensive safety and handling protocols, laboratories can significantly mitigate the risks associated with this compound, ensuring the well-being of their personnel and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Dinitropyrene
Reactant of Route 2
Reactant of Route 2
1,8-Dinitropyrene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.